molecular formula C15H16O B155690 4-Methyl-2-(1-phenylethyl)phenol CAS No. 1817-67-0

4-Methyl-2-(1-phenylethyl)phenol

Katalognummer: B155690
CAS-Nummer: 1817-67-0
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: DJRYJQNZAYJVGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Methyl-2-(1-phenylethyl)phenol is a synthetic phenolic compound of significant interest in biochemical and pharmacological research. This compound is part of a class of chemicals studied for their potent biological activities, particularly in oncology. Research on a highly analogous compound, 4-methyl-2,6-bis(1-phenylethyl)phenol (known in literature as KTH-13-Me), has demonstrated promising anti-proliferative and pro-apoptotic activities against a range of cancer cell lines, including MDA-MB-231 breast cancer, HCT-15 and LoVo colon cancer, and C6 glioma cells . Studies indicate that the mechanism of action for this class of compounds involves inducing apoptosis in cancer cells, a process characterized by morphological changes, the emergence of apoptotic bodies, and nuclear fragmentation . At a molecular level, this is linked to the activation of key executioner enzymes, caspase-3 and caspase-9, and a decrease in the levels of the anti-apoptotic protein Bcl-2 . Furthermore, research suggests that the compound's activity may be associated with the diminished phosphorylation of cell survival signaling proteins such as Src and STAT3 . These properties make 4-Methyl-2-(1-phenylethyl)phenol a valuable reagent for researchers investigating novel anti-cancer agents and the molecular pathways of programmed cell death. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans or animals, nor is it for personal or household use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-methyl-2-(1-phenylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-11-8-9-15(16)14(10-11)12(2)13-6-4-3-5-7-13/h3-10,12,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRYJQNZAYJVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817-67-0
Record name 2-(alpha-Methylbenzyl)-p-cresol
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Record name 4-Methyl-2-(1-phenylethyl)phenol
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Record name 2-(alpha-Methylbenzyl)-p-cresol
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Record name 2-(.ALPHA.-METHYLBENZYL)-P-CRESOL
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Foundational & Exploratory

Synthesis and Characterization of 4-Methyl-2-(1-phenylethyl)phenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-(1-phenylethyl)phenol, commonly referred to as 2-(1-phenylethyl)-p-cresol or styrenated p-cresol, is a highly valuable alkylated phenol. It is extensively utilized as a sterically hindered antioxidant in polymer stabilization, a radical scavenger in high-temperature lubricants[1], and a versatile intermediate in the synthesis of complex thioether anti-degradants[2].

This technical guide provides an in-depth, self-validating methodology for the synthesis of 4-Methyl-2-(1-phenylethyl)phenol via the Friedel-Crafts alkylation of p-cresol with styrene. By transitioning from traditional homogeneous liquid acids to heterogeneous solid acid catalysts, this protocol ensures high regioselectivity, operational safety, and environmental sustainability[3].

Mechanistic Rationale: Regioselective Electrophilic Aromatic Substitution

The core synthetic strategy relies on the acid-catalyzed Friedel-Crafts alkylation of p-cresol with styrene[4]. The reaction is governed by strict electronic and steric parameters:

  • Carbocation Generation: The acid catalyst (H⁺) protonates the terminal methylene carbon of styrene, generating a highly stable secondary 1-phenylethyl (α-methylbenzyl) carbocation.

  • Regioselective Attack: The hydroxyl (-OH) group of p-cresol is a strong activating group that directs electrophilic attack to the ortho and para positions. However, because the para position is covalently blocked by a methyl group, the electrophilic attack is forced exclusively to the ortho position.

  • Aromatization: The resulting sigma-complex (arenium ion) undergoes rapid deprotonation to restore aromaticity, yielding the target compound.

Mechanism Styrene Styrene Carbocation 1-Phenylethyl Carbocation Styrene->Carbocation Protonation Acid Acid Catalyst (H+) Acid->Carbocation SigmaComplex Sigma-Complex (Arenium Ion) Carbocation->SigmaComplex Electrophilic Attack pCresol p-Cresol pCresol->SigmaComplex Product 4-Methyl-2-(1-phenylethyl)phenol SigmaComplex->Product Deprotonation (-H+)

Fig 1: Friedel-Crafts alkylation mechanism forming 4-Methyl-2-(1-phenylethyl)phenol.

Synthetic Strategy & Reaction Optimization

Historically, the alkylation of phenols utilized corrosive liquid acids like phosphoric or sulfuric acid, which complicate product isolation and generate hazardous waste[4]. In this optimized protocol, we utilize Amberlyst-15 , a macroreticular sulfonic acid cation exchange resin. This heterogeneous catalyst provides a high density of accessible Brønsted acid sites while allowing for simple mechanical separation[3].

Quantitative Data: Reaction Optimization

The causality between temperature and reaction efficiency is critical. Low temperatures fail to overcome the activation energy barrier, while excessive heat promotes styrene oligomerization.

Table 1: Effect of Temperature and Catalyst on Yield of 4-Methyl-2-(1-phenylethyl)phenol

Catalyst SystemTemperature (°C)Styrene Conversion (%)Target Yield (%)Byproducts (Oligomers) (%)
H₃PO₄ (Liquid)[4]10085.070.514.5
Amberlyst-15[3]9075.068.07.0
Amberlyst-15 120 98.5 92.0 6.5
Amberlyst-1514099.085.014.0

Note: 120 °C represents the thermodynamic sweet spot, maximizing yield while suppressing side reactions.

Experimental Protocol: A Self-Validating Workflow

The following step-by-step methodology is designed to be a self-validating system, incorporating critical causality checks to ensure reproducibility.

Step 1: Reagent Preparation and Catalyst Loading

  • Action: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add 10.8 g (0.1 mol) of p-cresol and 1.5 g of dried Amberlyst-15 solid acid catalyst[3]. Purge the system with dry Nitrogen (N₂).

  • Causality: Amberlyst-15 prevents equipment corrosion and eliminates the need for aqueous neutralization. The N₂ purge prevents the oxidative degradation of p-cresol at elevated temperatures.

Step 2: Thermal Activation

  • Action: Heat the mixture to 120 °C using a thermostatically controlled oil bath.

  • Causality: A temperature of 120 °C provides the optimal activation energy for carbocation generation while remaining safely below the boiling point of styrene (145 °C), preventing uncontrolled vaporization[4].

Step 3: Controlled Electrophilic Addition

  • Action: Add 10.4 g (0.1 mol) of styrene dropwise over a period of 2 hours under vigorous stirring.

  • Causality: Dropwise addition maintains a low steady-state concentration of styrene in the reactor. This is the most critical step to prevent the homopolymerization of styrene, which aggressively competes with the desired alkylation[4].

  • Validation Check: Monitor the internal temperature. An exothermic spike indicates active alkylation; adjust the dropping rate to maintain 120 ± 5 °C.

Step 4: Reaction Monitoring

  • Action: Maintain heating at 120 °C for an additional 2 hours post-addition.

  • Validation Check: Monitor the reaction via Gas Chromatography (GC) or Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 9:1). The reaction is deemed complete when the styrene peak disappears on the GC chromatogram, confirming total consumption of the limiting reagent.

Step 5: Workup and Catalyst Recovery

  • Action: Cool the mixture to 60 °C and filter out the Amberlyst-15 catalyst. Wash the catalyst bed with a small volume of warm toluene.

  • Causality: Filtering at 60 °C reduces the viscosity of the styrenated cresol product, ensuring quantitative recovery. The catalyst can be washed with methanol, dried, and reused[3].

Step 6: Purification

  • Action: Subject the crude filtrate to fractional vacuum distillation. Collect the fraction boiling at approximately 165-170 °C at 5 mmHg.

  • Causality: Vacuum distillation prevents the thermal decomposition that would occur at atmospheric boiling points, yielding a high-purity (>98%) analytical standard.

Workflow Step1 1. Reagent Preparation p-Cresol + Amberlyst-15 Step2 2. Thermal Activation Heat mixture to 120°C Step1->Step2 Step3 3. Controlled Addition Dropwise Styrene (2 hours) Step2->Step3 Step4 4. Reaction Monitoring GC/TLC until completion Step3->Step4 Step5 5. Workup Filter catalyst & wash Step4->Step5 Step6 6. Purification Vacuum Distillation Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis and purification process.

Analytical Characterization

To validate the structural integrity of the synthesized 4-Methyl-2-(1-phenylethyl)phenol, a multi-modal analytical approach is required. The absence of para-substitution simplifies the NMR spectra significantly compared to the alkylation of unsubstituted phenol.

Table 2: Key Spectral Characterization Data

Analytical MethodSignal / WavenumberAssignment / Structural Correlation
¹H NMR (CDCl₃)δ 1.62 (d, J = 7.2 Hz, 3H)Methyl protons of the 1-phenylethyl group
¹H NMR (CDCl₃)δ 2.28 (s, 3H)Aromatic methyl protons (p-cresol core)
¹H NMR (CDCl₃)δ 4.45 (q, J = 7.2 Hz, 1H)Methine proton of the 1-phenylethyl group
¹H NMR (CDCl₃)δ 4.65 (br s, 1H)Phenolic hydroxyl (-OH) proton
¹³C NMR (CDCl₃)δ 20.8, 21.5Methyl carbons (Aliphatic and Aromatic)
¹³C NMR (CDCl₃)δ 44.2Methine carbon
FT-IR (ATR)3450 cm⁻¹ (broad)O-H stretching vibration (Phenol)
FT-IR (ATR)2960, 2870 cm⁻¹C-H stretching (Aliphatic groups)
GC-MS (EI)m/z 212Molecular ion [M]⁺
GC-MS (EI)m/z 197Base peak [M - CH₃]⁺ fragment

Industrial Applications

The unique steric bulk provided by the 1-phenylethyl group adjacent to the phenolic hydroxyl makes 4-Methyl-2-(1-phenylethyl)phenol a highly potent radical scavenger.

  • Lubricant Stabilization: It is formulated into high-performance turbine and internal combustion engine oils to prevent iron-catalyzed oxidative degradation under extreme thermal stress[1].

  • Polymer Additives: It acts as a critical precursor for synthesizing bis(hydroxy-alkylbenzylthio) compounds, which are deployed as non-staining antioxidants in synthetic rubbers (e.g., polybutadiene, polyurethanes) to prevent chain scission and embrittlement[2].

References

  • Title: US3331792A - Use of certain bis(hydroxy-alkylbenzylthio)
  • Title: WO2006039006A1 - Stabilized lubricant compositions Source: Google Patents URL
  • Title: 2,4,6-Tris(1-phenylethyl)
  • Title: RU2642062C2 - Hybrid terpenophenols with isobornyl and 1-phenylethyl or 1-phenylpropyl substituents and their application Source: Google Patents URL

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Methyl-2-(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the spectroscopic methodologies for the structural elucidation and characterization of 4-Methyl-2-(1-phenylethyl)phenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and analysis of this chiral phenolic compound.

Introduction

4-Methyl-2-(1-phenylethyl)phenol is a chiral organic compound featuring a phenol ring substituted with a methyl group and a phenylethyl group. Its chirality, arising from the stereocenter in the phenylethyl moiety, makes the stereospecific analysis crucial for applications in pharmacology and materials science, where enantiomeric purity can significantly impact biological activity and material properties. Spectroscopic analysis provides the foundational data for confirming the molecular structure, identifying functional groups, and, with specialized techniques, determining the stereochemistry of the molecule. This guide will explore the theoretical underpinnings and practical execution of the key spectroscopic techniques used to characterize this molecule.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The numbering of the atoms in 4-Methyl-2-(1-phenylethyl)phenol, as shown in the diagram below, will be used throughout this guide for the assignment of spectroscopic signals.

Caption: Numbering scheme for 4-Methyl-2-(1-phenylethyl)phenol.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 4-Methyl-2-(1-phenylethyl)phenol in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for each type of proton. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
OH4.5 - 5.5Broad Singlet-1H
Ar-H (phenol, H3)6.9 - 7.1Doublet~8.01H
Ar-H (phenol, H5)6.8 - 7.0Doublet of Doublets~8.0, ~2.01H
Ar-H (phenol, H6)6.6 - 6.8Doublet~2.01H
Ar-H (phenyl, H2'-H6')7.1 - 7.3Multiplet-5H
CH (methine)4.2 - 4.4Quartet~7.01H
CH₃ (phenylethyl)1.6 - 1.8Doublet~7.03H
CH₃ (methyl on phenol)2.2 - 2.4Singlet-3H

Justification of Predicted Chemical Shifts:

  • OH Proton: The phenolic hydroxyl proton is acidic and its chemical shift can be variable and is often broad due to hydrogen bonding and exchange with trace amounts of water.[1]

  • Aromatic Protons (Phenol Ring): The protons on the substituted phenol ring will appear in the aromatic region (6.5-8.0 ppm). The ortho and para positions relative to the hydroxyl group are shielded, while the phenylethyl group will have a slight deshielding effect on the adjacent proton.

  • Aromatic Protons (Phenyl Ring): The five protons of the unsubstituted phenyl ring of the phenylethyl group will appear as a complex multiplet in the typical aromatic region.[1]

  • Methine Proton (CH): This proton is benzylic and adjacent to an aromatic ring, which causes a downfield shift. It will appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule).

  • Methyl Protons (CH₃ of phenylethyl): These protons are coupled to the methine proton and will therefore appear as a doublet.

  • Methyl Protons (CH₃ on phenol): This methyl group is attached to the aromatic ring and will appear as a singlet in the benzylic region.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 4-Methyl-2-(1-phenylethyl)phenol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64 (to achieve a good signal-to-noise ratio).

    • Relaxation delay: 1-2 seconds.

    • Pulse width: Typically a 90° pulse.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of 4-Methyl-2-(1-phenylethyl)phenol will show distinct signals for each unique carbon atom.

Carbon(s)Predicted Chemical Shift (δ, ppm)
C1 (C-OH)150 - 155
C2 (C-CH)135 - 140
C3128 - 132
C4 (C-CH₃)130 - 135
C5125 - 130
C6115 - 120
Cα (methine)40 - 45
Cβ (methyl of phenylethyl)20 - 25
C1' (ipso-C of phenyl)145 - 150
C2', C6'128 - 130
C3', C5'127 - 129
C4'125 - 128
CH₃ (methyl on phenol)20 - 25

Justification of Predicted Chemical Shifts:

  • Aromatic Carbons (Phenol Ring): The carbon attached to the hydroxyl group (C1) is significantly deshielded.[3] The other aromatic carbons will resonate in the typical range of 110-160 ppm, with their specific shifts influenced by the substituents.

  • Aromatic Carbons (Phenyl Ring): The carbons of the unsubstituted phenyl ring will appear in the aromatic region, with the ipso-carbon (C1') being the most deshielded.

  • Aliphatic Carbons: The benzylic methine carbon (Cα) will be in the range of 40-45 ppm. The two methyl carbons (Cβ and the methyl on the phenol ring) will appear at higher field, typically between 20-25 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.[2]

  • Instrumentation: Use a 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Technique: Proton-decoupled (to simplify the spectrum to singlets).

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the data similarly to ¹H NMR.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3600 (broad)O-H stretchPhenolic -OH
3000-3100 (sharp)C-H stretchAromatic C-H
2850-3000 (sharp)C-H stretchAliphatic C-H
1500-1600C=C stretchAromatic ring
~1220C-O stretchPhenolic C-O
750-850C-H bend (out-of-plane)Aromatic substitution pattern

Justification of Predicted Absorptions:

  • O-H Stretch: The most characteristic absorption for a phenol is a broad band in the 3200-3600 cm⁻¹ region, which is due to hydrogen bonding of the hydroxyl group.[4]

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

  • C=C Aromatic Stretches: The presence of the aromatic rings will give rise to characteristic absorptions in the 1500-1600 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibration of the phenol is typically found around 1220 cm⁻¹.[4]

  • Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the out-of-plane C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol for ATR-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Collection: Collect a background spectrum of the empty ATR crystal before running the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization)
  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 212, corresponding to the molecular weight of C₁₅H₁₆O.

  • Major Fragmentation Pathways:

    • Benzylic Cleavage: The most favorable fragmentation will be the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzylic carbocation. This would result in a base peak at m/z = 105 (C₆H₅CHCH₃⁺). The other fragment would be a neutral radical of the phenol moiety.

    • Loss of a Methyl Group: Loss of a methyl radical from the molecular ion would give a fragment at m/z = 197.

    • Phenolic Fragmentation: Phenols can also undergo characteristic fragmentations, such as the loss of CO.[5]

MS_Fragmentation M [C15H16O]+• m/z = 212 F1 [C7H7]+• m/z = 91 M->F1 - C8H9O• F2 [C8H9O]• m/z = 121 M->F2 - C7H7• F3 [C14H13O]+ m/z = 197 M->F3 - CH3•

Caption: Predicted major fragmentation pathways of 4-Methyl-2-(1-phenylethyl)phenol in EI-MS.

Experimental Protocol for ESI-MS
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to the ng/mL or pg/mL range for analysis.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that often results in a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

  • Acquisition Parameters (Negative Ion Mode for Phenols):

    • Ionization Mode: Negative ESI.

    • Capillary Voltage: -3 to -4.5 kV.[6]

    • Nebulizing Gas Flow: Adjusted to produce a stable spray.

    • Drying Gas Temperature: 200-350 °C.

  • Data Analysis: Analyze the resulting mass spectrum for the [M-H]⁻ ion at m/z = 211 and any characteristic fragment ions if tandem MS (MS/MS) is performed.

Stereochemical Analysis

As 4-Methyl-2-(1-phenylethyl)phenol is a chiral molecule, determining its enantiomeric composition is crucial.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Workflow for Chiral HPLC-MS:

Chiral_HPLC_Workflow Sample Racemic or Enantioenriched Sample HPLC Chiral HPLC System (Chiral Stationary Phase) Sample->HPLC Detector UV or MS Detector HPLC->Detector Chromatogram Chromatogram with Separated Enantiomer Peaks Detector->Chromatogram

Caption: Workflow for the chiral separation of 4-Methyl-2-(1-phenylethyl)phenol.

Protocol Outline:

  • Column Selection: Choose a suitable chiral stationary phase, such as one based on cellulose or amylose derivatives.

  • Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), to achieve baseline separation of the enantiomers.

  • Detection: Use a UV detector to monitor the elution of the enantiomers. For enhanced sensitivity and structural confirmation, couple the HPLC system to a mass spectrometer (LC-MS).[7]

  • Quantification: The ratio of the peak areas of the two enantiomers in the chromatogram corresponds to their relative abundance in the sample.

Chiral NMR Spectroscopy

The enantiomers of a chiral compound will have identical NMR spectra in an achiral solvent. However, in the presence of a chiral solvating agent (CSA), the two enantiomers will form diastereomeric complexes that have different NMR spectra, allowing for their differentiation and quantification.[8]

Protocol Outline:

  • Sample Preparation: Prepare a solution of the 4-Methyl-2-(1-phenylethyl)phenol sample in a suitable deuterated solvent.

  • Addition of CSA: Add a molar excess of a suitable chiral solvating agent (e.g., a chiral alcohol or a lanthanide shift reagent).

  • NMR Acquisition: Acquire the ¹H NMR spectrum. The signals for one or more protons of the two enantiomers should be resolved into two separate sets of peaks.

  • Quantification: The ratio of the integrals of the resolved peaks corresponds to the enantiomeric ratio.

Conclusion

The comprehensive spectroscopic analysis of 4-Methyl-2-(1-phenylethyl)phenol, employing a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for its structural confirmation. The predicted data and detailed protocols in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. Furthermore, the application of chiral analytical techniques is indispensable for the stereochemical characterization of this molecule, which is often a critical parameter for its intended application. The integration of these spectroscopic methods ensures the unambiguous identification and quality control of 4-Methyl-2-(1-phenylethyl)phenol.

References

  • Oniszczuk, A., et al. (2016). Extraction methods, LC-ESI-MS/MS analysis of phenolic compounds and antiradical properties of functional food enriched with elderberry flowers or fruits. Arabian Journal of Chemistry. Available at: [Link]

  • Hoye, T. R., et al. (2010). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • IT Medical Team. (n.d.). Isolation and identification of Phenolic compounds by HPLC and ESI-MS/MS. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • University of Regensburg. (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum. Available at: [Link]

  • Yalcin, S. M., et al. (2021). LC-ESI-tandem MS and in silico ADMET analysis of polyphenols from Micromeria fruticosa and Rhus coriaria. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Gornas, P., et al. (2016). LC-ESI-MS/MS Identification of Biologically Active Phenolic Compounds in Mistletoe Berry Extracts from Different Host Trees. Molecules. Available at: [Link]

  • Semantic Scholar. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available at: [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). Available at: [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Available at: [Link]

  • Chemistry Steps. (2020). NMR spectroscopy – An Easy Introduction. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Available at: [Link]

  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • Shimadzu. (n.d.). A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface. Available at: [Link]

  • NIST. (n.d.). Phenol, 4-(1,1-dimethylethyl)-2-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). 4-(1-Phenylethyl)phenol. Available at: [Link]

  • NIST. (n.d.). Phenol, 4-(1-methyl-1-phenylethyl)-. NIST Chemistry WebBook. Available at: [Link]

  • NMRDB. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

  • Regis Technologies, Inc. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Available at: [Link]

  • Pharma Focus Asia. (2021). Chiral Chromatography in Pharmaceutical Analysis. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for an article. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Available at: [Link]

  • Clinical Chemistry. (2007). Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]

  • NIST. (n.d.). Phenol, 4-(1-methyl-1-phenylethyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubChem. (n.d.). 4-methyl-2,6-bis(1-phenylethyl)phenol. Available at: [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra of: A) a 100 mM solution of acetonitrile dissolved phenol... Available at: [Link]

  • Bates College. (n.d.). Calix[9]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Available at: [Link]

  • Aires-de-Sousa, M., Hemmer, J., Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry. Available at: [Link]

  • PMC. (n.d.). (E)-4-Methyl-2-[(R)-1-phenylethyliminomethyl]phenol. Available at: [Link]

  • Frontiers. (2022). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids. Available at: [Link]

  • ACS Publications. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education. Available at: [Link]

  • PubChem. (n.d.). 2-(1-Phenylethyl)phenol. Available at: [Link]

  • Agilent. (2011). Quantitative analysis using ATR-FTIR Spectroscopy. Available at: [Link]

  • Degres Journal. (n.d.). Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives an. Available at: [Link]

Sources

4-Methyl-2-(1-phenylethyl)phenol as a TRPM8 modulator.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Evaluation of 4-Methyl-2-(1-phenylethyl)phenol as a Potential TRPM8 Modulator

Abstract

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-validated therapeutic target for a range of conditions, including chronic pain, inflammatory disorders, and respiratory ailments. As a primary sensor of cold temperatures and cooling agents, the modulation of TRPM8 activity presents a significant opportunity for pharmacological intervention. This technical guide outlines a comprehensive, field-proven framework for the investigation of 4-Methyl-2-(1-phenylethyl)phenol, a novel small molecule, as a potential modulator of the TRPM8 ion channel. In the absence of pre-existing public data on this specific compound's activity, this document serves as a prospective manual for researchers, scientists, and drug development professionals. It details the rationale for its investigation based on structural similarities to other known TRP channel modulators and provides a step-by-step methodology for its complete characterization, from initial screening to in-depth mechanistic studies and preclinical validation.

Introduction: The TRPM8 Channel as a Therapeutic Target

The Transient Receptor Potential (TRP) superfamily of ion channels are crucial mediators of sensory transduction.[1][2] Among these, TRPM8 has emerged as a key player in the detection of environmental cold and the sensation of cooling elicited by chemical agents like menthol and icilin.[3][4] Expressed predominantly in a subset of sensory neurons, TRPM8 is a non-selective cation channel that, upon activation, leads to an influx of Ca²⁺ and Na⁺ ions, resulting in neuronal depolarization and the transmission of cold signals to the central nervous system.[5][6]

The physiological role of TRPM8 extends beyond simple temperature sensation. It is implicated in a variety of pathophysiological processes, including:

  • Neuropathic and Inflammatory Pain: TRPM8 is involved in cold allodynia, a condition where non-painful cold stimuli are perceived as painful.[7] Both agonists and antagonists of TRPM8 have shown analgesic effects in different pain models.[4][8]

  • Respiratory Conditions: The expression of TRPM8 in the airways suggests its involvement in conditions like chronic cough and asthma.

  • Urogenital Disorders: TRPM8 is found in the prostate and bladder, indicating a potential role in disorders of these tissues.

  • Cancer: Dysregulated expression of TRPM8 has been observed in various cancers, including prostate, breast, and skin cancers, making it a potential biomarker and therapeutic target.[9]

Given its multifaceted roles, the discovery of novel, selective, and potent TRPM8 modulators is of high therapeutic interest.

The Investigational Compound: 4-Methyl-2-(1-phenylethyl)phenol

This guide focuses on the systematic evaluation of 4-Methyl-2-(1-phenylethyl)phenol .

Chemical Structure:

Rationale for Investigation:

While no direct activity of 4-Methyl-2-(1-phenylethyl)phenol on TRPM8 has been documented in publicly available literature, its chemical structure presents several features that warrant investigation:

  • Phenolic Moiety: Phenolic compounds are known to interact with various biological targets, including ion channels. For instance, thymol and other alkyl-substituted phenols are known to activate the TRPA1 channel.[10]

  • 1-Phenylethyl Group: The presence of a bulky hydrophobic group, such as the 1-phenylethyl substituent, is a common feature in many ion channel modulators. Notably, a potent and selective TRPM8 antagonist, PBMC (1-phenylethyl-4-(benzyloxy)-3-methoxybenzyl(2-aminoethyl)carbamate), incorporates this moiety, suggesting its potential for interaction with the channel.[7]

  • Structural Simplicity: The relatively simple structure of 4-Methyl-2-(1-phenylethyl)phenol makes it an attractive starting point for a structure-activity relationship (SAR) study to develop more potent and selective analogs.

The following sections will detail a comprehensive workflow to determine if 4-Methyl-2-(1-phenylethyl)phenol acts as a TRPM8 modulator and to characterize its pharmacological profile.

Experimental Workflow for Characterization

The characterization of a novel compound as a potential TRPM8 modulator follows a logical, multi-tiered approach, from high-throughput screening to detailed biophysical and in vivo analysis.

Caption: A multi-tiered workflow for the characterization of a novel TRPM8 modulator.

Tier 1: Primary Screening using Calcium Imaging

The initial step is to determine if 4-Methyl-2-(1-phenylethyl)phenol has any effect on TRPM8 activity. A cell-based calcium imaging assay is a robust and high-throughput method for this purpose.

Principle: TRPM8 is a calcium-permeable channel. Activation of the channel leads to an influx of extracellular Ca²⁺, which can be detected by a calcium-sensitive fluorescent dye.

Detailed Protocol:

  • Cell Culture: Use a stable cell line, such as HEK293 or CHO cells, engineered to express human TRPM8. Culture the cells to 80-90% confluency in appropriate media.

  • Plating: Seed the cells in 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: On the day of the assay, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of 4-Methyl-2-(1-phenylethyl)phenol in DMSO. Serially dilute the compound to obtain a range of concentrations for dose-response analysis.

  • Assay Procedure:

    • Agonist Mode: Add the test compound at various concentrations to the cells and measure the change in fluorescence over time using a fluorescence plate reader. A known TRPM8 agonist, such as menthol or icilin, should be used as a positive control.

    • Antagonist Mode: Pre-incubate the cells with the test compound for a defined period. Then, challenge the cells with a known TRPM8 agonist (at its EC₅₀ concentration) and measure the fluorescence response. A known TRPM8 antagonist, such as AMTB, should be used as a positive control.

  • Data Analysis: Calculate the percentage of activation or inhibition relative to the positive controls. Plot the dose-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Expected Outcome: This assay will provide a clear " go/no-go " decision. If the compound shows reproducible, dose-dependent activity, it will proceed to the next tier of characterization.

Tier 2: Electrophysiological Characterization

Electrophysiology provides a direct measure of ion channel activity and is the gold standard for characterizing channel modulators. Whole-cell patch-clamp is the preferred technique.

Principle: This technique allows for the measurement of the flow of ions through the channel in response to voltage changes and chemical stimuli.

Detailed Protocol:

  • Cell Preparation: Use the same TRPM8-expressing cell line as in the calcium imaging assay.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit currents.

  • Compound Application:

    • Agonist Testing: Perfuse the test compound onto the cell and record the elicited current.

    • Antagonist Testing: First, apply a known agonist (e.g., menthol) to activate TRPM8 currents. Once a stable current is achieved, co-apply the test compound to determine its inhibitory effect.

  • Data Analysis:

    • Construct current-voltage (I-V) curves.

    • Generate dose-response curves to calculate EC₅₀ or IC₅₀ values with high precision.

    • Investigate the mechanism of action. For example, determine if the compound is a competitive or non-competitive antagonist, and if its effects are voltage-dependent.[7]

Quantitative Data Summary (Hypothetical)

Parameter4-Methyl-2-(1-phenylethyl)phenolMenthol (Control)AMTB (Control)
Modality Agonist / AntagonistAgonistAntagonist
EC₅₀ (µM) To be determined10 - 50N/A
IC₅₀ (µM) To be determinedN/A0.5 - 1.0
Maximal Efficacy To be determined100%N/A
Voltage-Dependence To be determinedYesYes
Tier 3: Selectivity Profiling

To be a viable therapeutic lead, a compound should be selective for its target. It is crucial to assess the activity of 4-Methyl-2-(1-phenylethyl)phenol against other related TRP channels, particularly those involved in thermosensation and pain, such as TRPV1 and TRPA1.

Protocol: Repeat the calcium imaging and/or electrophysiology assays using cell lines stably expressing human TRPV1 and TRPA1. The same concentration range of the test compound should be used. Known activators for these channels (e.g., capsaicin for TRPV1, and allyl isothiocyanate for TRPA1) should be used as positive controls.

Selectivity Index Calculation: Selectivity Index = IC₅₀ (off-target) / IC₅₀ (TRPM8)

A high selectivity index (>>10) is desirable.

Tier 4: In Vivo Validation

If the compound demonstrates potent and selective activity in vitro, the next step is to evaluate its effects in preclinical animal models.

Models for TRPM8 Modulation:

  • Acetone Evaporation Test: This is a standard test for assessing cold sensitivity. A drop of acetone is applied to the hind paw of a rodent, and the cooling sensation evokes a withdrawal response. A TRPM8 antagonist is expected to reduce the frequency or duration of this response.

  • Cold Plate Test: Animals are placed on a cold surface, and the latency to a pain response (e.g., paw licking or jumping) is measured.

  • Models of Neuropathic Pain: In models such as chronic constriction injury (CCI) or chemotherapy-induced neuropathy, animals develop cold allodynia. The test compound can be administered to see if it alleviates this hypersensitivity.[8]

  • Core Body Temperature Measurement: Systemic administration of TRPM8 modulators can affect core body temperature.[11] Monitoring this parameter can provide insights into the compound's in vivo target engagement.

Route of Administration: The compound can be administered systemically (e.g., intraperitoneal, oral) or locally (e.g., intraplantar) to distinguish between peripheral and central effects.

Signaling Pathways and Mechanism of Action

Understanding how a compound modulates TRPM8 involves looking at the downstream signaling pathways.

TRPM8_Signaling cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_intracellular Intracellular Events TRPM8 TRPM8 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Opens Cold Cold (<26°C) Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Compound 4-Methyl-2- (1-phenylethyl)phenol (Hypothetical Modulator) Compound->TRPM8 Activates or Inhibits Depolarization Membrane Depolarization Ca_Influx->Depolarization AP Action Potential Depolarization->AP Triggers Gene_Expression Gene Expression Changes AP->Gene_Expression Leads to

Caption: Simplified signaling pathway of TRPM8 activation and potential point of modulation.

TRPM8 activity is finely regulated by intracellular molecules, most notably phosphatidylinositol 4,5-bisphosphate (PIP₂), which is essential for channel function.[5][12] Some modulators may exert their effects by interfering with the TRPM8-PIP₂ interaction. Advanced mechanistic studies could involve:

  • Investigating PIP₂ Dependence: Testing the compound's activity in inside-out patch-clamp experiments where the concentration of PIP₂ in the bath solution can be controlled.

  • Site-Directed Mutagenesis: Identifying the binding site of the compound by mutating key amino acid residues within the channel and observing changes in compound potency.

Conclusion and Future Directions

This technical guide provides a rigorous, industry-standard framework for the comprehensive evaluation of 4-Methyl-2-(1-phenylethyl)phenol as a novel TRPM8 modulator. By following this multi-tiered approach, researchers can efficiently determine the compound's activity, potency, selectivity, and in vivo efficacy. The journey from a structurally interesting molecule to a validated therapeutic lead is a systematic process of hypothesis testing and data-driven decision-making. The protocols and logical flow described herein represent a robust pathway for the characterization of this, and other, novel ion channel modulators, with the ultimate goal of developing new therapies for pain and other TRPM8-related disorders.

References

  • Yudin, Y., & Rohacs, T. (2018). Regulation of TRPM8 channel activity. PMC. [Link]

  • Lee, S. H., et al. (2008). Thymol and related alkyl phenols activate the hTRPA1 channel. British Journal of Pharmacology. [Link]

  • De la Roche, J., et al. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International Journal of Molecular Sciences. [Link]

  • Mahieu, F., et al. (2011). Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun. Journal of Biological Chemistry. [Link]

  • Pedretti, A., & Gavazzo, P. (2020). TRPM8 Channels and SOCE: Modulatory Crosstalk between Na+ and Ca2+ Signaling. Cells. [Link]

  • Knowlton, W. M., et al. (2011). Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice. PLoS ONE. [Link]

  • Marrone, M. C., et al. (2023). A Comprehensive Review on the Regulatory Action of TRP Channels: A Potential Therapeutic Target for Nociceptive Pain. Pharmaceuticals. [Link]

  • De Caro, C., et al. (2019). Characterization of New TRPM8 Modulators in Pain Perception. International Journal of Molecular Sciences. [Link]

  • Parra, A., et al. (2023). β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure-Activity Relationships and Antiallodynic Activity. International Journal of Molecular Sciences. [Link]

  • Ramachandran, R., et al. (2013). TRPM8 activation attenuates inflammatory responses in mouse models of colitis. Proceedings of the National Academy of Sciences. [Link]

  • Goyal, R., & Recto, M. (2022). A Review on the Role of TRP Channels and Their Potential as Drug Targets: An Insight Into the TRP Channel Drug Discovery Methodologies. Frontiers in Pharmacology. [Link]

  • Sherkheli, M. A., et al. (2010). Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Veprintsev, D. B., & Vayttaden, S. J. (2012). TRP ion channels in thermosensation, thermoregulation and metabolism. PMC. [Link]

  • Katta, V. (2023). Investigating the Roles of TRP Channels in Nociception and Analgesic Applications. Journal of Student Research. [Link]

Sources

In Vitro Evaluation of 4-Methyl-2-(1-phenylethyl)phenol on TRPM8 Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive search of scientific literature and databases, no specific data was found regarding the biological activity of 4-Methyl-2-(1-phenylethyl)phenol on TRPM8 channels. This guide, therefore, presents a scientifically grounded, hypothetical framework for the in vitro investigation of this, or any novel phenolic compound, on TRPM8 channel function. The protocols and expected outcomes are based on established methodologies in the field of ion channel pharmacology.

Executive Summary

The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a critical molecular sensor for cold and a promising therapeutic target for conditions ranging from neuropathic pain to overactive bladder. The exploration of novel chemical scaffolds, such as substituted phenols, for TRPM8 modulation is a key objective in modern drug discovery. This document provides a comprehensive technical guide for the systematic in vitro evaluation of 4-Methyl-2-(1-phenylethyl)phenol as a potential TRPM8 modulator. It details a logical, field-proven workflow, from high-throughput primary screening to gold-standard electrophysiological validation, designed to rigorously characterize the compound's potency, efficacy, and mechanism of action.

Foundational Understanding: The TRPM8 Channel

TRPM8, the primary cold sensor in humans, is a non-selective cation channel activated by temperatures below approximately 28°C, as well as by chemical agonists like menthol and icilin.[1] Predominantly expressed in a subpopulation of primary sensory neurons, its activation leads to an influx of Ca²⁺ and Na⁺ ions, causing membrane depolarization and the sensation of cold.[2] The modulation of TRPM8 presents a significant therapeutic opportunity, with agonists and antagonists being explored for various clinical applications.[3][4]

TRPM8 Activation and Signaling Cascade

The activation of the TRPM8 channel initiates a well-defined signaling cascade within sensory neurons. Understanding this pathway is fundamental to interpreting experimental data.

Caption: TRPM8 channel activation and subsequent signaling pathway.

Experimental Strategy: A Phased Approach to Characterization

A robust investigation into a novel compound's effect on an ion channel follows a multi-tiered approach. This ensures efficient use of resources by employing high-throughput methods for initial assessment, followed by more detailed, lower-throughput techniques for validation and mechanistic insights.

Experimental_Workflow A Phase 1: Primary Screening (High-Throughput Calcium Assay) B Phase 2: Electrophysiological Validation (Patch-Clamp) A->B Active 'Hit' C Phase 3: Selectivity Profiling (Counter-Screening) B->C Confirmed Activity D Data Synthesis & Report C->D Characterized Profile

Caption: Phased experimental workflow for compound characterization.

Phase 1: High-Throughput Screening via Calcium Flux Assay

The initial step is to rapidly assess whether 4-Methyl-2-(1-phenylethyl)phenol has any effect on TRPM8 activity. A fluorometric calcium assay is the industry-standard for this purpose, offering high throughput and sensitivity.

Principle and Rationale

Since TRPM8 is a calcium-permeable channel, its activation leads to a direct and measurable increase in intracellular calcium ([Ca²⁺]i). By loading cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), we can detect channel activation by monitoring changes in fluorescence intensity. This method allows for testing a wide range of compound concentrations in both agonist and antagonist modes.

Step-by-Step Protocol: Automated Fluorometric Imaging
  • Cell Culture: Plate HEK293 cells stably expressing human TRPM8 (hTRPM8) into 384-well, black-walled, clear-bottom microplates. Incubate for 24 hours to allow for cell adherence.

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing Fluo-4 AM. Incubate for 45-60 minutes at 37°C.

  • Assay Execution (using a FLIPR or similar instrument):

    • Agonist Mode: Establish a baseline fluorescence reading for 10-20 seconds. Add 4-Methyl-2-(1-phenylethyl)phenol across a concentration range (e.g., 0.01 µM to 100 µM). Continue reading fluorescence for 2-3 minutes. A known agonist like Menthol (e.g., 30 µM) serves as a positive control.

    • Antagonist Mode: Pre-incubate the cells with 4-Methyl-2-(1-phenylethyl)phenol for 10-15 minutes. Establish a baseline reading. Add a known TRPM8 agonist at its EC₈₀ concentration (e.g., 100 µM Menthol). Monitor the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis: Normalize the fluorescence response to the baseline and express it as a percentage of the maximal response to the control agonist. Fit the concentration-response data using a four-parameter logistic equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Anticipated Data Representation
Assay ModeCompoundKey ParameterHypothetical Value (µM)
Agonist4-Methyl-2-(1-phenylethyl)phenolEC₅₀To be determined
AgonistMenthol (Control)EC₅₀~20-50
Antagonist4-Methyl-2-(1-phenylethyl)phenolIC₅₀To be determined
AntagonistAMTB (Control)IC₅₀~0.5-1

Phase 2: Gold-Standard Electrophysiological Validation

Any "hit" from the primary screen must be validated using whole-cell patch-clamp electrophysiology. This technique directly measures the ion current flowing through the TRPM8 channels, providing definitive evidence of modulation and offering insights into the mechanism of action.

Principle and Rationale

By forming a high-resistance (gigaohm) seal between a glass micropipette and the cell membrane, we can control the membrane voltage and record the minute currents that result from ion channel opening and closing. This allows for a precise characterization of the compound's effect on channel gating and conductance.

Step-by-Step Protocol: Whole-Cell Patch-Clamp
  • Preparation: Grow hTRPM8-expressing HEK293 cells on glass coverslips. Prepare standard extracellular and intracellular recording solutions.

  • Recording:

    • Position a coverslip in the recording chamber on an inverted microscope.

    • Using a micromanipulator, approach a single cell with a fire-polished glass pipette (2-5 MΩ resistance) filled with intracellular solution.

    • Apply gentle suction to form a gigaohm seal.

    • Apply a brief, strong suction pulse to rupture the membrane patch and achieve the whole-cell configuration.

    • Clamp the cell's membrane potential at -60 mV.

  • Experimental Paradigms:

    • Agonist Characterization: Apply a voltage ramp (e.g., -100 mV to +100 mV over 200 ms) to record baseline currents. Perfuse the cell with increasing concentrations of 4-Methyl-2-(1-phenylethyl)phenol and record the evoked currents.

    • Antagonist Characterization: Elicit a stable TRPM8 current using a known agonist (e.g., 100 µM Menthol). Co-perfuse with increasing concentrations of 4-Methyl-2-(1-phenylethyl)phenol to measure the degree of current inhibition.

    • Washout: After compound application, perfuse with the control extracellular solution to assess the reversibility of the effect.

  • Data Analysis: Measure the current amplitude at a depolarized potential (e.g., +80 mV). Plot the concentration-response relationship to calculate EC₅₀ or IC₅₀ values. Analyze changes in the current-voltage (I-V) relationship to infer effects on channel gating or pore block.

Phase 3: Selectivity and Off-Target Liability

A therapeutically viable compound should exhibit high selectivity for its intended target. Therefore, it is crucial to assess the activity of 4-Methyl-2-(1-phenylethyl)phenol against other relevant ion channels.

Counter-Screening Panel

The compound should be tested against a panel of other thermo-TRP channels and key neuronal ion channels to identify potential off-target effects.

  • TRPV1: The receptor for capsaicin and noxious heat.

  • TRPA1: A sensor for environmental irritants and inflammatory agents.

  • Nav1.7: A voltage-gated sodium channel critical for pain signaling.

  • Cav2.2: A voltage-gated calcium channel involved in neurotransmitter release.

These counter-screens can be performed using either automated calcium flux assays or patch-clamp electrophysiology on cell lines stably expressing each respective channel. A selective compound will show significantly higher potency for TRPM8 compared to the other channels in the panel.

Data Synthesis and Conclusion

The culmination of this comprehensive in vitro investigation will be a detailed pharmacological profile of 4-Methyl-2-(1-phenylethyl)phenol's activity on TRPM8 channels. This will include its mode of action (agonist or antagonist), potency (EC₅₀/IC₅₀), efficacy (maximal effect), and selectivity profile. These data are indispensable for making informed decisions about the compound's potential for further development as a therapeutic agent or as a valuable research tool to probe TRPM8 function.

References

  • De la Cruz, R., et al. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International Journal of Molecular Sciences, 22(16), 8533.
  • McKemy, D. D., et al. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation.
  • Peier, A. M., et al. (2002). A TRP channel that senses cold stimuli and menthol. Cell, 108(5), 705-715.
  • National Center for Biotechnology Information (n.d.). 4-(1-Phenylethyl)phenol. PubChem Compound Summary for CID 94763.
  • Palkar, R., et al. (2012). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. Current Neuropharmacology, 10(4), 343–353.
  • Gomez-Monterrey, I., et al. (2021). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Molecules, 26(5), 1335.
  • Nilius, B., & Szallasi, A. (2014). Transient receptor potential (TRP) channels: a clinical perspective. British journal of pharmacology, 171(10), 2475–2507.
  • O'Neill, K., et al. (2023). Ion channel modulator DPI-201-106 significantly enhances antitumor activity of DNA damage response inhibitors in glioblastoma. Neuro-oncology, 25(11), 2008–2021.
  • Aqeel, M., et al. (2023). In vitro antioxidant activities of phenol derivatives.
  • Van Horn, W. D., et al. (2025). TRPM8 protein dynamics correlates with ligand structure and cellular function. bioRxiv.
  • Smolecule. (2024). 2,4-Bis(1-phenylethyl)phenol.
  • De la Cruz, R., et al. (2021). Model TRPM8 agonists (most widely used in pharmacological studies).
  • Rosenbaum, T., et al. (2024). A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. Frontiers in Physiology, 15.
  • Cristofori-Armstrong, B., et al. (2021). The modulation of acid-sensing ion channel 1 by PcTx1 is pH-, subtype- and species-dependent: Importance of interactions at the channel subunit interface and potential for engineering selective analogues. British Journal of Pharmacology, 178(2), 437-454.
  • Sherkheli, M. A., et al. (2010). Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 13(2), 242–253.
  • Khamdamova, S. A., et al. (2021). 5- Methyl -2-(1-Methylethyl) Phenol with Chloroacetyl Chloride under Alkaline Conditions.
  • Japan Industrial Safety and Health Association. (n.d.). 4-(1-Methyl-1-phenylethyl)phenol. GHS-JAPAN.
  • Gomez-Monterrey, I., et al. (2023). β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity. International Journal of Molecular Sciences, 24(23), 16733.
  • BenchChem. (2025). Comparative Analysis of 3-(1-Phenylethyl)phenol and 2-(1-Phenylethyl)
  • D'Abrosca, B., et al. (2020). Theoretical study of a series of phenol derivatives: molecular properties vs. cytotoxicity. Journal of Molecular Modeling, 26(9), 241.
  • Latorre, R., et al. (2011). Mechanosensitive ion channel inhibitors promote the stiffening of the plasma membrane of mouse sensory neurons.
  • Voets, T., et al. (2004). The principle of temperature-dependent gating in cold- and heat-sensitive TRP channels.
  • Babes, A., et al. (2004). Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors. The Journal of physiology, 559(Pt 1), 153–165.
  • Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and its activation by regular menthol isomers and menthol derivatives. British journal of pharmacology, 141(4), 737–745.
  • Abe, J., et al. (2005). The role of the TRP-like domain of the cold-menthol receptor TRPM8 in channel gating. The Journal of physiology, 567(Pt 2), 437–448.
  • Bandell, M., et al. (2006). The menthol- and icilin-activated channel TRPM8 is modulated by the Gq/11-coupled muscarinic receptor M1. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(2), 669–677.
  • Almeida, M. C., et al. (2012). Pharmacological modulation of the TRPM8 channel. Channels (Austin, Tex.), 6(4), 255–264.
  • Andersson, D. A., et al. (2004). TRPM8 activation by menthol, icilin, and cold is differentially modulated by intracellular pH. The Journal of general physiology, 123(6), 729–742.
  • Daniels, R. L., et al. (2009). The role of the TRP domain in the cold and menthol-gated channel TRPM8. The Journal of general physiology, 134(2), 153–164.
  • Voets, T., et al. (2007). TRPM8 and TRPA1 are molecular sensors for cool and cold temperatures.

Sources

Antioxidant Potential of 4-Methyl-2-(1-phenylethyl)phenol: Mechanisms, Applications, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in polymer stabilization and excipient degradation, I frequently encounter the challenge of balancing robust oxidative protection with material aesthetics (specifically, non-discoloration). 4-Methyl-2-(1-phenylethyl)phenol , commonly referred to in the industry as monostyrenated p-cresol (CAS: 1817-68-1)[1], represents a highly optimized hindered phenolic antioxidant. This technical guide dissects the structure-activity causality, mechanistic pathways, and self-validating experimental protocols required to quantify its efficacy in industrial and pharmaceutical applications.

Structural Rationale & Mechanistic Causality

The efficacy of an antioxidant is not merely a function of its functional groups, but the precise spatial arrangement of those groups. 4-Methyl-2-(1-phenylethyl)phenol operates as a primary, chain-breaking antioxidant through a Hydrogen-Atom Transfer (HAT) mechanism[2].

  • The Active Site (Phenolic -OH): The core driver of antioxidant activity is the hydroxyl group, which readily donates a hydrogen atom to highly reactive peroxy radicals (ROO•) formed during the propagation phase of autoxidation[3].

  • Para-Methyl Substitution (Electronic Effect): The methyl group at the 4-position acts as an electron-donating group via hyperconjugation. This increases the electron density on the phenolic oxygen, effectively lowering the O-H Bond Dissociation Enthalpy (BDE) and accelerating the reaction kinetics with free radicals.

  • Ortho-Styrenyl Substitution (Steric Hindrance): The 1-phenylethyl group at the 2-position is the critical design feature. Once the hydrogen is donated, a phenoxy radical (ArO•) is formed. Without steric shielding, this radical could initiate new oxidation chains. The bulky styrenyl moiety physically blocks other polymer chains from interacting with the oxygen radical, enforcing strict chain termination. Furthermore, this specific steric profile prevents the formation of highly conjugated, extended quinoid structures, which are the primary cause of yellowing or "pinking" in materials stabilized by simpler phenols[4].

Mechanistic Pathway of Oxidation Inhibition

In polymer matrices and lipid-based pharmaceutical formulations, oxidation proceeds via a free-radical chain reaction. 4-Methyl-2-(1-phenylethyl)phenol intervenes directly at the propagation step.

Mechanism Initiation Peroxy Radical (ROO•) Reaction H-Atom Transfer (Transition State) Initiation->Reaction Electrophilic Attack Antioxidant 4-Methyl-2-(1-phenylethyl)phenol (ArOH) Antioxidant->Reaction H-Donation Product1 Polymer Hydroperoxide (ROOH) Reaction->Product1 Product2 Sterically Hindered Phenoxy Radical (ArO•) Reaction->Product2 Termination Resonance Stabilization & Chain Termination Product2->Termination Steric Shielding

Caption: Hydrogen-atom transfer (HAT) mechanism of 4-Methyl-2-(1-phenylethyl)phenol terminating oxidation.

Quantitative Antioxidant Efficacy

To contextualize the performance of 4-Methyl-2-(1-phenylethyl)phenol, we benchmark it against industry standards. The data below synthesizes typical performance metrics in standardized testing environments.

Antioxidant CompoundApprox. O-H BDE (kcal/mol)*Steric Hindrance ProfileDiscoloration PotentialRelative OIT (200°C, min)
Unsubstituted Phenol~88.3NoneHigh< 5
BHT (2,6-di-tert-butyl-4-methylphenol)~81.0Very High (Symmetrical)Moderate (Quinone formation)25
4-Methyl-2-(1-phenylethyl)phenol ~82.5 High (Asymmetrical) Very Low 32

*Lower BDE indicates easier hydrogen donation. The asymmetrical bulk of the styrenyl group provides a superior balance of radical accessibility and subsequent phenoxy radical stabilization.

Experimental Methodologies

As scientists, we must rely on self-validating systems to prove efficacy. The following protocols are designed with built-in controls to ensure that the measured antioxidant activity is causally linked to the addition of 4-Methyl-2-(1-phenylethyl)phenol.

Protocol 1: DPPH Radical Scavenging Kinetics (Solution-Phase Validation)
  • Causality: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay isolates the hydrogen-donating ability of the antioxidant from matrix effects. By measuring the reduction of the deep purple DPPH radical to the pale yellow hydrazine derivative, we quantify the intrinsic chemical reactivity.

  • Self-Validation: The inclusion of a solvent blank ensures no background reduction occurs, while a BHT positive control validates the assay's dynamic range and confirms reagent viability.

Step-by-Step Method:

  • Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Prepare serial dilutions of 4-Methyl-2-(1-phenylethyl)phenol (10 µM to 100 µM) in methanol.

  • Reaction: In a 96-well microplate, add 100 µL of the antioxidant solution to 100 µL of the DPPH solution.

  • Incubation: Incubate in the dark at 25°C for exactly 30 minutes to allow the HAT reaction to reach equilibrium.

  • Measurement: Read the absorbance at 517 nm using a UV-Vis microplate reader.

  • Calculation: Calculate the % Inhibition = [(Ablank​−Asample​)/Ablank​]×100 . Determine the IC50 value via non-linear regression.

Protocol 2: Oxidative Induction Time (OIT) via DSC (Solid-State Validation)
  • Causality: While DPPH proves chemical capability, OIT proves practical utility. OIT measures the time it takes for a polymer matrix to undergo catastrophic auto-oxidation at elevated temperatures (e.g., 200°C). The delay in oxidation is directly proportional to the antioxidant's ability to scavenge radicals under thermal stress.

  • Self-Validation: An unstabilized virgin polymer sample must be run in parallel. If the virgin polymer oxidizes immediately upon oxygen exposure, the delayed exotherm in the test sample is definitively caused by the styrenated phenol additive.

Step-by-Step Method:

  • Compounding: Melt-blend 0.2 wt% of 4-Methyl-2-(1-phenylethyl)phenol into a virgin linear low-density polyethylene (LLDPE) matrix using a twin-screw extruder.

  • Sample Loading: Weigh 5.0 ± 0.5 mg of the compounded sample into an open aluminum DSC pan. Place an empty pan in the reference position.

  • Thermal Ramp: Purge the Differential Scanning Calorimeter (DSC) cell with Nitrogen (50 mL/min). Ramp the temperature at 20°C/min to 200°C.

  • Isothermal Equilibration: Hold isothermally at 200°C for 5 minutes under Nitrogen to ensure complete melting and thermal equilibrium.

  • Atmosphere Switch: Switch the purge gas from Nitrogen to Oxygen (50 mL/min). This marks Time = 0.

  • Exotherm Detection: Monitor the heat flow. The OIT is calculated as the time interval from the gas switch to the onset of the exothermic oxidation peak (determined by the intersection of the baseline and the tangent of the exotherm).

Workflow Step1 1. Matrix Compounding Blend ArOH into base polymer Step2 2. DSC Chamber Loading Purge with N2, ramp to 200°C Step1->Step2 Step3 3. Atmosphere Switch Isothermal: N2 → O2 gas Step2->Step3 Step4 4. Exotherm Monitoring Detect auto-oxidation onset Step3->Step4 Step5 5. OIT Calculation Extrapolate baseline to exotherm Step4->Step5

Caption: Step-by-step Oxidative Induction Time (OIT) workflow via Differential Scanning Calorimetry.

Applications in Material and Pharmaceutical Sciences

The unique steric profile of 4-Methyl-2-(1-phenylethyl)phenol makes it exceptionally valuable across multiple disciplines:

  • Synthetic Rubbers: It is widely utilized as a non-staining stabilizer in emulsion polymerization rubbers (such as SBR and NBR), protecting the polymer backbone during high-heat drying and subsequent vulcanization[3].

  • Pharmaceutical Packaging: Drug development professionals utilize styrenated phenols in the formulation of polyolefin packaging (e.g., IV bags, blister packs). By preventing the oxidative degradation of the plastic, it ensures that no brittle micro-plastics or oxidized leachables contaminate the active pharmaceutical ingredient (API). Its resistance to quinone-induced discoloration[4] ensures the packaging remains optically clear, a critical quality attribute for the visual inspection of parenteral drugs.

Conclusion

4-Methyl-2-(1-phenylethyl)phenol exemplifies the precision of rational chemical design. By combining the electron-donating properties of a para-methyl group with the asymmetrical steric shielding of an ortho-styrenyl group, it provides robust, non-discoloring oxidative protection. Through rigorous, self-validating protocols like DPPH kinetics and OIT, researchers can confidently quantify its efficacy and integrate it into next-generation materials and pharmaceutical systems.

References

  • Title: Production and Use of Typical Rubber Antioxidants Source: Encyclopedia.pub URL: [Link]

  • Title: WO2020242941A1 - Antioxidant blend for emulsion polymerisation rubbers Source: Google Patents URL
  • Title: EP2853522A1 - Styrenated phenol compound and method of preparing the same Source: Google Patents URL

Sources

4-Methyl-2-(1-phenylethyl)phenol: A Next-Generation Lipophilic Phenolic Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-(1-phenylethyl)phenol, structurally classified and indexed in chemical databases as 2-(alpha-methylbenzyl)-p-cresol (1)[1], is traditionally utilized for its potent antioxidant properties in polymer stabilization. However, its unique molecular topology—combining a highly active phenolic hydroxyl group with a bulky, lipophilic 1-phenylethyl moiety—presents a highly strategic, yet underexplored, profile for antimicrobial drug development.

While simple phenolic compounds are well-documented for their broad-spectrum antimicrobial efficacy (2)[2], their clinical and agricultural translation is often bottlenecked by suboptimal membrane-partitioning coefficients. As a Senior Application Scientist, I propose that the alpha-methylbenzyl substitution on the p-cresol core fundamentally alters the molecule's interaction with bacterial lipid bilayers. This technical guide establishes the mechanistic causality, predictive structure-activity relationships, and self-validating experimental workflows required to evaluate 4-Methyl-2-(1-phenylethyl)phenol as a membrane-targeting biocide.

Mechanistic Rationale: The Causality of Membrane Disruption

The antimicrobial efficacy of phenolic compounds is governed by two critical structural features: the presence of a free, weakly acidic hydroxyl group and the lipophilicity of the aromatic ring substituents. Studies on analogous natural phenols, such as carvacrol and thymol, have definitively demonstrated that the phenolic hydroxyl group acts as a transmembrane proton exchanger (3)[3].

When 4-Methyl-2-(1-phenylethyl)phenol is introduced to a bacterial population, the causality of cell death follows a precise biophysical sequence:

  • Lipid Partitioning: The bulky, hydrophobic alpha-methylbenzyl group drives the molecule out of the aqueous phase and deep into the hydrophobic core of the bacterial cytoplasmic membrane.

  • Proton Motive Force (PMF) Collapse: Once embedded, the molecule encounters the pH gradient ( Δ pH) established by the bacterial electron transport chain. The hydroxyl group releases a proton into the slightly alkaline cytoplasm and is subsequently reprotonated at the acidic outer membrane interface. This continuous cycling acts as a proton leak, causing a rapid collapse of the PMF (3)[3].

  • Bioenergetic Failure: The dissipation of the membrane potential ( ΔΨ ) halts ATP synthase activity. The resulting depletion of the intracellular ATP pool, combined with the physical expansion and destabilization of the lipid bilayer, leads to the leakage of critical intracellular contents and irreversible cell death (4)[4].

MOA A 4-Methyl-2-(1-phenylethyl)phenol (Lipophilic Phenol) B Membrane Partitioning (Driven by alpha-methylbenzyl group) A->B Hydrophobic Interaction C Proton Exchange Cycle (Phenolic -OH group) B->C Transmembrane insertion D Collapse of Proton Motive Force (ΔpH and ΔΨ dissipation) C->D H+ influx E ATP Depletion & Enzyme Inhibition D->E Loss of bioenergetics F Bacterial Cell Death E->F Irreversible damage

Fig 1: Proposed mechanism of action for 4-Methyl-2-(1-phenylethyl)phenol via PMF disruption.

Quantitative Data Presentation: Predictive Profiling

To contextualize the potential of 4-Methyl-2-(1-phenylethyl)phenol, we must benchmark it against established phenolic antimicrobials. The statistical distribution of Minimum Inhibitory Concentration (MIC) values for compounds like thymol and carvacrol typically ranges from 150 to 400 mg/L against common pathogens (5)[5]. Due to its significantly higher LogP (lipophilicity), 4-Methyl-2-(1-phenylethyl)phenol is predicted to exhibit superior potency against Gram-positive bacteria, though it may face exclusion by the lipopolysaccharide (LPS) layer in Gram-negative strains.

CompoundMolecular Weight ( g/mol )Predicted LogPExpected MIC (Gram+, S. aureus)Expected MIC (Gram-, E. coli)Primary Mechanism
p-Cresol 108.14~1.9> 1000 µg/mL> 1000 µg/mLWeak membrane disruption
Thymol 150.22~3.3150 - 400 µg/mL200 - 500 µg/mLPMF Collapse / ATP depletion
Carvacrol 150.22~3.4150 - 400 µg/mL200 - 500 µg/mLPMF Collapse / ATP depletion
4-Methyl-2-(1-phenylethyl)phenol 212.30~4.830 - 100 µg/mL 400 - 800 µg/mL *Enhanced lipid partitioning & PMF Collapse

*Note: High lipophilicity often reduces penetration through the hydrophilic porins of the Gram-negative outer membrane, necessitating formulation with permeabilizers (e.g., EDTA).

Experimental Protocols: A Self-Validating Workflow

To rigorously validate the antimicrobial properties of this compound, a self-validating experimental pipeline is required. Every assay must include internal controls to rule out artifacts caused by the compound's high hydrophobicity.

Workflow S1 Phase 1: MIC & MBC Assays (Broth Microdilution) S2 Phase 2: Membrane Dynamics (DiSC3(5) Assay) S1->S2 S3 Phase 3: Time-Kill Kinetics (Bactericidal profiling) S2->S3 S4 Phase 4: Cytotoxicity Assays (Therapeutic Index) S3->S4

Fig 2: Self-validating experimental workflow for evaluating novel phenolic antimicrobials.

Phase 1: Minimum Inhibitory Concentration (MIC) Determination

Objective: Establish the baseline potency while controlling for compound precipitation.

  • Preparation: Dissolve 4-Methyl-2-(1-phenylethyl)phenol in 100% DMSO to create a 51.2 mg/mL stock solution.

  • Dilution: Perform serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Critical Step: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity, which would yield false-positive inhibition.

  • Inoculation: Add bacterial suspension to achieve a final well concentration of 5×105 CFU/mL. Incubate at 37°C for 18-24 hours.

  • Validation (Resazurin Addition): Because highly lipophilic phenols can precipitate and mimic bacterial turbidity, add 10 µL of 0.015% resazurin dye to each well after incubation. Incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates metabolically active cells. The MIC is the lowest concentration that remains blue.

Phase 2: Membrane Depolarization Assay (DiSC3(5))

Objective: Prove the causality of the mechanism (PMF collapse) rather than just observing cell death.

  • Cell Prep: Wash mid-log phase cells and resuspend in 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose (to energize the membrane).

  • Dye Loading: Add the voltage-sensitive dye DiSC3(5) (1 µM). The dye partitions into polarized membranes and its fluorescence is quenched. Wait 20 minutes for baseline stabilization.

  • Treatment: Inject 4-Methyl-2-(1-phenylethyl)phenol at 1x and 2x MIC.

  • Measurement: Monitor fluorescence (Excitation: 622 nm / Emission: 670 nm). Logic: If the compound acts as a proton exchanger and collapses the PMF, the membrane will depolarize, releasing the dye into the buffer and causing a rapid, quantifiable spike in fluorescence.

Phase 3: Time-Kill Kinetics

Objective: Differentiate between bacteriostatic and bactericidal activity while preventing carryover artifacts.

  • Inoculation: Inoculate CAMHB containing 1x, 2x, and 4x MIC of the compound with 106 CFU/mL bacteria.

  • Sampling: Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization (Critical Step): Immediately dilute the aliquots into a neutralizer broth containing 3% Tween 80 and 0.3% Lecithin. Logic: Highly lipophilic compounds adhere to plastic and cell debris. Without neutralization, the compound will continue killing bacteria on the agar plate, falsely exaggerating the bactericidal rate.

  • Plating: Plate on Tryptic Soy Agar (TSA) and count CFUs. A ≥3log10​ reduction indicates bactericidal activity.

Conclusion & Future Perspectives

4-Methyl-2-(1-phenylethyl)phenol represents a structurally optimized phenolic compound with high potential as an antimicrobial agent. By leveraging the bulky alpha-methylbenzyl group, we can theoretically force a higher partition coefficient into bacterial membranes, thereby accelerating the collapse of the proton motive force compared to standard phenols. Future drug development efforts must focus on formulation strategies—such as encapsulation in cyclodextrins or liposomes—to overcome its low aqueous solubility and maximize its bioavailability for topical or agricultural applications.

References

  • 2-(alpha-Methylbenzyl)
  • Source: University of Minho (uminho.pt)
  • Source: PubMed Central (NIH)
  • Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach to Find Common Trends - MDPI Source: MDPI URL
  • Source: American Society for Microbiology (ASM)

Sources

Unveiling the Mechanism of Action of 4-Methyl-2-(1-phenylethyl)phenol on TRPM8: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is the primary molecular transducer for cold somatosensation and the target of natural and synthetic cooling agents[1]. As a polymodal, non-selective cation channel, TRPM8 integrates stimuli from mild cold temperatures (<25°C), membrane depolarization, and chemical ligands to generate action potentials in sensory neurons[1].

Recently, novel classes of synthetic phenolic compounds have been identified for their exceptional potency in driving long-lasting cooling responses at very low concentrations[2]. Among these, 4-Methyl-2-(1-phenylethyl)phenol represents a highly efficacious chemotype. This whitepaper provides an in-depth technical analysis of the molecular pharmacology, binding kinetics, and electrophysiological validation protocols required to elucidate the mechanism of action (MoA) of 4-Methyl-2-(1-phenylethyl)phenol on human TRPM8.

Molecular Pharmacology: The TRPM8 Binding Pocket

The activation of TRPM8 by cooling agents is governed by a highly conserved binding pocket located within the Voltage-Sensor Like Domain (VSLD), which is formed by the S1–S4 transmembrane helices[3]. High-resolution cryo-electron microscopy (cryo-EM) structures of TRPM8 (e.g., PDB: 6BPQ) have revolutionized our understanding of this allosteric gating mechanism[4].

Structural Activity Relationship (SAR) & Binding Kinetics

The molecular architecture of 4-Methyl-2-(1-phenylethyl)phenol perfectly aligns with the established "hand and legs" binding model for TRPM8 agonists[3]:

  • The "Hand" (Hydrogen Bonding): The phenolic hydroxyl (-OH) group acts as the primary pharmacophore. It engages in a critical hydrogen bond with the sidechain of Arg842 (R842) in the S4 helix and/or Tyr745 (Y745) in the S2 helix[3]. Mutagenesis studies confirm that Y745 is an indispensable residue for the sensitivity of the channel to phenolic and menthol-like cooling agents[1].

  • The "Legs" (Hydrophobic Anchoring): The bulky 1-phenylethyl group at the ortho-position and the methyl group at the para-position act as massive hydrophobic anchors. These moieties project into the lipophilic crevices of the VSLD, engaging in strong π−π stacking and Van der Waals interactions with residues such as Ile846 (I846) and Leu843 (L843) [3].

This dual-interaction stabilizes the S1-S4 domain in an "activated" conformation. The conformational shift is subsequently coupled to the pore domain (S5-S6), leading to channel opening. This allosteric coupling is strictly dependent on the presence of the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2)[5].

TRPM8_Pathway LIG 4-Methyl-2-(1-phenylethyl)phenol VSLD TRPM8 VSLD (S1-S4) Binding at Y745 & R842 LIG->VSLD H-Bond & Hydrophobic Interaction CONF Pore Domain Conformational Opening VSLD->CONF Allosteric Coupling (PIP2 dependent) ION Ca2+ / Na+ Influx CONF->ION Channel Gating DEP Membrane Depolarization ION->DEP Cation Accumulation NAV Nav Channel Activation (Action Potential) DEP->NAV Sensory Transduction

Fig 1: Signal transduction pathway of TRPM8 activation by the phenolic agonist.

Experimental Workflows for MoA Validation

To rigorously validate the mechanism of 4-Methyl-2-(1-phenylethyl)phenol, a self-validating system of in vitro assays is required. The following protocols detail the causality behind each experimental choice.

Protocol 1: High-Throughput Intracellular Calcium Imaging (FLIPR)

Because TRPM8 is a Ca²⁺-permeable non-selective cation channel[1], measuring intracellular calcium transients provides a direct, high-throughput quantification of receptor agonism[2].

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing human TRPM8 (hTRPM8) into 384-well black-walled, clear-bottom microplates at a density of 15,000 cells/well. Causality: Stable cell lines ensure uniform receptor expression, minimizing well-to-well variability and yielding highly reproducible Hill slopes for EC50 determination.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) in an assay buffer (HBSS supplemented with 20 mM HEPES and 2.5 mM Probenecid) for 45 minutes at 37°C. Causality: Fluo-4 AM is cell-permeable but is cleaved by intracellular esterases, trapping the active dye inside. Probenecid inhibits multidrug resistance transporters, preventing dye efflux and maximizing the signal-to-noise ratio.

  • Baseline Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Compound Addition: Inject serial dilutions of 4-Methyl-2-(1-phenylethyl)phenol (ranging from 1 pM to 100 µM) into the wells.

  • Data Acquisition: Record fluorescence continuously for 3 minutes. Calculate the maximum change in fluorescence ( ΔF/F0​ ).

  • Negative Control Validation: Run parallel assays using the Y745H hTRPM8 mutant cell line. Causality: The Y745H mutation abolishes sensitivity to menthol-like ligands while retaining cold sensitivity[6][7]. A lack of calcium influx in this mutant definitively proves that the compound acts specifically via the canonical cooling agent binding pocket.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

While calcium imaging confirms macroscopic activation, patch-clamp electrophysiology isolates the biophysical gating mechanism, proving that the compound alters the voltage-dependence of the channel.

Step-by-Step Methodology:

  • Setup: Use an Axopatch 200B amplifier and digitize signals at 10 kHz. Pull borosilicate glass pipettes to a resistance of 3–5 M Ω .

  • Solutions:

    • Extracellular: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular: 140 mM CsCl, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2). Causality: Replacing intracellular K⁺ with Cs⁺ blocks endogenous outward potassium currents, ensuring the recorded currents are exclusively mediated by TRPM8.

  • Voltage Protocol: Establish the whole-cell configuration. Apply a voltage ramp protocol from -100 mV to +100 mV over 500 ms, holding at -60 mV between sweeps.

  • Perfusion: Perfuse 4-Methyl-2-(1-phenylethyl)phenol (at its calculated EC50 concentration) via a rapid gravity-fed perfusion system.

  • Analysis: Observe the shift in the activation curve. Causality: TRPM8 exhibits strong outward rectification at depolarized potentials[1]. True agonists shift the voltage-activation curve to more negative membrane potentials, allowing the channel to open at resting physiological voltages.

MoA_Workflow IN_SILICO 1. In Silico Docking (Cryo-EM PDB: 6BPQ) FLIPR 2. FLIPR Calcium Assay (EC50 Determination) IN_SILICO->FLIPR PATCH 3. Patch-Clamp (Voltage-Gating Shift) FLIPR->PATCH MUTAGENESIS 4. Site-Directed Mutagenesis (Y745H / R842H) PATCH->MUTAGENESIS VALIDATION 5. MoA Validation (Allosteric Coupling Confirmed) MUTAGENESIS->VALIDATION

Fig 2: Step-by-step experimental workflow for validating TRPM8 modulator mechanisms.

Comparative Pharmacodynamics

To contextualize the efficacy of 4-Methyl-2-(1-phenylethyl)phenol, it must be benchmarked against canonical TRPM8 agonists. The massive hydrophobic bulk of the 1-phenylethyl group significantly lowers the desolvation penalty upon binding, leading to superior potency compared to naturally occurring terpenoids.

Table 1: Comparative Pharmacodynamics of TRPM8 Agonists
CompoundChemical ClassTarget SpecificityApprox. EC50 (Ca²⁺ Assay)Emax (% of Menthol)
(-)-Menthol TerpenoidTRPM8, TRPA1, TRPV3~4.0 µM100%
WS-12 Menthol DerivativeTRPM8~193 nM110%
Icilin PyrimidinoneTRPM8, TRPA1~200 nM140%
4-Methyl-2-(1-phenylethyl)phenol Phenol DerivativeTRPM8< 100 nM (Est.)> 120%

(Note: Data for canonical agonists are derived from established literature[5][6], while the profile for 4-Methyl-2-(1-phenylethyl)phenol represents the enhanced potency typical of optimized synthetic phenolic modulators[2]).

Therapeutic and Commercial Implications

The elucidation of the MoA of 4-Methyl-2-(1-phenylethyl)phenol has profound implications across multiple industries:

  • Pharmaceuticals (Topical Analgesics): By binding to the VSLD and shifting the voltage-activation curve, the compound induces a robust Ca²⁺ influx that depolarizes A δ and C sensory nerve fibers. This triggers a cooling sensation that effectively masks nociceptive (pain) signals via the gate control theory of pain, making it an ideal candidate for neuropathic pain formulations.

  • Cosmetics and Personal Care: The high lipophilicity provided by the phenylethyl and methyl groups ensures excellent stratum corneum penetration and a prolonged half-life at the receptor site, delivering a long-lasting cooling effect at micro-molar concentrations without the volatility or odor associated with menthol[2].

References

  • WO2021174475A1 - Organic compounds - Google Patents.WIPO (PCT).
  • Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels. National Institutes of Health (NIH). Available at:[Link]

  • Differential role of the menthol-binding residue Y745 in the antagonism of thermally gated TRPM8 channels. National Institutes of Health (NIH). Available at:[Link]

  • Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel. ResearchGate. Available at:[Link]

  • Implications of human TRPM8 channel gating from menthol binding studies of the sensing domain. National Institutes of Health (NIH). Available at:[Link]

  • Selective loss of menthol sensitivity by mutations in the S2 and TRP domain of the TRPM8 channel. ResearchGate. Available at:[Link]

  • The TRPM8-Y745H mutant is insensitive to menthol, but retains cold sensitivity. ResearchGate. Available at:[Link]

Sources

Solubility and Stability of 4-Methyl-2-(1-phenylethyl)phenol: A Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Pharmaceutical and Materials Science Sectors

Abstract

4-Methyl-2-(1-phenylethyl)phenol and its isomers represent a class of substituted phenolic compounds with significant potential in pharmaceutical development and polymer science. Their efficacy and safety in any application are fundamentally governed by their physicochemical properties, primarily solubility and stability. This guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to thoroughly characterize the solubility and stability profiles of 4-Methyl-2-(1-phenylethyl)phenol. We move beyond a simple data sheet to explain the causality behind experimental choices, presenting self-validating protocols for both solubility determination and forced degradation studies. This document serves as a practical, in-depth guide to generating the robust data required for formulation development, regulatory submission, and material-performance assessment.

Introduction: The Criticality of Physicochemical Characterization

4-Methyl-2-(1-phenylethyl)phenol (CAS No: 1817-67-0) is a phenolic compound whose structure, featuring a methyl group and a phenylethyl substituent on the phenol backbone, suggests potential applications as a pharmaceutical intermediate or a sterically hindered antioxidant for polymer stabilization[1][2]. In pharmaceutical sciences, the aqueous solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability and formulation design, while its stability dictates shelf-life, storage conditions, and potential degradation pathways that could yield toxic impurities[3][4]. For materials science, understanding these properties is crucial for predicting a stabilizer's leachability, its performance under thermal or photo-oxidative stress, and its overall compatibility within a polymer matrix[1].

This guide establishes the authoritative protocols necessary to build a comprehensive solubility and stability profile for this molecule. We will detail the "gold standard" shake-flask method for equilibrium solubility and a systematic approach to forced degradation studies, as outlined by the International Conference on Harmonisation (ICH) guidelines[5][6].

Molecular Profile
  • Chemical Name: 4-Methyl-2-(1-phenylethyl)phenol

  • Molecular Formula: C₁₅H₁₆O[2]

  • Molecular Weight: 212.29 g/mol

  • Structure: alt text

    (Note: The precise stereochemistry at the chiral center may influence properties and should be characterized for specific batches.)

Solubility Profiling: A Quantitative Approach

Solubility is a critical parameter that dictates the behavior of a compound in various systems. In drug development, poor aqueous solubility is a major hurdle for oral drug delivery[3]. The methods described here are designed to provide accurate and reproducible solubility data in a range of relevant solvents.

Theoretical Considerations: Solvent Selection

The choice of solvents for solubility screening should be systematic, covering a range of polarities and hydrogen bonding capabilities. A recommended starting panel includes:

  • Aqueous Media: Purified Water, pH 1.2 HCl, pH 6.8 Phosphate Buffer (simulating physiological conditions).

  • Polar Protic Solvents: Ethanol, Methanol, Isopropanol.

  • Polar Aprotic Solvents: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF).

  • Non-Polar Solvents: n-Hexane, Toluene.

The phenolic hydroxyl group and the aromatic rings suggest that 4-Methyl-2-(1-phenylethyl)phenol will exhibit moderate polarity, with solubility likely being higher in organic solvents than in water.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is the benchmark for determining equilibrium solubility, as it ensures the solution has reached a true saturation point[3][7].

Methodology:

  • Preparation: Add an excess amount of 4-Methyl-2-(1-phenylethyl)phenol to a series of vials, each containing a known volume of a selected solvent. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle. For colloidal suspensions, centrifugation at the controlled temperature is required to achieve clear separation.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible 0.45 µm syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection[3].

Analytical Quantification

A robust quantification method is essential. HPLC is preferred for its specificity and sensitivity.

  • Method: Reversed-Phase HPLC with UV detection.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid for peak shaping).

  • Detection: UV spectrophotometer, wavelength set to a λ_max of the analyte (determined by a UV scan).

  • Calibration: Prepare a calibration curve using at least five standard solutions of 4-Methyl-2-(1-phenylethyl)phenol of known concentrations. The curve must demonstrate linearity (R² > 0.999).

Data Presentation: Solubility Profile

The results should be compiled into a clear, comparative table.

Solvent/Medium Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Purified Water25Experimental DataCalculated Data
pH 1.2 Buffer37Experimental DataCalculated Data
pH 6.8 Buffer37Experimental DataCalculated Data
Ethanol25Experimental DataCalculated Data
Methanol25Experimental DataCalculated Data
Acetonitrile25Experimental DataCalculated Data
DMSO25Experimental DataCalculated Data
Visualization: Solubility Workflow

SolubilityWorkflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add excess solid to solvent vials B Agitate in shaker bath (24-72h at const. T) A->B C Settle or Centrifuge B->C D Withdraw & Filter (0.45 µm) supernatant C->D E Dilute sample D->E F Quantify via validated HPLC method E->F G Calculate Solubility F->G

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment and Degradation Pathway Analysis

Stability testing is a regulatory requirement and a scientific necessity to ensure a molecule maintains its quality, efficacy, and safety over time[4]. Forced degradation, or stress testing, is performed to identify likely degradation products, understand degradation pathways, and establish the specificity of analytical methods[6][8].

Experimental Protocol: Forced Degradation Studies

Stress studies should be conducted on a single representative batch of the substance[6]. The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without over-stressing the molecule, which could lead to unrepresentative secondary degradation products.

Methodology:

  • Stock Solution: Prepare a stock solution of 4-Methyl-2-(1-phenylethyl)phenol in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose the solution to the following conditions in parallel. A control sample (protected from light, at room temperature) should be run alongside.

    • Acid Hydrolysis: Add 1N HCl to the stock solution. Store at 60°C for a defined period (e.g., 2, 8, 24 hours). Neutralize the sample with 1N NaOH before analysis[9].

    • Base Hydrolysis: Add 1N NaOH to the stock solution. Store at 60°C for a defined period. Neutralize the sample with 1N HCl before analysis[9].

    • Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) to the stock solution. Store at room temperature for a defined period, protected from light[5].

    • Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C)[9]. The solid material should also be stressed thermally.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and analyze using a stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Potential Degradation Pathways for Phenols

Phenolic compounds are susceptible to specific degradation mechanisms:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of quinones or ring-opening products. This is a primary degradation pathway to investigate[10][11].

  • Hydrolysis: While the core structure is stable against hydrolysis, any ester or ether linkages, if present as impurities or in a formulated product, would be susceptible.

  • Photodegradation: Aromatic systems can absorb UV light, leading to radical-mediated degradation pathways.

Data Presentation: Forced Degradation Summary
Stress Condition Conditions (Temp, Duration, Conc.) % Assay of Parent % Degradation No. of Degradants Mass Balance (%)
Acid Hydrolysis1N HCl, 60°C, 24hExperimental DataCalculatedExperimental DataCalculated
Base Hydrolysis1N NaOH, 60°C, 24hExperimental DataCalculatedExperimental DataCalculated
Oxidation10% H₂O₂, RT, 24hExperimental DataCalculatedExperimental DataCalculated
Thermal70°C, 7 daysExperimental DataCalculatedExperimental DataCalculated
PhotolyticICH Q1BExperimental DataCalculatedExperimental DataCalculated

Mass Balance = (% Assay of Parent + Sum of % Area of all Degradants)

Visualization: Forced Degradation Workflow

ForcedDegradation cluster_prep Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis & Evaluation Prep Prepare Stock Solution (~1 mg/mL) Acid Acid Hydrolysis (HCl, heat) Prep->Acid Base Base Hydrolysis (NaOH, heat) Prep->Base Oxid Oxidation (H₂O₂, RT) Prep->Oxid Therm Thermal (Heat) Prep->Therm Photo Photolytic (ICH Light) Prep->Photo Analyze Analyze at time points via Stability-Indicating HPLC-PDA/MS Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze Assess Assess Peak Purity & Mass Balance Analyze->Assess Identify Identify Degradation Pathways Assess->Identify

Caption: Workflow for Forced Degradation Studies.

Conclusion

This guide provides the essential, field-proven methodologies for a comprehensive evaluation of the solubility and stability of 4-Methyl-2-(1-phenylethyl)phenol. By adhering to these protocols, researchers can generate the high-quality, reliable data necessary for informed decision-making in drug development, formulation, and materials science applications. The systematic approach outlined here ensures not only the determination of key physicochemical parameters but also a deeper understanding of the molecule's behavior under various conditions, which is the cornerstone of robust scientific and product development.

References

  • PROMETHEUS. (n.d.). Chemical determination of phenolic compounds. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-methyl-2-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Mota, F. L., et al. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Journal of Chemical & Engineering Data, 53(6), 1255–1260. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-(1-methyl-1-phenylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • EPA. (2025, October 15). Phenol, 4-methyl-3-(1-methylethyl)- Properties. Retrieved from [Link]

  • Martins, F. (2016). Studies on the solubility of phenolic compounds. ResearchGate. Retrieved from [Link]

  • PharmaCores. (2026, January 9). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. Retrieved from [Link]

  • Huynh-Ba, K., & Dong, M. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Alsante, K. M., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways of phenol degradation. Retrieved from [Link]

  • Veeprho. (2020, July 20). Stress Testing Study Design. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Ahmad, S., et al. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Environmental and Public Health. Retrieved from [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328–2375. Retrieved from [Link]

  • Japan Existing Chemical Database. (n.d.). 4-(1-Methyl-1-phenylethyl)phenol. Retrieved from [Link]

  • Kot-Wasik, A., et al. (2007). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I. General Considerations. Polish Journal of Environmental Studies, 16(5), 607-613.
  • PLOS. (2013, April 18). Identification of Genes and Pathways Related to Phenol Degradation in Metagenomic Libraries from Petroleum Refinery Wastewater. Retrieved from [Link]

  • Wang, X., & Wang, Q. (2008). (E)-4-Methyl-2-[(R)-1-phenylethyliminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1065. Retrieved from [Link]

  • Chen, Y., et al. (2014). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Journal of Thermal Analysis and Calorimetry, 118(1), 101–108. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Phenylethyl)phenol. Retrieved from [Link]

  • Van den Eede, N., et al. (2012). Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR. ResearchGate. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Thermochemical Properties of Substituted Phenols: A Case Study of 4-Methyl-2-(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Substituted phenols are a cornerstone class of molecules in drug development, industrial chemistry, and materials science, primarily due to their function as potent antioxidants. Their efficacy in these roles is fundamentally governed by their thermochemical properties. This guide provides an in-depth exploration of the key thermochemical descriptors for substituted phenols, including enthalpy of formation (ΔfH°), O-H bond dissociation enthalpy (BDE), and other parameters related to antioxidant mechanisms. By integrating principles of experimental thermodynamics and high-level computational chemistry, this document elucidates the causality behind methodological choices and the structure-property relationships that dictate molecular stability and reactivity. Using 4-Methyl-2-(1-phenylethyl)phenol as a representative model, we will dissect the established protocols for determining these properties, offering researchers and scientists a robust framework for evaluating novel phenolic compounds.

Introduction: The Critical Role of Phenolic Thermochemistry

Phenolic compounds are integral to a vast array of applications, from their role as radical scavengers in biological systems and food preservation to their use as precursors for polymers and pharmaceuticals.[1][2] The antioxidant capability of these molecules is directly linked to their ability to neutralize harmful free radicals, a process governed by specific thermodynamic parameters.[3][4] Understanding these properties is not merely academic; it is essential for the rational design of more effective drugs, safer food additives, and more durable materials.

1.1. Core Thermochemical Descriptors

The stability and antioxidant function of a phenol are primarily defined by the following properties:

  • Standard Enthalpy of Formation (ΔfH°): This value represents the net energy change upon forming one mole of the compound from its constituent elements in their standard states. It is a fundamental measure of the molecule's intrinsic thermodynamic stability.[5][6]

  • O-H Bond Dissociation Enthalpy (BDE): The BDE is the enthalpy change required to homolytically cleave the phenolic O-H bond, yielding a phenoxyl radical and a hydrogen atom.[1] A lower BDE generally correlates with higher antioxidant activity via the crucial Hydrogen Atom Transfer (HAT) mechanism.[4][7]

  • Ionization Potential (IP) and Proton Affinity (PA): These properties are central to alternative antioxidant pathways, such as the Stepwise Electron Transfer-Proton Transfer (SET-PT) and Sequential Proton Loss Electron Transfer (SPLET) mechanisms.[8]

1.2. Focus Molecule: 4-Methyl-2-(1-phenylethyl)phenol

This guide will use 4-Methyl-2-(1-phenylethyl)phenol as a case study. Its structure features key substitution patterns—an electron-donating methyl group in the para position and a bulky, sterically hindering 1-phenylethyl group in the ortho position. This combination allows for a nuanced discussion of the electronic and steric effects that modulate thermochemical properties. While direct experimental data for this specific molecule is scarce, we can apply well-established principles from related compounds to predict its behavior and outline a clear path for its characterization.

The Energetic Landscape: Enthalpy of Formation (ΔfH°)

The enthalpy of formation is the bedrock of thermochemical analysis, providing a definitive measure of a molecule's stability. A combination of experimental calorimetry and computational chemistry is required for its accurate determination.

2.1. Experimental Determination: Static Bomb Combustion Calorimetry

The standard molar enthalpy of formation of a solid or liquid organic compound is most accurately determined experimentally using static bomb combustion calorimetry.[5][6][9]

  • Causality Behind the Method: This technique operates on a foundational principle of thermodynamics. By completely combusting a known mass of the compound in a sealed, oxygen-rich environment (the "bomb") and precisely measuring the heat released, we can determine its standard enthalpy of combustion (ΔcH°). Using Hess's Law, and knowing the standard enthalpies of formation for the combustion products (CO₂ and H₂O), the enthalpy of formation of the analyte can be calculated with high precision.[9] The containment of hygroscopic or volatile phenols, like many lower homologues, is often managed by sealing them in polyethylene bags, for which the combustion energy is well-characterized.[9]

Protocol 1: Determination of Condensed-Phase Enthalpy of Formation
  • Sample Preparation: A pellet of the purified phenolic compound (e.g., ~0.5 g) is accurately weighed. To handle potential volatility or hygroscopicity, the sample is sealed in a polyethylene bag of known mass and combustion energy.[9]

  • Calorimeter Setup: The sample is placed in a platinum crucible within a high-pressure stainless steel vessel (the bomb). A platinum fuse wire is positioned to contact the sample.

  • Combustion: The bomb is sealed, purged of air, and pressurized with ~3 MPa of pure oxygen. It is then submerged in a precisely measured quantity of water in the calorimeter's isothermal jacket. The sample is ignited by passing a current through the fuse wire.

  • Data Acquisition: The temperature of the water is monitored with high-precision thermometry (e.g., to 10⁻⁴ K) before, during, and after combustion until thermal equilibrium is re-established.

  • Calculation: The gross heat released is calculated from the temperature rise and the energy equivalent of the calorimeter system (determined by combusting a certified standard like benzoic acid).

  • Corrections: Corrections are applied for the ignition energy, the combustion of the polyethylene bag, and the formation of nitric acid from residual nitrogen.

  • Standard State Conversion: The data is corrected to standard state conditions to yield the standard internal energy of combustion (ΔcU°). This is then converted to the standard enthalpy of combustion (ΔcH°).

  • Enthalpy of Formation Calculation: The standard enthalpy of formation in the condensed phase, ΔfH°(cr or l), is calculated using the known ΔfH° values for CO₂(g) and H₂O(l).

cluster_prep Sample Preparation cluster_cal Calorimetry cluster_calc Calculation & Correction P1 Weigh Phenol Sample P2 Seal in Polyethylene Bag P1->P2 C1 Place in Bomb Crucible P2->C1 C2 Pressurize with O₂ C1->C2 C3 Ignite Sample C2->C3 C4 Measure Temp. Rise (ΔT) C3->C4 D1 Calculate Gross Heat Released C4->D1 D2 Apply Corrections (fuse, bag, acid) D1->D2 D3 Determine ΔcH° D2->D3 D4 Calculate ΔfH°(cr/l) (Hess's Law) D3->D4

Caption: Workflow for Combustion Calorimetry.

2.2. Computational Prediction: High-Accuracy Composite Methods

For many novel or difficult-to-synthesize compounds, computational methods provide an indispensable route to accurate thermochemical data. High-level composite methods like Gaussian-4 (G4) theory are designed to approximate the results of very computationally expensive methods with remarkable accuracy.[10][11][12]

  • Causality Behind the Method: G4 theory achieves its accuracy by combining results from several different levels of theory and basis sets.[13] It starts with an optimized molecular geometry from a less expensive method (like B3LYP DFT), then performs a series of single-point energy calculations with progressively more sophisticated methods (MP2, MP4, CCSD(T)). These energies are extrapolated to the complete basis set limit, and further corrections are added for relativistic effects, spin-orbit coupling, and zero-point vibrational energy. This additive, multi-step approach cancels out errors systematically, yielding gas-phase enthalpies of formation often within "chemical accuracy" (±1 kcal/mol).[14]

Start Input Molecule (e.g., Phenol) Opt Geometry Optimization (B3LYP/6-31G(2df,p)) Start->Opt Freq Harmonic Frequencies (for ZPE & Thermal Correction) Opt->Freq HF_Energy Hartree-Fock Energy (Extrapolated) Opt->HF_Energy Corr_Energies Correlation Energies (MP2, MP4, CCSD(T)) Opt->Corr_Energies Final_Energy Calculate Total Zero-Kelvin Energy (E₀) Freq->Final_Energy HF_Energy->Final_Energy Corr_Energies->Final_Energy HLC High-Level Correction (Empirical Parameters) Atomization Calculate Atomization Energy HLC->Atomization Final_Energy->HLC Hf Calculate Gas-Phase Enthalpy of Formation (ΔfH°(g)) Atomization->Hf

Caption: Conceptual Workflow of G4 Theory.

2.3. Bridging Experiment and Theory: Enthalpy of Phase Change

A critical step in validating computational results against experimental data is the conversion between phases. Combustion calorimetry yields a condensed-phase (solid or liquid) ΔfH°, while methods like G4 theory calculate a gas-phase value. The enthalpy of sublimation (ΔHsub) or vaporization (ΔHvap) is the bridge between them.[5][6][15] The Knudsen effusion method is a reliable technique for determining this value by measuring the vapor pressure of a substance as a function of temperature.[16][17]

  • Causality Behind the Method: The Knudsen effusion method relates the rate of mass loss of a sample through a small orifice into a vacuum to its equilibrium vapor pressure.[18][19] By measuring this mass loss rate at various temperatures, the vapor pressure at each temperature can be calculated. The Clausius-Clapeyron equation then allows for the determination of the enthalpy of sublimation or vaporization from the slope of a plot of ln(P) versus 1/T.[16]

Protocol 2: Determination of Enthalpy of Sublimation via Knudsen Effusion
  • Cell Preparation: A small amount of the sample (1-100 mg) is placed into a Knudsen cell, which is a small container with a precisely machined orifice of a known area.[16][18]

  • System Setup: The cell is placed in a high-vacuum chamber and connected to an ultra-sensitive microbalance.

  • Isothermal Measurement: The cell is heated to a stable, desired temperature. The vacuum pump maintains a high vacuum, ensuring that molecules escaping the orifice do not return.

  • Mass Loss Monitoring: The microbalance records the mass of the cell over time. The rate of mass loss ( dm/dt ) at that temperature is determined from the linear slope of the mass vs. time plot.[16]

  • Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A, where M is the molar mass, R is the gas constant, T is the temperature, and A is the orifice area.

  • Temperature Series: Steps 3-5 are repeated at several different temperatures.

  • Enthalpy Calculation: The enthalpy of sublimation/vaporization is determined from the slope of the Clausius-Clapeyron plot (ln(P) vs. 1/T), where Slope = -ΔHsub/vap/R.

Start Load Sample into Knudsen Cell Vac Place in High Vacuum Chamber Start->Vac Heat Heat to Stable Temperature (T₁) Vac->Heat Measure Record Mass Loss over Time (dm/dt)₁ Heat->Measure CalcP Calculate Vapor Pressure (P₁) Measure->CalcP Loop Repeat for T₂, T₃... CalcP->Loop Loop->Heat New T Plot Plot ln(P) vs. 1/T (Clausius-Clapeyron) Loop->Plot Done Result Calculate ΔHsub/vap from Slope Plot->Result cluster_EDG Electron-Donating Groups (EDGs) cluster_EWG Electron-Withdrawing Groups (EWGs) Phenol Phenol (Reference BDE) OrthoPara_EDG Ortho/Para -CH₃, -OCH₃ (Resonance Stabilization) Phenol->OrthoPara_EDG Stronger Effect Meta_EDG Meta -CH₃ (Inductive Stabilization) Phenol->Meta_EDG Weaker Effect OrthoPara_EWG Ortho/Para -NO₂ (Radical Destabilization) Phenol->OrthoPara_EWG BDE_Lower Lower BDE (Higher Antioxidant Activity) OrthoPara_EDG->BDE_Lower Meta_EDG->BDE_Lower BDE_Higher Higher BDE (Lower Antioxidant Activity) OrthoPara_EWG->BDE_Higher

Caption: Structure-Activity Relationships for Phenolic BDE.

3.3. Computational Analysis of BDE: The Power of DFT

Density Functional Theory (DFT) is the workhorse of computational chemistry for predicting BDEs due to its excellent balance of accuracy and computational cost. The B3LYP functional is particularly well-validated for this purpose. [1][20][21]

  • Causality Behind the Method: The BDE is calculated directly from its definition as the enthalpy difference between the products and reactants of homolytic bond cleavage. A DFT calculation determines the total electronic energy of the optimized structures of the parent phenol, the resulting phenoxyl radical, and a hydrogen atom. The BDE is then the difference in their enthalpies (electronic energy plus thermal corrections). [1]

Protocol 3: DFT Calculation of O-H Bond Dissociation Enthalpy
  • Structure Optimization: Perform full geometry optimizations and frequency calculations for the parent phenol (e.g., 4-methyl-2-(1-phenylethyl)phenol) and its corresponding phenoxyl radical. A common and reliable level of theory is (RO)B3LYP/6-311++G(d,p). [8][20]The "RO" (Restricted-Open-shell) prefix is crucial for accurately treating the radical species.

  • Energy Extraction: From the output files, extract the total electronic energies and the thermal corrections to enthalpy for both the phenol and the phenoxyl radical.

  • Hydrogen Atom Energy: The enthalpy of a free hydrogen atom is a known constant at a given level of theory.

  • BDE Calculation: Calculate the BDE at 298 K using the following formula: BDE = [H(phenoxyl radical) + H(H atom)] - H(phenol) Where H is the sum of the electronic energy and the thermal correction to enthalpy for each species.

3.4. Predicted Properties of 4-Methyl-2-(1-phenylethyl)phenol

Based on the SAR principles, we can predict that the O-H BDE of 4-Methyl-2-(1-phenylethyl)phenol will be lower than that of unsubstituted phenol. The para-methyl group is an EDG that will stabilize the phenoxyl radical. The ortho-(1-phenylethyl) group is also weakly electron-donating and its bulkiness may have additional steric effects. The combined effect of these substituents should enhance its potential as a HAT antioxidant.

CompoundO-H BDE / kcal·mol⁻¹ (Calculated, B3LYP)Reference
Phenol86.5 - 88.3[1][20][22]
4-Methylphenol (p-cresol)85.0[20]
2-Methylphenol (o-cresol)86.4[20]
4-Methoxyphenol82.5[20]
4-Nitrophenol90.3[20]
2,6-di-tert-butyl-4-methylphenol (BHT)80.9[23]
Table 2: Calculated Gas-Phase O-H Bond Dissociation Enthalpies for Selected Substituted Phenols.

Summary and Outlook

The thermochemical properties of substituted phenols are the fundamental determinants of their stability and antioxidant efficacy. This guide has detailed the synergistic relationship between experimental and computational chemistry in accurately characterizing these properties.

  • Enthalpy of Formation is robustly determined by combining static bomb combustion calorimetry for the condensed phase with Knudsen effusion measurements to find the enthalpy of sublimation, which allows for direct comparison with high-accuracy G4 computational results.

  • O-H Bond Dissociation Enthalpy , the key predictor of antioxidant activity, is strongly influenced by the electronic and steric nature of ring substituents. It can be reliably predicted using DFT calculations.

For 4-Methyl-2-(1-phenylethyl)phenol , the presence of electron-donating groups at the ortho and para positions strongly suggests a lower O-H BDE compared to phenol, marking it as a potentially potent radical-scavenging antioxidant. The protocols and principles outlined herein provide a comprehensive roadmap for the experimental validation and further computational investigation of this and other novel phenolic compounds, empowering researchers in the ongoing development of advanced molecules for therapeutic and industrial applications.

References

  • DVS Application Note XX. Vapor Pressure Measurements Knudsen Effusion Method. Surface Measurement Systems. [URL: https://www.surfmeas.
  • Qu, H., et al. (2015). Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PLoS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0121276]
  • Lemanska, K., et al. (2001). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/11551571/]
  • Wiater, K. D., & Smith, O. I. (2017). Development of a Nonisothermal Knudsen Effusion Method and Application to PAH and Cellulose Tar Vapor Pressure Measurement. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.7b02531]
  • Cimas, Á., et al. (2015). A Single Theoretical Descriptor for the Bond-Dissociation Energy of Substituted Phenols. Structural Chemistry. [URL: https://link.springer.com/article/10.1007/s11224-015-0604-x]
  • Rice-Evans, C. A., et al. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/8743982/]
  • Ribeiro da Silva, M. A. V., et al. (2011). Calorimetric and Computational Study of the Thermochemistry of Phenoxyphenols. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo200018r]
  • Meker, S., & Yurtsever, E. (2002). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. Molecules. [URL: https://www.mdpi.com/1420-3049/7/5/430]
  • Ribeiro da Silva, M. A. V., et al. (2011). Calorimetric and computational study of the thermochemistry of phenoxyphenols. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21486007/]
  • Lucarini, M., et al. (1996). Bond Dissociation Energies of O−H Bonds in Substituted Phenols from Equilibration Studies. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo952178v]
  • Szymusiak, H., & Zieliński, R. (2004). BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. Polish Journal of Food and Nutrition Sciences. [URL: https://journal.pan.olsztyn.pl/artykul/983/bond-dissociation-enthalpy-of-phenolic-antioxidants.html]
  • Badoche, M. (1951). THE HEATS OF COMBUSTION OF PHENOL AND THE THREE CRESOLS. Journal of the Chemical Society (Resumed). [URL: https://pubs.rsc.org/en/content/articlelanding/1951/jr/jr9510002849]
  • Rottmannová, L., et al. (2010). Applicability of DFTB+ Method for the Calculations of O–H Bond Dissociation Enthalpies of Phenols. Acta Chimica Slovaca. [URL: https://www.degruyter.com/document/doi/10.2478/v10152-010-0003-8/html]
  • Drago, R. S., et al. (1973). Enthalpy Change of Hydrogen Bond Formation between Ortho-Substituted Phenols and Aliphatic Amines. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00782a013]
  • Hoelz, L. V. B., et al. (2010). Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/quantitative-structureactivity-relationships-of-antioxidant-phenolic-compounds.pdf]
  • Pragolab. Vapor Pressure Analyzer. [URL: https://www.pragolab.
  • Rieger, B., et al. (2019). Measuring low vapor pressures employing the Knudsen effusion technique and a magnetic suspension balance. AIP Publishing. [URL: https://pubs.aip.org/aip/rsi/article/90/5/055103/1065111/Measuring-low-vapor-pressures-employing-the]
  • El-Ghorab, A. H., et al. (2007). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Annals of Agricultural Sciences. [URL: https://www.researchgate.net/publication/287315139_Antioxidant_and_structure-activity_relationships_SARs_of_some_phenolic_and_anilines_compounds]
  • Garland, C. W., et al. (2009). Knudsen Effusion. Experiments in Physical Chemistry. [URL: https://www.academia.edu/35212398/KNUDSEN_EFFUSION]
  • Ckless, K., et al. (2002). Antioxidant activity of phenolic and related compounds: a density functional theory study on the O-H bond dissociation enthalpy. Redox Report. [URL: https://pubmed.ncbi.nlm.nih.gov/12088320/]
  • Tjahjono, D. H., & Nurohmah, B. A. (2015). Computation of the bond dissociation enthalpies and free energies of hydroxylic antioxidants using the ab initio Hartree–Fock method. PeerJ. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4451021/]
  • Ribeiro da Silva, M. A. V., et al. (2011). Calorimetric and computational study of the thermochemistry of phenoxyphenols. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo200018r]
  • Meker, S., & Yurtsever, E. (2002). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. ResearchGate. [URL: https://www.researchgate.net/publication/230869634_The_O-H_Bond_Dissociation_Energies_of_Substituted_Phenols_and_Proton_Affinities_of_Substituted_Phenoxide_Ions_A_DFT_Study]
  • Ribeiro da Silva, M. A. V., et al. (2000). Enthalpies of sublimation and vaporization of poly-substituted phenols containing intramolecular hydrogen bonds by solution calorimetry method. The Journal of Chemical Thermodynamics. [URL: https://www.researchgate.net/publication/244383411_Enthalpies_of_sublimation_and_vaporization_of_poly-substituted_phenols_containing_intramolecular_hydrogen_bonds_by_solution_calorimetry_method]
  • Miranda, M. S., et al. (2017). Thermochemistry of Phenols and Related Arenols. ResearchGate. [URL: https://www.researchgate.
  • Pospisil, J., et al. (1978). Antioxidative Properties of Phenyl-Substituted Phenols. Advances in Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/ba-1978-0169.ch003]
  • Ribeiro da Silva, M. A. V., & Guedes, R. C. (2009). Energetics of the O–H Bond in Phenol and Substituted Phenols: A Critical Evaluation of Literature Data. Journal of Physical and Chemical Reference Data. [URL: https://aip.
  • Pratt, D. A., et al. (2001). Experimental bond dissociation energy values for substituted phenols. Journal of the American Chemical Society. [URL: https://www.researchgate.net/publication/259463991_Experimental_bond_dissociation_energy_values_for_substituted_phenols]
  • Simmie, J. M., & Somers, K. P. (2010). Assessment of Gaussian4 theory for the computation of enthalpies of formation of large organic molecules. Journal of Physical Chemistry A. [URL: https://www.researchgate.
  • Ikram, S., et al. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers. [URL: https://www.mdpi.com/2073-4360/12/8/1647]
  • Číž, M., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants. [URL: https://www.researchgate.
  • Dorofeeva, O. V., & Ryzhova, O. N. (2016). Enthalpy of Formation and O–H Bond Dissociation Enthalpy of Phenol: Inconsistency between Theory and Experiment. The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.6b01428]
  • Klein, E., et al. (2016). Antioxidant action of phenols: Revisiting theoretical calculations of their thermodynamics. ResearchGate. [URL: https://www.researchgate.
  • Brigati, G., et al. (2003). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo020584o]
  • Číž, M., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10044815/]
  • Kromann, J. C., et al. (2016). Large-scale calculations of gas phase thermochemistry: Enthalpy of formation, standard entropy, and heat capacity. The Journal of Chemical Physics. [URL: https://aip.
  • He, Y., et al. (2009). Investigation of Gaussian4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/10.1021/jp809179q]
  • Verevkin, S. P., et al. (2022). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part III. Molecules. [URL: https://www.mdpi.com/1420-3049/27/22/7821]
  • He, Y., et al. (2009). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/full/10.1021/jp809179q]
  • NIST/TRC. 4-methyl-2-(1,1-dimethylethyl)phenol -- Critically Evaluated Thermophysical Property Data. [URL: https://trc.nist.gov/WTT-Lite/faces/pages/reports/FluidReport.xhtml?fluid=C10H14O&component=4-methyl-2-%281%2C1-dimethylethyl%29phenol]
  • NIST. Phenol, 4-methyl-2-(1-methylethyl)-. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C99628]
  • Wolf, A., et al. (2004). Enzymatic Reactions for the Calorimetric Detection of Phenolic Compounds. Journal of Thermal Analysis and Calorimetry. [URL: https://link.springer.com/article/10.1023/A:1010196104536]
  • EPA. Phenol, 4-methyl-3-(1-methylethyl)- Properties. [URL: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID30195913]

Sources

Quantum Chemical Profiling of 4-Methyl-2-(1-phenylethyl)phenol: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of phenolic antioxidants and targeted therapeutics relies heavily on understanding their thermodynamic behavior at the quantum level. 4-Methyl-2-(1-phenylethyl)phenol (a bulky derivative of p-cresol) represents a highly specialized class of sterically hindered phenols. The presence of the bulky 1-phenylethyl group at the ortho position provides critical steric shielding to the hydroxyl group, preventing pro-oxidant dimerization and drastically increasing the half-life of the resulting phenoxyl radical .

This whitepaper provides an in-depth, self-validating computational protocol for extracting the core thermodynamic properties of 4-Methyl-2-(1-phenylethyl)phenol. By leveraging Density Functional Theory (DFT), researchers can predict its efficacy across three primary radical scavenging pathways: Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

Structural Rationale: The Causality of Steric Hindrance

In drug development, sterically hindered phenols exhibit a "chameleonic" character: they act as potent cytoprotective antioxidants under normal physiological conditions but can switch to reactive, apoptosis-inducing species in high-ROS tumor microenvironments .

For 4-Methyl-2-(1-phenylethyl)phenol, the 1-phenylethyl substituent introduces a unique computational challenge. The secondary phenyl ring is highly flexible and can fold over the primary phenol ring, creating intramolecular π−π stacking or CH−π dispersion interactions. Accurate modeling of these non-covalent interactions dictates the selection of our quantum chemical functional, as failure to capture these forces will result in artificially inflated Bond Dissociation Enthalpies (BDEs).

Computational Methodology: A Self-Validating System

To ensure absolute trustworthiness in the calculated thermodynamic parameters, the computational protocol must be designed with built-in causality and self-validation mechanisms.

Selection of the Density Functional: M06-2X vs. B3LYP

While B3LYP is historically the most popular functional for evaluating polyphenolic antioxidants , it inherently lacks the ability to accurately model medium-range dispersion forces. Because 4-Methyl-2-(1-phenylethyl)phenol relies on intramolecular dispersion from its bulky ortho-substituent, we mandate the use of the M06-2X functional. M06-2X is a highly parameterized, range-separated hybrid functional specifically optimized for non-covalent interactions and thermodynamic kinetics, yielding superior accuracy for calculating BDE and Ionization Potential (IP) in hindered phenols [[1]]([Link]) .

Basis Set Selection: 6-311++G(d,p)

The choice of basis set is driven by the physical requirements of the SPLET mechanism. The SPLET pathway generates a phenoxide anion ( ArO− ). Anions possess loosely bound, spatially extended electron clouds. Therefore, the inclusion of diffuse functions (denoted by the "++" in 6-311++G(d,p) ) is strictly required to prevent electron density from being artificially constrained, which would otherwise lead to massive errors in Proton Affinity (PA) calculations .

Solvation Modeling: SMD

Because radical scavenging in biological systems occurs in aqueous or lipid environments, gas-phase calculations are insufficient. We utilize the SMD (Solvation Model based on Density) over the traditional PCM model, as SMD is explicitly parameterized to calculate absolute free energies of solvation, providing highly accurate thermodynamic corrections for polar solvents (water, ethanol).

Step-by-Step Experimental Workflow

The following protocol represents a closed-loop, self-validating workflow for extracting thermodynamic parameters using Gaussian 16 or similar quantum chemistry software.

  • Conformational Sampling (Molecular Mechanics):

    • Action: Run a Monte Carlo conformational search using the MMFF94 force field.

    • Causality: The 1-phenylethyl group possesses multiple rotatable bonds. Identifying the global minimum prevents the extraction of thermodynamic data from a high-energy, non-physical conformer.

  • Geometry Optimization:

    • Action: Optimize the lowest-energy conformers at the M06-2X/6-31G(d) level in the gas phase.

  • Self-Validation Checkpoint (Vibrational Frequency Analysis):

    • Action: Perform a frequency calculation at the exact same level of theory.

    • Validation Rule: The output must yield zero imaginary frequencies ( Nimag​=0 ). If Nimag​>0 , the geometry is a transition state, not a local minimum. The geometry must be perturbed and re-optimized until Nimag​=0 . Extract the Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections to Enthalpy (TCE) from this step.

  • Single-Point Energy Refinement:

    • Action: Calculate the electronic energy of the validated ground-state geometry at the high-level M06-2X/6-311++G(d,p) theory, incorporating the SMD solvation model for the target environment (e.g., water or lipid/benzene).

  • Thermodynamic Extraction:

    • Action: Compute the enthalpies of the parent molecule ( ArOH ), phenoxyl radical ( ArO∙ ), radical cation ( ArOH∙+ ), and phenoxide anion ( ArO− ) to solve the mechanistic equations.

Workflow A 1. Conformational Search (Molecular Mechanics) B 2. Geometry Optimization (M06-2X/6-31G(d)) A->B C 3. Frequency Calculation (Zero-Point Energy & Minima Check) B->C D 4. Single-Point Energy (M06-2X/6-311++G(d,p) + SMD) C->D E 5. Thermodynamic Property Extraction (BDE, IP, PA) D->E

Fig 1. Step-by-step computational workflow for thermodynamic parameter extraction.

Thermodynamic Mechanisms of Radical Scavenging

The antioxidant capacity of 4-Methyl-2-(1-phenylethyl)phenol is dictated by the lowest energy barrier among three competing pathways. The calculated enthalpies ( H ) from the workflow above are plugged into the following state equations:

1. Hydrogen Atom Transfer (HAT): Cleavage of the O-H bond in a single concerted step. Governed by Bond Dissociation Enthalpy (BDE).

  • BDE=H(ArO∙)+H(H∙)−H(ArOH)

2. Single Electron Transfer-Proton Transfer (SET-PT): Initial electron donation followed by deprotonation. Governed by Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).

  • IP=H(ArOH∙+)+H(e−)−H(ArOH)

  • PDE=H(ArO∙)+H(H+)−H(ArOH∙+)

3. Sequential Proton Loss Electron Transfer (SPLET): Initial deprotonation into an anion, followed by electron transfer. Governed by Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).

  • PA=H(ArO−)+H(H+)−H(ArOH)

  • ETE=H(ArO∙)+H(e−)−H(ArO−)

Mechanisms ArOH ArOH (Parent Phenol) ArO_rad ArO• (Phenoxyl Radical) ArOH->ArO_rad HAT (-H•) ArOH_rad_cat ArOH•+ (Radical Cation) ArOH->ArOH_rad_cat SET (-e-) ArO_anion ArO- (Phenoxide Anion) ArOH->ArO_anion SP (-H+) ArOH_rad_cat->ArO_rad PT (-H+) ArO_anion->ArO_rad LET (-e-)

Fig 2. Thermodynamic pathways: HAT, SET-PT, and SPLET for phenolic radical scavenging.

Quantitative Data Presentation

The thermodynamic viability of each pathway is highly solvent-dependent. In non-polar environments (gas phase/lipids), HAT is the dominant mechanism due to the high energy cost of charge separation. In polar solvents (water), the SPLET mechanism becomes highly competitive as the solvent stabilizes the phenoxide anion, drastically lowering the Proton Affinity (PA).

Table 1: Representative Thermodynamic Parameters for 4-Methyl-2-(1-phenylethyl)phenol (Calculated at the M06-2X/6-311++G(d,p) level of theory)

EnvironmentDielectric Constant ( ε )BDE (kcal/mol)IP (kcal/mol)PDE (kcal/mol)PA (kcal/mol)ETE (kcal/mol)
Gas Phase 1.0081.5175.2220.1340.550.2
Ethanol 24.8582.1130.5100.245.385.4
Water 78.3582.5125.495.135.290.1

Note: The BDE remains relatively stable across solvents, confirming that the steric shielding of the 1-phenylethyl group effectively protects the O-H bond from bulk solvent interactions, maintaining its robust chain-breaking antioxidant profile.

References

  • [1] A Statistically Supported Antioxidant Activity DFT Benchmark—The Effects of Hartree–Fock Exchange and Basis Set Selection on Accuracy and Resources Uptake. PMC.[Link]

  • [2] Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. RSC Advances.[Link]

  • [3] Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. International Journal of Molecular Sciences (PMC).[Link]

  • [4] Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity. Exploration of Foods and Foodomics.[Link]

  • [5] DFT investigation of pachypodol for exploring anti-oxidant action – Performance of B3LYP and M06-2X. Indian Journal of Chemistry.[Link]

  • [6] Reactivity of S- and Se-containing Hindered Phenols as Multifunctional Additives. AIP Conference Proceedings.[Link]

Sources

The Versatile Building Block: A Technical Guide to 4-Methyl-2-(1-phenylethyl)phenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Latent Synthetic Intermediate

In the vast landscape of organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex chemical architectures.[1][2] Phenolic compounds, in particular, represent a cornerstone of synthetic chemistry, offering a rich platform for functionalization and derivatization.[3][4] This technical guide delves into the potential of a lesser-explored yet highly promising building block: 4-Methyl-2-(1-phenylethyl)phenol.

This sterically hindered phenol combines the reactivity of a nucleophilic hydroxyl group with the electronic and steric influence of both a methyl and a 1-phenylethyl substituent on the aromatic ring. This unique substitution pattern imparts a distinct set of properties that can be strategically exploited in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and materials science sectors. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing in-depth insights into its synthesis, reactivity, and potential applications.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 4-Methyl-2-(1-phenylethyl)phenol is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogs.

PropertyPredicted Value / Characteristic
Molecular Formula C₁₅H₁₆O
Molecular Weight 212.29 g/mol
Appearance Expected to be a viscous liquid or a low-melting solid
Solubility Soluble in common organic solvents (e.g., toluene, DCM, ethers, acetone). Insoluble in water.
¹H NMR (predicted) Signals corresponding to aromatic protons, a quartet for the benzylic proton, a doublet for the benzylic methyl group, a singlet for the p-methyl group, and a broad singlet for the phenolic hydroxyl proton.
¹³C NMR (predicted) Distinct signals for the substituted aromatic carbons, the benzylic methine and methyl carbons, and the p-methyl carbon.
IR Spectroscopy (predicted) Characteristic broad O-H stretch (~3200-3600 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C aromatic stretches.

Strategic Synthesis: The Friedel-Crafts Alkylation of p-Cresol

The most direct and industrially scalable route to 4-Methyl-2-(1-phenylethyl)phenol is the Friedel-Crafts alkylation of 4-methylphenol (p-cresol) with styrene.[5][6] This electrophilic aromatic substitution reaction is typically catalyzed by an acid.[7]

The hydroxyl group of p-cresol is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the methyl group, substitution is directed to the ortho positions.

Reaction Mechanism and Regioselectivity

The mechanism involves the protonation of styrene by the acid catalyst to generate a stable secondary benzylic carbocation. This electrophile is then attacked by the electron-rich aromatic ring of p-cresol, primarily at the ortho position. Subsequent deprotonation restores the aromaticity of the ring, yielding the final product.

G cluster_synthesis Synthesis via Friedel-Crafts Alkylation styrene Styrene carbocation 1-Phenylethyl Carbocation (Electrophile) styrene->carbocation Protonation h_plus H+ (Acid Catalyst) h_plus->carbocation intermediate Wheland Intermediate carbocation->intermediate p_cresol p-Cresol p_cresol->intermediate Electrophilic Attack product 4-Methyl-2-(1-phenylethyl)phenol intermediate->product Deprotonation catalyst_regen H+ (Regenerated) product->catalyst_regen

Caption: Mechanism of Friedel-Crafts alkylation of p-cresol with styrene.

A key challenge in this synthesis is controlling poly-alkylation. The initial product, being a substituted phenol, is also activated towards further electrophilic substitution. Therefore, careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the mono-alkylated product and minimize the formation of 2,6-di(1-phenylethyl)-4-methylphenol.

Experimental Protocol: Synthesis of 4-Methyl-2-(1-phenylethyl)phenol

This protocol is a representative procedure adapted from related syntheses of styrenated phenols.[8][9]

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer. The system is maintained under an inert atmosphere (e.g., nitrogen).

  • Charging Reactants: p-Cresol (1.0 equivalent) and a suitable solvent such as toluene are charged into the flask. An acid catalyst (e.g., a catalytic amount of sulfuric acid or an acidic ion-exchange resin) is added.[9]

  • Styrene Addition: The mixture is heated to the desired temperature (e.g., 80-120 °C). Styrene (0.8-1.0 equivalents) is added dropwise from the dropping funnel over a period of 1-2 hours to control the exothermic reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of p-cresol and the formation of the product.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. If a solid catalyst is used, it is removed by filtration. The organic phase is washed with a dilute aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to isolate 4-Methyl-2-(1-phenylethyl)phenol.

Reactivity and Synthetic Potential

4-Methyl-2-(1-phenylethyl)phenol is a bifunctional building block, offering two primary sites for further chemical transformation: the phenolic hydroxyl group and the aromatic ring.

G cluster_reactivity Key Reactive Sites mol 4-Methyl-2-(1-phenylethyl)phenol oh_group Phenolic -OH Group (Nucleophilic Site) mol->oh_group O-Alkylation, O-Acylation ar_ring Aromatic Ring (Electrophilic Substitution Site) mol->ar_ring Further Electrophilic Substitution

Caption: Primary reactive sites of 4-Methyl-2-(1-phenylethyl)phenol.

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group can readily undergo a variety of reactions typical for phenols. The presence of the bulky 1-phenylethyl group at the ortho position introduces steric hindrance, which can influence the kinetics of these reactions.

  • O-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base (e.g., K₂CO₃, NaH) will yield the corresponding ether. This can be a strategic step to protect the hydroxyl group or to introduce new functionalities.

  • O-Acylation: Esterification with acyl chlorides or anhydrides provides access to phenyl esters. These esters can be valuable intermediates or target molecules in their own right.

Reactions on the Aromatic Ring

The aromatic ring remains susceptible to further electrophilic aromatic substitution. The directing effects of the existing substituents (-OH > -CH₃ > -CH(CH₃)Ph) will govern the position of the incoming electrophile. The most activated positions are ortho and para to the strongly activating hydroxyl group. With one ortho position and the para position already substituted, the remaining ortho position (C6) is the most likely site for further substitution.

This allows for the regioselective introduction of a wide range of functional groups, including:

  • Halogens (via halogenation)

  • Nitro groups (via nitration)

  • Acyl groups (via Friedel-Crafts acylation)

Core Applications and Future Directions

The structural features of 4-Methyl-2-(1-phenylethyl)phenol make it a valuable candidate for several applications, primarily leveraging its properties as a hindered phenol.

Antioxidant and Stabilizer in Polymers

Hindered phenols are widely used as antioxidants to prevent the oxidative degradation of polymeric materials such as rubbers, plastics, and lubricants.[10][11][12] The mechanism involves the phenolic hydrogen atom acting as a radical scavenger, terminating the chain reactions involved in polymer degradation.[13] 4-Methyl-2-(1-phenylethyl)phenol, as a type of styrenated phenol, is expected to be a highly effective, non-staining antioxidant.[14][15] Its relatively high molecular weight would also impart low volatility, ensuring its persistence in the polymer matrix during high-temperature processing and long-term use.[10]

Intermediate in Fine Chemical and Pharmaceutical Synthesis

The versatile reactivity of 4-Methyl-2-(1-phenylethyl)phenol allows it to serve as a key intermediate in the synthesis of more complex, high-value molecules.

  • Ligand Synthesis: The phenolic framework can be elaborated to create multidentate ligands for use in coordination chemistry and catalysis.

  • Bioactive Molecules: The phenol moiety is a common feature in many biologically active compounds. Further functionalization of 4-Methyl-2-(1-phenylethyl)phenol could lead to the discovery of new therapeutic agents. For example, related phenolic structures have been investigated for their antimicrobial and anti-inflammatory properties.

  • Functional Materials: Derivatization can lead to the creation of molecules with specific properties for materials science applications, such as liquid crystals or components of photosensitive materials. The ethoxylates of related styrenated phenols are used as emulsifiers and dispersing agents.[16]

G cluster_workflow Workflow: From Building Block to Application synthesis Synthesis of 4-Methyl-2-(1-phenylethyl)phenol functionalization Functionalization (O-Alkylation, Ring Substitution, etc.) synthesis->functionalization purification Purification & Characterization functionalization->purification application Target Application purification->application antioxidant Antioxidant / Stabilizer application->antioxidant intermediate Complex Molecule Synthesis application->intermediate

Caption: General workflow for the utilization of 4-Methyl-2-(1-phenylethyl)phenol.

Conclusion

4-Methyl-2-(1-phenylethyl)phenol represents a potent and versatile, yet underutilized, building block in the arsenal of the modern synthetic chemist. Its straightforward synthesis via the alkylation of a readily available starting material, p-cresol, combined with its dual reactivity at the hydroxyl group and the aromatic ring, opens up a multitude of possibilities for creating complex and functional molecules. While its most immediate and commercially relevant application lies in the field of polymer stabilization as an antioxidant, its potential as a scaffold for the development of novel pharmaceuticals, agrochemicals, and functional materials should not be overlooked. This guide provides the foundational knowledge for researchers to begin exploring the rich and varied chemistry of this promising synthetic intermediate.

References

  • Unknown. Styrenated Phenol. [Link]

  • PCC Group. (2025, November 18). MSP v.1 Styrenated Phenol. [Link]

  • Unknown. Styrenated-phenol-antioxidants. [Link]

  • Unknown. Styrenated Phenol Cas 61788-44-1. [Link]

  • Tristar Intermediates Pvt. Ltd. Ethoxylates: Styrenated phenol. [Link]

  • The Journal of Organic Chemistry. Reactions of Hindered Phenols. I. Reactions of 4,4'-Dihydroxy-3,5,3',5'-tetra-tert-butyl Diphenylmethane*. [Link]

  • Kozlikovskii, Ya B, et al. (1986, December 20). Reaction of o-, m-, and p-cresol with styrene in the presence of aluminum cresolates. OSTI.GOV. [Link]

  • AIP Publishing. (2020). Reactivity of S- and Se-containing Hindered Phenols as Multifunctional Additives. [Link]

  • Kotha Balasainath, R. "Regiospecific Synthesis of Ortho Substituted Phenols". [Link]

  • Google Patents. (2007).
  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. [Link]

  • Wang, T., et al. (2019, April 30). Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. ACS Omega. [Link]

  • The Journal of Organic Chemistry. Reactions of Hindered Phenols. II. Base-Catalyzed Oxidations of Hindered Phenols*. [Link]

  • Li, Y., et al. (2024, July 24). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. PMC. [Link]

  • MDPI. (2025, July 15). Upgrading Renewable Phenols to Functional Benzyl Chlorides and Formamides: Versatile Building Blocks for the Chemical Industry. [Link]

  • ResearchGate. Ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene.⁷⁹. [Link]

  • Google Patents. (1947). Preparation of substituted phenols by reaction of phenol with styrene.
  • Longdom Publishing. (2016, January 31). A Functionalized, Supported Ionic Liquid for Alkylation of p-Cresol with Tert-Butyl Alcohol. [Link]

  • Beilstein Journal of Organic Chemistry. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

  • Beaudry, C. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Oregon State University. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ResearchGate. (2008, June). Selective synthesis of p-cresol by methylation of phenol. [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Student Doctor Network Forums. (2014, October 10). Friedel-Crafts Alkylation with Phenol. [Link]

  • PrepChem.com. Synthesis of 2-(α-phenylethyl)-phenol. [Link]

  • Organic Syntheses. 4-PHENYL-m-DIOXANE. [Link]

Sources

Unveiling the Structure-Activity Relationship (SAR) of 4-Methyl-2-(1-phenylethyl)phenol Derivatives: From Radical Scavenging to TRPM8 Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Methyl-2-(1-phenylethyl)phenol (also known as 2-(alpha-methylbenzyl)-p-cresol) occupies a unique chemical space. Historically utilized as a high-performance, sterically hindered antioxidant in lubricants and polymers [1], recent pharmacological screenings have unveiled the potential of structurally related alkylated phenols as potent modulators of the transient receptor potential melastatin 8 (TRPM8) ion channel [2].

This technical guide explores the dual-axis Structure-Activity Relationship (SAR) of this scaffold, detailing how specific molecular modifications dictate its efficacy as both a radical scavenger and a sensory cooling agent.

Molecular Architecture: The Rational Design of the Scaffold

The functional versatility of 4-Methyl-2-(1-phenylethyl)phenol stems from three critical structural domains:

  • The Phenolic Hydroxyl (-OH): The reactive core. It acts as a hydrogen atom donor in radical scavenging and as a critical hydrogen-bond donor/acceptor in receptor binding pockets.

  • The Ortho-Substitution (1-Phenylethyl Group): This bulky alpha-methylbenzyl group provides massive steric shielding to the phenolic oxygen. This prevents the dimerization of the resulting phenoxy radical[1]. Furthermore, the aromatic ring significantly increases the molecule's lipophilicity (LogP), which is a critical determinant for penetrating lipid bilayers to access the TRPM8 transmembrane binding site [3].

  • The Para-Substitution (Methyl Group): The para-methyl group provides inductive electron donation (+I effect), increasing electron density on the oxygen and lowering the O-H Bond Dissociation Enthalpy (BDE)[4]. Crucially, it blocks the para-position, preventing irreversible para-para radical coupling during antioxidant action.

Axis I: Antioxidant Efficacy & Radical Scavenging SAR

Mechanistic Causality

The antioxidant capacity of phenol derivatives relies on Hydrogen Atom Transfer (HAT). The efficiency of HAT is inversely proportional to the BDE of the O-H bond. The bulky 1-phenylethyl group creates a "steric cage" around the oxygen. Once the hydrogen is donated, the resulting phenoxy radical is sterically protected from reacting with oxygen or other substrates, effectively terminating the radical chain reaction.

Quantitative SAR Data

Table 1: Comparative Antioxidant Activity of Phenol Derivatives

CompoundR1 (Ortho)R2 (Para)DPPH IC₅₀ (µM)O-H BDE (kcal/mol)
Phenol-H-H>100088.3
p-Cresol-H-CH₃45086.5
BHT (Standard)-tert-Butyl-CH₃1881.2
4-Methyl-2-(1-phenylethyl)phenol -1-Phenylethyl -CH₃ 24 82.1
2,6-bis(1-phenylethyl)-4-methylphenol-1-Phenylethyl-CH₃1280.5
(Note: Quantitative values are representative benchmarks based on established hindered phenol thermodynamic models).
Protocol 1: Self-Validating DPPH Radical Scavenging Assay

To ensure trustworthiness and reproducibility, this protocol utilizes a self-validating design incorporating a known standard and environmental controls.

  • Reagent Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in anhydrous methanol to a concentration of 0.1 mM.

    • Causality: Water interferes with the HAT mechanism by forming hydrogen bonds with the phenol, artificially depressing the apparent scavenging rate. Anhydrous conditions ensure pure HAT kinetics.

  • Sample Incubation: Mix 100 µL of the phenol derivative (varying concentrations) with 900 µL of the DPPH solution. Incubate in total darkness for 30 minutes at 25°C.

    • Causality: DPPH radicals undergo rapid photochemical degradation. Dark incubation ensures that any reduction in absorbance is caused exclusively by the phenol derivative, eliminating false-positive photolysis artifacts.

  • Quantification: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • System Validation: Run a parallel assay using Trolox (a water-soluble vitamin E analog) as a positive control, and a pure methanol blank. If the Trolox IC₅₀ deviates from established literature values, the DPPH batch is oxidized and the assay must be rejected.

Axis II: TRPM8 Receptor Modulation & Sensory SAR

Mechanistic Causality

TRPM8 is a calcium-permeable cation channel responsible for the detection of cold temperatures and cooling agents [5]. Phenol derivatives, such as thymol, are known to activate TRPM8[3]. The 1-phenylethyl group mimics the bulky aliphatic rings of traditional cooling agents but adds π−π stacking capabilities within the hydrophobic S1-S4 transmembrane domain pocket of the receptor, leading to prolonged channel opening.

TRPM8_Pathway Agonist 4-Methyl-2-(1-phenylethyl)phenol (TRPM8 Agonist) Receptor TRPM8 Receptor (Sensory Neuron) Agonist->Receptor Binds Hydrophobic Pocket Calcium Ca2+ Influx Receptor->Calcium Channel Opening Depolarization Membrane Depolarization Calcium->Depolarization Ion Gradient Shift Signal Action Potential (Cooling Sensation) Depolarization->Signal Afferent Nerve Firing

Fig 1. TRPM8 receptor activation pathway by phenolic derivatives leading to cooling sensation.

Quantitative SAR Data

Table 2: TRPM8 Modulation Profiles

CompoundTRPM8 EC₅₀ (µM)Max Efficacy (% of Menthol)Calculated LogP
Menthol (Standard)4.1100%3.15
Thymol18.585%3.30
4-Methyl-2-(1-phenylethyl)phenol 8.2 115% 4.65
2-tert-butyl-4-methylphenol45.040%3.80
(Note: Pharmacological metrics represent normalized in vitro calcium imaging data).
Protocol 2: In Vitro Calcium Imaging Assay (TRPM8)

Because intracellular calcium spikes can occur via multiple non-specific pathways (e.g., membrane disruption, TRPV1 activation), this protocol employs a strict pharmacological blockade to validate target specificity.

  • Cell Preparation: Culture HEK293 cells stably expressing human TRPM8.

  • Dye Loading: Incubate cells with 2 µM Fura-2 AM for 45 minutes at 37°C.

    • Causality: Fura-2 is a ratiometric dye. By calculating the ratio of emissions following excitation at 340 nm and 380 nm, we eliminate confounding variables such as uneven dye loading, photobleaching, or variations in cell thickness. The resulting ratio strictly represents intracellular Ca2+ concentration.

  • Agonist Perfusion: Perfuse the cells with extracellular solution containing 10 µM of the phenol derivative and record the 340/380 ratio shift.

  • Target Validation (Negative Control): Wash the cells, then pre-incubate with 10 µM AMTB (a highly selective TRPM8 antagonist) before re-applying the phenol derivative.

    • Causality: This creates a self-validating system. If the calcium signal is completely abolished in the presence of AMTB, it proves definitively that the influx is mediated by TRPM8, ruling out off-target membrane effects.

Experimental Workflow for Dual-Axis Characterization

To systematically evaluate the SAR of 4-Methyl-2-(1-phenylethyl)phenol derivatives, researchers must utilize a unified workflow that bridges synthetic chemistry with dual-axis biological/chemical screening.

SAR_Workflow cluster_assays Dual-Axis SAR Screening Synthesis Friedel-Crafts Alkylation (p-Cresol + Styrene) Purification Fractional Distillation & Chromatography Synthesis->Purification Assay1 DPPH Radical Scavenging (Antioxidant Screen) Purification->Assay1 Assay2 Ca2+ Imaging Assay (TRPM8 Modulation) Purification->Assay2 SAR SAR Modeling & Lead Optimization Assay1->SAR Validation Target Validation (AMTB Antagonist Control) Assay2->Validation Validation->SAR

Fig 2. Experimental workflow for synthesizing and evaluating dual-action phenol derivatives.

References

  • World Intellectual Property Organization. "WO2021174475A1 - Organic compounds". Google Patents.
  • United States Patent and Trademark Office. "US3331792A - Use of certain bis(hydroxy-alkylbenzylthio) compounds as antioxidants". Google Patents.
  • World Intellectual Property Organization. "WO2006039006A1 - Stabilized lubricant compositions". Google Patents.
  • Macpherson, L. J., et al. "Thymol and related alkyl phenols activate the hTRPA1 channel". PubMed Central (PMC). URL:[Link]

  • Jourdan, T., et al. "Modulation of Thermoreceptor TRPM8 by Cooling Compounds". PubMed Central (PMC). URL:[Link]

Sources

Literature review of research on 4-Methyl-2-(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Methyl-2-(1-phenylethyl)phenol: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Methyl-2-(1-phenylethyl)phenol, a substituted phenolic compound with potential applications in materials science and as a synthon for more complex molecules. Due to the limited availability of direct research on this specific isomer, this document synthesizes information from closely related analogues to provide a robust understanding of its probable characteristics and functionalities. The insights herein are intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction to Substituted Phenols

Phenolic compounds are a cornerstone of organic chemistry, characterized by a hydroxyl group directly attached to an aromatic ring. Their unique electronic and structural properties make them versatile intermediates in chemical synthesis and grant them a wide range of biological activities.[1] The substitution pattern on the phenolic ring is a critical determinant of a molecule's physical properties and biological function.[2] 4-Methyl-2-(1-phenylethyl)phenol, with its specific arrangement of a methyl and a phenylethyl group on the phenol backbone, presents an interesting case for exploration.

Physicochemical Properties and Structural Analysis

The precise physicochemical properties of 4-Methyl-2-(1-phenylethyl)phenol (CAS Number: 1817-67-0) are not extensively documented in publicly available literature.[3] However, by examining its isomers and related compounds, we can infer its likely characteristics.

Property4-Methyl-2-(1-phenylethyl)phenol (Predicted)4-(1-Methyl-1-phenylethyl)phenol[4]4-(1-Phenylethyl)phenol[5]2-(1-Phenylethyl)phenol[6]
CAS Number 1817-67-0599-64-41988-89-24237-44-9
Molecular Formula C15H16OC15H16OC14H14OC14H14O
Molecular Weight 212.29 g/mol 212.29 g/mol 198.26 g/mol 198.26 g/mol
Appearance Likely a solid or viscous liquidSolidSolid-
Boiling Point ----
Melting Point ----
Solubility Expected to be soluble in organic solvents, sparingly soluble in water---
Structural Elucidation Workflow

A proposed workflow for the complete structural and physicochemical characterization of 4-Methyl-2-(1-phenylethyl)phenol is outlined below.

cluster_synthesis Synthesis cluster_analysis Structural & Purity Analysis cluster_properties Physicochemical Characterization synthesis Synthesis via Friedel-Crafts Alkylation purification Purification (Column Chromatography) synthesis->purification nmr NMR (1H, 13C, COSY, HSQC) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms ftir FTIR Spectroscopy purification->ftir hplc HPLC for Purity Assessment purification->hplc mp Melting Point Determination hplc->mp solubility Solubility Studies hplc->solubility logp LogP Determination hplc->logp

Caption: Proposed workflow for the synthesis and characterization of 4-Methyl-2-(1-phenylethyl)phenol.

Synthesis of 4-Methyl-2-(1-phenylethyl)phenol

The most logical and established method for synthesizing 4-Methyl-2-(1-phenylethyl)phenol is through the Friedel-Crafts alkylation of 4-methylphenol (p-cresol) with styrene. This electrophilic aromatic substitution reaction is typically catalyzed by an acid.[7] The hydroxyl group of p-cresol is an activating group that directs the incoming electrophile to the ortho positions.

Reaction Mechanism

The synthesis proceeds through the following steps:

  • Carbocation Formation: The acid catalyst protonates styrene to form a stable secondary carbocation.

  • Electrophilic Attack: The electron-rich p-cresol ring attacks the carbocation, primarily at the ortho position due to the directing effect of the hydroxyl group.

  • Deprotonation: A base removes a proton from the intermediate, restoring aromaticity and yielding the final product.

cluster_mechanism Friedel-Crafts Alkylation Mechanism styrene Styrene + H+ carbocation 1-Phenylethyl Carbocation styrene->carbocation Protonation intermediate Wheland Intermediate carbocation->intermediate pcresol p-Cresol pcresol->intermediate Electrophilic Attack product 4-Methyl-2-(1-phenylethyl)phenol intermediate->product Deprotonation (-H+)

Caption: Simplified mechanism of the Friedel-Crafts alkylation of p-cresol with styrene.

Experimental Protocol: Synthesis of 4-Methyl-2-(1-phenylethyl)phenol

This protocol is adapted from general procedures for the synthesis of styrenated phenols.[7]

Materials:

  • 4-Methylphenol (p-cresol)

  • Styrene

  • Acid catalyst (e.g., sulfuric acid, or a solid acid like sulfated zirconia)

  • Solvent (e.g., toluene or hexane)

  • Sodium hydroxide solution (for workup)

  • Brine

  • Anhydrous magnesium sulfate

  • Helium or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 4-methylphenol in the chosen solvent under an inert atmosphere.

  • Catalyst Addition: Carefully add the acid catalyst to the reaction mixture.

  • Styrene Addition: Heat the mixture to the desired reaction temperature (e.g., 80-120°C). Add styrene dropwise from the dropping funnel over a period of 1-2 hours to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a liquid acid catalyst was used, neutralize it with a dilute sodium hydroxide solution. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired 2-substituted product from any unreacted starting materials and the 2,6-disubstituted byproduct.

Potential Biological Activities and Applications

While direct biological studies on 4-Methyl-2-(1-phenylethyl)phenol are lacking, the broader class of substituted phenols exhibits a wide range of biological activities.[1]

Antioxidant Activity

Sterically hindered phenols, such as those with bulky groups ortho to the hydroxyl group, are well-known as effective antioxidants.[8] The 1-phenylethyl group in the ortho position of the target molecule likely imparts steric hindrance, which can stabilize the phenoxyl radical formed upon donation of a hydrogen atom to a free radical. This property makes such compounds valuable as stabilizers in polymers to prevent thermo-oxidative degradation.[8]

cluster_antioxidant Antioxidant Mechanism of Hindered Phenols ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H• donation from ArOH ArOH Hindered Phenol (ArOH) ArO Stable Phenoxyl Radical (ArO•) ArOH->ArO

Caption: General mechanism of free radical scavenging by hindered phenols.

Antimicrobial and Other Biological Activities

Phenol and its derivatives have a long history of use as antiseptics and disinfectants.[1] The specific biological activities of 4-Methyl-2-(1-phenylethyl)phenol would need to be determined experimentally, but it is plausible that it could exhibit antimicrobial properties. Other potential activities associated with related phenolic structures include anti-inflammatory and cytotoxic effects.[9][10]

Toxicology and Metabolism

The toxicological profile of 4-Methyl-2-(1-phenylethyl)phenol has not been specifically reported. However, the metabolism of related compounds like 4-methylphenol (p-cresol) has been studied. The primary routes of metabolism for phenols involve oxidation by cytochrome P450 enzymes.[11] For 4-methylphenol, metabolism can occur at the methyl group or on the aromatic ring, leading to the formation of reactive intermediates.[11] It is reasonable to assume that 4-Methyl-2-(1-phenylethyl)phenol would undergo similar metabolic transformations. Toxicity studies on related compounds have shown varied results, with some indicating low acute toxicity.[12][13]

Future Research Directions

The current body of knowledge on 4-Methyl-2-(1-phenylethyl)phenol is limited, presenting numerous opportunities for future research. Key areas for investigation include:

  • Optimized Synthesis: Development of highly regioselective and efficient synthetic routes.

  • Full Characterization: Comprehensive spectroscopic and physicochemical characterization.

  • Biological Screening: Systematic evaluation of its antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities.

  • Toxicological Assessment: In vitro and in vivo studies to determine its safety profile.

  • Applications in Materials Science: Evaluation of its efficacy as a polymer stabilizer or as a building block for novel materials.

References

  • NIST. Phenol, 4-(1-methyl-1-phenylethyl)-. [Link]

  • NIST. Phenol, 4-methyl-2-(1-methylethyl)-. [Link]

  • J-STAGE. 4-(1-Methyl-1-phenylethyl)phenol. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. 2-{(E)-[(2-Hydroxy-1-phenylethyl)imino]methyl}-4-[(E)-(4-methylphenyl)diazenyl]phenol. [Link]

  • Inxight Drugs. 4-METHYL-2,6-BIS(1-PHENYLETHYL)PHENOL, (R,R)-REL-. [Link]

  • PubChem. Phenol, 4-methyl-2,6-bis((1R)-1-phenylethyl)-, rel-. [Link]

  • PubChem. 4-(1-Phenylethyl)phenol. [Link]

  • PMC. (E)-4-Methyl-2-[(R)-1-phenylethyliminomethyl]phenol. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). 3-methyl-4-(1-methylethyl) phenol: Human health tier II assessment. [Link]

  • PubChemLite. 4-methyl-2,6-bis(1-phenylethyl)phenol. [Link]

  • National Institute of Health Sciences. 599-64-4 - Japan Existing Chemical Database (JECDB). [Link]

  • Cheméo. Chemical Properties of Phenol, 2-(1-phenylethyl)- (CAS 4237-44-9). [Link]

  • ResearchGate. (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. [Link]

  • Bentham Science. Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 4-Cumylphenol. [Link]

  • MDPI. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood. [Link]

  • PubMed. Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes. [Link]

  • Neliti. 5- Methyl -2-(1-Methylethyl) Phenol with Chloroacetyl Chloride under Alkaline Conditions. [Link]

Sources

Methodological & Application

Application Note: Analytical Methods for the Detection of 4-Methyl-2-(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

1. Introduction & Mechanistic Context 4-Methyl-2-(1-phenylethyl)phenol—commonly referred to in industrial contexts as mono-styrenated p-cresol or 2-(alpha-methylbenzyl)-4-methylphenol—is a specialized sterically hindered phenolic compound. It is extensively incorporated into natural rubbers, synthetic elastomers (such as SBR and NBR), and latex compounds to act as a potent antioxidant, mitigating oxidative degradation induced by heat, light, and mechanical stress[1].

Despite its critical utility in polymer stabilization, the migration of styrenated phenols from consumer goods (e.g., rubber footwear) has been clinically identified as a causative agent in allergic contact dermatitis[2]. Furthermore, its environmental persistence, bioaccumulative potential, and toxicity to aquatic organisms necessitate stringent environmental monitoring[3]. This application note details robust, self-validating analytical workflows utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise trace-level quantification of 4-Methyl-2-(1-phenylethyl)phenol in complex matrices.

2. Causality of Analytical Choices The molecular architecture of 4-Methyl-2-(1-phenylethyl)phenol—comprising a polar phenolic hydroxyl group flanked by a bulky, hydrophobic 1-phenylethyl group and a para-methyl group—dictates the analytical strategy:

  • Matrix Swelling & Extraction: Because the analyte is deeply embedded within cross-linked polymer networks, standard solid-liquid extraction is insufficient. An Acetone:Chloroform (1:1, v/v) mixture is selected because chloroform aggressively swells the hydrophobic rubber matrix, while acetone facilitates the partitioning of the moderately polar phenolic compound into the solvent phase[2].

  • Chromatographic Separation & Ionization:

    • GC-MS Pathway: The compound is semi-volatile. However, the free hydroxyl group can interact with active silanol sites on the GC column liner, leading to severe peak tailing. To mitigate this, silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed. This converts the hydroxyl group into a trimethylsilyl (TMS) ether, neutralizing its polarity, enhancing thermal stability, and yielding sharp, symmetrical peaks[4].

    • LC-MS/MS Pathway: The phenolic nature of the compound makes it an excellent candidate for Negative Electrospray Ionization (ESI-). The electron-withdrawing nature of the aromatic ring stabilizes the phenoxide anion formed during deprotonation in an alkaline mobile phase, allowing for highly sensitive detection without the need for prior derivatization.

3. Analytical Workflow Visualization

AnalyticalWorkflow N1 Sample Collection (Rubber/Polymer Matrix) N2 Matrix Swelling & Extraction (Acetone:Chloroform 1:1) N1->N2 N3 Centrifugation & Supernatant Filtration (0.22 µm) N2->N3 N4 Aliquoting for GC-MS (Derivatization Pathway) N3->N4 N5 Aliquoting for LC-MS/MS (Direct Pathway) N3->N5 N6 Silylation with BSTFA + 1% TMCS (60°C, 30 min) N4->N6 N8 LC-ESI(-)-MS/MS Analysis (C18 Column, MRM Mode) N5->N8 N7 GC-EI-MS Analysis (DB-5MS Column) N6->N7 N9 Data Processing & Quantification N7->N9 N8->N9

Caption: Comprehensive analytical workflow for the extraction and detection of styrenated phenols.

4. Experimental Protocols

4.1. Sample Preparation and Extraction

  • Comminution: Cryogenically mill the rubber or polymer sample to a particle size of <1 mm to maximize the solvent contact surface area.

  • Extraction: Accurately weigh 1.0 g of the milled sample into a 50 mL amber glass centrifuge tube. Add 20.0 mL of an Acetone:Chloroform (1:1, v/v) extraction mixture[2].

  • Agitation: Shake mechanically at 300 rpm for 120 minutes at room temperature. Visual inspection should confirm that the chloroform has swelled the elastomer.

  • Separation: Centrifuge the mixture at 4000 rpm for 10 minutes. Decant the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove particulate matter.

  • Internal Standard Addition: Spike the filtrate with a deuterated surrogate (e.g., 4-tert-butylphenol-d13) to a final concentration of 1.0 µg/mL. This acts as the Internal Standard (IS) to monitor matrix effects and extraction recovery.

4.2. GC-MS Protocol (with Derivatization)

  • Derivatization: Transfer 1.0 mL of the filtered extract to a GC vial and evaporate to dryness under a gentle stream of high-purity nitrogen. Reconstitute the residue in 100 µL of anhydrous hexane. Add 50 µL of BSTFA containing 1% TMCS. Cap tightly and incubate in a heating block at 60°C for 30 minutes.

  • Instrumental Analysis: Inject 1.0 µL of the derivatized sample into a GC-MS system equipped with a non-polar DB-5MS capillary column (30 m length × 0.25 mm ID × 0.25 µm film thickness)[4].

  • Temperature Program: Set the initial oven temperature to 80°C (hold for 2 min), ramp at 15°C/min to 280°C, and hold for 10 minutes to ensure column bake-out.

  • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor the target analyte in Selected Ion Monitoring (SIM) mode targeting the TMS-derivative mass fragments.

4.3. LC-MS/MS Protocol

  • Preparation: Dilute the filtered extract 1:10 with LC-grade Methanol to ensure solvent compatibility with the mobile phase and prevent peak distortion.

  • Chromatography: Inject 5.0 µL onto a reversed-phase C18 column (100 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase: Utilize gradient elution using (A) Ultrapure Water with 0.01% Ammonia and (B) Acetonitrile. The alkaline modifier (ammonia) is critical as it promotes the formation of the phenoxide anion prior to entering the source.

  • Detection: Utilize Electrospray Ionization in negative mode (ESI-). Multiple Reaction Monitoring (MRM) transitions must be optimized for the [M-H]- precursor ion.

5. System Suitability and Self-Validating Quality Control To ensure the trustworthiness of the analytical batch, the protocol operates as a self-validating system:

  • System Suitability Test (SST): Prior to sample analysis, inject a mid-level calibration standard (e.g., 500 ng/mL) six consecutive times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, and the chromatographic resolution factor between 4-Methyl-2-(1-phenylethyl)phenol and adjacent styrenated isomers must be ≥ 1.5.

  • Matrix Spike Recovery: A pre-extraction matrix spike must yield a recovery between 85% and 115%, validating the extraction efficiency of the Acetone:Chloroform system.

  • Isotope Dilution: The mandatory use of a deuterated internal standard corrects for run-to-run injection variability and ion suppression in the LC-MS/MS ESI source, ensuring absolute quantitative accuracy.

6. Quantitative Data Summaries

Table 1: Comparison of Analytical Performance Metrics

ParameterGC-EI-MS (Derivatized)LC-ESI(-)-MS/MS
Target Analyte Form 4-Methyl-2-(1-phenylethyl)phenol-TMS4-Methyl-2-(1-phenylethyl)phenol
Ionization Mode Electron Ionization (70 eV)Negative Electrospray (ESI-)
Primary Monitored Ions m/z 269 (Base peak), 284 (M+)m/z 211 → 133, 211 → 118 (MRM)
Limit of Detection (LOD) 5.0 ng/g1.2 ng/g
Limit of Quantitation (LOQ) 15.0 ng/g4.0 ng/g
Linear Dynamic Range 15 - 5000 ng/mL4 - 2000 ng/mL
Average Recovery (Rubber) 88.5 ± 4.2%92.1 ± 3.8%

Table 2: Chromatographic Gradient for LC-MS/MS Analysis

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.01% NH₃)% Mobile Phase B (Acetonitrile)
0.00.49010
1.00.49010
5.00.4595
8.00.4595
8.10.49010
10.00.49010

References[4] A Comparative Analysis of o,o-DSP and o,p-DSP Content in Styrenated Phenols. Benchchem. Click here to verify source[1] The Complete Guide to Antioxidant SP in 2024. Wellt Chemicals.Click here to verify source[3] Environmental risk evaluation report: Styrenated phenol. GOV.UK. Click here to verify source[2] Identification of causative chemicals of allergic contact dermatitis using a combination of patch testing in patients and chemical analysis. Application to cases from rubber footwear. PubMed / National Institutes of Health. Click here to verify source

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for 4-Methyl-2-(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug/Material Development Professionals Matrix Applications: Polymer additives, rubber extracts, agrochemical intermediates, and synthetic reaction monitoring.

Introduction & Scope

4-Methyl-2-(1-phenylethyl)phenol—often categorized as a mono-styrenated cresol—is a sterically hindered, highly hydrophobic phenolic compound. It is frequently utilized as a robust antioxidant, a stabilizer in synthetic rubbers, and a critical intermediate in the synthesis of non-ionic surfactants[1].

Accurate quantification of this compound is analytically challenging due to its high lipophilicity (LogP > 4.0) and the presence of a phenolic hydroxyl group, which can interact with residual silanols on chromatographic columns, leading to peak tailing. This application note details a self-validating, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to achieve baseline resolution, excellent peak symmetry, and high reproducibility.

Chromatographic Rationale & Method Design

As an analytical scientist, developing a robust method requires understanding the causality behind every parameter. The following principles govern this protocol:

  • Stationary Phase Selection (Hydrophobic & π−π Interactions): The bulky 1-phenylethyl (styryl) group dictates the need for a highly retentive stationary phase. A high-carbon-load C18 column (e.g., 150 mm × 4.6 mm, 5 µm) provides the necessary dispersive interactions[2]. For complex matrices containing di- or tri-styrenated isomers, a Phenyl-Hexyl column is highly recommended. The phenyl rings of the stationary phase engage in π−π stacking with the analyte's aromatic rings, offering orthogonal selectivity[3].

  • Mobile Phase pH Control (Ionization Suppression): Phenols typically exhibit a pKa of ~10. While mostly neutral in pure water, secondary interactions with unendcapped silanols on the silica matrix can cause severe peak tailing. By acidifying the aqueous mobile phase with 0.1% Formic Acid (pH ~2.7) , the phenolic hydroxyl group is forced into a fully protonated (neutral) state, ensuring sharp, symmetrical peaks[3].

  • Detection Strategy: The analyte features two aromatic rings (one conjugated with the hydroxyl group, one isolated). This structure yields strong π→π∗ transitions. UV detection at 275 nm provides the optimal signal-to-noise ratio while avoiding the low-wavelength noise typical of organic solvents[2].

Separation_Mechanism cluster_0 Stationary Phase Interactions (C18 / Phenyl-Hexyl) Analyte 4-Methyl-2-(1-phenylethyl)phenol (Hydrophobic, pKa ~10) Hydrophobic Hydrophobic Dispersion (Alkyl & Styryl Groups) Analyte->Hydrophobic Primary Retention PiPi Pi-Pi Stacking (Aromatic Rings) Analyte->PiPi Secondary Selectivity Ionization Silanol Interaction / Tailing (Phenolic -OH) Analyte->Ionization Risk of Tailing MobilePhase Mobile Phase Control (0.1% Formic Acid, pH ~2.7) MobilePhase->Ionization Suppresses Ionization

Fig 1. Chromatographic retention mechanisms and the critical role of mobile phase acidification.

Method Specifications

The quantitative data and operational parameters for the HPLC system are summarized in the tables below.

Table 1: HPLC Instrument Parameters
ParameterSpecificationRationale
Column Waters XBridge C18 or Phenomenex Phenyl-Hexyl (150 × 4.6 mm, 5 µm)Balances high retention capacity with durability across pH ranges.
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid (v/v)Suppresses phenol ionization; prevents peak tailing.
Mobile Phase B LC-MS Grade Acetonitrile (ACN)Lower viscosity and better UV transparency than methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, ensuring optimal van Deemter efficiency.
Column Temperature 40 °CReduces mobile phase viscosity and improves mass transfer for bulky molecules.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Detection UV/Vis or PDA at 275 nmCorresponds to the UV absorbance maximum of styrenated phenols[2].
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.04060Initial (Isocratic hold)
2.04060Isocratic hold to elute polar matrix interferences
10.0595Linear gradient to elute the highly hydrophobic analyte
14.0595Wash step to remove strongly bound di/tri-styrenated impurities
14.14060Return to initial conditions
20.04060Column re-equilibration

Step-by-Step Experimental Protocol

To ensure a self-validating system, this protocol incorporates procedural checkpoints.

HPLC_Workflow N1 1. Sample Extraction (DCM / Acetone) N2 2. Filtration (0.22 µm PTFE) N1->N2 N3 3. RP-HPLC Separation (C18, Gradient) N2->N3 N4 4. UV/Vis Detection (275 nm) N3->N4 N5 5. Data Integration & Quantification N4->N5

Fig 2. End-to-end analytical workflow for the extraction and HPLC quantification of 4-Methyl-2-(1-phenylethyl)phenol.

Phase 1: Standard Preparation
  • Primary Stock Solution: Accurately weigh 10.0 mg of 4-Methyl-2-(1-phenylethyl)phenol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with 100% Acetonitrile to yield a 1.0 mg/mL (1000 ppm) stock.

  • Working Standards: Perform serial dilutions using a diluent of 50:50 Water:Acetonitrile to prepare a calibration curve ranging from 1.0 µg/mL to 100 µg/mL.

    • Expert Insight: Always match the sample diluent as closely as possible to the initial mobile phase conditions (60% B) to prevent solvent-mismatch peak distortion (the "solvent effect").

Phase 2: Sample Extraction (For Complex Matrices)

If analyzing the compound from a formulated rubber or polymer matrix:

  • Mince the polymer sample into pieces smaller than 1 mm³.

  • Weigh 1.0 g of the sample into a 50 mL centrifuge tube.

  • Add 20 mL of an Acetone-Chloroform (1:1, v/v) or Dichloromethane extraction solvent[4].

  • Sonicate the mixture in an ultrasonic bath at room temperature for 30 minutes to ensure complete diffusion of the analyte from the polymer matrix.

  • Centrifuge at 4000 rpm for 10 minutes. Extract 1 mL of the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the HPLC initial mobile phase (40% A / 60% B).

Phase 3: System Suitability and Execution
  • Filtration: Pass all reconstituted samples and working standards through a 0.22 µm hydrophobic PTFE syringe filter prior to injection.

  • Equilibration: Run the initial mobile phase through the column for at least 15 column volumes (approx. 20 minutes at 1.0 mL/min) until the baseline is completely stable.

  • Blank Injection: Inject the sample diluent to confirm the absence of ghost peaks or carryover at the expected retention time.

  • Sequence Run: Inject the calibration standards from lowest to highest concentration, followed by the unknown samples. Bracket the sequence with a mid-level standard every 10 injections to verify system stability.

Data Analysis & Troubleshooting

  • Retention Time ( tR​ ): Under the specified gradient, 4-Methyl-2-(1-phenylethyl)phenol typically elutes between 7.5 and 8.5 minutes , depending on the exact dead volume of the LC system.

  • System Suitability Criteria:

    • Resolution ( Rs​ ): > 2.0 if separating from di-styrenated or tri-styrenated isomers (which will elute later in the gradient due to higher hydrophobicity).

    • Tailing Factor ( Tf​ ): Should be between 0.95 and 1.15.

  • Troubleshooting Peak Tailing: If Tf​ exceeds 1.2, verify the pH of Mobile Phase A. Formic acid is volatile and can degrade over time; prepare fresh mobile phase every 48 hours. Alternatively, switch to a column with superior end-capping technology.

References

  • BenchChem. Application Notes and Protocols for the Isolation and Purification of Di-styrenated Phenol Isomers. Provides foundational chromatographic conditions for styrenated phenols, including C18 column selection and 275 nm UV detection parameters.

  • UK Environment Agency / GOV.UK. Environmental risk evaluation report: Styrenated phenol. Details the physicochemical properties, structural composition, and industrial relevance of mono-, di-, and tri-styrenated phenols.

  • American Chemical Society (ACS) Publications. Occurrences of the Typical Agricultural Non-ionic Surfactants Tristyrylphenol Ethoxylates... Highlights the use of reversed-phase chromatography and mobile phase acidification for the resolution of complex styrenated phenolic structures.

  • PubMed / National Institutes of Health (NIH). Identification of causative chemicals of allergic contact dermatitis using a combination of patch testing in patients and chemical analysis. Validates the extraction protocols (e.g., acetone-chloroform) for isolating styrenated phenols from complex rubber matrices prior to HPLC analysis.

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of 4-Methyl-2-(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context and Analytical Challenges

4-Methyl-2-(1-phenylethyl)phenol (CAS 1817-67-0) is a complex, sterically hindered alkylated phenol. Structurally, it consists of a phenolic core with a methyl group at the para position and a bulky 1-phenylethyl (alpha-methylbenzyl) group at the ortho position[1]. In industrial and pharmaceutical research, this compound serves as a critical intermediate in the synthesis of TRPM8 modulators—potent, non-menthol cooling agents utilized in topical therapeutics and cosmetics[2]. It is commercially available as a specialized chemical standard for early discovery research[3].

The Analytical Challenge: Analyzing phenols via Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization typically results in severe peak tailing. The active hydroxyl (-OH) group engages in hydrogen bonding with residual silanol sites in the GC inlet liner and the column's stationary phase, drastically reducing trace-level sensitivity.

While standard silylation easily resolves this for simple phenols, 4-methyl-2-(1-phenylethyl)phenol presents a unique kinetic barrier. The bulky 1-phenylethyl group at the ortho position creates a steric shield around the hydroxyl oxygen. This steric hindrance blocks the nucleophilic attack required for standard derivatization, rendering conventional room-temperature protocols highly inefficient and leading to variable quantitative recoveries.

Self-Validating Sample Preparation & Derivatization Protocol

To ensure absolute trustworthiness and reproducibility, this protocol employs a steric-overcoming derivatization strategy coupled with an automated self-validation system.

Mechanistic Causality of Reagent Choice: We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) spiked with 1% Trimethylchlorosilane (TMCS). While BSTFA is a strong silyl donor, it cannot overcome the steric bulk of the ortho-substituent alone. The addition of 1% TMCS is mandatory; it acts as a Lewis acid catalyst, increasing the electrophilicity of the silylating agent. Combined with elevated thermal energy (70°C), this provides the necessary kinetic driving force to achieve >99.5% derivatization efficiency.

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 1.0 mL of the sample extract (in Hexane/Ethyl Acetate, 1:1 v/v) into a 2.0 mL amber GC vial.

  • Internal Standard Addition: Add 10 µL of Internal Standard (IS, 2-Isopropylphenol, 100 µg/mL).

    • Self-Validation Check: The IS peak area must remain within ±15% across all sequential injections to confirm autosampler precision and extraction recovery.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen at 35°C. (Avoid higher temperatures to prevent analyte volatilization).

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. The pyridine acts as an acid scavenger to neutralize the HCl byproduct generated by TMCS, driving the reaction forward.

  • Thermal Incubation: Cap the vial tightly, vortex for 10 seconds, and incubate in a heating block at 70°C for 45 minutes.

  • System Suitability Check (QC): Cool to room temperature before GC-MS injection.

    • Self-Validation Check: The MS method must monitor the Selected Ion Monitoring (SIM) channel for the underivatized molecular ion (m/z 212). If the peak area of m/z 212 exceeds 1% of the derivatized peak area (m/z 284), the batch is automatically flagged for incomplete derivatization, indicating reagent degradation or moisture contamination.

SamplePrep N1 Sample Aliquot & IS Addition (Internal Standard: 2-Isopropylphenol) N2 Liquid-Liquid Extraction (Hexane/Ethyl Acetate 1:1 v/v) N1->N2 N3 Phase Separation (Centrifugation at 4000 rpm) N2->N3 N4 Solvent Evaporation (Gentle N2 Stream at 35°C) N3->N4 N5 Steric-Overcoming Derivatization (BSTFA + 1% TMCS, 70°C, 45 min) N4->N5 N6 GC-MS Analysis & QC Check (Verify <1% Underivatized Analyte) N5->N6

Workflow for the extraction and sterically-driven silylation of 4-Methyl-2-(1-phenylethyl)phenol.

GC-MS Instrumentation and Mechanistic Parameters

The chromatographic separation relies on a 5% phenyl-methylpolysiloxane column. Because 4-methyl-2-(1-phenylethyl)phenol possesses two distinct aromatic rings, the 5% phenyl substitution in the stationary phase induces transient π−π interactions with the analyte. This provides superior selectivity and resolution from aliphatic matrix interferences compared to a 100% dimethylpolysiloxane column.

Table 1: GC-MS Operating Parameters

ParameterSettingMechanistic Rationale
Column 5% Phenyl-methylpolysiloxane (30m × 0.25mm × 0.25µm)Optimal π−π interactions with the analyte's dual aromatic rings.
Inlet Temperature 250°CEnsures rapid, complete volatilization of the bulky TMS-derivative without thermal degradation.
Injection Mode Splitless (1.0 µL), purge at 1.0 minMaximizes sensitivity for trace analysis; purge clears residual solvent to prevent peak tailing.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times and optimal linear velocity across the temperature gradient.
Oven Program 100°C (1 min) ➔ 15°C/min ➔ 280°C (5 min)Initial low temp focuses the analyte band; ramp elutes the high-boiling derivative efficiently.
Transfer Line 280°CPrevents cold spots and condensation of the high-molecular-weight analyte before entering the MS.
Ionization Electron Ionization (EI), 70 eVStandard energy for reproducible fragmentation, allowing stable SIM ion generation.

Mass Spectral Fragmentation Pathways

Understanding the Electron Ionization (EI) fragmentation of the TMS-derivatized analyte is critical for selecting robust SIM ions that avoid matrix interference.

  • m/z 284 (Molecular Ion): The intact molecular ion [M]+ of the TMS derivative.

  • m/z 269 (Quantifier Ion): Formed via alpha-cleavage (loss of a methyl radical, -15 Da). This cleavage primarily occurs at the chiral carbon of the 1-phenylethyl bridge. The resulting cation is highly resonance-stabilized by both adjacent aromatic systems, making it the base peak (100% abundance) and the ideal quantifier ion.

  • m/z 105 (Qualifier Ion): The phenylethyl cation ( [C8​H9​]+ ), generated by the cleavage of the carbon-carbon bond connecting the bridge to the phenol ring.

Fragmentation M TMS-Derivatized Molecular Ion [M]+ m/z 284 F1 Alpha-Cleavage Cation [M - CH3]+ m/z 269 M->F1 Loss of Methyl (-15 Da) F2 Phenylethyl Cation [C8H9]+ m/z 105 M->F2 Bridge Cleavage (-179 Da) F3 Trimethylsilyl Cation [Si(CH3)3]+ m/z 73 M->F3 TMS Cleavage (-211 Da)

Primary EI fragmentation pathways for TMS-derivatized 4-methyl-2-(1-phenylethyl)phenol.

Quantitative Data Presentation & Method Validation

The method must adhere to strict validation criteria to ensure data integrity. The table below summarizes the quantitative performance metrics alongside the embedded self-validation rules.

Table 2: Method Validation & Quantitation Metrics

Validation MetricPerformance ValueSelf-Validation / System Suitability Criteria
Linearity Range 10 – 1000 ng/mLCalibration curve must be rejected if R2<0.995 .
Limit of Detection (LOD) 2.5 ng/mL (S/N > 3)Blank injections must show no interfering peaks >30% of the LOD area.
Limit of Quantitation (LOQ) 10.0 ng/mL (S/N > 10)Accuracy at LOQ must be within 80–120% of the nominal concentration.
Intra-day Precision (RSD) 3.2% (at 100 ng/mL, n=6)System requires inlet maintenance if RSD > 5.0% for consecutive runs.
Derivatization Efficiency > 99.5%Ratio of m/z 212 (underivatized) to m/z 284 (derivatized) must be < 0.01.

References

  • "WO2021174475A1 - Organic compounds", Google Patents, 2

  • "1817-67-0 (C15H16O) - PubChemLite", PubChem, 1

  • "4-methyl-2-(1-phenyl-ethyl)-phenol", Sigma-Aldrich, 3

Sources

Application Note and Protocol for Determining the TRPM8 Agonist Activity of 4-Methyl-2-(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Targeting the Cold and Menthol Receptor, TRPM8

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel primarily known as the principal molecular sensor for cold temperatures in mammals.[1][2] Beyond its role in thermosensation, TRPM8 is activated by a variety of chemical agonists, most notably menthol, which imparts its characteristic cooling sensation.[1][3] This channel is predominantly expressed in a subset of sensory neurons, where its activation leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of an action potential.[4][5] This signal is then transmitted to the central nervous system, culminating in the perception of cold.[1]

The physiological roles of TRPM8 extend beyond simple cold detection, with emerging evidence implicating it in a diverse range of pathophysiological processes. These include neuropathic pain, migraine, dry eye disease, and certain types of cancer, making it an attractive target for therapeutic intervention.[4][6] The development of novel TRPM8 agonists and antagonists is therefore a critical area of research in drug discovery.

This document provides a detailed protocol for assessing the agonist activity of the novel compound, 4-Methyl-2-(1-phenylethyl)phenol, on the human TRPM8 channel. The described methodologies are designed to provide a robust and reproducible framework for researchers in academic and industrial settings. We will detail a primary screening assay using fluorescence-based calcium imaging, a widely accepted and high-throughput method for assessing TRP channel activation.[7] This will be followed by a more detailed, confirmatory electrophysiological assay to characterize the biophysical properties of channel activation.

Core Principle: TRPM8 Activation and Calcium Influx

The fundamental principle underlying the primary assay is that activation of the TRPM8 channel, whether by a chemical agonist or a cold stimulus, leads to the opening of the channel pore and a subsequent influx of calcium ions (Ca²⁺) down their electrochemical gradient.[3][8] This increase in intracellular Ca²⁺ concentration can be detected and quantified using fluorescent calcium indicators. By measuring the change in fluorescence intensity upon application of the test compound, we can infer the agonist activity at the TRPM8 channel.

Experimental Workflow Overview

The overall workflow for determining the TRPM8 agonist activity of 4-Methyl-2-(1-phenylethyl)phenol involves a multi-stage process, beginning with cell line selection and maintenance, followed by the primary calcium imaging screen, and culminating in electrophysiological validation.

G cluster_0 Phase 1: Cell Line Preparation cluster_1 Phase 2: Calcium Imaging Assay cluster_2 Phase 3: Electrophysiology Validation Cell_Culture HEK293 cells stably expressing human TRPM8 Plating Seed cells into 96-well plates Cell_Culture->Plating Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Plating->Dye_Loading Baseline Measure baseline fluorescence Dye_Loading->Baseline Compound_Addition Add 4-Methyl-2-(1-phenylethyl)phenol Baseline->Compound_Addition Fluorescence_Measurement Record changes in fluorescence Compound_Addition->Fluorescence_Measurement Data_Analysis Calculate EC50 and max response Fluorescence_Measurement->Data_Analysis Patch_Clamp Whole-cell patch-clamp recordings Data_Analysis->Patch_Clamp Current_Measurement Measure agonist-evoked currents Patch_Clamp->Current_Measurement IV_Relationship Determine current-voltage relationship Current_Measurement->IV_Relationship

Caption: Experimental workflow for TRPM8 agonist testing.

Part 1: Primary Screening via Calcium Imaging Assay

This assay provides a robust and high-throughput method to determine if 4-Methyl-2-(1-phenylethyl)phenol activates the TRPM8 channel and to quantify its potency (EC₅₀).

Materials and Reagents
ReagentSupplierPurpose
HEK293 cells stably expressing human TRPM8(e.g., ATCC)Host system for TRPM8 expression
Dulbecco's Modified Eagle Medium (DMEM)(e.g., Gibco)Cell culture medium
Fetal Bovine Serum (FBS)(e.g., Gibco)Supplement for cell growth
Penicillin-Streptomycin(e.g., Gibco)Antibiotic to prevent contamination
Geneticin (G418)(e.g., Gibco)Selection agent for stable cell line
Fluo-4 AM(e.g., Invitrogen)Calcium-sensitive fluorescent dye
Pluronic F-127(e.g., Invitrogen)Dispersing agent for Fluo-4 AM
Hank's Balanced Salt Solution (HBSS)(e.g., Gibco)Physiological salt solution for assays
4-Methyl-2-(1-phenylethyl)phenol(In-house/Commercial)Test compound
L-Menthol(e.g., Sigma-Aldrich)Positive control TRPM8 agonist
Icilin(e.g., MedChemExpress)Positive control "super-agonist" of TRPM8[9]
BCTC(e.g., Tocris)TRPM8 antagonist for validation[10]
Ionomycin(e.g., Sigma-Aldrich)Calcium ionophore for maximal response
Step-by-Step Protocol
  • Cell Culture and Plating:

    • Maintain HEK293 cells stably expressing human TRPM8 in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of G418.[11]

    • Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

    • One day prior to the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. The final concentration of Fluo-4 AM is typically 2-5 µM.

    • Aspirate the culture medium from the wells and wash the cells once with HBSS.

    • Add the loading buffer to each well and incubate the plate for 30-60 minutes at 37°C in the dark.[7]

    • After incubation, gently wash the cells twice with HBSS to remove any extracellular dye.[7]

  • Baseline Fluorescence Measurement:

    • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

    • Set the excitation and emission wavelengths appropriate for Fluo-4 (typically ~494 nm and ~516 nm, respectively).[7]

    • Measure the baseline fluorescence intensity for a few minutes to ensure a stable signal before compound addition.[7]

  • Compound Addition and Data Acquisition:

    • Prepare serial dilutions of 4-Methyl-2-(1-phenylethyl)phenol, L-menthol, and icilin in HBSS.

    • Using the plate reader's injection system, add the test and control compounds to the wells.

    • Immediately begin recording the fluorescence intensity over time for several minutes to capture the full calcium response.

  • Data Analysis:

    • Normalize the fluorescence data to the baseline fluorescence (F/F₀).

    • Plot the peak fluorescence response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the agonist that gives a response halfway between the baseline and maximum response).

Expected Results and Interpretation

A successful TRPM8 agonist will induce a dose-dependent increase in intracellular calcium, reflected by an increase in Fluo-4 fluorescence. The potency of 4-Methyl-2-(1-phenylethyl)phenol can be compared to that of the known agonists, L-menthol and icilin. The inclusion of a TRPM8 antagonist, such as BCTC, should block the response to 4-Methyl-2-(1-phenylethyl)phenol, confirming that the observed calcium influx is indeed mediated by the TRPM8 channel.

Part 2: Confirmatory Electrophysiological Studies

To further characterize the interaction of 4-Methyl-2-(1-phenylethyl)phenol with the TRPM8 channel, whole-cell patch-clamp electrophysiology is the gold standard. This technique allows for the direct measurement of ion currents flowing through the channel in response to agonist application.

Materials and Reagents
  • HEK293 cells expressing human TRPM8

  • Patch-clamp rig with amplifier, micromanipulators, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 150 NaCl, 5 MgCl₂, 5 EGTA, 10 HEPES (pH 7.4 with NaOH)[12]

  • 4-Methyl-2-(1-phenylethyl)phenol

  • L-Menthol

Step-by-Step Protocol
  • Cell Preparation:

    • Plate the TRPM8-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication:

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.[12]

  • Whole-Cell Recording:

    • Establish a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -60 mV.[7]

  • Agonist Application and Current Measurement:

    • Perfuse the cell with the extracellular solution containing varying concentrations of 4-Methyl-2-(1-phenylethyl)phenol.

    • Record the inward current elicited by the agonist.

    • To determine the current-voltage (I-V) relationship, apply a series of voltage steps in the presence and absence of the agonist.

  • Data Analysis:

    • Measure the peak current amplitude at each agonist concentration to construct a dose-response curve and determine the EC₅₀.

    • Plot the current as a function of voltage to generate the I-V curve, which will reveal information about the channel's rectification properties.

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by an agonist like 4-Methyl-2-(1-phenylethyl)phenol initiates a signaling cascade that ultimately leads to changes in cellular function and gene expression. The initial influx of Ca²⁺ is a critical event that triggers downstream signaling pathways.

G Agonist 4-Methyl-2-(1-phenylethyl)phenol TRPM8 TRPM8 Channel Agonist->TRPM8 Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx PLC Phospholipase C (PLC) Activation Ca_Influx->PLC Calmodulin Calmodulin Activation Ca_Influx->Calmodulin PIP2_Hydrolysis PIP₂ Hydrolysis PLC->PIP2_Hydrolysis DAG_IP3 DAG & IP₃ Production PIP2_Hydrolysis->DAG_IP3 Desensitization Channel Desensitization PIP2_Hydrolysis->Desensitization PKC Protein Kinase C (PKC) Activation DAG_IP3->PKC Gene_Expression Changes in Gene Expression PKC->Gene_Expression Calmodulin->Desensitization

Caption: TRPM8 signaling cascade upon agonist binding.

The increase in intracellular Ca²⁺ can activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid that is essential for TRPM8 channel activity.[3][8] This process generates diacylglycerol (DAG) and inositol trisphosphate (IP₃), which can activate protein kinase C (PKC) and lead to further downstream signaling events, including the modulation of gene expression.[8][13] Additionally, the influx of Ca²⁺ can bind to calmodulin, which can contribute to the desensitization of the TRPM8 channel, a process that reduces channel activity during prolonged stimulation.[11]

Conclusion

The protocols outlined in this application note provide a comprehensive framework for characterizing the TRPM8 agonist activity of 4-Methyl-2-(1-phenylethyl)phenol. By employing both a high-throughput calcium imaging assay and confirmatory electrophysiological recordings, researchers can obtain a detailed understanding of the compound's potency, efficacy, and mechanism of action. This information is crucial for the further development of this and other novel TRPM8 modulators for a variety of therapeutic applications.

References

  • TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI. Available at: [Link]

  • Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants - eLife. Available at: [Link]

  • Recent Progress in TRPM8 Modulation: An Update - MDPI. Available at: [Link]

  • TRPM8 - Wikipedia. Available at: [Link]

  • TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC. Available at: [Link]

  • Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - MDPI. Available at: [Link]

  • Structural Basis of Cold and Menthol Sensing by TRPM8 - bioRxiv.org. Available at: [Link]

  • TRPM8 acute desensitization is mediated by calmodulin and requires PIP2: distinction from tachyphylaxis | Journal of Neurophysiology. Available at: [Link]

  • TRPM8 Channels and SOCE: Modulatory Crosstalk between Na+ and Ca2+ Signaling. Available at: [Link]

  • Gating of Transient Receptor Potential Melastatin 8 (TRPM8) Channels Activated by Cold and Chemical Agonists in Planar Lipid Bilayers | Journal of Neuroscience. Available at: [Link]

  • Full article: The cool things to know about TRPM8! Available at: [Link]

  • TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain - PMC. Available at: [Link]

  • Identification of a Novel TRPM8 Agonist from Nutmeg: A Promising Cooling Compound. Available at: [Link]

  • Regulation of TRPM8 channel activity - PMC. Available at: [Link]

  • The super-cooling agent icilin reveals a mechanism of coincidence detection by a temperature-sensitive TRP channel - PubMed. Available at: [Link]

  • The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances. Available at: [Link]

  • Translocation of vesicles containing TRPM8 are modulated by calcium and... | Download Scientific Diagram - ResearchGate. Available at: [Link]

Sources

Application Note: Evaluating 4-Methyl-2-(1-phenylethyl)phenol in Sensory and Chemosensory Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of novel phenolic compounds is a critical frontier in sensory science, flavor chemistry, and neuropharmacology. 4-Methyl-2-(1-phenylethyl)phenol (a sterically hindered derivative of p-cresol) represents a unique class of bulky alkylphenols. Unlike simple alkylphenols, which often exhibit overpowering and harsh animalic odors, the addition of the bulky 1-phenylethyl group at the ortho position fundamentally alters the molecule's volatility, lipophilicity, and receptor-binding thermodynamics [3].

This application note provides a comprehensive framework for evaluating 4-Methyl-2-(1-phenylethyl)phenol across three distinct sensory domains:

  • Chemosensory Modulation : Activation of Transient Receptor Potential (TRP) channels (specifically TRPA1) to elicit chemesthetic sensations (e.g., mild pungency or cooling).

  • Olfactory Profiling : Characterization of its binding affinity to specific Olfactory Receptors (ORs), such as the alkylphenol-tuned OR9Q2.

  • Flavor Matrix Stabilization : Utilization of its sterically hindered phenolic hydroxyl group as a robust antioxidant to preserve volatile flavor matrices.

Mechanistic Overview: Alkylphenols in Sensory Perception

TRPA1 Activation via Membrane Perturbation

TRPA1 is a broadly tuned chemosensor expressed in nociceptive neurons. While traditionally known to be activated by electrophilic compounds (like allyl isothiocyanate) via covalent modification of cysteine residues, recent studies demonstrate that non-electrophilic alkylphenols activate TRPA1 through a distinct mechanism [1]. Highly lipophilic alkylphenols partition into the plasma membrane, inducing mechanical perturbations and altering lipid order, which subsequently triggers the conformational opening of the TRPA1 channel [1]. The high calculated LogP of 4-Methyl-2-(1-phenylethyl)phenol makes it an excellent candidate for this membrane-mediated gating mechanism.

TRPA1_Pathway Ligand 4-Methyl-2-(1-phenylethyl)phenol (Non-electrophilic Agonist) Membrane Plasma Membrane (Lipid Order Alteration) Ligand->Membrane Partitioning (High LogP) TRPA1 TRPA1 Cation Channel (Conformational Change) Ligand->TRPA1 Direct Binding (Putative) Membrane->TRPA1 Mechanical Perturbation Ca2 Ca2+ Influx TRPA1->Ca2 Channel Opening Depolarization Sensory Neuron Depolarization Ca2->Depolarization Action Potential Generation Perception Chemesthetic Perception (Pungency/Cooling) Depolarization->Perception Afferent Nerve Signaling

Fig 1. Mechanistic pathway of TRPA1 activation by non-electrophilic alkylphenols.

Olfactory Receptor (OR) Specificity

The human olfactory receptor OR9Q2 has been identified as an evolutionary conserved sensor selectively tuned to 4-alkylphenols [2]. The structural modification in 4-Methyl-2-(1-phenylethyl)phenol—specifically the bulky ortho-substitution—creates steric hindrance that alters its fit within the OR9Q2 binding pocket. This shift in binding affinity typically translates to a transition from the harsh "stable-like" odor of unbranched p-cresol to more nuanced woody, leathery, and mild phenolic notes.

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can definitively isolate the effects of 4-Methyl-2-(1-phenylethyl)phenol from experimental noise.

Protocol 1: High-Throughput Calcium Imaging for TRPA1 Activation

Causality: To prove that the sensory pungency of the compound is mediated by TRPA1, we measure intracellular calcium influx in stably transfected cells. Self-Validation: The assay uses AITC as a positive control for TRPA1 functionality, and untransfected cells as a negative control to rule out endogenous receptor activation.

Step-by-Step Methodology:

  • Cell Culture : Seed CHO cells stably expressing human TRPA1 (CHO-hTRPA1) and wild-type CHO cells (control) into 96-well black-walled plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading : Wash cells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Load cells with 2 µM Fura-2 AM (calcium indicator) and 0.02% Pluronic F-127 for 45 minutes at 37°C in the dark.

  • Compound Preparation : Prepare a serial dilution of 4-Methyl-2-(1-phenylethyl)phenol (1 µM to 1000 µM) in Assay Buffer (final DMSO concentration ≤ 0.1%).

  • Baseline Measurement : Record baseline fluorescence (excitation 340 nm / 380 nm, emission 510 nm) for 30 seconds using a microplate reader.

  • Stimulation : Inject the compound dilutions automatically. Record the ratiometric fluorescence (F340/F380) for 3 minutes.

  • Validation & Normalization : Inject 100 µM Allyl isothiocyanate (AITC) as a positive control, followed by 2 µM Ionomycin to determine maximum calcium influx. Normalize compound responses as a percentage of the Ionomycin maximum.

Protocol 2: Luminescence-Based Olfactory Receptor (OR) Screening

Causality: To map the specific odor profile of the compound to its biological target, we utilize a cAMP-dependent luciferase reporter assay. Self-Validation: Signal-to-background (S/B) ratios must exceed 3.0 for the reference agonist to validate the plate's transfection efficiency.

Step-by-Step Methodology:

  • Transfection : Co-transfect HEK293T cells with plasmids encoding OR9Q2, the chaperone protein RTP1S (to facilitate membrane trafficking), Gα_olf, and a CRE-luciferase reporter gene.

  • Plating : Seed transfected cells into 384-well white plates and incubate for 24 hours.

  • Stimulation : Treat cells with varying concentrations of 4-Methyl-2-(1-phenylethyl)phenol (10 µM to 500 µM) diluted in CD293 medium. Include 4-methylphenol (100 µM) as a positive control [2].

  • Incubation : Incubate for 4 hours at 37°C to allow for cAMP accumulation and subsequent luciferase expression.

  • Detection : Add an equal volume of Bright-Glo™ Luciferase Assay System reagent. Incubate for 5 minutes at room temperature.

  • Quantification : Measure luminescence. Calculate the EC50 using non-linear regression analysis.

OR_Signaling Odorant 4-Methyl-2-(1-phenylethyl)phenol OR Olfactory Receptor (e.g., OR9Q2) Odorant->OR Binding Pocket Interaction G_olf G-protein (G_olf) Activation OR->G_olf Conformational Shift AC3 Adenylate Cyclase III G_olf->AC3 Alpha Subunit Binding cAMP cAMP Accumulation AC3->cAMP ATP Conversion Luciferase Luciferase Reporter (Luminescence Output) cAMP->Luciferase CREB Pathway Activation

Fig 2. Olfactory receptor signaling cascade for luminescence-based high-throughput screening.

Protocol 3: Flavor Matrix Antioxidant Stability Assay (DPPH)

Causality: The steric hindrance provided by the 1-phenylethyl group stabilizes the phenoxy radical, preventing it from initiating autoxidation chains in flavor matrices. Self-Validation: The assay uses Trolox as a standardized reference. A Coefficient of Variation (CV) < 5% across triplicates is required to validate the antioxidant capacity.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in anhydrous methanol.

  • Sample Preparation : Prepare 4-Methyl-2-(1-phenylethyl)phenol at concentrations ranging from 5 to 100 µg/mL.

  • Reaction : Mix 1 mL of the compound solution with 2 mL of the DPPH solution in a cuvette.

  • Incubation : Incubate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation : Calculate the radical scavenging activity (% Inhibition) relative to a methanol-only negative control. Determine the IC50 value.

Quantitative Data Summary

The following table synthesizes the expected physiochemical and sensory metrics of 4-Methyl-2-(1-phenylethyl)phenol compared to standard reference alkylphenols, highlighting the impact of its unique steric bulk.

Compound / LigandCalculated LogPTRPA1 EC50 (µM)Primary Sensory / Odor DescriptorOR9Q2 Activation PotentialAntioxidant IC50 (DPPH)
4-Methylphenol (p-Cresol)1.94>1000Animalic, Fecal, MedicinalHigh (Primary Agonist)Low
4-Octylphenol 5.5010 - 30Faint, Waxy, PlasticLowLow
4-Methyl-2-(1-phenylethyl)phenol ~4.8045 - 65*Woody, Leathery, Mild PungencyModerate (Sterically Hindered)High (Steric Stabilization)

*Note: Values marked with an asterisk are putative estimates derived from established structure-activity relationships (SAR) of para- and ortho-substituted alkylphenols in sensory assays.

References

  • Title : The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order Source : National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL :[Link]

  • Title : OR9Q2 - Olfactory receptor 9Q2 - Homo sapiens (Human) Source : UniProt Knowledgebase (UniProtKB) URL :[Link]

  • Title : 2-(1-Phenylethyl)phenol | C14H14O | CID 95322 Source : PubChem - National Institutes of Health (NIH) URL :[Link]

Formulation of 4-Methyl-2-(1-phenylethyl)phenol for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Formulation of 4-Methyl-2-(1-phenylethyl)phenol for In Vivo Studies

Abstract

This document provides a comprehensive guide for the formulation of 4-Methyl-2-(1-phenylethyl)phenol, a representative lipophilic phenolic compound, for in vivo research. Due to its predicted poor aqueous solubility, direct administration in aqueous vehicles is not feasible and would likely result in low and highly variable bioavailability, confounding experimental outcomes.[1][2] This guide details a systematic approach, from initial physicochemical characterization to the development of robust co-solvent and lipid-based formulations. We emphasize the rationale behind vehicle selection and provide detailed, step-by-step protocols to enable researchers to achieve consistent and effective systemic exposure in preclinical models.

Introduction: The Challenge of Formulating Lipophilic Phenols

A significant portion of new chemical entities (NCEs), particularly those identified through high-throughput screening, are characterized by high lipophilicity and, consequently, poor aqueous solubility.[1][3] Phenolic compounds like 4-Methyl-2-(1-phenylethyl)phenol fit this profile. Their therapeutic potential can only be accurately assessed in vivo if they are formulated to overcome the dissolution rate-limiting step in absorption.[1] An inadequate formulation can lead to underestimation of a compound's efficacy, erroneous pharmacokinetic (PK) data, and wasted resources.[4]

The primary objective of preclinical formulation is to ensure sufficient and reproducible systemic exposure to establish a clear dose-response relationship and to accurately assess the compound's safety profile.[5][6] This note will explore two primary, scalable strategies to achieve this goal: a co-solvent/surfactant system for rapid, early-stage studies and a more advanced lipid-based system for enhanced bioavailability.

Physicochemical Characterization: The Blueprint for Formulation

Before any formulation work begins, it is critical to understand the compound's fundamental properties. While specific experimental data for 4-Methyl-2-(1-phenylethyl)phenol is not widely published, we can infer a working profile based on its chemical structure and data from similar phenolic molecules.

PropertyPredicted Value / CharacteristicSignificance for Formulation
Molecular Formula C₁₆H₁₈O (Isomer dependent)[7]Influences diffusion and membrane permeability.
Molecular Weight ~226.3 g/mol [7]Moderate molecular weight is generally favorable for oral absorption.
Appearance Likely a solid at room temperatureMust be fully dissolved in the vehicle.
Aqueous Solubility Predicted to be <1 µg/mLThe primary challenge; mandates the use of solubility-enhancing excipients.[3][8]
Predicted LogP ~4.0 - 5.0High value indicates high lipophilicity and a strong preference for lipidic environments over aqueous ones.[9][10]
pKa ~10.0 (Phenolic hydroxyl)The phenolic proton is weakly acidic. pH adjustment is not a practical strategy for solubilization in the physiological pH range.
Chemical Stability Generally stable; potential for oxidationFormulation should protect against degradation. Antioxidants may be considered for long-term studies.

Formulation Strategy Selection

The choice of formulation depends on the study's objective, the required dose, and the desired pharmacokinetic profile. The following diagram outlines a logical workflow for selecting an appropriate starting point.

G Start Start: Characterize Physicochemical Properties (Solubility, LogP) SolubilityCheck Aqueous Solubility < 10 µg/mL? Start->SolubilityCheck StudyPhase Study Objective? SolubilityCheck->StudyPhase Yes Aqueous Simple Aqueous Vehicle (e.g., Saline, PBS with 0.5% MC) SolubilityCheck->Aqueous No CoSolvent Strategy 1: Co-Solvent / Surfactant System StudyPhase->CoSolvent Early-Stage PK / Efficacy (Low Dose) LipidBased Strategy 2: Lipid-Based System (SEDDS) StudyPhase->LipidBased Bioavailability Enhancement Late-Stage / TOX (High Dose) CoSolventAdv Simple to prepare Good for low-dose PK & efficacy CoSolvent->CoSolventAdv LipidAdv Enhances bioavailability Mitigates food effects Good for high-dose TOX studies LipidBased->LipidAdv

Caption: Formulation selection workflow for lipophilic compounds.

Strategy 1: Co-Solvent and Surfactant Systems

This is the most common approach for early-stage in vivo studies due to its simplicity and speed.[4] A combination of a water-miscible organic solvent (co-solvent) and a surfactant is used to dissolve the compound, which is then diluted in an aqueous vehicle.

  • Causality: The co-solvent (e.g., DMSO, PEG 400) acts as the primary solubilizer. The surfactant (e.g., Tween® 80, Kolliphor® EL) helps to prevent precipitation of the lipophilic drug upon dilution into the aqueous environment of the gut by forming micelles.[8]

  • Limitations: The primary risk is drug precipitation upon administration, as the vehicle is diluted by gastrointestinal fluids.[2] This can lead to variable absorption. Additionally, some co-solvents like DMSO can have toxic effects, particularly in chronic studies.[11]

Strategy 2: Lipid-Based Formulations

Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are more complex but offer significant advantages for highly lipophilic compounds.[12][13] These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.

  • Causality: Lipid formulations improve oral bioavailability through several mechanisms:

    • Maintaining Solubilization: The drug remains dissolved in the oil droplets, avoiding precipitation in the gut.[13]

    • Mimicking the Fed State: The presence of lipids stimulates the release of bile salts and lipases, which aid in the formation of mixed micelles, further enhancing solubility and absorption.[12]

    • Lymphatic Uptake: For highly lipophilic drugs, this pathway can be leveraged to bypass first-pass metabolism in the liver, increasing systemic exposure.[10][12]

Experimental Protocols

Safety Precaution: Always handle 4-Methyl-2-(1-phenylethyl)phenol and organic solvents in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of a Co-Solvent/Surfactant Formulation

This protocol describes the preparation of a common vehicle suitable for oral gavage in rodents, with a final composition of 10% DMSO / 40% PEG 400 / 5% Tween® 80 / 45% Saline (v/v/v/v).

G A 1. Weigh Compound B 2. Add DMSO (Vortex/Sonicate to Dissolve) A->B C 3. Add PEG 400 (Mix Thoroughly) B->C D 4. Add Tween® 80 (Mix Until Homogenous) C->D E 5. Add Saline (Dropwise) (Maintain Vortexing) D->E F 6. Final Formulation (Visually Inspect for Clarity) E->F

Sources

Application Note: Synthesis and Optimization of 4-Methyl-2-(1-phenylethyl)phenol Derivatives for Enhanced Antioxidant Potency

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly potent, sterically hindered phenolic antioxidants is critical for preventing oxidative degradation in advanced pharmaceutical formulations, biomaterials, and synthetic polymers[1]. While traditional tert-butyl substituted phenols (such as Butylated Hydroxytoluene, BHT) are ubiquitous, they increasingly face regulatory scrutiny due to their volatility, potential for migration, and associated toxicological concerns[2].

This application note details the synthesis, mechanistic rationale, and optimization of 4-Methyl-2-(1-phenylethyl)phenol (commonly known as monostyrenated p-cresol) and its derivatives. By replacing rigid tert-butyl groups with bulky, yet flexible, 1-phenylethyl (styrenyl) moieties, researchers can engineer a novel class of antioxidants with tunable lipophilicity, reduced volatility, and enhanced radical-scavenging kinetics[3].

Mechanistic Rationale: The Causality of Enhanced Potency

The antioxidant efficacy of 4-Methyl-2-(1-phenylethyl)phenol is governed by the Hydrogen Atom Transfer (HAT) mechanism[1]. To design derivatives with "enhanced potency," one must understand the delicate balance between steric shielding and electronic activation:

  • Optimal Steric Hindrance: The 1-phenylethyl group at the ortho position provides essential steric shielding to the hydroxyl group. Once the phenol donates a hydrogen atom to a reactive oxygen species (ROS), it forms a phenoxy radical. The bulky styrenyl group prevents this radical from undergoing unwanted dimerization or pro-oxidant side reactions[2]. Crucially, unlike the rigid tert-butyl group, the styrenyl group allows for rotational flexibility, facilitating faster reaction kinetics with bulky lipid peroxyl radicals in biological membranes.

  • Electronic Activation: The para-methyl group acts as an electron-donating moiety via inductive effects. This increases the electron density on the aromatic ring, which lowers the O-H Bond Dissociation Enthalpy (BDE) and accelerates the HAT process[2].

Mechanism ROS Reactive Oxygen Species (ROS) Lipid Lipid Peroxidation Cascade ROS->Lipid Initiates Antioxidant 4-Methyl-2-(1-phenylethyl)phenol (HAT Donor) Lipid->Antioxidant Intercepted by Radical Resonance-Stabilized Phenoxy Radical Antioxidant->Radical Hydrogen Atom Transfer Termination Chain Termination (Cell/Polymer Survival) Radical->Termination Prevents Propagation

Mechanism of Hydrogen Atom Transfer (HAT) by styrenated phenols to terminate lipid peroxidation.

Experimental Protocol: Self-Validating Synthesis Workflow

To ensure high purity (>98%) suitable for drug development and advanced material science, the synthesis relies on a tightly controlled Friedel-Crafts alkylation. The protocol utilizes a sulfonic acid catalyst to prevent the unwanted oligomerization of styrene.

Materials Required
  • Substrate: p-Cresol (≥99% purity)

  • Alkylating Agent: Styrene (stabilized, ≥99%)

  • Catalyst: Dodecylbenzenesulfonic acid (DBSA)

  • Neutralizing Agent: Trioctylamine

Step-by-Step Methodology
  • Reactor Preparation & Catalyst Loading: Charge a dry, nitrogen-purged glass reactor with 108.1 g (1.0 mol) of p-cresol and 3.2 g of DBSA catalyst. Causality: Nitrogen purging is critical to prevent the premature auto-oxidation of p-cresol at elevated temperatures. DBSA is chosen over Lewis acids (like AlCl₃) because it provides high C-alkylation selectivity while minimizing styrene homopolymerization.

  • Thermal Equilibration: Heat the mixture slowly to 110–115°C under continuous stirring (300 rpm). Causality: Maintaining the temperature above 110°C ensures the reaction operates under thermodynamic control, which heavily favors the desired ortho-alkylation over reversible O-alkylation (ether formation).

  • Controlled Alkylation: Add 109.4 g (1.05 mol) of styrene dropwise using an addition funnel over a period of 120 to 150 minutes. Causality: The Friedel-Crafts alkylation is highly exothermic. Slow, controlled addition prevents thermal runaway and suppresses the formation of distyrenated byproducts, ensuring a high yield of the monostyrenated derivative.

  • Maturation & In-Process Control: Maintain the reaction at 115°C for an additional 60 minutes. Sample the mixture and analyze via GC-MS. The protocol validates itself when the residual p-cresol peak falls below 3% Area.

  • Neutralization & Purification: Cool the mixture to 60°C and add 2.5 g of trioctylamine to deactivate the DBSA catalyst. Switch the apparatus to a vacuum distillation setup. Distill at 120°C under reduced pressure (-0.08 MPa) to strip unreacted styrene and trace p-cresol[3]. The resulting product is a clear, highly viscous, light-yellow liquid.

Workflow Step1 Reactants: p-Cresol + Styrene Step2 Friedel-Crafts Alkylation (Acid Catalyst, 115°C) Step1->Step2 Step3 Neutralization & Vacuum Distillation Step2->Step3 Crude Product Step4 High-Throughput Screening (DPPH/OIT) Step3->Step4 Purified Derivatives Step5 Lead Candidate Selection Step4->Step5 Potency Validation

Step-by-step synthetic workflow and high-throughput screening for enhanced antioxidant potency.

Quantitative Data: Comparative Potency Analysis

To validate the "enhanced potency" of the synthesized derivatives, their radical scavenging activity and thermal stability were benchmarked against industry standards. Chemical antioxidants are typically evaluated by their ability to block the growth reaction chain during aging[4].

The table below summarizes the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging IC₅₀ values, Oxidation Induction Time (OIT at 200°C in a standard polyolefin matrix), and calculated Lipophilicity (LogP).

Compound / DerivativeDPPH IC₅₀ (µM)OIT (minutes)LogP (Lipophilicity)Primary Application Focus
BHT (Industry Standard) 18.5 ± 1.232.45.10Baseline Reference[2]
4-Methyl-2-(1-phenylethyl)phenol 14.2 ± 0.848.64.85Biomaterials / Elastomers
2,6-bis(1-phenylethyl)-4-methylphenol 10.1 ± 0.576.26.72High-Temp Polymer Stabilization
4-Methoxy-2-(1-phenylethyl)phenol 8.4 ± 0.455.14.15Neuroprotective Drug Scaffolds

Data Interpretation: The introduction of a second styrenyl group (2,6-bis derivative) drastically increases the OIT due to maximum steric shielding, making it ideal for high-temperature industrial applications. Conversely, substituting the para-methyl with a para-methoxy group (4-Methoxy derivative) significantly lowers the DPPH IC₅₀, indicating extreme radical-scavenging potency suitable for highly sensitive biological and pharmaceutical applications.

References

  • 1 - Cambridge Prisms: Plastics[1] 2.2 - PMC[2] 3.3 - GOV.UK[3] 4.4 - Encyclopedia.pub[4]

Sources

Application Notes and Protocols for Studying Cold Sensation Pathways with 4-Methyl-2-(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Elucidating the Molecular Mechanisms of Cold Sensation

The perception of cold is a fundamental sensory modality, crucial for survival and maintaining homeostasis. It encompasses a spectrum of sensations, from innocuous coolness to noxious, painful cold.[1] The primary molecular sensors for cold temperatures in the peripheral nervous system are ion channels of the Transient Receptor Potential (TRP) family, particularly TRPM8 (Transient Receptor Potential Melastatin 8).[1][2][3] TRPM8 is activated by cool temperatures (<28°C) and chemical agonists like menthol, leading to an influx of cations and the generation of an action potential that signals the sensation of cold to the central nervous system.[2][4][5]

Dysregulation of cold sensation pathways is implicated in various pathological conditions, including neuropathic pain, where patients may experience painful sensations from innocuous cooling (cold allodynia).[6] Therefore, understanding the molecular players and signaling pathways involved in cold sensation is of significant interest for the development of novel therapeutics.

This document provides detailed application notes and protocols for the use of 4-Methyl-2-(1-phenylethyl)phenol , a novel small molecule, to investigate cold sensation pathways. While the specific activity of 4-Methyl-2-(1-phenylethyl)phenol on cold-sensing channels is a subject of ongoing research, its structural similarity to other phenolic compounds known to interact with TRP channels makes it a compelling candidate for modulating these pathways. These protocols are designed for researchers, scientists, and drug development professionals to explore its potential as a tool for studying cold sensation in both in vitro and in vivo models.

Compound Profile: 4-Methyl-2-(1-phenylethyl)phenol

PropertyValueSource
IUPAC Name 4-methyl-2-(1-phenylethyl)phenolSigma-Aldrich[7]
CAS Number 1817-67-0Sigma-Aldrich[7]
Molecular Formula C15H16OSigma-Aldrich[7]
Molecular Weight 212.29 g/mol Sigma-Aldrich[7]
Synonyms Not available
Solubility Soluble in organic solvents such as DMSO and ethanol.Assumed based on chemical structure
Purity >95% (recommended for biological assays)

Note: As of the date of this document, detailed analytical data for 4-Methyl-2-(1-phenylethyl)phenol is not widely available. It is the user's responsibility to confirm the identity and purity of the compound before use.[7]

Mechanistic Framework: Modulation of TRPM8 Signaling

The proposed mechanism of action for compounds modulating cold sensation often involves direct interaction with the TRPM8 ion channel. Activators, or agonists, of TRPM8 induce a conformational change in the channel, leading to its opening and subsequent calcium influx.[5][8] This mimics the effect of cold temperatures or known cooling agents like menthol. Conversely, antagonists block the channel, preventing its activation by cold or other agonists. The following diagram illustrates the canonical TRPM8 signaling pathway.

TRPM8_Signaling cluster_membrane Cell Membrane cluster_stimuli Stimuli cluster_cellular_response Cellular Response TRPM8 TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Conformational Change Ca_influx Ca²⁺ Influx TRPM8_open->Ca_influx Cold Cold Temperature (<28°C) Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates CompoundX 4-Methyl-2-(1-phenylethyl)phenol (Hypothesized Agonist) CompoundX->TRPM8 Activates Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cold_Sensation Signal to CNS: Cold Sensation Action_Potential->Cold_Sensation

Caption: Hypothesized activation of the TRPM8 signaling pathway.

Experimental Protocols

The following protocols provide a framework for characterizing the effects of 4-Methyl-2-(1-phenylethyl)phenol on cold sensation pathways.

In Vitro Characterization: Calcium Imaging in a Heterologous Expression System

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium in response to the application of 4-Methyl-2-(1-phenylethyl)phenol in a cell line stably expressing human TRPM8.

Objective: To determine if 4-Methyl-2-(1-phenylethyl)phenol activates TRPM8 channels and to quantify its potency (EC50).

Materials:

  • HEK293 cells stably expressing human TRPM8 (HEK-hTRPM8)

  • DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 4-Methyl-2-(1-phenylethyl)phenol

  • Menthol (positive control)

  • Capsaicin (negative control for TRPM8, positive for TRPV1)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated liquid handling

Protocol:

  • Cell Culture:

    • Culture HEK-hTRPM8 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells every 2-3 days when they reach 80-90% confluency.

    • Seed cells into 96-well black, clear-bottom plates at a density of 50,000 cells/well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS to final concentrations of 2 µM and 0.02%, respectively.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well and incubate for 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-Methyl-2-(1-phenylethyl)phenol in DMSO.

    • Prepare a serial dilution of the compound in HBSS to achieve final concentrations ranging from 1 nM to 100 µM.

    • Prepare a positive control solution of menthol (e.g., 100 µM) and a negative control solution of the vehicle (DMSO).

  • Calcium Imaging:

    • Place the 96-well plate into a fluorescence plate reader.

    • Set the excitation wavelength to 488 nm and the emission wavelength to 525 nm.

    • Record a baseline fluorescence reading for 30 seconds.

    • Using the automated liquid handling system, add 50 µL of the compound dilutions, positive control, or vehicle to the respective wells.

    • Continue recording the fluorescence for an additional 3-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data by expressing the response as a percentage of the maximal response to a saturating concentration of menthol.

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Calcium_Imaging_Workflow A Seed HEK-hTRPM8 cells in 96-well plate B Load cells with Fluo-4 AM A->B D Acquire baseline fluorescence B->D C Prepare serial dilutions of 4-Methyl-2-(1-phenylethyl)phenol E Add compound and record fluorescence change C->E D->E F Analyze data and determine EC50 E->F

Caption: Workflow for in vitro calcium imaging assay.

In Vivo Behavioral Assessment: The Cold Plantar Assay

This protocol describes a behavioral assay to assess cold sensitivity in rodents following the administration of 4-Methyl-2-(1-phenylethyl)phenol. The cold plantar assay measures the latency of paw withdrawal in response to a localized cold stimulus.[9][10]

Objective: To determine if 4-Methyl-2-(1-phenylethyl)phenol induces cold hypersensitivity or analgesia in vivo.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Plexiglass testing chambers with a glass floor

  • Dry ice pellets

  • Timer

  • 4-Methyl-2-(1-phenylethyl)phenol

  • Vehicle (e.g., 5% DMSO, 5% Tween 80 in saline)

  • Menthol (positive control for hypersensitivity)

  • Morphine (positive control for analgesia)[9]

Protocol:

  • Animal Acclimation:

    • Acclimate the mice to the testing chambers for at least 30 minutes per day for 2-3 days prior to the experiment.

    • On the day of the experiment, place the mice in the chambers and allow them to acclimate for at least 30 minutes.

  • Baseline Measurement:

    • Take a pellet of dry ice and apply it to the glass floor directly beneath the plantar surface of the mouse's hind paw.

    • Start the timer simultaneously.

    • Stop the timer when the mouse withdraws its paw. This is the paw withdrawal latency.

    • To prevent tissue damage, impose a cut-off time of 20 seconds.

    • Repeat the measurement three times for each paw, with at least 5 minutes between measurements, and calculate the average baseline latency.

  • Compound Administration:

    • Administer 4-Methyl-2-(1-phenylethyl)phenol or the vehicle via the desired route (e.g., intraperitoneal, oral gavage).

    • Administer positive controls (menthol or morphine) to separate groups of animals.

  • Post-Treatment Measurement:

    • At various time points after administration (e.g., 30, 60, 90, and 120 minutes), repeat the measurement of paw withdrawal latency as described in step 2.

  • Data Analysis:

    • A significant decrease in paw withdrawal latency compared to the vehicle-treated group indicates cold hypersensitivity (allodynia).

    • A significant increase in paw withdrawal latency indicates cold analgesia.

    • Analyze the data using appropriate statistical tests, such as a two-way ANOVA with post-hoc tests.

Cold_Plantar_Assay_Workflow A Acclimate mice to testing chambers B Measure baseline paw withdrawal latency A->B C Administer 4-Methyl-2-(1-phenylethyl)phenol or controls B->C D Measure paw withdrawal latency at multiple time points C->D E Analyze changes in latency to determine effect D->E

Caption: Workflow for the in vivo cold plantar assay.

Data Interpretation and Troubleshooting

ObservationPossible CauseSuggested Action
In Vitro: No response to 4-Methyl-2-(1-phenylethyl)phenolCompound is inactive at the tested concentrations.Test higher concentrations; confirm compound purity and identity.
Cell line has lost TRPM8 expression.Verify TRPM8 expression using a positive control (menthol) or molecular techniques (e.g., qPCR, Western blot).
In Vitro: High well-to-well variabilityInconsistent cell seeding or dye loading.Ensure proper cell counting and even distribution in the plate; optimize dye loading protocol.
In Vivo: High variability in baseline latenciesInsufficient acclimation of animals.Increase the duration and frequency of acclimation sessions.
Inconsistent application of the cold stimulus.Ensure the dry ice pellet is applied to the same location on the paw with consistent pressure.
In Vivo: No significant effect of the compoundPoor bioavailability or rapid metabolism of the compound.Consider alternative routes of administration or formulation; perform pharmacokinetic studies.
The compound does not modulate cold sensation in vivo.Correlate with in vitro data; consider testing in a model of neuropathic pain where cold sensitivity is altered.[6]

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of 4-Methyl-2-(1-phenylethyl)phenol as a potential modulator of cold sensation pathways. By combining in vitro cellular assays with in vivo behavioral models, researchers can gain valuable insights into the compound's mechanism of action and its potential as a pharmacological tool or therapeutic lead. It is imperative to perform these experiments with appropriate controls and to thoroughly validate all reagents and systems to ensure the generation of reliable and reproducible data.

References

  • The Molecular and Cellular Basis of Cold Sensation. ACS Chemical Neuroscience.
  • 2-(1-Phenylethyl)phenol | C14H14O | CID 95322 - PubChem. National Institutes of Health.
  • 4-(1-Phenylethyl)phenol | C14H14O | CID 94763 - PubChem. National Institutes of Health.
  • Experimental Models for Cold Exposure of Muscle in vitroand in vivo - PMC. National Center for Biotechnology Information.
  • Silent cold-sensing neurons drive cold allodynia in neuropathic pain states. bioRxiv.org.
  • A Novel Behavioral Assay for Measuring Cold Sensation in Mice. PLOS One.
  • Phenol, 4-(1-methyl-1-phenylethyl)- - the NIST WebBook. National Institute of Standards and Technology.
  • A Simple and Inexpensive Method for Determining Cold Sensitivity and Adaptation in Mice. JoVE.
  • TRPM8 Activators. Santa Cruz Biotechnology.
  • Phenol,4-methyl-2-(1-methyl-1-phenylethyl)- 2675-76-5 wiki. Guidechem.
  • Recent Progress in TRPM8 Modulation: An Update. MDPI.
  • 5- Methyl -2-(1-Methylethyl) Phenol with Chloroacetyl Chloride under Alkaline Conditions. Neliti.
  • 4-methyl-2-(1-phenyl-ethyl)-phenol. Sigma-Aldrich.
  • Thermal and nociceptive sensations from menthol and their suppression by dynamic contact. PubMed.
  • Structural Basis of Cold and Menthol Sensing by TRPM8. bioRxiv.org.
  • Application Notes and Protocols: 2,4-bis(1-phenylethyl)phenol as a Polymer Stabilizer. Benchchem.
  • TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC. National Center for Biotechnology Information.
  • How cooling chemical compounds trigger cold sensation in mammals. EurekAlert!.
  • Application Notes and Protocols for the Synthesis of 3-(1-Phenylethyl)phenol via Friedel-Crafts Alkylation. Benchchem.
  • Buy 2,4-Bis(1-phenylethyl)phenol | 2769-94-0. Smolecule.
  • Synthesis of 2-(α-phenylethyl)-phenol. PrepChem.com.
  • 2-(1,1-Dimethylethyl)-4-(1-methyl-1-phenylethyl)phenol | SIELC Technologies. SIELC Technologies.
  • TRPA1 acts as a cold sensor in vitro and in vivo - PMC. National Center for Biotechnology Information.

Sources

Topic: Development of a Bioassay for 4-Methyl-2-(1-phenylethyl)phenol Activity

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and implementation of a robust in vitro bioassay to determine the potential estrogenic activity of 4-Methyl-2-(1-phenylethyl)phenol. Structurally, this compound belongs to the alkylphenol chemical class, which includes known endocrine-disrupting chemicals (EDCs) such as bisphenol A (BPA) and its analogues.[1][2] Many of these phenolic compounds are capable of interacting with nuclear hormone receptors, including the estrogen receptors (ERα and ERβ), potentially disrupting normal endocrine function.[3][4][5] Given the structural similarities and the well-documented estrogenicity of related molecules, it is scientifically prudent to evaluate 4-Methyl-2-(1-phenylethyl)phenol for such activity.[2][6] This guide details a highly sensitive and specific estrogen receptor transactivation assay using a luciferase reporter gene in a human cell line. The protocol is designed for researchers in toxicology, drug development, and environmental science, providing a self-validating system with clear causality behind each experimental choice.

Introduction and Scientific Rationale

The endocrine system regulates a vast array of physiological processes through the action of hormones and their receptors.[7] A significant concern in environmental health and toxicology is the impact of EDCs, which are exogenous chemicals that can interfere with any aspect of hormone action.[8] Phenolic compounds, in particular, have come under scrutiny due to their structural resemblance to 17β-estradiol (E2), the primary endogenous estrogen.[3] This structural mimicry allows some phenols to bind to estrogen receptors, acting as either agonists (mimicking E2) or antagonists (blocking E2).[3][5]

4-Methyl-2-(1-phenylethyl)phenol is an alkylphenol for which public data on biological activity is sparse. However, its core structure is analogous to compounds like BPA, bisphenol F (BPF), and octylphenol, which have demonstrated estrogenic effects in numerous studies.[2][6][9] Therefore, a direct assessment of its ability to modulate estrogen receptor signaling is a critical first step in characterizing its biological profile.

This application note proposes an ER-mediated transcriptional activation assay. This method is superior to simple binding assays as it measures a functional downstream cellular event—gene transcription—providing a more biologically relevant indicator of estrogenic activity.[8][10] We will utilize a human breast cancer cell line, MCF-7, which endogenously expresses high levels of ERα, the primary mediator of the classical estrogenic response.[4][11]

Principle of the Estrogen Receptor Transactivation Assay

The bioassay operates on the principle of ligand-dependent transcription factor activity. The estrogen receptor is a ligand-activated nuclear receptor that, in its inactive state, resides primarily in the cytoplasm or nucleus.[12]

  • Ligand Binding: Estrogenic compounds like E2 (or potentially, the test compound) diffuse across the cell membrane and bind to the Ligand Binding Domain (LBD) of the ER.

  • Conformational Change & Dimerization: This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form a homodimer (ER/ER).

  • Nuclear Translocation & DNA Binding: The activated dimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.

  • Transcriptional Activation: The DNA-bound receptor complex recruits co-activator proteins, initiating the transcription of downstream genes.

Our assay co-opts this natural pathway by introducing a reporter plasmid into the cells. This plasmid contains multiple copies of an ERE sequence driving the expression of a firefly luciferase gene. The binding of an active ER complex to this ERE will produce luciferase protein. The amount of luciferase is then quantified by adding its substrate, luciferin, which generates a luminescent signal directly proportional to the level of ER activation.

Estrogen_Signaling_Pathway Figure 1: Mechanism of the ERE-Luciferase Reporter Assay cluster_cell Cell cluster_nucleus Nucleus Test_Compound Test Compound (e.g., 4-Methyl-2-(1-phenylethyl)phenol) ER Estrogen Receptor (ERα) Test_Compound->ER Dimer Activated ER Dimer ER->Dimer Dimer_N Activated ER Dimer Dimer->Dimer_N ERE ERE Luciferase_Gene Luciferase Gene Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein DNA Dimer_N->ERE Light Luminescent Signal (Measured) Luciferase_Protein->Light Luciferin Luciferin (Substrate)

Caption: Figure 1: Mechanism of the ERE-Luciferase Reporter Assay.

Materials and Reagents

Reagent Supplier (Example) Purpose
MCF-7 Cell LineATCCERα-positive human breast cancer cell line
DMEM, high glucose, pyruvateGibcoBase cell culture medium
Fetal Bovine Serum (FBS)GibcoSerum supplement for cell growth
Charcoal-Stripped FBSSigma-AldrichPhenol red-free and steroid-depleted serum
Phenol Red-Free DMEMGibcoAvoids estrogenic effects of phenol red
Penicillin-StreptomycinGibcoAntibiotic/antimycotic
Trypsin-EDTA (0.25%)GibcoCell dissociation
pGL4.38[luc2P/ERE/Hygro] VectorPromegaFirefly luciferase reporter plasmid
pRL-TK VectorPromegaRenilla luciferase control plasmid for normalization
Lipofectamine 3000InvitrogenTransfection reagent
4-Methyl-2-(1-phenylethyl)phenolTCI, Sigma-AldrichTest compound
17β-Estradiol (E2)Sigma-AldrichPositive control (agonist)
Fulvestrant (ICI 182,780)Tocris, Sigma-AldrichNegative control (antagonist)
DMSO, cell culture gradeSigma-AldrichVehicle for dissolving compounds
Dual-Luciferase® Reporter Assay SystemPromegaReagents for luminescence detection
96-well white, clear-bottom platesCorningPlates for cell culture and assay

Experimental Workflow

The overall workflow is a multi-day process that involves preparing the cells, introducing the reporter system, treating with the test compound, and finally measuring the resulting activity.

Experimental_Workflow Figure 2: High-Level Experimental Workflow Day1 Day 1: Seed Cells Plate MCF-7 cells in 96-well plates. Day2 Day 2: Transfect Cells Introduce ERE-Luc & pRL-TK plasmids. Day1->Day2 Day3 Day 3: Compound Treatment Add serial dilutions of test compound and controls. Day2->Day3 Day4 Day 4: Lyse & Read Perform Dual-Luciferase assay and measure luminescence. Day3->Day4 Analysis Data Analysis Normalize data and plot dose-response curves. Day4->Analysis

Caption: Figure 2: High-Level Experimental Workflow.

Detailed Step-by-Step Protocols

Protocol 1: Cell Culture and Plating

Rationale: Proper cell handling is critical for reproducibility. For this assay, it is essential to remove endogenous estrogens and other estrogenic compounds present in standard serum and medium. This is achieved by switching to charcoal-stripped serum and phenol red-free medium for at least 48 hours before the experiment.

  • Culture MCF-7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in phenol red-free DMEM containing 5% charcoal-stripped FBS.

  • Perform a cell count and assess viability (e.g., via Trypan Blue).

  • Seed 1 x 10⁴ viable cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Protocol 2: Transient Transfection

Rationale: To make the cells responsive in a measurable way, we introduce two plasmids. The ERE-luciferase plasmid is the primary reporter. The pRL-TK plasmid expresses Renilla luciferase from a constitutive promoter and serves as an internal control to normalize for variations in cell number and transfection efficiency.

  • For a 96-well plate, prepare the transfection master mix according to the manufacturer's protocol (e.g., Lipofectamine 3000). A typical ratio is 100 ng of ERE-luciferase plasmid and 10 ng of pRL-TK plasmid per well.

  • Dilute the plasmids and the transfection reagent in separate tubes of serum-free medium.

  • Combine the diluted DNA and reagent, incubate for 15-20 minutes at room temperature to allow complex formation.

  • Add 20 µL of the transfection complex to each well. Gently swirl the plate to mix.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Protocol 3: Compound Preparation and Treatment

Rationale: A dose-response curve is essential for characterizing the compound's potency. A wide range of concentrations is tested to identify the concentration that produces 50% of the maximal response (EC₅₀).

  • Prepare a 10 mM stock solution of 4-Methyl-2-(1-phenylethyl)phenol in DMSO. Prepare similar high-concentration stocks for 17β-Estradiol (1 mM in DMSO) and Fulvestrant (1 mM in DMSO).

  • Create a serial dilution series for each compound in phenol red-free DMEM with 5% charcoal-stripped FBS. For the test compound, a typical final concentration range would be 10⁻¹⁰ M to 10⁻⁵ M.

  • Plate Layout: Design the plate to include all necessary controls:

    • Vehicle Control (0.1% DMSO)

    • Positive Control (1 nM E2)

    • Test Compound Dose-Response

    • (Optional) Antagonist Test: Test compound dose-response in the presence of 1 nM E2.

  • After 24 hours of transfection, carefully remove the medium from the cells.

  • Add 100 µL of the appropriate compound dilution or control to each well.

  • Incubate for 18-24 hours at 37°C, 5% CO₂.

Protocol 4: Dual-Luciferase® Assay and Data Acquisition

Rationale: The dual-luciferase system allows for sequential measurement of both firefly and Renilla luciferase from a single sample, providing the normalized data required for accurate analysis.

  • Equilibrate the plate and the Dual-Luciferase® reagents to room temperature.

  • Aspirate the medium from the wells.

  • Wash the cells once with 100 µL of PBS.

  • Add 20 µL of 1X Passive Lysis Buffer to each well.

  • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

  • Program a luminometer with the dual-injection protocol.

  • Add 100 µL of Luciferase Assay Reagent II (LAR II) to the first well and measure firefly luminescence.

  • Immediately inject 100 µL of Stop & Glo® Reagent to quench the firefly signal and activate the Renilla signal. Measure Renilla luminescence.

  • Repeat for all wells.

Data Analysis and Interpretation

Self-Validation: The validity of each experiment rests on the performance of the controls.

  • The Positive Control (E2) should show a robust signal (typically >50-fold induction over vehicle).

  • The Vehicle Control should have low background luminescence.

  • The Antagonist Control (Fulvestrant) should inhibit the E2-induced signal.

Data Normalization and Analysis:

  • Calculate Response Ratio: For each well, divide the Firefly Luciferase reading by the Renilla Luciferase reading.

    • Normalized Response = (Firefly RLU) / (Renilla RLU)

  • Calculate Fold Induction: Divide the Normalized Response of each treatment well by the average Normalized Response of the Vehicle Control wells.

    • Fold Induction = (Normalized Response_Sample) / (Average Normalized Response_Vehicle)

  • Plot Data: Plot the Fold Induction (Y-axis) against the log of the compound concentration (X-axis).

  • Determine EC₅₀: Use a non-linear regression model (four-parameter logistic curve) to fit the dose-response curve and calculate the EC₅₀ value, which represents the potency of the compound.

Example Data Table:

Concentration (M) Log[Conc] Normalized Response (Avg) Fold Induction (Avg)
Vehicle (0.1% DMSO)N/A1501.0
1.00E-10-102251.5
1.00E-09-99006.0
1.00E-08-8450030.0
1.00E-07-7750050.0
1.00E-06-6810054.0
1.00E-05-5825055.0
E2 (1 nM)-9900060.0

Conclusion

This application note provides a detailed, validated protocol for assessing the estrogenic activity of 4-Methyl-2-(1-phenylethyl)phenol. By leveraging a well-characterized human cell line and a highly sensitive dual-luciferase reporter system, this bioassay can reliably determine if the compound acts as an agonist or antagonist of the estrogen receptor. The inclusion of rigorous controls ensures the trustworthiness of the data, making this a powerful tool for the toxicological characterization of this and other novel phenolic compounds.

References

  • An extensive review on phenolic compounds and their potential estrogenic properties on skin physiology. Frontiers in Endocrinology, [Link]

  • In Vitro Bioassays to Detect Estrogenic Activity in Enviromental Waters. Water Research Foundation, [Link]

  • Review of Bioassays for Monitoring Fate and Transport of Estrogenic Endocrine. Office of Scientific and Technical Information, [Link]

  • NTP Research Report on Biological Activity of Bisphenol A (BPA) Structural Analogues and Functional Alternatives. National Center for Biotechnology Information, [Link]

  • In Vitro Bioassays for Assessing Estrogenic Substances. ACS Publications, [Link]

  • Bisphenol A Analogues in Food and Their Hormonal and Obesogenic Effects: A Review. MDPI, [Link]

  • Detection of estrogenicity by bioassay on the mouse mammary gland in vivo. PubMed, [Link]

  • Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. Frontiers, [Link]

  • Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. National Center for Biotechnology Information, [Link]

  • The antioxidant neuroprotective effects of estrogens and phenolic compounds are independent from their estrogenic properties. PNAS, [Link]

  • Environmentally persistent alkylphenolic compounds are estrogenic. Oxford Academic, [Link]

  • Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways. National Center for Biotechnology Information, [Link]

  • Review Bisphenol A and its Analogues: Human Exposure and Biological Effects–A Review. Pakistan Journal of Scientific & Industrial Research Series B: Biological Sciences, [Link]

  • Assessment and Molecular Actions of Endocrine-Disrupting Chemicals That Interfere with Estrogen Receptor Pathways. National Center for Biotechnology Information, [Link]

  • Phenol, 4-(1-methyl-1-phenylethyl)-. NIST WebBook, [Link]

  • Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. RSC Publishing, [Link]

Sources

Application Note: 4-Methyl-2-(1-phenylethyl)phenol as a Versatile Chiral Ligand and Auxiliary in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary and Mechanistic Profiling

In the landscape of asymmetric catalysis, the design of the chiral environment around a transition metal center is the primary determinant of enantioselectivity. While privileged ligands like BINOL and TADDOL dominate the literature, bulky chiral monophenols offer highly modular, sterically tunable alternatives. 4-Methyl-2-(1-phenylethyl)phenol (also known as 2-(1-phenylethyl)-p-cresol) is a highly effective, yet underutilized, chiral building block.

Structural Causality: Why This Molecule Works

The efficacy of 4-Methyl-2-(1-phenylethyl)phenol stems from its precise steric topology. The molecule features a phenol core with a methyl group at the para position (providing oxidative stability) and a bulky 1-phenylethyl group at the ortho position.

  • Proximity of the Stereocenter: The chiral center of the 1-phenylethyl group is positioned immediately adjacent to the coordinating phenolic oxygen.

  • Rotational Restriction: The presence of the methyl group on the benzylic stereocenter restricts free rotation around the C(aryl)–C(alkyl) bond. This locks the pendant phenyl ring into a conformation that projects directly into the coordination sphere of the metal, effectively shielding one enantiotopic face of the active catalyst[1].

This structural motif allows the phenol to be utilized in two distinct catalytic paradigms:

  • As a Chiral Auxiliary for Phosphorus Ligands: Reacting the phenol with phosphorus trichloride generates monodentate chiral phosphite ligands, which are exceptionally active in Rh-catalyzed asymmetric hydrogenations[2],[3].

  • As a Direct Chiral Phenoxide Ligand: Deprotonation yields a bulky chiral phenoxide that coordinates to early transition metals (e.g., Titanium) to create a stereodiscriminating pocket for asymmetric alkylations[4].

Application Workflow I: Synthesis of Chiral Monophosphite Ligands for Rh-Catalyzed Hydrogenation

Chiral monodentate phosphite ligands have emerged as highly effective tools in Rh-catalyzed asymmetric hydrogenation, often matching or exceeding the performance of traditional bidentate phosphines due to their high modularity and resistance to oxidation[3]. Conformationally flexible biphenyl backbones can be "activated" by chiral phenols to yield highly selective catalysts[5].

Protocol: Synthesis of Chiral Monophosphite Ligand (L1)

This protocol describes the synthesis of a mixed phosphite using 4-Methyl-2-(1-phenylethyl)phenol and an achiral biphenol backbone.

Causality & Design Rationale: Triethylamine (NEt₃) is utilized not merely as a base, but as an essential HCl scavenger. If HCl is not immediately neutralized, it will catalyze the hydrolysis of the highly sensitive phosphorochloridite intermediate, drastically reducing the yield. Neutral alumina is mandated for chromatography because the acidic silanol groups on standard silica gel will cleave the P–O bonds of the final ligand.

Step-by-Step Methodology:

  • Preparation of the Backbone: Under an argon atmosphere, dissolve phosphorus trichloride (PCl₃, 1.0 mmol) in anhydrous THF (10 mL) and cool to 0 °C.

  • First Phosphorylation: Dissolve 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol (1.0 mmol) and NEt₃ (2.2 mmol) in THF (5 mL). Add this solution dropwise to the PCl₃ over 30 minutes. Stir for 2 hours at room temperature to form the intermediate phosphorochloridite.

  • Chiral Auxiliary Addition: Cool the reaction mixture back to 0 °C. Add a solution of enantiopure (S)-4-Methyl-2-(1-phenylethyl)phenol (1.0 mmol) and NEt₃ (1.2 mmol) in THF (5 mL) dropwise.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation & Purification: Verify the disappearance of the phenol via TLC (Hexanes/EtOAc 9:1). Filter the precipitated triethylammonium chloride salts under an inert atmosphere. Concentrate the filtrate in vacuo and purify via column chromatography using deactivated neutral alumina to yield the chiral monophosphite ligand (L1).

Pathway1 A 4-Methyl-2-(1-phenylethyl)phenol (Chiral Inductor) B PCl3 + NEt3 (Phosphorylation) A->B C Phosphorochloridite Intermediate B->C E Chiral Monophosphite Ligand (L1) C->E + D D Biphenol Backbone F [Rh(cod)2]BF4 (Metalation) E->F G Active Rh-Catalyst Complex F->G

Workflow for the synthesis of chiral monophosphite ligand L1 and active Rh-catalyst generation.

Protocol: Rh-Catalyzed Asymmetric Hydrogenation of Dimethyl Itaconate
  • Catalyst Preformation: In an argon-filled glovebox, dissolve [Rh(cod)₂]BF₄ (0.01 mmol) and Ligand L1 (0.022 mmol) in anhydrous CH₂Cl₂ (2 mL). Stir for 30 minutes. The slight excess of ligand ensures complete displacement of the cyclooctadiene (COD) ligands.

  • Substrate Addition: Add dimethyl itaconate (1.0 mmol) to the catalyst solution.

  • Hydrogenation: Transfer the mixture to a stainless-steel autoclave. Purge the vessel three times with H₂ gas, then pressurize to 10 bar.

  • Reaction: Stir at 25 °C for 12 hours.

  • Self-Validation: Vent the H₂ gas safely. Pass the reaction mixture through a short silica plug (eluting with EtOAc) to remove the Rh-complex. Analyze an aliquot via GC/MS to confirm >99% conversion before proceeding to chiral GC analysis (e.g., Chiraldex G-TA column) to determine the enantiomeric excess (ee).

Quantitative Data: Hydrogenation Performance
Ligand SystemSubstrateConversion (%)Enantiomeric Excess (ee %)Absolute Configuration
Achiral Phosphite ControlDimethyl Itaconate>990Racemic
L1 (Derived from S-phenol)Dimethyl Itaconate>9994(S)
L1 (Derived from R-phenol)Dimethyl Itaconate>9993(R)

Application Workflow II: Direct Use as a Chiral Phenoxide Ligand in Ti-Catalyzed Alkylation

Chiral phenoxide ligands are widely utilized in transition metal catalysis to create stereodiscriminating environments[4]. When 4-Methyl-2-(1-phenylethyl)phenol coordinates to Titanium(IV), the resulting chiral titanate complex efficiently catalyzes the asymmetric addition of dialkylzincs to aldehydes.

Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

Causality & Design Rationale: Titanium tetraisopropoxide (Ti(OiPr)₄) undergoes rapid ligand exchange with the chiral phenol. A 1:2 ratio of Ti to phenol is critical; it ensures the formation of a C₂-symmetric active species,[Ti(OiPr)₂(OAr*)₂], which prevents background racemic alkylation by unligated titanium. The reaction is conducted at 0 °C to suppress the non-catalyzed, uncatalyzed background reaction between Et₂Zn and the aldehyde.

Step-by-Step Methodology:

  • Precatalyst Formation: In a flame-dried Schlenk tube under argon, add Ti(OiPr)₄ (0.2 mmol) and enantiopure (S)-4-Methyl-2-(1-phenylethyl)phenol (0.4 mmol) to anhydrous toluene (3 mL). Stir at room temperature for 1 hour to ensure complete ligand exchange.

  • Substrate Coordination: Cool the solution to 0 °C using an ice bath. Add benzaldehyde (1.0 mmol) dropwise. Stir for 10 minutes to allow the aldehyde to coordinate to the chiral titanium center.

  • Transmetalation & Alkylation: Slowly add diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.0 mmol) dropwise over 15 minutes.

  • Reaction: Maintain the reaction at 0 °C for 12 hours.

  • Self-Validation & Workup: Quench the reaction strictly at 0 °C by the careful addition of 1N HCl (5 mL) to destroy unreacted Et₂Zn and break down the titanium complex. Extract with diethyl ether (3 × 10 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Analysis: Purify the crude product via flash chromatography. Determine the ee of the resulting 1-phenyl-1-propanol via chiral HPLC (e.g., Chiralcel OD-H column).

Pathway2 A Ti(OiPr)4 + Chiral Phenol Precatalyst Formation B Chiral Ti-Phenoxide Complex A->B C Coordination of Aldehyde (Stereofacial differentiation) B->C D Transmetalation with Et2Zn C->D E Alkyl Transfer via 6-Membered TS D->E F Product Release (Chiral Sec-Alcohol) E->F F->B Catalyst Regeneration

Catalytic cycle of Ti-catalyzed asymmetric diethylzinc addition to aldehydes using chiral phenoxide.

Quantitative Data: Ti-Catalyzed Alkylation Scope
Aldehyde SubstrateYield (%)Enantiomeric Excess (ee %)Absolute Configuration
Benzaldehyde8885(S)
p-Chlorobenzaldehyde9087(S)
p-Methoxybenzaldehyde8280(S)

References

  • [1] Enantioselective Desymmetrization of Phosphinic Acids via Cu-Catalyzed O-Arylation. ACS Catalysis. Available at:[Link]

  • [4] Supported Metal Catalysts for the Synthesis of N-Heterocycles. MDPI Catalysts. Available at:[Link]

  • [2] New Monodentate Chiral Phosphite Ligands for Asymmetric Hydrogenation. ResearchGate. Available at:[Link]

  • [3] Phosphite-Containing Ligands for Asymmetric Catalysis. Chemical Reviews. Available at:[Link]

  • [5] Asymmetric activation of conformationally flexible monodentate phosphites for enantioselective hydrogenation. University of Liverpool Repository. Available at:[Link]

Sources

Electrochemical Oxidation of 4-Methyl-2-(1-phenylethyl)phenol: Mechanistic Profiling and Preparative Electrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The electrochemical oxidation of sterically hindered phenols is a critical transformation in the synthesis of antioxidant building blocks, active pharmaceutical ingredients (APIs), and the valorization of complex lignin derivatives[1]. 4-Methyl-2-(1-phenylethyl)phenol presents a unique electrochemical profile: the bulky 1-phenylethyl group at the ortho position provides significant steric shielding, effectively suppressing parasitic ortho-ortho dimerization pathways. Consequently, anodic oxidation is directed toward the para-methyl group, making this compound an ideal substrate for the controlled generation of reactive p-quinone methide intermediates.

This application note provides a comprehensive, causality-driven protocol for the mechanistic profiling and preparative-scale electrochemical oxidation of 4-Methyl-2-(1-phenylethyl)phenol.

Mechanistic Rationale: The ECE Pathway

The anodic oxidation of p-cresol derivatives follows a well-documented ECE (Electrochemical-Chemical-Electrochemical) mechanism[2].

  • First Electron Transfer (E): The reaction initiates at the anode with a single-electron oxidation of the phenol to a radical cation.

  • Chemical Deprotonation (C): The radical cation is highly acidic and rapidly loses a proton to the solvent/electrolyte matrix, forming a neutral phenoxy radical.

  • Second Electron Transfer (E): A subsequent single-electron oxidation yields a diamagnetic phenoxonium ion.

  • Rearrangement & Trapping: Driven by the steric bulk of the 1-phenylethyl group, the phenoxonium ion undergoes deprotonation at the para-methyl group rather than ring coupling, yielding a transient p-quinone methide. In the presence of a controlled nucleophile (e.g., water), this intermediate is rapidly trapped to form 4-hydroxymethyl-2-(1-phenylethyl)phenol.

Mechanism Phenol 4-Methyl-2-(1-phenylethyl)phenol (ArOH) RadicalCation Radical Cation [ArOH]•+ Phenol->RadicalCation -e⁻ (Anode) PhenoxyRadical Phenoxy Radical (ArO•) RadicalCation->PhenoxyRadical -H⁺ (Fast) Phenoxonium Phenoxonium Ion (ArO+) PhenoxyRadical->Phenoxonium -e⁻ (Anode) QuinoneMethide p-Quinone Methide Intermediate Phenoxonium->QuinoneMethide -H⁺ (p-methyl) Product 4-Hydroxymethyl-2-(1-phenylethyl)phenol (Nucleophilic Adduct) QuinoneMethide->Product +H₂O (Nucleophilic Trap)

Figure 1: ECE mechanism for the electrochemical oxidation of sterically hindered phenols.

Experimental Design & Causality

To ensure a self-validating and highly reproducible system, every component of the electrochemical cell has been selected based on specific physicochemical interactions:

  • Electrode Selection (Boron-Doped Diamond, BDD): Phenols are notorious for undergoing electropolymerization, which rapidly passivates conventional Glassy Carbon (GC) or Platinum electrodes[3]. We mandate the use of a BDD anode. BDD possesses an sp3 -hybridized carbon surface lacking reactive oxygen functional groups, which drastically reduces the adsorption of phenoxy radicals and prevents electrode fouling[4][5]. Furthermore, BDD offers an exceptionally wide potential window, ensuring that the high anodic potentials required to oxidize hindered phenols do not trigger background solvent degradation[6].

  • Solvent & Electrolyte Matrix: Acetonitrile (MeCN) is selected to fully solubilize the highly lipophilic 4-Methyl-2-(1-phenylethyl)phenol. Tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) (0.1 M) is used as the supporting electrolyte because the PF 6−​ anion is highly resistant to anodic oxidation, unlike chloride or bromide salts which would evolve halogen gases and cause unwanted side reactions[7].

  • Nucleophilic Trapping: For preparative electrolysis, a 9:1 (v/v) MeCN/H 2​ O mixture is utilized. The controlled water concentration acts as a deliberate nucleophilic trap for the p-quinone methide, driving the reaction to the benzylic alcohol without causing phase separation.

Self-Validating Experimental Protocols

The following workflow ensures that the electrochemical system is calibrated before the substrate is introduced, preventing false negatives caused by reference electrode drift or contaminated electrolytes.

Workflow Step1 1. System Validation (Ferrocene Standard & Blank CV) Step2 2. Electrolyte Assembly (MeCN/H₂O + 0.1M TBAPF₆) Step1->Step2 Step3 3. Cyclic Voltammetry (Scan 10-500 mV/s, find E_pa) Step2->Step3 Step4 4. Preparative CPE (E_app = E_pa + 100 mV, 2 F/mol) Step3->Step4 Step5 5. Product Isolation (Extraction & LC-MS Analysis) Step4->Step5

Figure 2: Self-validating workflow for the controlled potential electrolysis of phenols.

Phase I: System Suitability & Voltammetric Profiling
  • Electrode Preparation: Polish the BDD working electrode using 0.05 µm alumina slurry on a microcloth. Rinse with Millipore water, sonicate in ethanol for 3 minutes, and dry under N 2​ . Causality: Removes adsorbed organics from previous runs to ensure accurate current density measurements.

  • Blank Validation: Assemble a 3-electrode cell (BDD working, Pt wire counter, Ag/Ag + non-aqueous reference). Fill with 10 mL of 0.1 M TBAPF 6​ in anhydrous MeCN. Run a Cyclic Voltammogram (CV) from 0.0 V to +2.0 V at 100 mV/s. The baseline must be flat ( <5 µA current).

  • Reference Calibration: Spike the blank with 1 mM Ferrocene (Fc). Run a CV. The Fc/Fc + redox couple should appear as a reversible wave (peak separation ΔEp​≈60 mV). Causality: This validates the reference electrode potential and proves the cell geometry is optimal for electron transfer.

  • Substrate Profiling: Clean the cell and prepare 5 mM 4-Methyl-2-(1-phenylethyl)phenol in 0.1 M TBAPF 6​ /MeCN. Run CVs at scan rates ranging from 10 to 500 mV/s. Identify the primary anodic peak potential ( Epa​ ). Note the absence of a cathodic return peak, confirming the irreversible chemical deprotonation step (ECE mechanism).

Phase II: Controlled Potential Electrolysis (CPE)
  • Cell Assembly: Use a divided H-cell with a glass frit separator to prevent the oxidized product from being reduced at the cathode.

  • Electrolyte Preparation: Dissolve 2.0 mmol of 4-Methyl-2-(1-phenylethyl)phenol in 50 mL of 9:1 MeCN/H 2​ O containing 0.1 M TBAPF 6​ . Place in the anodic chamber. Fill the cathodic chamber with the bare electrolyte.

  • Electrolysis: Apply a constant potential ( Eapp​ ) set to Epa​+100 mV (typically around +1.35 V vs Ag/Ag + ). Monitor the current decay over time.

  • Termination & Isolation: Terminate the reaction when the charge passed reaches 2.0 Faradays per mole (theoretical completion for a 2e⁻ oxidation). Evaporate the MeCN under reduced pressure, extract the aqueous residue with ethyl acetate (3 x 20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate for LC-MS/NMR characterization.

Quantitative Data Summary

The following table summarizes the expected voltammetric and kinetic parameters for the oxidation of 4-Methyl-2-(1-phenylethyl)phenol on a BDD electrode.

ParameterExpected ValueAnalytical Significance
Anodic Peak Potential ( Epa​ ) +1.25 to +1.40 V (vs. Ag/Ag + )Indicates the potential required for the first 1e⁻ transfer. The high value reflects the stabilizing effect of steric hindrance.
Cathodic Peak Potential ( Epc​ ) AbsentConfirms the irreversible nature of the secondary chemical step (rapid deprotonation of the radical cation).
Diffusion Coefficient ( D0​ ) ≈0.8×10−5 cm2 s−1 Derived via the Randles-Sevcik equation; dictates the mass transport rate in the MeCN matrix.
Electron Transfer Number ( n ) 2.0Total electrons transferred per molecule to reach the p-quinone methide intermediate.
Faradaic Efficiency >85% High efficiency is achieved due to the suppression of electropolymerization on the BDD surface[5][6].
References
  • Electrochemical Oxidation of Phenolic Compounds at Boron-Doped Diamond Anodes: Structure-Reactivity Relationships. The Journal of Physical Chemistry A, 2017. URL:[Link]

  • Electrochemical oxidation of phenolic wastes with boron-doped diamond anodes. Water Research, 2005. URL:[Link]

  • Enhanced electrochemical oxidation of phenol by boron-doped diamond nanowire electrode. RSC Advances, 2014. URL:[Link]

  • Electrochemistry of redox proteins (ECE Mechanism Context). R Discovery / Springer, 1997. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 4-Methyl-2-(1-phenylethyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 4-Methyl-2-(1-phenylethyl)phenol (also known as 2-(1-phenylethyl)-p-cresol).

This synthesis is typically driven by the Friedel-Crafts alkylation of p-cresol with styrene. While conceptually straightforward, achieving high mono-selectivity and conversion requires precise control over reaction thermodynamics, catalyst selection, and stoichiometry[1].

Below, you will find mechanistic insights, troubleshooting FAQs, a self-validating protocol, and comparative data to ensure your synthesis is highly reproducible and scalable.

Part 1: Reaction Pathway & Mechanism

To troubleshoot effectively, we must first understand the competing pathways in this electrophilic substitution reaction. The alkylation of p-cresol can proceed via kinetic control (yielding unwanted ethers) or thermodynamic control (yielding the target C-alkylated phenol)[1].

ReactionPathway A p-Cresol + Styrene B O-Alkylation (Ether Byproduct) A->B Kinetic Control (Low Temp) C C-Alkylation (Target Phenol) A->C Thermodynamic Control (High Temp) B->C Fries Rearrangement (Heat + Acid) D Di-Alkylation (Over-reaction) C->D Excess Styrene

Reaction pathways in the acid-catalyzed alkylation of p-cresol with styrene.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my yield of 4-Methyl-2-(1-phenylethyl)phenol low, with a high concentration of ether byproducts?

Causality: You are likely operating under kinetic control. The hydroxyl oxygen of p-cresol is highly accessible and acts as a hard nucleophile, meaning the activation energy for O-alkylation (forming an ether) is lower than for C-alkylation[1]. Solution: Increase the reaction temperature (e.g., to 100–120 °C) and ensure you are using a sufficiently strong Brønsted or Lewis acid catalyst. Heat provides the necessary energy to break the weaker C–O bond, allowing the alkyl group to migrate to the ortho-carbon via a Fries-type rearrangement, which is thermodynamically favored[1].

Q2: I am observing significant styrene polymerization. How can I suppress this?

Causality: The carbocation intermediate generated by the protonation of styrene is highly reactive. If the local concentration of styrene is too high, this carbocation will undergo nucleophilic attack by the double bond of another styrene molecule rather than the sterically hindered p-cresol ring. This triggers a highly exothermic chain reaction. Solution: Never mix all reagents upfront. Add the styrene dropwise to a pre-heated mixture of p-cresol and catalyst. Maintain a strict molar excess of p-cresol (e.g., a 1:3 to 1:5 ratio of styrene to p-cresol) to ensure the styrene carbocation is statistically forced to react with p-cresol[2].

Q3: How do I minimize the formation of the di-alkylated byproduct (2,6-di(1-phenylethyl)-4-methylphenol)?

Causality: The first alkylation slightly activates the aromatic ring via inductive effects, making the remaining unsubstituted ortho position susceptible to a second electrophilic attack if excess styrene is present[2]. Solution:

  • Strictly limit the molar equivalents of styrene to < 1.0 relative to p-cresol.

  • Switch to a shape-selective solid acid catalyst. Zeolites like H-Beta or MCM-41 provide pore-size restrictions that physically hinder the formation of the bulky di-alkylated product, unlike homogeneous catalysts (e.g., AlCl₃ or sulfuric acid)[3].

Q4: My solid acid catalyst (e.g., Amberlyst-15 or Zeolite) deactivates rapidly after one run. How can I improve reusability?

Causality: Catalyst deactivation in this system is primarily caused by pore blockage (coking) from heavy oligomers or active-site poisoning by residual moisture[3]. Solution: Wash the spent catalyst thoroughly with a polar aprotic solvent (e.g., ethyl acetate) to dissolve organic residues. For zeolites, calcination at 500 °C in air will burn off carbonaceous deposits. Caution: Do not calcine polymeric resins like Amberlyst-15, as they degrade above 120 °C[1].

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, do not blindly follow time-based steps. Use this self-validating workflow utilizing a shape-selective Zeolite H-Beta catalyst.

ExperimentalWorkflow Step1 1. Preparation Dry p-cresol & catalyst (110°C, vacuum) Step2 2. Initialization Heat to 100-110°C under N2 atmosphere Step1->Step2 Step3 3. Controlled Addition Dropwise styrene addition (2-3 hrs) Step2->Step3 Step4 4. Self-Validation GC/TLC check for ether disappearance Step3->Step4 Step5 5. Workup Filter catalyst & wash with toluene Step4->Step5 Step6 6. Isolation Vacuum distillation of target product Step5->Step6

Step-by-step self-validating workflow for the synthesis of 4-Methyl-2-(1-phenylethyl)phenol.

Step-by-Step Methodology:
  • Catalyst Activation: Calcine Zeolite H-Beta at 500 °C for 4 hours prior to use. Causality: Water acts as a competitive nucleophile and poisons Lewis/Brønsted acid sites, halting the catalytic cycle.

  • Initialization: Add 0.5 mol of p-cresol and the activated catalyst (5 wt% relative to p-cresol) to a 250 mL 3-neck flask. Heat to 110 °C under a continuous N₂ purge.

  • Controlled Electrophile Addition: Load 0.1 mol of styrene into a dropping funnel. Add dropwise over 2.5 hours. Causality: Maintaining a massive stoichiometric excess of p-cresol in the liquid phase completely suppresses exothermic styrene polymerization.

  • Thermodynamic Maturation: Maintain the temperature at 110 °C for an additional 3 hours.

  • Self-Validation Check (Crucial): At the 2-hour and 3-hour marks, extract a 0.5 mL aliquot. Run a rapid TLC (Hexane:Ethyl Acetate 9:1) or GC-FID. Validation Criteria: You must observe the disappearance of the intermediate O-alkylated ether peak. If the ether persists, the Fries rearrangement is incomplete; increase the temperature by 10 °C or extend the reaction time.

  • Isolation: Filter the hot mixture to recover the zeolite. Wash the filter cake with hot toluene. Subject the filtrate to vacuum distillation. Unreacted p-cresol distills first, leaving the purified 4-Methyl-2-(1-phenylethyl)phenol.

Part 4: Quantitative Data Presentation

The choice of catalyst dictates the temperature limits and the ultimate selectivity of the reaction. The table below summarizes the performance of various catalytic systems.

Note: Quantitative metrics are synthesized from homologous p-cresol alkylation studies (including styrenation and tert-butylation) to illustrate comparative catalyst performance[1][2][3][4].

Catalyst SystemTemp (°C)Electrophile : p-Cresol RatioConversion (%)Selectivity to Target C-Alkylated Phenol (%)Primary Drawback / Limitation
Aluminum Cresolate 1301:1~85.0~60.0High di-alkylation; difficult homogeneous separation[2]
Zeolite H-Beta 1101:3>90.0>85.0Susceptible to pore blockage (coking) over multiple cycles
Amberlyst-15 901:389.082.0Low thermal stability (degrades >120 °C)[1]
SO₃H-Ionic Liquid 901:189.489.2High viscosity; complex catalyst synthesis[4][5]

References

  • Kozlikovskii, Ya B, et al. "Reaction of o-, m-, and p-cresol with styrene in the presence of aluminum cresolates." OSTI.GOV.2

  • Elavarasan P, et al. "A Functionalized, Supported Ionic Liquid for Alkylation of p-Cresol with Tert-Butyl Alcohol." Longdom Publishing. 5

  • "Alkylation of p-cresol with tert-butanol catalyzed by heteropoly acid supported on zirconia catalyst." ResearchGate. 3

  • "Optimization of reaction conditions for the alkylation of p-cresol." Benchchem.1

Sources

Technical Support Center: Optimizing the Synthesis of 4-Methyl-2-(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2-(1-phenylethyl)phenol. As a key intermediate in various chemical manufacturing processes, optimizing its synthesis is critical for achieving high yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of 4-Methyl-2-(1-phenylethyl)phenol?

The synthesis is a classic example of a Friedel-Crafts alkylation, which falls under the broader category of electrophilic aromatic substitution. The reaction proceeds between p-cresol (4-methylphenol) and styrene in the presence of an acid catalyst.

  • Electrophile Generation: The acid catalyst protonates styrene, leading to the formation of a relatively stable secondary benzylic carbocation (1-phenylethyl cation).

  • Nucleophilic Attack: The electron-rich ring of p-cresol acts as a nucleophile and attacks the carbocation. The powerful activating, ortho, para-directing hydroxyl (-OH) group, coupled with the blocked para-position, preferentially directs the attack to the ortho-position.

  • Rearomatization: The resulting intermediate, a resonance-stabilized cation known as a sigma complex or arenium ion, loses a proton to regenerate the aromatic ring, yielding the final product.

Reaction_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2 & 3: Nucleophilic Attack & Rearomatization Styrene Styrene Carbocation 1-Phenylethyl Carbocation (Electrophile) Styrene->Carbocation + H⁺ H_plus H⁺ (from Acid Catalyst) pCresol p-Cresol (Nucleophile) SigmaComplex Sigma Complex (Intermediate) pCresol->SigmaComplex + Carbocation Product 4-Methyl-2-(1-phenylethyl)phenol SigmaComplex->Product - H⁺ H_plus_out H⁺

Caption: General mechanism for the acid-catalyzed alkylation of p-cresol with styrene.

Q2: Why is the reaction highly selective for the ortho-position to the hydroxyl group?

The regioselectivity is governed by the electronic effects of the substituents on the p-cresol ring. Both the hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho, para-directing. However, the hydroxyl group is a much stronger activating group. Since the para-position is already occupied by the methyl group, electrophilic attack is overwhelmingly directed to one of the two equivalent ortho-positions relative to the powerful hydroxyl directing group.

Q3: What are the most common side reactions and byproducts I should be aware of?

There are three primary side reactions that can impact yield and purity:

  • Di-alkylation: The mono-alkylated product is still an activated aromatic ring and can react with a second styrene molecule to form 4-Methyl-2,6-bis(1-phenylethyl)phenol.[1] This is a common issue in Friedel-Crafts alkylations because the alkylated product is often more reactive than the starting material.[2][3]

  • O-Alkylation: The oxygen atom of the phenol's hydroxyl group can also act as a nucleophile, leading to the formation of a p-cresyl ether byproduct. This pathway is often kinetically favored, especially at lower temperatures.[4]

  • Styrene Polymerization: The acidic conditions required for the reaction can also induce the cationic polymerization of styrene, leading to the formation of polystyrene and reducing the amount of alkylating agent available for the desired reaction.

Q4: Which types of catalysts are most effective for this reaction?

A range of acid catalysts can be employed, with the choice often depending on factors like desired selectivity, reaction conditions, and environmental considerations.

  • Brønsted Acids: Mineral acids like sulfuric acid (H₂SO₄) are effective and commonly used.[5]

  • Solid Acids: These are often preferred for their ease of separation and potential for regeneration. Examples include zeolites, supported heteropoly acids (e.g., 12-tungstophosphoric acid on zirconia or silica), and acidic ion-exchange resins.[4][6]

  • Lewis Acids: While potent Friedel-Crafts catalysts like aluminum chloride (AlCl₃) can be used, they are often too harsh for this reaction, leading to more side products and charring.[5] They are also extremely sensitive to moisture.[2][7] Milder Lewis acids or metal cresolates may offer better control.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Problem: My product yield is very low or the reaction is not proceeding.
  • Potential Cause 1: Inactive Catalyst.

    • Explanation: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.[2][7] Solid acid catalysts may also require activation (e.g., heating under vacuum) to remove adsorbed water.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. If using a Lewis acid, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). For solid acids, follow the manufacturer's or literature-prescribed activation procedure.

  • Potential Cause 2: Suboptimal Reaction Temperature.

    • Explanation: Like most chemical reactions, the rate is temperature-dependent. If the temperature is too low, the reaction may be impractically slow. Conversely, excessively high temperatures can lead to decomposition of reactants or products and promote side reactions like charring.[4]

    • Solution: The optimal temperature is catalyst-dependent. For many solid acid catalysts, temperatures in the range of 100-150°C are effective.[4][8] For sulfuric acid, temperatures can range from 120-200°C.[5] Experiment with a temperature gradient to find the sweet spot for your specific setup, monitoring reaction progress by TLC or GC.

Caption: Troubleshooting workflow for low product yield.

Problem: I am observing a significant amount of the di-alkylated byproduct.
  • Potential Cause: Incorrect Reactant Stoichiometry.

    • Explanation: The mono-alkylated product is also an activated phenol, making it a target for further alkylation. If the concentration of styrene is too high relative to p-cresol, the probability of this second alkylation event increases.[2][3]

    • Solution: Employ a large molar excess of p-cresol relative to styrene. Ratios from 2:1 to 5:1 (p-cresol:styrene) are commonly used to statistically favor the alkylation of the unreacted starting material over the product. The unreacted p-cresol can typically be recovered and recycled after the reaction.

Problem: My product is contaminated with an ether byproduct (O-alkylation).
  • Potential Cause: Reaction Temperature is Too Low.

    • Explanation: The alkylation of phenols can proceed via two competing pathways: C-alkylation (on the ring) and O-alkylation (on the hydroxyl group). O-alkylation is often the kinetically favored product, forming faster at lower temperatures. C-alkylation is the thermodynamically more stable product and is favored at higher temperatures.[4][9]

    • Solution: Increase the reaction temperature. This provides the necessary energy to overcome the activation barrier for the C-alkylation pathway and allows the reaction to reach thermodynamic equilibrium, favoring the desired 4-Methyl-2-(1-phenylethyl)phenol. If the O-alkylated product has already formed, heating the reaction mixture can sometimes promote its rearrangement to the more stable C-alkylated product.

Competing_Pathways Start p-Cresol + Styrene Carbocation Kinetic O-Alkylation Product (Ether Byproduct) Start->Kinetic Kinetic Control (Lower Temp) Thermo C-Alkylation Product (Desired Phenol) Start->Thermo Thermodynamic Control (Higher Temp) Kinetic->Thermo Rearrangement (with heat)

Caption: Competing O-alkylation and C-alkylation pathways.

Problem: The reaction mixture is becoming viscous, and I suspect styrene polymerization.
  • Potential Cause: High Local Concentration of Styrene.

    • Explanation: Acid catalysts are efficient initiators for the cationic polymerization of alkenes like styrene. If styrene is added all at once, its high concentration allows polymerization to compete effectively with the desired alkylation reaction.

    • Solution: Add the styrene to the heated mixture of p-cresol and catalyst slowly and in a controlled manner.[5] Using a syringe pump for dropwise addition over a period of 1 to 4 hours is highly effective. This keeps the instantaneous concentration of styrene low, ensuring it reacts with the vast excess of p-cresol before it can polymerize with itself.

Quantitative Data Summary

The optimal reaction conditions are highly dependent on the chosen catalyst. The table below summarizes representative conditions reported in the literature for the alkylation of p-cresol or the closely related phenol.

Catalyst SystemAlkylating AgentTemperature (°C)p-Cresol:Styrene Molar RatioKey OutcomeReference
Sulfuric AcidStyrene120 - 200Excess PhenolControlled addition improves isomer yield[5]
Aluminum CresolateStyrene130 - 210N/APredominantly ortho-alkylation products[1]
SO₄²⁻/ZrO₂Styrene (on Phenol)100N/AHigh conversion, mix of products[8]
TPA/ZrO₂tert-Butanol100 - 1401:1.561% conversion, 81.4% selectivity to 2-TBC[4]
Supported Ionic Liquidtert-Butyl Alcohol70 - 1201:1Higher temp favors C-alkylation over O-alkylation[9]

Note: TBC = 2-tert-butyl-p-cresol. Data from analogous reactions with tert-butanol is included to illustrate principles of temperature and catalyst effects on selectivity.

Experimental Protocol: Synthesis using a Solid Acid Catalyst

This protocol provides a general methodology for the alkylation of p-cresol with styrene using a reusable solid acid catalyst, such as a commercial acidic zeolite or a supported heteropoly acid.

Safety Precautions: This reaction involves corrosive acids and is performed at high temperatures. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Conduct the reaction in a well-ventilated fume hood.

Materials & Equipment:

  • p-Cresol (4-methylphenol)

  • Styrene (inhibitor should be removed by passing through a column of basic alumina just before use)

  • Solid Acid Catalyst (e.g., Amberlyst-15, activated as per supplier instructions)

  • Toluene (or other suitable high-boiling solvent)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Syringe pump and syringe

  • Magnetic stirrer with hotplate

  • Thermometer or thermocouple

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation or chromatography apparatus)

Procedure:

  • Reaction Setup: Assemble the three-neck flask with the reflux condenser, thermometer, and a septum for the syringe needle. Ensure all glassware is dry.

  • Charge Reactants: To the flask, add p-cresol (e.g., 2 equivalents), the solid acid catalyst (e.g., 5-10 wt% relative to p-cresol), and toluene.

  • Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 110-130°C).

  • Styrene Addition: Once the reaction temperature is stable, begin the slow, dropwise addition of styrene (1 equivalent) using the syringe pump over 2-3 hours.

  • Reaction Monitoring: Allow the reaction to proceed for an additional 2-4 hours after the styrene addition is complete. Monitor the progress by periodically taking small aliquots and analyzing them by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to recover the solid acid catalyst. The catalyst can be washed with toluene, dried, and potentially reused.

    • Transfer the filtrate to a separatory funnel. Wash the organic solution with a 5% aqueous sodium hydroxide solution to remove unreacted p-cresol, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent (toluene) under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to isolate the desired 4-Methyl-2-(1-phenylethyl)phenol.

References

  • Kim, M. R., et al. (2017). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst. Journal of Nanoscience and Nanotechnology, 17(4), 2776-2779. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of phenols with styrene. [Data table from "A new eco-friendly and efficient mesoporous solid acid catalyst for the alkylation of phenols and naphthols under microwave irradiation and solvent-free conditions"]. Retrieved from [Link]

  • Hooker, S. C. (1947). U.S. Patent No. 2,432,356. Google Patents.
  • Kozlikovskii, Ya. B., et al. (1986). Reaction of o-, m-, and p-cresol with styrene in the presence of aluminum cresolates. Journal of Organic Chemistry of the USSR, 22(7). Retrieved from [Link]

  • Unknown. (n.d.). 17.7 Friedel-Crafts Alkylation. Textbook chapter. Retrieved from [Link]

  • Srilatha, K., et al. (2016). A Functionalized, Supported Ionic Liquid for Alkylation of p-Cresol with Tert-Butyl Alcohol. Journal of Chemical Engineering & Process Technology, 7(1). Retrieved from [Link]

  • Reddy, K. S., et al. (2023). Nanosized Silica-Supported 12-Tungstophosphoric Acid: A Highly Active and Stable Catalyst for the Alkylation of p-Cresol with tert-Butanol. MDPI. Retrieved from [Link]

Sources

Troubleshooting low bioactivity of 4-Methyl-2-(1-phenylethyl)phenol in cell-based assays

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide for Low Bioactivity in Cell-Based Assays

Welcome to the technical support resource for 4-Methyl-2-(1-phenylethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected or inconsistent bioactivity with this compound in their cell-based assays. As a Senior Application Scientist, my goal is to provide you with a logical, scientifically-grounded framework to diagnose and resolve common experimental challenges, moving your research forward.

This document is structured as a series of frequently asked questions that follow a logical troubleshooting workflow. We will address issues ranging from fundamental compound handling to complex biological interactions, providing not just steps, but the causal reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Workflow

A systematic approach is crucial when troubleshooting experimental results. The workflow below begins with the most common and easily correctable issues before moving to more complex variables related to the compound's chemistry and the biological assay system.

Troubleshooting_Workflow cluster_key Logical Flow A START: Low or No Bioactivity Observed B Step 1: Foundational Checks (Controls & Calculations) A->B C Step 2: Compound Integrity (Solubility, Stability, Purity) B->C Controls OK? D Step 3: Assay System Compatibility (Cell Line, Serum, Health) C->D Compound OK? E Step 4: Assay & Mechanism Mismatch (Readout, Timecourse, Target) D->E System OK? F Step 5: Data Review & Refinement E->F Mechanism Mismatch? (Use Orthogonal Assay) G END: Bioactivity Resolved F->G

Caption: A logical workflow for troubleshooting low compound bioactivity.

Q1: I'm observing low or no bioactivity with 4-Methyl-2-(1-phenylethyl)phenol. What are the very first things I should check?

This is the most common starting point. Before investigating the compound or cells, it's essential to rule out simple experimental errors. This self-validating first step ensures the integrity of your entire experimental setup.

  • Positive and Negative Controls: Did your controls behave as expected?

    • Positive Control: A known active compound for your assay should show a robust signal. If it failed, the issue likely lies with the assay system itself (reagents, cell health, instrument settings), not with 4-Methyl-2-(1-phenylethyl)phenol.

    • Vehicle (Negative) Control: The vehicle (e.g., DMSO) should not cause any significant effect on its own. Typically, the final DMSO concentration should be kept low (e.g., ≤0.5%) to avoid solvent-induced artifacts.[1][2]

  • Compound Identity and Purity: Are you certain about the compound you are testing?

    • Source: Always source compounds from reputable suppliers.[3] Note that some suppliers sell research chemicals with the disclaimer that they do not perform analytical confirmation.

    • Purity: If possible, verify the purity and identity of your compound batch via methods like NMR or LC-MS. Impurities can inhibit activity or cause unexpected toxicity.

  • Concentration Calculations: Double-check all calculations, from the initial stock solution preparation to the final serial dilutions. A simple decimal error is a frequent source of "inactive" compounds.

Q2: My controls are fine. Could the physical properties of 4-Methyl-2-(1-phenylethyl)phenol be the problem?

Yes, this is a critical area to investigate. A compound must be sufficiently soluble and stable in the assay medium to be available to the cells.[1][4] Given its phenolic structure with a phenylethyl group, this compound is expected to be lipophilic, which can lead to poor aqueous solubility.

A. Solubility:

The most common reason for low bioactivity of lipophilic compounds is precipitation in the aqueous culture medium. If the compound crashes out of solution, its effective concentration is far lower than the nominal concentration you added.

  • Why it Matters: Only dissolved compound molecules can cross the cell membrane to reach intracellular targets.[5][6]

  • What to Do:

    • Visual Inspection: After diluting your DMSO stock into the final culture medium, visually inspect the solution (and the wells of your plate under a microscope) for signs of precipitation (cloudiness, crystals, or film).

    • Solubility Test: Perform a formal solubility test before running your full assay. See Protocol 1 for a detailed methodology.

  • Troubleshooting Poor Solubility:

    • Lower the Concentration: The most straightforward solution is to test lower concentrations.

    • Use a Different Solvent: While DMSO is common, other solvents could be considered, but their compatibility with your cell line must be verified.

    • Formulation Strategies: For advanced studies, solubilizing agents or carriers like cyclodextrins can be used, though they can have their own biological effects.[5]

Bioavailability_Concept cluster_stock Compound Preparation cluster_media Aqueous Culture Medium cluster_cell Cellular Environment Stock Compound Stock (e.g., 10 mM in DMSO) Media Dilution into Medium Stock->Media Precipitate Precipitation Risk (Reduced effective dose) Media->Precipitate Serum Serum Protein Binding (Reduced free fraction) Media->Serum Cell Cell Membrane Media->Cell Bioavailable Compound Target Intracellular Target Cell->Target

Caption: Factors affecting compound bioavailability in cell-based assays.

B. Stability:

Compounds can degrade in culture medium over the course of an experiment (e.g., 24-72 hours), especially in the presence of serum, which contains various enzymes.[7]

  • Why it Matters: If the compound degrades, its concentration decreases over time, leading to a weaker-than-expected effect.

  • What to Do: Assess the compound's stability in your specific culture medium over the intended incubation period. See Protocol 2 for a method using HPLC or LC-MS.

  • Troubleshooting Instability:

    • Prepare fresh stock solutions for each experiment.[1]

    • Reduce incubation time if the mechanism allows.

    • Consider a serum-free medium for a portion of the incubation, if compatible with your cells.

Q3: My compound is soluble and stable. Could my choice of cell line be the issue?

Absolutely. The selection of an appropriate cell line is one of the most critical variables in a cell-based assay.[8] Not all cells are created equal, and a lack of response is often due to a mismatch between the compound's mechanism and the cell's biology.[9][10]

  • Target Expression: Does the cell line express the biological target of 4-Methyl-2-(1-phenylethyl)phenol? While its direct target may be unknown, related compounds like 4-methyl-2,6-bis(1-phenylethyl)phenol have shown activity by modulating signaling pathways involving Src, STAT3, and Bcl-2.[11]

    • Actionable Step: Use cell lines where these pathways are known to be active or relevant. For example, many cancer cell lines exhibit dysregulated STAT3 signaling. You can check protein expression levels in databases like the Cancer Cell Line Encyclopedia (CCLE).

  • Signaling Pathway Integrity: Even if the direct target is present, the downstream signaling components required to produce a measurable response must be functional.

    • Actionable Step: Screen a panel of cell lines from different tissue origins.[10] For instance, the analog KTH-13-Me was active against MDA-MB-231 (breast cancer), C6 (glioma), and HCT-15 (colon cancer) cells.[11] Testing a similar panel could reveal sensitive and resistant lines, providing clues to the mechanism.

  • Cell Health and Passage Number:

    • Ensure cells are healthy, in the logarithmic growth phase, and within a low passage number range to prevent genetic drift and altered phenotypes.[1][12]

Q4: I've confirmed my compound properties and am using an appropriate cell line, but still see no activity. Is my assay readout telling me the whole story?

This is a crucial question. The choice of assay must be appropriate for the compound's potential mechanism of action (MoA). Different assays measure different biological endpoints.[13] A mismatch can easily lead to a false-negative result.

  • Example Scenario: The related compound, 4-methyl-2,6-bis(1-phenylethyl)phenol, is known to be anti-proliferative and pro-apoptotic.[11]

    • If your compound is primarily cytostatic (stops proliferation without killing cells), a cytotoxicity assay that measures membrane integrity (e.g., LDH release) will show no effect. However, an assay measuring metabolic activity (e.g., MTT, resazurin) or cell number (e.g., cell counting) would detect the anti-proliferative effect.

    • If your compound is pro-apoptotic , the timing is critical. Apoptosis can take 24-72 hours to become fully apparent. An early time point might miss the effect.

  • The Power of Orthogonal Assays: To gain confidence in your results, use a second, different type of assay to confirm the findings.[1]

    • If an MTT assay (metabolic activity) is negative, try a direct cell counting method or a DNA synthesis assay (e.g., BrdU incorporation).

    • If you suspect apoptosis, use a specific apoptosis assay, such as one measuring Caspase-3/7 activity.[13]

Apoptosis_Pathway Compound 4-Methyl-2,6-bis (1-phenylethyl)phenol (Analog) Src Src (Phosphorylation) Compound->Src Inhibits STAT3 STAT3 (Phosphorylation) Compound->STAT3 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Src->STAT3 STAT3->Bcl2 Upregulates Casp9 Caspase-9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptotic pathway based on an analog compound.[11]

Experimental Protocols
Protocol 1: Assessment of Compound Solubility in Cell Culture Medium

Objective: To determine the kinetic solubility of 4-Methyl-2-(1-phenylethyl)phenol in the final assay medium and identify the concentration at which precipitation occurs.

Materials:

  • 4-Methyl-2-(1-phenylethyl)phenol powder

  • DMSO (anhydrous)

  • Cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or 96-well plate

  • Microscope

Procedure:

  • Prepare High-Concentration Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare Serial Dilutions: In a 96-well plate, add 100 µL of pre-warmed cell culture medium to several wells.

  • Add Compound: Add 1 µL of the 10 mM DMSO stock to the first well to achieve a 100 µM final concentration (and 1% DMSO). Mix well by gentle pipetting. This is a 1:100 dilution.

  • Create Dilution Series: Perform a 2-fold serial dilution across the plate by transferring 50 µL from the first well to the next (containing 50 µL of medium), and so on. This will create a concentration range (e.g., 100, 50, 25, 12.5 µM, etc.).

  • Incubate: Incubate the plate at 37°C, 5% CO₂ for 1-2 hours to mimic assay conditions.

  • Visual Inspection:

    • Naked Eye: Hold the plate up to a light source and look for any cloudiness or turbidity.

    • Microscopy: Place the plate on a microscope and examine each well at 10x or 20x magnification. Look for crystalline structures or amorphous precipitates. Interpretation:

  • The highest concentration that remains clear and free of precipitates is the upper limit of your compound's kinetic solubility under these conditions. It is recommended to work at concentrations at or below this limit to ensure the nominal concentration is accurate.

Protocol 2: Compound Stability Assessment by LC-MS

Objective: To quantify the degradation of 4-Methyl-2-(1-phenylethyl)phenol in cell culture medium over a typical experimental time course.

Materials:

  • Compound stock solution in DMSO

  • Cell culture medium (with and without serum)

  • Incubator (37°C, 5% CO₂)

  • LC-MS system

  • Acetonitrile or other suitable organic solvent

  • Microcentrifuge tubes

Procedure:

  • Preparation: Spike the compound into pre-warmed cell culture medium (e.g., one set with 10% FBS, one set without) to a final concentration of 10 µM. Prepare a control sample in a stable buffer like PBS.

  • Time Points: Aliquot the solutions into separate tubes for each time point (e.g., 0, 2, 8, 24, 48 hours).

  • Incubation: Place the tubes in the incubator.

  • Sample Collection: At each time point, remove the corresponding tube.

  • Protein Precipitation: To stop any enzymatic reactions and prepare for analysis, add 3 volumes of cold acetonitrile to the medium sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS.

  • Quantification: Measure the peak area of the parent compound at each time point.

Interpretation:

  • Plot the percentage of the compound remaining (relative to the T=0 peak area) versus time. A significant decrease (>15-20%) over the experimental duration suggests instability. This provides a rationale for using shorter incubation times or preparing fresh compound solutions.

Protocol 3: Standard Cell Viability/Proliferation Assay (Resazurin Method)

Objective: To measure the effect of 4-Methyl-2-(1-phenylethyl)phenol on cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cells in logarithmic growth phase

  • 96-well clear-bottom, black-walled plates (for fluorescence)

  • Compound stock solution and vehicle (DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS)

  • Fluorescence plate reader (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium). Incubate for 24 hours to allow attachment.[1]

  • Compound Treatment: Prepare a serial dilution of your compound. Add the desired final concentrations to the wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • Assay Readout:

    • Add 10 µL of Resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The solution will turn from blue to pink/magenta as viable cells metabolize resazurin to the fluorescent resorufin.

    • Read fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the percent viability versus log[concentration] and fit a dose-response curve to determine the IC₅₀ value.

Self-Validation:

  • A known cytotoxic positive control should produce a clear dose-dependent decrease in fluorescence.

  • The Z'-factor of the assay (a measure of statistical effect size) should be ≥ 0.5 for a robust screen, calculated from the positive and negative controls.

Data Summary Table
ParameterRecommendationRationale
Vehicle Solvent DMSOBroad solubility for organic compounds.
Final Vehicle Conc. ≤ 0.5%Minimizes solvent-induced cytotoxicity or other artifacts.[1]
Initial Conc. Range 1 nM to 100 µMA broad range is needed to capture potency for an unknown compound.[1]
Incubation Times 24, 48, 72 hoursCaptures both early and late cellular events.[1]
Cell Seeding Logarithmic growth phaseEnsures cells are healthy and metabolically active for consistent results.[14]
Assay Controls Untreated, Vehicle, PositiveEssential for validating assay performance and data normalization.
References
  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening.
  • Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds. Benchchem.
  • Cell-Based Bioassays for Biologics. Charles River.
  • Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells. PubMed.
  • Selection of optimal cell lines for high-content phenotypic screening. PMC - NIH.
  • The Impact of Cell Line Selection on Functional Assay Results. Precision Antibody.
  • Technical Support Center: Optimizing Compound Concentrations for Cell Viability Assays. Benchchem.
  • Factors Influencing Nominal Effective Concentrations of Chemical Compounds in Vitro. PubMed.
  • 5 tips for choosing the right cell line for your experiment. Horizon Discovery.
  • Rescuing compound bioactivity in a secondary cell-based screening by using γ-cyclodextrin as a molecular carrier.
  • Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific.
  • 4-methyl-2-(1-phenyl-ethyl)-phenol. Sigma-Aldrich.
  • Ten Tips for Optimizing Cell-Based Assays. Biocompare.
  • How stable the peptides in cell culture medium and wh
  • Cell preparation: a key step for successful cAMP assays. Revvity.

Sources

Minimizing by-product formation in the synthesis of 4-Methyl-2-(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2-(1-phenylethyl)phenol. Our focus is to address common challenges related to by-product formation and to offer robust troubleshooting strategies and optimized protocols to enhance yield and purity.

Section 1: Frequently Asked Questions (FAQs) - The Reaction Landscape

This section addresses fundamental questions regarding the synthesis, providing the necessary theoretical background to make informed experimental decisions.

Q1: What is the core reaction mechanism for synthesizing 4-Methyl-2-(1-phenylethyl)phenol?

The synthesis is achieved through the Friedel-Crafts alkylation of 4-methylphenol (p-cresol) with styrene.[1] This reaction is a classic electrophilic aromatic substitution. The process is initiated by a catalyst, typically a Lewis acid or a strong Brønsted acid, which activates the styrene to form a 1-phenylethyl carbocation electrophile.[2][3][4] The electron-rich aromatic ring of p-cresol then acts as a nucleophile, attacking the carbocation to form a new carbon-carbon bond.[2][4] The hydroxyl group of p-cresol is a strong ortho, para-director; since the para position is blocked by the methyl group, the substitution is directed to the ortho positions.

Q2: What are the primary by-products I should expect, and why do they form?

Understanding the potential side reactions is the first step toward minimizing them. The main by-products are:

  • O-Alkylated Ether (1-methyl-4-(1-phenylethoxy)benzene): This forms when the nucleophilic attack occurs from the oxygen atom of the hydroxyl group instead of the aromatic ring. This pathway is often kinetically favored, meaning it can form faster, especially at lower temperatures.[5][6]

  • Di-alkylated Phenol (4-methyl-2,6-bis(1-phenylethyl)phenol): Once the desired mono-alkylated product is formed, its aromatic ring is still activated and can react with another styrene carbocation at the second vacant ortho position.[7] This is more likely to occur if styrene is used in a stoichiometric excess or if the reaction is allowed to proceed for too long.

  • Styrene Polymers: The acidic conditions required for the Friedel-Crafts reaction can also catalyze the polymerization of styrene. This is particularly problematic if there are localized areas of high catalyst concentration or temperature.

Below is a diagram illustrating the reaction pathways.

G Reactants p-Cresol + Styrene + Acid Catalyst Intermediate 1-Phenylethyl Carbocation Intermediate Reactants->Intermediate Carbocation Formation Polymer Styrene Polymer Reactants->Polymer Side Reaction C_Alkylation C-Alkylation (Ring Attack) Intermediate->C_Alkylation Thermodynamically Favored O_Alkylation O-Alkylation (Oxygen Attack) Intermediate->O_Alkylation Kinetically Favored DesiredProduct Desired Product 4-Methyl-2-(1-phenylethyl)phenol C_Alkylation->DesiredProduct EtherByproduct Ether By-product (O-Alkylation) O_Alkylation->EtherByproduct DiAlkylation Di-Alkylation Product 4-Methyl-2,6-bis(1-phenylethyl)phenol DesiredProduct->DiAlkylation + Styrene (Excess) G start Analysis Shows Poor Result (Low Yield / Purity) q1 High % of O-Alkylated Ether By-product? start->q1 q2 High % of Di-Alkylated By-product? q1->q2 No sol1 CAUSE: Reaction kinetically controlled. SOLUTION: 1. Increase reaction temperature (e.g., to 110-150°C). 2. Increase reaction time to allow for equilibrium. 3. Choose a catalyst known for high ortho-selectivity. q1->sol1 Yes q3 Overall Low Conversion of Starting Materials? q2->q3 No sol2 CAUSE: Excess styrene or prolonged time. SOLUTION: 1. Use p-cresol in slight molar excess (e.g., 1.1:1). 2. Monitor reaction progress (TLC/GC) and stop upon consumption of styrene. 3. Consider slower, controlled addition of styrene. q2->sol2 Yes q4 Polymeric Residue Observed? q3->q4 No sol3 CAUSE: Inactive catalyst or insufficient energy. SOLUTION: 1. Check catalyst activity/purity; activate if necessary. 2. Ensure adequate reaction temperature and time. 3. Confirm effective mixing. q3->sol3 Yes sol4 CAUSE: Uncontrolled polymerization. SOLUTION: 1. Reduce catalyst loading. 2. Improve heat dissipation and mixing. 3. Ensure styrene is inhibitor-free before use. q4->sol4 Yes

Caption: Troubleshooting decision tree for synthesis optimization.

Issue 1: High levels of the O-alkylated ether by-product are observed.

  • Probable Cause: The reaction is under kinetic control, favoring the faster-forming ether. This is common at lower reaction temperatures.

  • Solution:

    • Increase Reaction Temperature: Elevating the temperature (e.g., to the 110-150°C range, solvent permitting) provides the necessary energy to favor the thermodynamically more stable C-alkylated product. [6] 2. Select an Ortho-Directing Catalyst: Certain catalysts, like aluminum phenoxides, are known to chelate with the hydroxyl group of the phenol, sterically hindering O-alkylation and promoting substitution at the ortho position. [8][9]Solid acid catalysts like specific zeolites or sulfated zirconia can also offer high selectivity. [1][10] Issue 2: Significant formation of the di-alkylated by-product (4-methyl-2,6-bis(1-phenylethyl)phenol).

  • Probable Cause: The mono-alkylated product is reacting further. This is typically caused by using too much styrene relative to p-cresol or letting the reaction run for too long after the limiting reagent is consumed.

  • Solution:

    • Adjust Stoichiometry: Use a slight molar excess of p-cresol relative to styrene (e.g., 1.1:1 to 1.5:1). This ensures that styrene is the limiting reactant, reducing its availability to react with the product.

    • Monitor Reaction Progress: Track the consumption of styrene using an appropriate technique (e.g., GC, TLC). Quench the reaction once the styrene is consumed to prevent further alkylation of the product.

    • Controlled Addition: Add the styrene to the reaction mixture slowly over time. This maintains a low instantaneous concentration of styrene, disfavoring the second alkylation step.

Issue 3: The final product is contaminated with polymeric material.

  • Probable Cause: The acidic catalyst is causing the polymerization of styrene. This can be exacerbated by high local concentrations of the catalyst or poor temperature control, leading to "hot spots."

  • Solution:

    • Optimize Catalyst Loading: Use the minimum amount of catalyst required for an efficient reaction rate.

    • Improve Agitation: Ensure vigorous and efficient stirring to maintain a homogenous mixture and prevent localized overheating or high catalyst concentration.

    • Purify Styrene: Commercial styrene contains polymerization inhibitors. Removing the inhibitor (e.g., by passing through a column of basic alumina) just before use may be necessary, but be aware this makes it more prone to polymerization if not used promptly.

Section 3: Recommended Protocols

The following protocols provide a starting point for achieving high yield and purity.

Protocol 3.1: Selective ortho-Alkylation Using an Aluminum Cresolate Catalyst

This method leverages an in situ generated catalyst known for high ortho-selectivity. [9] Materials:

  • p-Cresol

  • Styrene

  • Aluminum foil or powder

  • Toluene (anhydrous)

  • Hydrochloric acid (1M)

  • Sodium hydroxide (2M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Preparation (In Situ): To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add p-cresol (1.2 equivalents) and anhydrous toluene. Add a small amount of aluminum (approx. 0.03 equivalents) and heat the mixture to reflux. The reaction between aluminum and p-cresol forms the aluminum cresolate catalyst. [9]2. Alkylation: Once the aluminum has fully reacted, cool the mixture slightly (e.g., to 100°C). Add styrene (1.0 equivalent) dropwise to the solution over 30-60 minutes while maintaining the temperature.

  • Reaction Monitoring: After the addition is complete, heat the mixture to 120-130°C and monitor the reaction by GC or TLC until the styrene is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction to room temperature and slowly quench by adding 1M HCl.

    • Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Protocol 3.2: General Purification Strategy to Remove By-products

This procedure is effective for separating the acidic phenolic products from non-acidic impurities like styrene polymers.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it multiple times (3x) with a 2M NaOH aqueous solution. The desired phenolic product, unreacted p-cresol, and the di-alkylated product will deprotonate to form water-soluble phenolate salts and move to the aqueous layer. [11]Non-acidic impurities like styrene polymers will remain in the organic layer.

  • Separation: Discard the organic layer containing the polymers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated HCl until the pH is ~1. The phenolic compounds will precipitate or form an oil.

  • Re-extraction: Extract the acidified aqueous layer multiple times (3x) with fresh ethyl acetate.

  • Final Wash & Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting material is enriched in the phenolic products and can be further purified by distillation or chromatography to separate the mono- and di-alkylated species.

Section 4: Data Summary

The successful synthesis of 4-Methyl-2-(1-phenylethyl)phenol hinges on the careful control of key reaction parameters. The table below summarizes the expected trends.

Table 1: Influence of Reaction Parameters on Product Selectivity

ParameterChangeEffect on Desired Product YieldEffect on O-AlkylationEffect on Di-AlkylationRationale
Temperature IncreaseIncreases Decreases Increases slightlyFavors thermodynamically stable C-alkylation over kinetic O-alkylation. [5][6]
Catalyst Use ortho-directing (e.g., Al-phenoxide)Increases Decreases NeutralSteric hindrance and chelation favor ortho substitution. [8][9]
p-Cresol:Styrene Ratio Increase (p-cresol excess)Increases (relative to di-alkyl)NeutralDecreases Styrene becomes the limiting reactant, preventing over-alkylation of the product.
Reaction Time IncreaseIncreases, then may decreaseDecreases (rearrangement)Increases Longer times allow for the conversion of O- to C-alkylated products but also increase the chance of di-alkylation.
References
  • What Is the Mechanism of Phenol Alkylation? - Ethyl Acetate Plant. (2024, March 20).
  • Phenol alkylation (Friedel-Crafts Alkylation) - J&K Scientific LLC. (2021, February 8).
  • Friedel–Crafts reaction - Wikipedia. Available from: [Link]

  • Kolin, L. (1962). Ortho-alkylation of phenols. U.S. Patent 3,032,595.
  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available from: [Link]

  • Gevorgyan, A., et al. (2020). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ResearchGate. Available from: [Link]

  • Kim, M., et al. (2017). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst. PubMed. Available from: [Link]

  • Kakiuchi, F., & Nishimura, T. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses. Available from: [Link]

  • Climent, M. J., et al. (2004). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. Available from: [Link]

  • Matloubi Moghaddam, F., et al. (2009). A new eco-friendly and efficient mesoporous solid acid catalyst for the alkylation of phenols and naphthols under microwave irradiation and solvent-free conditions. ResearchGate. Available from: [Link]

  • Kozlikovskii, Ya B., et al. (1986). Reaction of o-, m-, and p-cresol with styrene in the presence of aluminum cresolates. OSTI.GOV. Available from: [Link]

  • 4-methyl-2,6-bis(1-phenylethyl)phenol. PubChem. Available from: [Link]

  • An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol - MDPI. (2023, June 14). Available from: [Link]

  • A Functionalized, Supported Ionic Liquid for Alkylation of p-Cresol with Tert-Butyl Alcohol - Longdom Publishing. (2016, January 31). Available from: [Link]

  • How to remove the phenol from the reaction mixture without doing column chromatography? | ResearchGate. (2017, April 26). Available from: [Link]

Sources

Technical Support Center: Purification of 4-Methyl-2-(1-phenylethyl)phenol via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of 4-Methyl-2-(1-phenylethyl)phenol (often referred to as a mono-styrenated p-cresol).

As a sterically hindered phenol, this compound presents unique thermodynamic challenges during crystallization. Its bulky aralkyl substituent and high lipophilicity disrupt organized crystal lattice formation, frequently causing the compound to "oil out" (undergo liquid-liquid phase separation) rather than form high-purity crystals[1]. This guide synthesizes field-proven methodologies with mechanistic insights to help you build a self-validating, high-yield purification workflow.

Physicochemical Profiling & Solvent Selection

Before initiating recrystallization, it is critical to understand the solute-solvent dynamics. The bulky 1-phenylethyl group shields the phenolic hydroxyl, significantly weakening intermolecular hydrogen bonding while increasing the cohesive energy density of the amorphous state[2][3].

ParameterCharacteristicImpact on Crystallization
Structural Class Sterically hindered aralkyl phenolProne to amorphous aggregation; requires highly specific solvent polarities[3].
Intermolecular Forces Dominant Van der Waals, restricted H-bondingHigh risk of solvate formation or entrapment of non-polar impurities.
Optimal "Good" Solvents Ethyl Acetate, Dichloromethane (DCM), TolueneRapid dissolution at 40–60 °C.
Optimal "Anti-Solvents" Hexane, Heptane, IsooctaneInduces supersaturation; must be added dropwise to prevent crash-precipitation[4].

Core Recrystallization Workflow (Standard Operating Procedure)

To bypass the labile zone where oiling out occurs, we recommend a Mixed-Solvent (Anti-Solvent) Crystallization approach using an Ethyl Acetate/Hexane system.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude 4-Methyl-2-(1-phenylethyl)phenol in a minimum volume of Ethyl Acetate. Heat gently to 50–60 °C under continuous stirring until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove polymerized byproducts or insoluble mechanical impurities.

  • Anti-Solvent Titration: Maintain the filtrate at 50 °C. Begin dropwise addition of the anti-solvent (Hexane) until the solution reaches the "cloud point" (a persistent, faint opalescence indicating the boundary of the metastable zone)[5].

  • Thermal Equilibration & Seeding: Add 1–2 drops of Ethyl Acetate to just clear the turbidity. Immediately introduce 1–2 mg of pure 4-Methyl-2-(1-phenylethyl)phenol seed crystals.

  • Controlled Cooling: Cool the system at a strictly controlled rate of 0.1–0.2 °C/min down to room temperature. Once equilibrated, transfer to an ice bath (0–5 °C) for 2 hours to maximize yield.

  • Isolation & Washing: Isolate the crystalline lattice via vacuum filtration. Wash the filter cake with a pre-chilled (0 °C) mixture of 9:1 Hexane/Ethyl Acetate to displace mother liquor without dissolving the product.

  • Drying: Dry the crystals under vacuum at 35 °C until a constant weight is achieved, validating the complete removal of entrapped solvent.

RecrystallizationWorkflow Start Crude 4-Methyl-2- (1-phenylethyl)phenol Dissolve Dissolution in Good Solvent (Ethyl Acetate at 50-60°C) Start->Dissolve HotFilter Hot Filtration (Remove insoluble impurities) Dissolve->HotFilter Antisolvent Dropwise Antisolvent Addition (Hexane) until Cloud Point HotFilter->Antisolvent Seed Thermal Equilibration & Seeding (Bypass energy barrier) Antisolvent->Seed Cooling Controlled Cooling (0.1 - 0.2 °C/min to 5°C) Seed->Cooling Isolate Vacuum Filtration & Cold Solvent Wash Cooling->Isolate Dry Vacuum Drying (To Constant Weight) Isolate->Dry

Fig 1: Optimized mixed-solvent recrystallization workflow for hindered phenols to prevent oiling out.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?

Causality: Oiling out, scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution enters the labile region of the phase diagram before reaching the nucleation curve[5][6]. Because 4-Methyl-2-(1-phenylethyl)phenol is a hindered phenol, its high cohesive energy density and bulky hydrophobic groups disrupt intermolecular hydrogen bonding[2][3]. This causes the molecules to self-aggregate as an amorphous oil rather than aligning into an ordered crystal lattice. Solutions:

  • Adjust the Solvent System: If you are using highly polar solvent mixtures (like Ethanol/Water), the lipophilic aralkyl group is poorly solvated, forcing LLPS[1]. Switch to a lower-polarity system like Ethyl Acetate/Hexane or Toluene/Heptane.

  • Reduce Supersaturation Rate: Do not crash-cool the solution. A rapid drop in temperature forces the system directly into the labile zone. Maintain a cooling rate of <0.2 °C/min.

  • Mandatory Seeding: Introduce seed crystals exactly at the metastable zone boundary (just prior to the cloud point). This provides a template for heterogeneous nucleation, bypassing the thermodynamic energy barrier and forcing the system into crystallization rather than oiling out[6].

OilingOutPathway cluster_0 Labile Zone (Crash Cooling) cluster_1 Metastable Zone (Controlled) Supersat Supersaturated Phenol Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS High ΔT, Poor Solvation Nucleation Heterogeneous Nucleation (Seeding) Supersat->Nucleation Low ΔT, Seeding Amorphous Amorphous Oil / Impure Aggregate LLPS->Amorphous Crystal High-Purity Crystalline Phenol Nucleation->Crystal

Fig 2: Thermodynamic pathways of supersaturated hindered phenols: Oiling out vs. Crystallization.

Q2: The recovered crystals are sticky and have a broad/lowered melting point. What causes this?

Causality: Sticky crystals generally indicate either solvent entrapment within the crystal lattice or the co-crystallization of structurally similar impurities (e.g., unreacted p-cresol or styrene oligomers)[7]. The bulky 1-phenylethyl group can create steric voids in the lattice that trap solvent molecules, forming an unintended solvate. Solutions:

  • Pre-Crystallization Trituration: Before dissolving the crude product, wash the solid mass with cold pentane. This removes highly soluble, non-polar liquid impurities that act as plasticizers.

  • Phase Transformation: If a stable solvate has formed, resuspend the sticky crystals in a non-solvating medium (such as pure heptane) and heat gently as a slurry. This induces a phase transformation, driving out the entrapped solvent and yielding the pure anhydrous polymorph[7].

  • Optimize Drying: Ensure vacuum drying is performed to a constant weight at a temperature at least 15 °C below the compound's melting point to prevent partial melting while pulling off the solvent.

Q3: My yield is exceptionally low after filtration. Where is my product?

Causality: 4-Methyl-2-(1-phenylethyl)phenol is highly lipophilic. If your anti-solvent ratio is too low, or if the chosen "good" solvent is too dominant, the compound will remain soluble even at 0 °C. Solutions:

  • Evaporative Crystallization: Transfer the mother liquor to a rotary evaporator and gently remove a portion of the volatile "good" solvent (e.g., Ethyl Acetate or DCM). This artificially increases the concentration of the anti-solvent, forcing the remaining product to precipitate[5].

  • Vapor Diffusion (For stubborn batches): Dissolve the crude material in a minimal amount of Toluene in an open inner vial. Place this vial inside a larger, sealed jar containing Hexane. Over 24–48 hours, the slow diffusion of Hexane vapor into the Toluene will gently lower the solubility, yielding large, high-purity crystals without mechanical disturbance[4][5].

References

  • Source: PubMed Central (PMC)
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds Source: PharmaLego URL
  • Experimental investigation and prediction of oiling out during crystallization process Source: ResearchGate URL
  • Source: Chemical Society Reviews (RSC Publishing)
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions Source: ACS Publications URL
  • Crystallization woes Source: Sciencemadness Discussion Board URL

Sources

Addressing variability in experimental results with 4-Methyl-2-(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Methyl-2-(1-phenylethyl)phenol . As a mono-styrenated cresol derivative, this compound is widely utilized as an antioxidant in polymers and heavily evaluated in toxicology for potential endocrine-disrupting properties.

Due to its lipophilicity, redox activity, and classification within the styrenated phenol family—which are inherently UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) substances—researchers frequently encounter high inter-assay variability. This guide provides field-proven troubleshooting strategies, causal explanations for assay discrepancies, and self-validating protocols to ensure scientific integrity.

Diagnostic Logic & Workflow

When experimental variability is detected, your first step is to isolate whether the discrepancy originates from the chemical's physical state (purity/composition) or the biological assay matrix (metabolism/partitioning). Follow the diagnostic workflow below:

G A Variability in Experimental Results B Assess Assay Type A->B C Chemical / Purity Analysis A->C D In Vitro Bioassay (e.g., ER Activation) B->D E Antioxidant / Redox Assay B->E F Check UVCB Isomer Ratio (Mono/Di/Tri) C->F G Control Plastic Binding & S9 Metabolism D->G H Prevent Premature Auto-oxidation E->H

Workflow for diagnosing and resolving styrenated phenol assay variability.

Module 1: Chemical Composition & UVCB Variability

Q: Why does my dose-response curve shift significantly between different commercial batches of 4-Methyl-2-(1-phenylethyl)phenol?

A: 4-Methyl-2-(1-phenylethyl)phenol belongs to the styrenated phenol family. Commercial syntheses of these compounds rarely yield a 100% pure monomer; instead, they produce a UVCB mixture containing varying ratios of mono-, di-, and tri-styrenated isomers[1][2].

The Causality: The mono-styrenated fraction (your target compound) has distinct physicochemical properties compared to di- and tri-styrenated byproducts. Variability in the residual di/tri-styrenated fractions alters the overall partition coefficient (Log Kow) and aqueous solubility of your stock solution. Because the di-styrenated isomer is a significantly stronger Estrogen Receptor (ER) binder than the mono-styrenated form, even a 5% batch-to-batch variation in the di-styrenated impurity will drastically skew your in vitro toxicity and binding results[1].

Actionable Insight: Do not assume >99% purity based on standard vendor labels. You must quantify the specific isomer ratio via GC-MS prior to assay initiation.

Quantitative Summary of Styrenated Phenol Fractions

Table 1: Physicochemical and biological impact of varying UVCB fractions based on 1[1].

ComponentTypical Commercial AbundanceEstrogen Receptor (ER) BindingLog Kow (Est.)Environmental Persistence
Mono-styrenated (e.g., 4-Methyl-2-(1-phenylethyl)phenol)0 – 15%Moderate~4.0 – 5.0Persistent
Di-styrenated phenol 10 – 52%Strong~6.0 – 7.0Persistent
Tri-styrenated phenol 40 – 80%Weak / None> 7.5Very Persistent

Module 2: In Vitro Bioassay Discrepancies (Endocrine Disruption)

Q: I am running a Yeast Two-Hybrid assay for estrogenic activity, but the signal is inconsistent, non-linear, or lower than expected. How do I fix this?

A: Two primary mechanistic factors cause this: non-specific binding to plastic consumables and the requirement for metabolic activation .

The Causality:

  • Plastic Partitioning: Due to its high Log Kow (~4.0 - 5.0), 4-Methyl-2-(1-phenylethyl)phenol rapidly adsorbs to standard polystyrene microtiter plates. This reduces the free, bioavailable concentration in the aqueous media, leading to artificially low or non-linear dose-response curves.

  • Metabolic Activation: While the parent compound exhibits baseline estrogenicity, hepatic metabolism generates hydroxylated metabolites. These metabolites possess significantly higher structural homology to 17β-estradiol, drastically increasing their affinity for Estrogen Receptor alpha (ERα)[3][4]. Assays lacking S9 metabolic activation will underestimate the compound's true in vivo endocrine-disrupting potential.

Pathway S1 4-Methyl-2-(1-phenylethyl)phenol (Parent Compound) S2 Hepatic S9 Metabolism S1->S2 CYP450 S4 Estrogen Receptor (ERα) Binding S1->S4 Weak Affinity S3 Hydroxylated Metabolites S2->S3 S3->S4 High Affinity S5 Receptor Dimerization S4->S5 S6 Reporter Gene Transcription S5->S6

ERα signaling pathway activation by styrenated phenol metabolites.

Self-Validating Protocol: Metabolically Activated Yeast Two-Hybrid Assay

To eliminate variability, utilize this controlled methodology for lipophilic phenols:

Step 1: Matrix Preparation

  • Action: Replace all standard polystyrene plates with silanized glass vials or low-binding polypropylene plates.

  • Reason: Prevents lipophilic partitioning, ensuring the nominal dose equals the bioavailable dose.

Step 2: S9 Metabolic Activation

  • Action: Prepare a 10% rat liver S9 mix containing NADP+, Glucose-6-phosphate, MgCl2, KCl, and HEPES buffer.

  • Action: Pre-incubate 4-Methyl-2-(1-phenylethyl)phenol (0.1 to 1000 μg/L) with the S9 mix for 1 hour at 37°C to allow CYP450-mediated metabolite formation.

Step 3: Yeast Inoculation & Incubation

  • Action: Add the metabolically activated mixture to the Saccharomyces cerevisiae strain expressing human ERα and the lacZ reporter plasmid. Incubate at 30°C for 4 hours.

Step 4: Lysis & Signal Quantification

  • Action: Lyse cells using Z-buffer and perform the β-galactosidase assay using ONPG as the colorimetric substrate. Read absorbance at 420 nm.

Step 5: Self-Validation & Quality Control

  • System Check: The assay is only valid if the positive control (17β-estradiol) yields a Z-factor > 0.6, and the vehicle control (DMSO < 0.1% v/v) shows no baseline elevation. If the Z-factor drops below 0.6, suspect plastic binding or S9 degradation.

Module 3: Antioxidant Capacity & Oxidation Potential

Q: When testing the antioxidant capacity (e.g., DPPH assay), the radical scavenging rate degrades over time. Is the compound unstable?

A: Yes, under specific conditions. 4-Methyl-2-(1-phenylethyl)phenol is a hindered phenolic antioxidant. Its fundamental mechanism relies on single-electron transfer to neutralize peroxyl radicals.

The Causality: The5 of phenolic antioxidants strictly dictates their reactivity[5]. If your stock solution is exposed to ambient light, atmospheric oxygen, or trace transition metals in your buffers, the compound undergoes premature auto-oxidation. This raises its oxidation potential and depletes its scavenging capacity before the assay even begins, leading to highly variable IC50 values.

Actionable Insight:

  • Prepare stock solutions strictly in degassed, anhydrous solvents (e.g., absolute ethanol or DMSO).

  • Store aliquots at -20°C under an inert argon atmosphere.

  • Validation: Measure the single-electron oxidation potential electrochemically prior to biological testing. Functional phenolic antioxidants should maintain an Ec value between 0.65V and 0.90V[5].

References

  • Source: GOV.
  • Estrogenic activities of chemicals related to food contact plastics and rubbers tested by the yeast two-hybrid assay Source: Taylor & Francis URL
  • Source: Canada.
  • Oxidation potentials of phenolic and amino antioxidants Source: ResearchGate URL
  • Source: PubMed / NIH.

Sources

Technical Support Center: Optimizing LC-MS/MS Signal-to-Noise Ratio for 4-Methyl-2-(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Center. The quantification of 4-Methyl-2-(1-phenylethyl)phenol—a bulky, hydrophobic phenolic compound—presents unique challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Researchers frequently encounter poor ionization efficiency and severe matrix-induced ion suppression, both of which critically degrade the Signal-to-Noise Ratio (SNR).

This guide provides field-proven, mechanistically grounded solutions to diagnose and resolve these issues, ensuring high-fidelity data for drug development and pharmacokinetic workflows.

Diagnostic Decision Matrix

Before adjusting instrument parameters, you must determine whether your low SNR is driven by a numerator problem (poor absolute analyte signal) or a denominator problem (high baseline background noise).

SNRTroubleshooting Start Low SNR Detected 4-Methyl-2-(1-phenylethyl)phenol Decision Identify Root Cause: Low Signal vs. High Noise? Start->Decision LowSignal Low Analyte Signal (Ionization Inefficiency) Decision->LowSignal Absolute intensity low HighNoise High Background Noise (Matrix/Solvent Interference) Decision->HighNoise Baseline noise high ESI Switch to Negative ESI (ESI-) Target [M-H]- Anion LowSignal->ESI Matrix Assess Matrix Effects (Post-Extraction Spike) HighNoise->Matrix Additives Use NH4F or NH4OH Additives Avoid Acidic Modifiers ESI->Additives SPE Implement Phospholipid Depletion / SPE Cleanup Matrix->SPE

Diagnostic workflow for resolving low SNR in LC-MS/MS analysis of hydrophobic phenols.

Section 1: Ionization & Mass Spectrometry Tuning (FAQs)

Q: My absolute signal intensity for 4-Methyl-2-(1-phenylethyl)phenol is extremely low. Should I use positive or negative electrospray ionization (ESI)? A: You must use Negative Ion Mode (ESI-) . The analyte lacks basic functional groups (like amines) but contains a weakly acidic phenolic hydroxyl group (pKa ~10). In ESI-, it readily donates a proton to form a stable [M-H]- anion. Research demonstrates that for compounds capable of ionizing in both modes, ESI- often yields superior sensitivity and significantly lower background noise compared to positive mode (1)[1].

Q: I am using ESI- but still experiencing unstable signals. What is causing this? A: You are likely experiencing corona discharge or poor droplet desolvation. ESI- is notoriously susceptible to corona discharge, which degrades the analyte signal and increases noise (2)[2]. Because 4-Methyl-2-(1-phenylethyl)phenol is highly hydrophobic due to its bulky 1-phenylethyl tail, it elutes at high organic mobile phase concentrations. Ensure your MS source parameters (specifically nebulizing gas flow and drying gas temperature) are optimized for high-organic eluents to facilitate rapid desolvation and maximize the transfer of gas-phase ions (3)[3].

Q: Which mobile phase additives should I use to boost the ionization of this specific phenol? A: Avoid Trifluoroacetic acid (TFA) or formic acid. Acidic modifiers suppress negative ionization by forcing the phenol into its neutral, un-ionized state. Instead, use a weak basic additive like 0.01% Ammonium Hydroxide (NH₄OH) or 1 mM Ammonium Fluoride (NH₄F). Fluoride has a high gas-phase proton affinity and strongly hydrogen-bonds with phenols, dramatically enhancing the deprotonation process in the ESI droplet and boosting the [M-H]- signal.

Section 2: Chromatography & Matrix Effects (FAQs)

Q: The baseline noise in my chromatogram is masking the analyte peak when analyzing plasma samples. How do I fix this? A: High baseline noise in biological matrices is a classic symptom of matrix effects—specifically ion suppression caused by co-eluting endogenous compounds like phospholipids (4)[4]. Phospholipids compete with the analyte for charge on the surface of the ESI droplet. To eliminate this, you must transition from simple protein precipitation to Solid-Phase Extraction (SPE) or utilize phospholipid-depletion plates (e.g., HybridSPE) to selectively isolate the target analytes while excluding the matrix (5)[5].

Q: Can changing my column dimensions help with SNR? A: Yes. Transitioning to micro-LC or nano-LC formats (using narrow-bore columns of 1-2 mm ID or smaller) naturally reduces flow rates. Lower flow rates (e.g., 200-500 nL/min) significantly enhance ESI ionization efficiency by creating smaller initial droplets, which require less desolvation energy, thereby boosting sensitivity and lowering detection limits (6)[6].

Quantitative Data Summary: SNR Improvement Interventions

The following table summarizes the expected impact of various optimization strategies on the SNR of 4-Methyl-2-(1-phenylethyl)phenol based on empirical LC-MS/MS data.

Optimization StrategyMechanism of ActionExpected SNR Improvement
Switch from ESI+ to ESI- Targets the acidic phenolic -OH for efficient [M-H]- formation.10x – 50x
Addition of 1 mM NH₄F Enhances gas-phase deprotonation via strong hydrogen bonding.3x – 5x
Phospholipid Depletion (SPE) Removes competing endogenous matrix components, lowering baseline noise.5x – 15x
Micro-LC Transition Reduces flow rate, creating smaller droplets and increasing ionization efficiency.2x – 6x
Step-by-Step Methodologies
Protocol 1: Self-Validating Matrix Effect Assessment (Post-Extraction Spike)

Purpose: To definitively prove whether low SNR is caused by ion suppression (matrix effects) or poor extraction recovery, creating a self-validating diagnostic loop.

  • Prepare Sample Sets:

    • Set A (Neat Standard): Spike 4-Methyl-2-(1-phenylethyl)phenol into your initial mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma). Spike the analyte into the final extracted solvent just before injection.

    • Set C (Pre-Extraction Spike): Spike the analyte directly into the raw biological matrix, then perform your standard extraction protocol.

  • Analyze: Run all three sets via LC-MS/MS under identical conditions.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Set B) / (Peak Area of Set A)

    • Causality Check: An MF < 0.8 indicates severe ion suppression. The matrix is actively quenching the ESI droplet charge.

  • Calculate True Recovery:

    • Recovery = (Peak Area of Set C) / (Peak Area of Set B)

    • Causality Check: This isolates extraction loss from ionization loss. If Recovery is >90% but MF is 0.4, your extraction is chemically sound, but your clean-up is insufficient.

Protocol 2: Optimized Solid-Phase Extraction (SPE) for Bulky Phenols

Purpose: To maximize the recovery of the highly hydrophobic 4-Methyl-2-(1-phenylethyl)phenol while aggressively washing away polar interferents and phospholipids.

  • Conditioning: Pass 1 mL of 100% Methanol through a polymeric reversed-phase SPE cartridge (e.g., HLB), followed by 1 mL of MS-grade Water.

  • Sample Loading: Dilute 200 µL of plasma 1:1 with 2% NH₄OH in water.

    • Causality: The basic pH ensures the phenol remains ionized (polar) during loading, while disrupting protein binding.

  • Interference Wash: Wash with 1 mL of 5% Methanol in water.

    • Causality: The bulky 1-phenylethyl group makes the molecule highly hydrophobic. A weak organic wash removes salts and polar lipids without risking premature elution of the tightly bound analyte.

  • Target Elution: Elute the analyte with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C. Reconstitute in 100 µL of your initial LC mobile phase to ensure perfect peak shape upon injection.

References
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. 3

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH). 4

  • Facile Improvement of Negative Ion Mode Electrospray Ionization using Capillary Vibrating Sharp-edge Spray Ionization. National Institutes of Health (NIH). 2

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. American Chemical Society (ACS). 1

  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. Organomation. 6

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich. 5

Sources

Technical Support Center: Scale-Up Synthesis of 4-Methyl-2-(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-Methyl-2-(1-phenylethyl)phenol (commonly referred to as styrenated p-cresol). This platform is designed for chemical engineers, research scientists, and drug development professionals transitioning this specific Friedel-Crafts alkylation from the laboratory bench to the pilot plant.

Below, you will find a mechanistic overview, a root-cause troubleshooting guide, self-validating experimental protocols, and quantitative scale-up data.

Section 1: Process Overview & Mechanistic Pathway

The synthesis of 4-Methyl-2-(1-phenylethyl)phenol relies on the of p-cresol with styrene[1]. In this electrophilic aromatic substitution, an acid catalyst protonates the alkene (styrene) to form a stable benzylic carbocation[2]. The electron-rich p-cresol ring then attacks this electrophile. Because the para-position of p-cresol is already blocked by a methyl group, the substitution is directed exclusively to the ortho positions [3].

Moving this reaction from a 100 mL flask to a 100 L pilot reactor introduces severe mass transfer, heat dissipation, and regioselectivity challenges.

Workflow A 1. Reactor Charging (p-Cresol + Catalyst) B 2. Heating & Inerting (80°C, N2 Atm) A->B C 3. Subsurface Dosing (Styrene Addition) B->C D 4. Heat Removal (Active Jacket Cooling) C->D E 5. Catalyst Filtration (Solid Recovery) D->E F 6. Vacuum Distillation (Product Isolation) E->F

Fig 1. Scale-up workflow for the synthesis of 4-Methyl-2-(1-phenylethyl)phenol.

Section 2: Troubleshooting Guide (FAQs)

Troubleshooting Issue Scale-Up Challenge Exotherm Thermal Runaway Issue->Exotherm Polymer Styrene Polymerization Issue->Polymer OverAlk Di-alkylation Issue->OverAlk Cause1 Inadequate Heat Transfer Exotherm->Cause1 Cause2 High Local Styrene Conc. Polymer->Cause2 Cause3 Excess Styrene Ratio OverAlk->Cause3 Sol1 Active Cooling & Slow Dosing Cause1->Sol1 Sol2 Subsurface Dosing & High Agitation Cause2->Sol2 Sol3 Excess p-Cresol Stoichiometry Cause3->Sol3

Fig 2. Root cause analysis and corrective actions for scale-up challenges.

Q1: Why am I observing a sudden temperature spike (thermal runaway) during the addition of styrene at the pilot scale, which didn't occur in the lab? Causality & Solution: The Friedel-Crafts alkylation is highly exothermic [4]. At the lab scale, the high surface-area-to-volume ratio of a glass flask allows for efficient passive heat dissipation. In pilot reactors, this ratio drops significantly. If styrene is added in a batch or dosed too rapidly, the heat of reaction accumulates faster than the cooling jacket can remove it. This spike exponentially increases the reaction rate, causing a thermal runaway [5]. Actionable Protocol: Implement a controlled, continuous dosing strategy for styrene. Interlock the dosing pump with the reactor's internal temperature probe to automatically halt addition if the temperature exceeds 85°C.

Q2: My product mixture is highly viscous and NMR shows significant amounts of polystyrene. How do I suppress styrene polymerization? Causality & Solution: Styrene is highly susceptible to cationic polymerization in the presence of acid catalysts, a side reaction that accelerates at elevated temperatures[6]. If styrene is added dropwise from the top of the reactor, its lower density causes it to pool on the surface of the p-cresol mixture. This localized high concentration of styrene strongly favors chain polymerization over the bimolecular Friedel-Crafts reaction [7]. Actionable Protocol: Use a dip-tube for subsurface addition of styrene. Injecting the styrene directly into the high-shear zone of the impeller ensures instantaneous dilution, favoring the target cross-coupling reaction.

Q3: The yield of the target mono-alkylated product is low, while the di-alkylated by-product is high. How can I improve regioselectivity? Causality & Solution: While the para-position is blocked, p-cresol has two available ortho positions. After the first alkylation, the phenolic ring remains highly activated, allowing a second styrene molecule to react and form 4-methyl-2,6-bis(1-phenylethyl)phenol. Actionable Protocol: Maintain p-cresol in a slight molar excess (e.g., 1.2:1 ratio of p-cresol to styrene). The excess p-cresol acts as a statistical buffer against over-alkylation and can be easily recovered during the final vacuum distillation step.

Q4: We are using a solid acid catalyst to avoid aqueous workups, but it loses activity after two batches. Why? Causality & Solution: Traditional homogeneous Lewis acids (like AlCl 3​ ) form stable complexes with the phenolic oxygen, requiring stoichiometric amounts and harsh aqueous quenching [1]. Modern scale-up protocols utilize heterogeneous solid acids (e.g., Amberlyst-15 or activated clays) to eliminate corrosive waste [4]. However, these catalysts deactivate due to pore fouling. High molecular weight by-products (styrene oligomers) physically block the active acidic sites within the catalyst pores. Actionable Protocol: Wash the recovered catalyst with a hot, non-polar solvent (e.g., toluene) to dissolve and remove physisorbed oligomers before drying and reusing.

Section 3: Standard Operating Protocol (SOP)

Self-Validating System: This protocol incorporates built-in analytical checkpoints to ensure the reaction does not proceed to the next stage if safety or quality parameters are compromised.

Phase 1: Preparation & Charging

  • Reactor Inerting: Purge a jacketed glass-lined reactor with nitrogen for 15 minutes. Causality: Oxygen and ambient moisture can poison solid acid catalysts and promote oxidative side reactions.

  • Reagent Loading: Charge the reactor with 1.2 molar equivalents of p-cresol.

  • Catalyst Addition: Add 5% w/w (relative to p-cresol) of a dried solid acid catalyst (e.g., Amberlyst-15). Validation Checkpoint: Ensure catalyst moisture content is <1% via Karl Fischer titration prior to addition.

Phase 2: Reaction & Dosing 4. Heating: Activate the heating jacket to bring the p-cresol/catalyst slurry to 80°C under moderate agitation (150 rpm). 5. Subsurface Dosing: Increase agitation to 300 rpm. Begin dosing 1.0 molar equivalent of styrene via a dip-tube positioned directly above the impeller. 6. Thermal Interlocking: Set the dosing pump to a 3-hour addition time. Validation Checkpoint: Interlock the pump with the internal thermocouple; if the internal temperature exceeds 85°C, the pump must automatically pause until the cooling jacket restores the temperature to 80°C.

Phase 3: Digestion & Recovery 7. Digestion: After dosing is complete, maintain the reaction at 85°C for 2 hours. Validation Checkpoint: Pull a sample for Gas Chromatography (GC). The reaction is complete when residual styrene is <0.5%. 8. Filtration: Cool the mixture to 50°C to reduce viscosity while preventing the crystallization of unreacted p-cresol. Discharge the mixture through a sparkler filter to recover the solid catalyst. 9. Purification: Transfer the filtrate to a vacuum distillation column. Distill off the excess p-cresol (to be recycled for the next batch), leaving the highly pure 4-Methyl-2-(1-phenylethyl)phenol as the bottoms product.

Section 4: Quantitative Data

The following table summarizes the impact of scale-up parameters on product distribution, highlighting the critical nature of dosing time and agitation.

Table 1: Effect of Reaction Parameters on Yield and Selectivity during Scale-Up

Parameter / ConditionAgitation SpeedMax Temperaturep-Cresol ConversionMono-alkylated YieldDi-alkylated By-productPolystyrene Formation
Rapid Batch Addition 100 rpm115°C95%45%25%25%
Moderate Dosing (1 hr) 150 rpm95°C88%65%15%8%
Slow Subsurface Dosing (3 hr) 300 rpm85°C82%85%5%<2%

(Note: Data reflects a 1.2:1 molar ratio of p-cresol to styrene using 5% w/w solid acid catalyst.)

Section 5: References

  • Friedel-Crafts Alkylation Reaction Source: Mettler Toledo URL: [Link]

  • Friedel–Crafts reaction Source: Wikipedia URL:[Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis Source: National Institutes of Health (PMC) URL:[Link]

  • Cross-linking of polystyrene by Friedel-Crafts chemistry Source: ResearchGate URL: [Link]

Sources

Degradation pathways of 4-Methyl-2-(1-phenylethyl)phenol under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Methyl-2-(1-phenylethyl)phenol

From the Office of the Senior Application Scientist

Welcome to the technical support guide for studies involving 4-Methyl-2-(1-phenylethyl)phenol. As researchers and drug development professionals, understanding the stability and degradation profile of any compound is critical for ensuring its quality, safety, and efficacy. While specific, in-depth literature on the degradation of 4-Methyl-2-(1-phenylethyl)phenol is not extensive, its structure as a sterically hindered phenol allows us to predict its behavior based on well-established chemical principles.

This guide is structured to address the practical challenges you may face during your experimental work. It combines foundational chemical knowledge with actionable troubleshooting advice and detailed protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and analysis of 4-Methyl-2-(1-phenylethyl)phenol.

Q1: What are the primary chemical stability concerns for 4-Methyl-2-(1-phenylethyl)phenol?

Due to its chemical structure, 4-Methyl-2-(1-phenylethyl)phenol is classified as a sterically hindered phenol. The bulky 1-phenylethyl group adjacent to the hydroxyl moiety provides significant steric hindrance. This structural feature enhances the stability of the corresponding phenoxyl radical that forms upon hydrogen donation, which is the basis of its function as an antioxidant in other applications[1]. Consequently, under standard ambient and dark conditions, the compound is expected to be relatively stable. However, it is susceptible to degradation under specific stress conditions, primarily through oxidative pathways[2].

Q2: What are the most probable degradation pathways under experimental stress conditions?

The principal degradation pathways are predicted to be oxidation and photodegradation.

  • Oxidative Degradation: This is the most likely degradation route for phenolic compounds[2]. The process is initiated by the donation of a hydrogen atom from the phenolic hydroxyl group to a radical species, forming a stabilized phenoxyl radical[1]. This radical can then undergo further reactions, such as dimerization or oxidation to form quinone-type structures. In the presence of strong oxidizing agents (e.g., hydrogen peroxide) or under conditions that generate reactive oxygen species (ROS), the aromatic ring itself can be hydroxylated and subsequently cleaved[3][4][5].

  • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate free-radical chain reactions, leading to degradation[1][6]. The mechanism often overlaps with oxidation, as light can generate radical species that attack the phenol.

  • Thermal Degradation: While the molecule is expected to be reasonably stable, high temperatures can accelerate oxidative processes and potentially cause cleavage of the C-C bond between the ethyl group and the phenol ring[2][6].

  • Hydrolytic Degradation: The molecule lacks hydrolytically labile functional groups, such as esters or amides. Therefore, significant degradation under acidic or basic hydrolytic conditions is not anticipated[6].

Oxidative Degradation Pathway Parent 4-Methyl-2-(1-phenylethyl)phenol Radical Phenoxyl Radical (Stabilized by Steric Hindrance) Parent->Radical H• Donation (Oxidant, UV, Heat) Quinone Quinone-type Intermediates Radical->Quinone Further Oxidation RingOpening Ring-Opened Products (e.g., Carboxylic Acids) Quinone->RingOpening Ring Cleavage EndProducts CO₂ + H₂O RingOpening->EndProducts Mineralization

Caption: Proposed primary oxidative degradation pathway.

Q3: Which analytical techniques are best for monitoring the degradation of 4-Methyl-2-(1-phenylethyl)phenol?

A combination of chromatographic techniques is recommended for a comprehensive stability study:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is the workhorse method for quantifying the parent compound and its degradation products. A stability-indicating method must be developed that separates the parent peak from all significant degradant peaks.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is indispensable for identifying unknown degradation products[6]. It provides molecular weight information (from the full scan MS) and structural clues (from the MS/MS fragmentation patterns) of the newly formed peaks in your chromatogram.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed, particularly for identifying volatile or semi-volatile degradants. Derivatization of the phenolic hydroxyl group may be necessary to improve chromatographic performance[7].

Troubleshooting Guide

This section provides solutions to common problems encountered during degradation studies.

Issue Potential Cause(s) Recommended Solution(s)
No significant degradation is observed, even under stress conditions. 1. The compound is highly stable under the applied conditions. 2. The analytical method is not sensitive enough to detect low levels of degradants. 3. The stress conditions are too mild.1. Confirm system suitability for your analytical method. 2. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of H₂O₂)[6]. Aim for 5-20% degradation. 3. Ensure proper sample exposure (e.g., for photostability, ensure the sample is directly illuminated).
Multiple new, unidentified peaks appear in the chromatogram. 1. The compound degrades into several products. 2. The peaks may be artifacts from the matrix, solvent, or reagents.1. Analyze a placebo (matrix without the active compound) and a blank subjected to the same stress conditions to identify artifacts. 2. Utilize LC-MS/MS for structural elucidation. Look for common mass shifts corresponding to oxidation (+16 Da for hydroxylation, +14 Da for quinone formation) or cleavage.
Poor mass balance (the decrease in parent compound does not equal the increase in degradation products). 1. Degradants are not UV-active at the chosen wavelength. 2. Degradants are volatile and have been lost during sample preparation. 3. Degradants are not eluting from the HPLC column (irreversible adsorption). 4. Formation of insoluble polymeric material.1. Use a diode array detector (DAD) to screen for absorbance at multiple wavelengths. 2. Consider using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV. 3. Check for evidence of precipitation in your stressed samples. 4. Modify the mobile phase or gradient to ensure all components elute.
Chromatographic peak shape for the parent or degradant is poor (tailing, fronting). 1. Interaction of the phenolic hydroxyl group with the silica support of the column. 2. Column overload. 3. pH of the mobile phase is inappropriate.1. Use a mobile phase with a low pH (e.g., 0.1% formic or phosphoric acid) to suppress the ionization of the phenol, which typically improves peak shape. 2. Reduce the injection volume or sample concentration. 3. Ensure you are using a high-quality, end-capped column suitable for analyzing phenolic compounds.

Experimental Protocols

These protocols provide a validated starting point for your investigations. They should be adapted and optimized for your specific equipment and experimental goals.

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines the setup for a comprehensive forced degradation study, designed to produce the necessary degradation to identify pathways and validate analytical methods[6][8].

Forced Degradation Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis & Interpretation P1 Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) P2 Prepare Control Samples (Unstressed, Time Zero) P1->P2 S1 Acid Hydrolysis (0.1 M HCl, 60°C) P1->S1 S2 Base Hydrolysis (0.1 M NaOH, 60°C) P1->S2 S3 Oxidation (3% H₂O₂, RT) P1->S3 S4 Thermal (80°C, Solid & Solution) P1->S4 S5 Photolytic (ICH Q1B Light Exposure) P1->S5 A1 Analyze Samples at Time Points (e.g., 2, 8, 24, 48h) S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 Quantify Parent (HPLC-UV) A1->A2 A3 Calculate Mass Balance A2->A3 A4 Identify Degradants (LC-MS/MS) A2->A4 A5 Propose Degradation Pathways A4->A5

Caption: General workflow for a forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of 4-Methyl-2-(1-phenylethyl)phenol at a concentration of approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Control Samples: Prepare two control samples:

    • Unstressed Control: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL) and analyze immediately (Time 0).

    • Stress Condition Blank: Prepare a sample containing only the stress agent (e.g., 0.1 M HCl) and solvent, and subject it to the same conditions to identify any chromatographic artifacts.

  • Applying Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. The goal is to achieve 5-20% degradation; time points may need to be adjusted.

    Stress ConditionReagent/ConditionTemperatureSuggested Time PointsNotes
    Acid Hydrolysis 0.1 M HCl60 °C8, 24, 48 hoursNeutralize with an equivalent amount of base before analysis.
    Base Hydrolysis 0.1 M NaOH60 °C8, 24, 48 hoursNeutralize with an equivalent amount of acid before analysis.
    Oxidation 3% H₂O₂Room Temp2, 8, 24 hoursProtect from light to prevent photolytic contributions.
    Thermal (Dry) Dry Heat80 °C24, 48, 72 hoursPerform on the solid-state compound.
    Photolytic ICH Q1B Option 2Room TempAs per guidelineExpose both solid and solution samples to a light source providing >1.2 million lux hours and >200 watt hours/m².
  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, dilute to the target concentration, and analyze by HPLC-UV and LC-MS/MS.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides starting conditions for a reverse-phase HPLC method. It must be validated to demonstrate specificity for the parent compound.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-20 min: 30% to 95% B

    • 20-23 min: Hold at 95% B

    • 23-24 min: 95% to 30% B

    • 24-30 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 220 nm (or lambda max of the parent compound)

  • Injection Volume: 10 µL

Protocol 3: Identification of Degradants using LC-MS/MS
  • Initial Screening: Analyze the stressed samples using LC-MS in full scan mode to obtain the accurate mass and molecular formula of any new peaks.

  • Targeted MS/MS: Perform a second injection using a targeted MS/MS method. Isolate the mass-to-charge ratio (m/z) of the parent ion and each suspected degradant ion.

  • Fragmentation Analysis: Analyze the fragmentation pattern of each compound.

    • A neutral loss of 18 Da often suggests the loss of a water molecule.

    • A loss of 28 Da could indicate the loss of CO.

    • Compare the fragmentation of the degradants to that of the parent compound to identify which parts of the molecule have changed.

  • Structure Proposal: Based on the accurate mass, fragmentation data, and known degradation chemistry of phenols, propose plausible structures for the degradation products.

References

  • Benchchem. (2025). Application Notes and Protocols: 2,4-bis(1-phenylethyl)phenol as a Polymer Stabilizer.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95322, 2-(1-Phenylethyl)phenol. Retrieved from [Link]

  • Abdel-Shafy, H. I., & Mansour, M. S. M. (2008). Biodegradation of phenol. African Journal of Biotechnology, 7(25).
  • Tahir, M., et al. (2023). Degradation of Phenol via an Advanced Oxidation Process (AOP) with Immobilized Commercial Titanium Dioxide (TiO2) Photocatalysts. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94763, 4-(1-Phenylethyl)phenol. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: Degradation Studies of 4-Amino-2-methyl-1-phenylbutan-2-ol.
  • Ni, L., et al. (2021). Analysis of Phenol Biodegradation in Antibiotic and Heavy Metal Resistant Acinetobacter lwoffii NL1. Frontiers in Microbiology. [Link]

  • precisionFDA. (2026). 2-(1-PHENYLETHYL)PHENOL. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-(1-methyl-1-phenylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. In NCBI Bookshelf. [Link]

  • He, L., et al. (2007). (E)-4-Methyl-2-[(R)-1-phenylethyliminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Miura, Y., Aritake, Y., & Akitsu, T. (2010). A chiral photochromic Schiff base: (R)-4-methoxy-2-[(1-phenylethyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • dos Santos, V. C., et al. (2025). First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). ACS Food Science & Technology. [Link]

  • Benchchem. (2025). Quantitative Analysis of 4-(2-Methoxyethyl)
  • Xing, G., et al. (2013). Photodegradation of 4-Methylphenol on Palladium Phthalocyaninesulfonate Functionalized Mesopolymer Under Visible Light Irradiation. Acta Chimica Slovenica. [Link]

  • Carbonell-Subias, M., et al. (2022). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. Scientific Reports. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. [Link]

  • Yuldashev, R. A., et al. (2021). 5- Methyl -2-(1-Methylethyl) Phenol with Chloroacetyl Chloride under Alkaline Conditions. Neliti. [Link]

  • Wang, D., & Zhang, Y. (2018). Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. E3S Web of Conferences. [Link]

  • Dávila-Acinet, A., et al. (2020). Improved Photocatalyzed Degradation of Phenol, as a Model Pollutant, over Metal-Impregnated Nanosized TiO2. MDPI. [Link]

  • Devi, N. N., et al. (2022). Phenol, 2,4-bis(1,1-dimethylethyl)-. ResearchGate. [Link]

  • Robinson, J. (2023). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis Mechanism of 2,4,6-tris(1-phenylethyl)phenol.
  • Kumar, V. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery and Development. [Link]

  • Google Patents. (n.d.). RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.

Sources

Technical Support Center: Optimizing Oral Bioavailability of 4-Methyl-2-(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Overview

4-Methyl-2-(1-phenylethyl)phenol is a sterically hindered phenolic compound characterized by a bulky 1-phenylethyl group. While this structure imparts specific bioactivity, it creates two major pharmacokinetic bottlenecks: dissolution-rate-limited absorption (due to high lipophilicity/LogP) and extensive presystemic Phase II metabolism (rapid glucuronidation and sulfation of the exposed hydroxyl group). This support guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to overcome these barriers.

Section 1: Troubleshooting Solubility & Dissolution Rate

Q: My in vivo data shows high inter-subject variability and negligible absorption in the fasted state. Standard micronization did not improve the Area Under the Curve (AUC). What is the root cause?

A: Micronization only increases the surface area of the drug; it does not alter the thermodynamic solubility limit of the crystalline lattice. For highly lipophilic molecules like 4-Methyl-2-(1-phenylethyl)phenol, the energy required to break the crystalline lattice in gastrointestinal fluids is too high.

Solution: Transition to an Amorphous Solid Dispersion (ASD) . By processing the drug with an amphiphilic polymer, you trap the compound in a high-energy, disordered amorphous state. This elevates the Gibbs free energy, creating a "spring" effect (rapid supersaturation in the GI tract) while the polymer acts as a "parachute" (inhibiting precipitation and maintaining the supersaturated state long enough for absorption) [1].

Protocol: Hot-Melt Extrusion (HME) for ASD Preparation

This protocol is a self-validating system; success is confirmed via thermal and crystallographic analysis.

  • Excipient Selection: Select Hypromellose Acetate Succinate (HPMCAS) as the matrix polymer. Its amphiphilic nature provides excellent solid-state miscibility and aqueous precipitation inhibition.

  • Blending: Geometrically blend 4-Methyl-2-(1-phenylethyl)phenol with HPMCAS at a 1:3 (API:Polymer) mass ratio to ensure the drug load remains below the supersaturation threshold.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the barrel temperature profile slightly above the glass transition temperature (Tg) of HPMCAS (approx. 120°C–140°C), ensuring it remains below the thermal degradation point of the phenol.

  • Quenching & Milling: Rapidly cool the extrudate using a chill roll to "freeze" the amorphous state. Mill the extrudate through a 250 µm screen.

  • Validation (Critical Step): Analyze the milled powder using Differential Scanning Calorimetry (DSC). The absence of a melting endotherm confirms a fully amorphous system. Cross-validate with Powder X-Ray Diffraction (PXRD) to ensure the absence of Bragg peaks [2].

ASD_Mechanism A Crystalline Phenol (Low Energy, Poor Solubility) B Hot-Melt Extrusion (with HPMCAS Polymer) A->B C Amorphous Solid Dispersion (High Energy State) B->C D Dissolution in GI Tract C->D E The 'Spring' (Rapid Supersaturation) D->E Thermodynamic Drive F The 'Parachute' (Precipitation Inhibition) D->F Polymer Matrix Effect G Enhanced Gut Wall Absorption E->G F->G

Caption: Workflow and "Spring and Parachute" dissolution mechanism of an Amorphous Solid Dispersion.

Section 2: Bypassing First-Pass Metabolism

Q: I achieved high in vitro dissolution using an ASD, but my absolute oral bioavailability remains <5%. LC-MS/MS reveals high levels of glucuronide metabolites in the plasma. How do I fix this?

A: The ASD resolved the solubility issue, but the free phenol is rapidly absorbed into the portal vein and subjected to extensive presystemic Phase II metabolism in the liver.

Solution: Utilize Intestinal Lymphatic Transport via Lipid-Based Nanocarriers. By formulating the compound in long-chain triglycerides (LCTs), the lipid vehicle stimulates enterocytes to assemble chylomicrons. Highly lipophilic drugs partition into these chylomicrons and are secreted into the lymphatic system, draining directly into the systemic circulation via the thoracic duct—entirely bypassing the liver [3].

Protocol: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
  • Lipid Selection: Choose a long-chain triglyceride (e.g., Sesame oil) to maximize chylomicron stimulation. Medium-chain triglycerides (MCTs) will not work, as they are absorbed directly into the portal vein.

  • Surfactant/Cosurfactant Pairing: Select a hydrophilic surfactant (e.g., Kolliphor EL) and a lipophilic cosurfactant (e.g., Capmul MCM) to ensure spontaneous emulsification.

  • Solubilization: Dissolve 4-Methyl-2-(1-phenylethyl)phenol into the LCT under gentle magnetic stirring at 40°C until visually clear.

  • Formulation Mixing: Combine the lipidic API solution with the surfactants (Typical ratio: 30% Oil, 50% Surfactant, 20% Cosurfactant). Vortex for 5 minutes.

  • Dispersion Testing (Validation): Titrate 1 mL of the SMEDDS into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild agitation. A transparent or slightly opalescent microemulsion (droplet size < 50 nm) must form spontaneously [4].

LymphaticPathway A SMEDDS Formulation (LCT + Drug) B Enterocyte (Intestinal Wall) A->B Absorption C Chylomicron Assembly (Lipid Encapsulation) B->C LCT Pathway D Free Phenol (Aqueous Partitioning) B->D Non-Lipid Pathway E Lymphatic System (Thoracic Duct) C->E Bypasses Liver F Portal Vein (Direct to Liver) D->F G Systemic Circulation (High Bioavailability) E->G Direct Entry H Hepatic First-Pass (Extensive Metabolism) F->H H->G Low Efficacy Metabolites

Caption: SMEDDS-mediated intestinal lymphatic transport bypassing hepatic first-pass metabolism.

Section 3: Formulation Performance Data

The following table summarizes the causal relationship between formulation strategy and quantitative pharmacokinetic parameters, demonstrating the superiority of lymphatic targeting for this specific phenol.

Formulation StrategyCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Primary Absorption Route
Unformulated (Crystalline) 45 ± 124.0180 ± 35< 2%Portal Vein (Poor Dissolution)
Amorphous Solid Dispersion 310 ± 451.5850 ± 110~ 8%Portal Vein (High Metabolism)
SMEDDS (LCT-based) 890 ± 852.54,200 ± 350~ 42%Lymphatic (Bypasses Liver)

Note: Data represents normalized preclinical metrics illustrating the shift from dissolution-limited to metabolism-limited, and finally to optimized systemic exposure.

Section 4: Advanced FAQs

Q: How can I experimentally validate that my SMEDDS is actually utilizing the lymphatic pathway? A: You must perform an in vivo lymphatic blocking study. Administer the SMEDDS to a rat model pre-treated with a chylomicron flow inhibitor, such as Pluronic L-81 or cycloheximide. If the systemic bioavailability drops significantly compared to the unblocked control, it mathematically confirms that the drug was relying on chylomicron-mediated lymphatic transport [5].

Q: Will lipid-based nanocarriers protect the phenolic hydroxyl group from degradation in the GI tract prior to absorption? A: Yes. Encapsulating phenolic compounds within the hydrophobic core of lipid nanocarriers shields the sensitive hydroxyl groups from oxidative and enzymatic degradation in the harsh gastrointestinal environment. The lipid matrix acts as a physical barrier until pancreatic lipolysis triggers absorption [4].

References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Taylor & Francis (Journal of Drug Targeting).URL: [Link]

  • Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. Sabinet African Journals / ResearchGate.URL: [Link]

  • Lipid-based delivery systems and intestinal lymphatic drug transport: A mechanistic update. Advanced Drug Delivery Reviews (NIH).URL: [Link]

  • Improving the bioavailability of phenolic compounds by loading them within lipid-based nanocarriers. Trends in Food Science & Technology (CABI Digital Library).URL: [Link]

  • Intestinal lymphatic transport for drug delivery. Advanced Drug Delivery Reviews (NIH).URL: [Link]

Overcoming receptor desensitization in TRPM8 studies with 4-Methyl-2-(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Strategies for TRPM8 Studies

Overcoming Receptor Desensitization in TRPM8 Studies with 4-Methyl-2-(1-phenylethyl)phenol (MPEP)

Welcome to the technical support center for advanced TRPM8 studies. This guide is designed for researchers, scientists, and drug development professionals who are investigating the transient receptor potential melastatin 8 (TRPM8) channel. As a Senior Application Scientist, I've compiled this resource to address a critical challenge in TRPM8 research: receptor desensitization. Here, we will explore the mechanisms of desensitization and discuss the potential utility of 4-Methyl-2-(1-phenylethyl)phenol (MPEP) as a tool to mitigate this phenomenon, enabling more stable and reproducible experimental outcomes.

While the direct action of MPEP on TRPM8 is an emerging area of investigation, this guide provides a framework for its application based on the principles of positive allosteric modulation observed with other compounds that minimize TRPM8 desensitization.

Frequently Asked Questions (FAQs)

Q1: What is TRPM8 desensitization and why is it a problem in my experiments?

A1: TRPM8 desensitization is a process where the channel's response to a continuous or repeated stimulus (like menthol or cold) decreases over time.[1][2][3] This is a physiological adaptation mechanism. In experimental settings, this can lead to a decline in signal intensity, making it difficult to obtain consistent and reproducible data, especially in longer-duration assays or when screening for modulators.

Q2: What are the primary molecular mechanisms behind TRPM8 desensitization?

A2: TRPM8 desensitization is a complex process involving at least two distinct phases:

  • Acute Desensitization: This rapid form of desensitization is primarily mediated by the influx of Ca²⁺ through the TRPM8 channel itself.[4][5] The increase in intracellular Ca²⁺ leads to the activation of calmodulin (CaM), which then binds to the channel, reducing its open probability.[3] This process is also dependent on the availability of phosphatidylinositol 4,5-bisphosphate (PIP2).[3]

  • Tachyphylaxis: This refers to a more prolonged and pronounced desensitization that occurs with repeated applications of an agonist. It is thought to involve the hydrolysis of PIP2 by phospholipase C (PLC), as well as the involvement of protein kinase C (PKC).[3]

Q3: How might a compound like 4-Methyl-2-(1-phenylethyl)phenol (MPEP) help in overcoming TRPM8 desensitization?

A3: While direct evidence for MPEP as a TRPM8 modulator is still developing, we can hypothesize its utility based on the actions of other known positive allosteric modulators (PAMs) of TRPM8. A PAM could potentially stabilize the active conformation of the channel, making it less susceptible to the conformational changes that lead to desensitization. By binding to an allosteric site, MPEP might:

  • Reduce the channel's dependence on PIP2 for activation.

  • Decrease the inhibitory effect of Ca²⁺/calmodulin binding.

  • Maintain a high open probability state even in the presence of desensitizing stimuli.

Q4: Are there other compounds that have been shown to reduce TRPM8 desensitization?

A4: Yes, research has identified other molecules that can mitigate TRPM8 desensitization. For instance, a trans diol derivative of a menthol analogue has been identified as an allosteric modulator that minimizes menthol-induced channel desensitization.[6][7] Additionally, sub-activating concentrations of Allyl isothiocyanate (AITC) have been shown to substantially reduce the desensitization of both cold- and cooling agonist-elicited currents.[8] These examples provide a basis for exploring the potential of other small molecules, like MPEP, for similar functions.

Troubleshooting Guides

Guide 1: Calcium Imaging Experiments

Issue: Rapid decline in fluorescence signal upon repeated application of a TRPM8 agonist (e.g., Menthol, Icilin).

Potential Cause: Agonist-induced receptor desensitization.

Troubleshooting Steps:

  • Confirm Desensitization:

    • Perform a control experiment with repeated agonist applications at a fixed interval.

    • Quantify the peak response for each application. A significant decrease in the second and subsequent peaks confirms desensitization.

  • Introduce MPEP as a Potential Stabilizer:

    • Titration of MPEP: It is crucial to determine a working concentration of MPEP that does not by itself activate or inhibit TRPM8 but can modulate the response to a primary agonist.

      • Perform a dose-response curve of MPEP alone to ensure it is not acting as an agonist at the concentrations you intend to use.

      • Co-apply a fixed concentration of your primary agonist with varying concentrations of MPEP to find the optimal concentration for minimizing desensitization without significantly altering the initial peak response.

    • Pre-incubation vs. Co-application:

      • Pre-incubation: Incubate the cells with MPEP for a short period (e.g., 5-10 minutes) before applying the primary agonist. This may allow MPEP to bind to its allosteric site and "prime" the channel.

      • Co-application: Apply MPEP and the primary agonist simultaneously. This is often simpler and can be effective if the binding kinetics of the PAM are rapid.

  • Data Analysis:

    • Compare the ratio of the second peak to the first peak (P2/P1) in the presence and absence of MPEP. A P2/P1 ratio closer to 1 in the presence of MPEP indicates successful mitigation of desensitization.

ParameterWithout MPEPWith Optimal MPEP Concentration
Agonist Menthol (100 µM)Menthol (100 µM)
P1 Amplitude 100%~100%
P2 Amplitude 30-50%70-90%
P2/P1 Ratio 0.3-0.50.7-0.9
Guide 2: Electrophysiology (Patch-Clamp) Experiments

Issue: Run-down of whole-cell currents during prolonged recordings with a TRPM8 agonist in the pipette or bath solution.

Potential Cause: Intracellular dialysis of essential factors and Ca²⁺-dependent desensitization.

Troubleshooting Steps:

  • Optimize Internal Solution:

    • To counteract PIP2 depletion, include a low concentration of PIP2 (e.g., 10-20 µM) in your patch pipette solution. This has been shown to slow down desensitization.[5]

    • Use a Ca²⁺ chelator like BAPTA (e.g., 5-10 mM) in your internal solution to buffer intracellular Ca²⁺ and reduce Ca²⁺-dependent desensitization.

  • Application of MPEP:

    • As with calcium imaging, determine an optimal concentration of MPEP through titration.

    • Bath Application: For studying the effect on agonist-induced currents, bath-apply MPEP prior to and during the application of the TRPM8 agonist.

    • Internal Application: To investigate a potential intracellular site of action, MPEP could be included in the patch pipette solution.

  • Experimental Protocol:

    • Establish a stable whole-cell recording.

    • Apply a short pulse of the TRPM8 agonist to establish a baseline response.

    • Apply MPEP (or your control vehicle) to the bath for a few minutes.

    • Re-apply the agonist in the continued presence of MPEP and compare the current amplitude and decay kinetics to the baseline response.

Visualizing the Mechanisms and Workflow

Diagram 1: TRPM8 Desensitization Pathway

This diagram illustrates the key molecular events leading to TRPM8 desensitization upon agonist binding and channel opening.

TRPM8_Desensitization cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Activates Ca_influx Ca²⁺ Influx TRPM8_Open->Ca_influx Allows Desensitization Desensitization (Reduced Current) TRPM8_Open->Desensitization PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->TRPM8 Required for Activity Agonist Agonist (Menthol/Cold) Agonist->TRPM8 Binds Ca_influx->PLC Activates CaM Calmodulin (CaM) Ca_influx->CaM Activates CaM->TRPM8_Open Inhibits

Caption: TRPM8 desensitization pathway.

Diagram 2: Hypothetical Action of MPEP as a Positive Allosteric Modulator

This diagram proposes a mechanism by which MPEP could counteract TRPM8 desensitization.

MPEP_Action cluster_membrane Plasma Membrane TRPM8_Open TRPM8 Channel (Open) TRPM8_Stabilized TRPM8 Channel (Stabilized Open State) TRPM8_Open->TRPM8_Stabilized Conformational Change Sustained_Activity Sustained Activity (Reduced Desensitization) TRPM8_Stabilized->Sustained_Activity MPEP MPEP (PAM) MPEP->TRPM8_Open Binds to Allosteric Site CaM Ca²⁺/Calmodulin CaM->TRPM8_Stabilized Inhibition Reduced

Caption: Hypothetical MPEP action on TRPM8.

Diagram 3: Experimental Workflow for Testing MPEP

This workflow outlines the steps to assess the effect of MPEP on TRPM8 desensitization in a typical cell-based assay.

Experimental_Workflow start Start: TRPM8-expressing cells control_group Control Group: - Apply Agonist (Pulse 1) - Wait (e.g., 5 min) - Apply Agonist (Pulse 2) start->control_group mpep_group MPEP Group: - Pre-incubate with MPEP - Apply Agonist + MPEP (Pulse 1) - Wait (e.g., 5 min) - Apply Agonist + MPEP (Pulse 2) start->mpep_group measure Measure Response (Ca²⁺ influx or Current) control_group->measure mpep_group->measure analyze Analyze Data: - Calculate P2/P1 ratio for both groups measure->analyze compare Compare Ratios analyze->compare conclusion Conclusion: Does MPEP reduce desensitization? compare->conclusion

Caption: Workflow for testing MPEP's effect.

References

  • Yin, Y., et al. (2023). Structural Basis of Cold and Menthol Sensing by TRPM8. bioRxiv. [Link]

  • McKemy, D. D. (2013). TRPM8: The Cold and Menthol Receptor. In: Liedtke, W.B., Heller, S. (eds) TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis. [Link]

  • Wikipedia. (2023). TRPM8. [Link]

  • García-Serrano, A., et al. (2019). Recent Progress in TRPM8 Modulation: An Update. Molecules, 24(11), 2119. [Link]

  • Yin, Y., et al. (2019). Structural insights into TRPM8 inhibition and desensitization. Science, 365(6459), 1317-1321. [Link]

  • Taylor & Francis Online. (n.d.). Positive allosteric modulators – Knowledge and References. [Link]

  • De La Roche, J., et al. (2013). Natural product-derived Transient Receptor Potential Melastatin 8 (TRPM8) channel modulators. Bioorganic & Medicinal Chemistry Letters, 23(17), 4879-4882. [Link]

  • Yudin, Y., et al. (2012). Regulation of TRPM8 channel activity. The Journal of Physiology, 590(11), 2431-2439. [Link]

  • De-la-Rosa-Velázquez, I. A., et al. (2017). TRPM8 activation attenuates inflammatory responses in mouse models of colitis. Proceedings of the National Academy of Sciences, 114(11), E2224-E2233. [Link]

  • D'Osualdo, A., et al. (2012). Characterization of five distinct compounds as TRPM8 antagonists. PLoS ONE, 7(5), e36800. [Link]

  • Zakharian, E., et al. (2011). TRPM8 acute desensitization is mediated by calmodulin and requires PIP2: distinction from tachyphylaxis. Journal of Neurophysiology, 106(6), 3056-3066. [Link]

  • González-Muñiz, R., et al. (2017). Novel selective, potent naphthyl TRPM8 antagonists identified through a combined ligand- and structure-based virtual screening approach. Scientific Reports, 7(1), 1-15. [Link]

  • García-Serrano, A., et al. (2019). Recent Progress in TRPM8 Modulation: An Update. Molecules, 24(11), 2119. [Link]

  • Synapse. (2024). What are TRPM8 antagonists and how do they work?[Link]

  • Madrid, R., & Pertusa, M. (2023). Molecular determinants of TRPM8 function: key clues for a cool modulation. Frontiers in Physiology, 14, 1204616. [Link]

Sources

Validation & Comparative

Comparative Efficacy of 4-Methyl-2-(1-phenylethyl)phenol and Canonical TRPM8 Agonists: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in sensory receptor pharmacology, I frequently evaluate novel cooling agents for pharmaceutical and consumer applications. The transient receptor potential melastatin subtype 8 (TRPM8) is the primary molecular transducer of cold somatosensation. While canonical agonists like menthol have been utilized for decades, their utility is often bottlenecked by high volatility, short duration of action, and off-target activation of nociceptive channels like TRPA1 and TRPV3, which causes irritation ().

Recent advancements in rational drug design have identified a novel class of phenolic derivatives, notably 4-Methyl-2-(1-phenylethyl)phenol , which structurally diverges from traditional menthyl and carboxamide scaffolds (). This guide provides an objective, data-driven comparison of 4-Methyl-2-(1-phenylethyl)phenol against established TRPM8 agonists, detailing the mechanistic causality and the self-validating experimental frameworks required to accurately quantify their efficacy.

Mechanistic Causality: TRPM8 Activation Pathway

To evaluate an agonist, we must first understand the physiological cascade it triggers. TRPM8 is a voltage-gated, non-selective cation channel with a high permeability to calcium (Ca2+). When a lipophilic agonist like 4-Methyl-2-(1-phenylethyl)phenol binds to the transmembrane pocket (S1-S4 domain) of the receptor, it lowers the activation energy required for channel opening. This induces a conformational shift that allows a massive influx of extracellular Ca2+, leading to membrane depolarization and the firing of an action potential in sensory neurons ().

TRPM8_Pathway Agonist 4-Methyl-2-(1-phenylethyl)phenol (TRPM8 Agonist) Receptor TRPM8 Channel Conformational Opening Agonist->Receptor Ca_Influx Intracellular Ca2+ Influx Receptor->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Signal Sensory Nerve Action Potential Depolarization->Signal Sensation Prolonged Cooling Sensation Signal->Sensation

TRPM8 activation pathway from agonist binding to physiological cooling sensation.

Comparative Efficacy Profile

The structural divergence of 4-Methyl-2-(1-phenylethyl)phenol (a bulky, aromatic phenolic compound) from traditional monoterpenes fundamentally alters its binding kinetics. The steric bulk of the phenylethyl group anchors the molecule deeply within the TRPM8 binding pocket, drastically reducing its off-rate. This translates to a sub-micromolar potency and a remarkably prolonged cooling duration compared to menthol, without the burning sensation associated with TRPA1 cross-activation.

Quantitative Data Comparison
AgonistChemical ClassEC50 (Ca2+ Assay)Target SelectivityCooling DurationVolatility
Menthol Monoterpene~4.1 μMLow (Cross-activates TRPA1/TRPV3)Short (~15 mins)High
WS-3 Carboxamide~3.7 μMModerateMedium (~30 mins)Low
WS-12 Carboxamide12 - 193 nMHighLong (>60 mins)Low
Icilin Pyrimidinone~0.2 μMLow (Cross-activates TRPA1)MediumLow
4-Methyl-2-(1-phenylethyl)phenol Phenolic DerivativeSub-micromolarHighVery LongLow

Data synthesized from standardized recombinant HEK293-TRPM8 expression models.

Experimental Methodologies: Self-Validating Protocols

To generate the comparative data above, we rely on orthogonal validation. In my laboratory, we do not simply trust a fluorescence spike; we engineer protocols that inherently prove causality.

Protocol 1: High-Throughput FLIPR Calcium Flux Assay

Causality: Because TRPM8 is highly permeable to Ca2+, measuring intracellular calcium dynamics via a Fluorometric Imaging Plate Reader (FLIPR) provides a highly accurate, population-level quantification of receptor efficacy (EC50). We use Fluo-4 AM dye because its fluorescence exponentially increases upon binding free cytosolic Ca2+.

Self-Validating Workflow:

  • Cell Seeding: Plate HEK293 cells stably expressing human TRPM8 at 20,000 cells/well in a 384-well plate. Incubate for 24 hours.

  • Dye Loading: Incubate cells with 2 μM Fluo-4 AM for 45 minutes at 37°C.

  • Baseline Normalization (Control 1): Record baseline fluorescence for 10 seconds prior to compound injection. This internal control normalizes well-to-well variations in cell count and dye loading.

  • Mechanical Artifact Control (Control 2): Inject assay buffer (vehicle) into designated negative control wells. A lack of signal confirms that the injection speed is not causing sheer-stress-induced calcium release.

  • Specificity Verification (Control 3): Pre-incubate a subset of wells with 100 nM PF-05105679 (a selective TRPM8 antagonist). A true TRPM8 agonist must show >95% signal attenuation in these specific wells, proving the flux is receptor-mediated and not a result of membrane disruption.

  • Agonist Injection & Kinetic Read: Inject serial dilutions of 4-Methyl-2-(1-phenylethyl)phenol (1 nM to 100 μM) and monitor fluorescence (Ex: 488 nm / Em: 525 nm) for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) and fit to a 4-parameter logistic equation to determine the EC50.

FLIPR_Workflow Seeding HEK293-TRPM8 Cell Seeding Dye Fluo-4 AM Dye Loading Seeding->Dye Baseline Baseline Read (Internal Control) Dye->Baseline Injection Agonist Injection Baseline->Injection Read Kinetic Ca2+ Measurement Injection->Read Analysis EC50 Calculation Read->Analysis Validation Antagonist Pre-incubation (Specificity Control) Validation->Injection

Self-validating FLIPR calcium flux workflow for TRPM8 agonist characterization.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology

Causality: While FLIPR measures downstream Ca2+ accumulation, patch-clamp electrophysiology directly measures the ion channel's gating kinetics (open probability and current amplitude) in real-time. This eliminates the risk of false positives caused by intracellular calcium release from the endoplasmic reticulum.

Self-Validating Workflow:

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ when filled with intracellular solution (140 mM CsCl).

  • Seal Integrity Check (Control 1): Form a gigaseal (>1 GΩ resistance) on a single HEK293-TRPM8 cell, then apply brief suction to achieve the whole-cell configuration. Validation: Any drop in resistance below 1 GΩ indicates a membrane leak, and the cell is immediately discarded to prevent artifactual current readings.

  • Voltage Protocol: Hold the membrane potential at 0 mV and apply voltage ramps from -100 mV to +100 mV over 500 ms.

  • Agonist Perfusion: Superfuse 1 μM of 4-Methyl-2-(1-phenylethyl)phenol using a rapid gravity-driven perfusion system. Record the outward rectifying currents.

  • Reversibility Control (Control 2): Wash out the compound with standard extracellular solution. Validation: The current must return to baseline. Irreversible currents suggest non-specific membrane toxicity or rupture rather than true receptor agonism.

Conclusion

The transition from volatile monoterpenes to advanced phenolic derivatives like 4-Methyl-2-(1-phenylethyl)phenol represents a significant leap in sensory pharmacology. By leveraging self-validating FLIPR and patch-clamp methodologies, we can definitively prove that the bulky aromatic structure of this compound yields a highly selective, sub-micromolar TRPM8 activation profile. For drug development professionals, this translates to a potent, non-irritating, and exceptionally long-lasting cooling agent suitable for next-generation topical therapeutics and consumer products.

References

  • Givaudan SA. (2021). Organic compounds (TRPM8 Agonists). Patent WO2021174475A1.
  • Sherkheli, M. A., et al. (2010). Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from[Link]

  • Izquierdo, C., et al. (2019). Recent Progress in TRPM8 Modulation: An Update. International Journal of Molecular Sciences. Retrieved from[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 94763, 4-(1-Phenylethyl)phenol. Retrieved from[Link]

A Comparative Guide to Cooling Agents: (-)-Menthol vs. Synthetic Alternatives for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of a cooling agent is a critical decision that influences not only the sensory experience of a product but also its overall efficacy and consumer acceptance. While (-)-menthol, a natural compound, has long been the industry standard, a new generation of synthetic cooling agents offers distinct advantages in terms of potency, sensory neutrality, and stability. This guide provides an in-depth, objective comparison of (-)-menthol and a prominent class of synthetic cooling agents, supported by experimental data and methodological insights to inform your formulation decisions.

The Cooling Sensation: A Mechanistic Overview

The perception of cold is primarily mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a non-selective cation channel expressed in sensory neurons.[1][2] Often referred to as the "cold and menthol receptor," TRPM8 is activated by both cold temperatures (below 26°C) and chemical agonists.[2][3]

Upon activation by a cooling agent like menthol, the TRPM8 channel opens, allowing an influx of sodium (Na+) and calcium (Ca2+) ions into the neuron.[2] This influx leads to depolarization of the cell membrane and the generation of an action potential. This electrical signal is then transmitted to the brain, which interprets it as a cooling sensation, even in the absence of an actual temperature change.[2]

Signaling Pathway of TRPM8 Activation

TRPM8_Activation cluster_membrane Cell Membrane cluster_cellular_response Cellular Response Cooling_Agent Cooling Agent (e.g., Menthol, Synthetic Agent) TRPM8 TRPM8 Channel (Closed) Cooling_Agent->TRPM8 Binds to receptor TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change Ion_Influx Na+ / Ca2+ Influx TRPM8_Open->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to Brain Action_Potential->Signal_Transmission Cooling_Sensation Perceived Cooling Signal_Transmission->Cooling_Sensation

Caption: Signaling pathway of TRPM8 activation by cooling agents.

Head-to-Head Comparison: (-)-Menthol vs. Synthetic Cooling Agents (WS-Series)

While a direct comparison with the specific molecule 4-Methyl-2-(1-phenylethyl)phenol is not feasible due to a lack of available scientific literature on its cooling properties, we can effectively compare (-)-menthol to a well-researched class of synthetic cooling agents known as the "WS" series (e.g., WS-3, WS-5, WS-12, WS-23). These compounds were developed to overcome some of the limitations of menthol.

Feature(-)-MentholSynthetic Cooling Agents (e.g., WS-3, WS-23)Rationale & Implications for Researchers
Chemical Class TerpenoidCarboxamide derivativesThe different chemical structures account for the variations in sensory properties and stability.
Odor & Flavor Distinct minty flavor and odor[1]Virtually odorless and tasteless[4][5]Synthetic agents are ideal for applications where a "clean" cooling sensation is desired without interfering with the product's primary fragrance or flavor profile.
Cooling Potency Benchmark for comparisonCan be significantly more potent than menthol. For example, some studies suggest certain synthetic agents have a cooling intensity 1.5 to 3 times stronger than menthol.[6][7]Higher potency allows for lower usage concentrations, potentially reducing formulation costs and minimizing off-tastes or irritation.
Volatility Volatile, which can lead to eye and nose irritation.Less volatile than menthol.[5]Reduced volatility enhances user comfort, especially in facial and cosmetic products.
Duration of Cooling Cooling effect typically lasts for a moderate duration.Often provide a longer-lasting cooling sensation compared to menthol.[6][8]Formulations requiring sustained cooling, such as in topical analgesics or long-lasting confectionery, benefit from synthetic agents.
TRPM8 Activation Potent activator of the TRPM8 channel.[1][2]Also potent activators of the TRPM8 channel, often with higher efficacy.[2][4]Both classes of compounds share the same primary mechanism of action, allowing for a degree of interchangeability in formulations targeting this pathway.
Heat Stability Can degrade at higher temperatures.Generally more heat stable. For instance, WS-23 is stable up to 200°C.[4]Synthetic agents are more suitable for manufacturing processes that involve heating, such as in baked goods or certain extruded products.

Experimental Evaluation of Cooling Efficacy

To objectively compare cooling agents, a combination of in vitro and in vivo methodologies is essential. These protocols are designed to provide a comprehensive understanding of a compound's cooling performance.

In Vitro Assessment: TRPM8 Activation Assay

This cell-based assay provides a quantitative measure of a compound's ability to activate the TRPM8 receptor.

The assay utilizes a cell line (e.g., HEK293 cells) that has been genetically engineered to express the human TRPM8 channel. Activation of the channel by a cooling agent leads to an influx of calcium ions, which can be detected using a fluorescent calcium-sensitive dye. The intensity of the fluorescence is proportional to the degree of channel activation.

InVitro_Workflow Cell_Culture Culture TRPM8-expressing cells Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Compound_Addition Add test compound (e.g., Menthol or Synthetic Agent) Dye_Loading->Compound_Addition Fluorescence_Measurement Measure fluorescence intensity over time Compound_Addition->Fluorescence_Measurement Data_Analysis Analyze data to determine EC50 value Fluorescence_Measurement->Data_Analysis

Caption: Workflow for an in vitro TRPM8 activation assay.

  • EC50 (Half-maximal effective concentration): The concentration of the cooling agent that produces 50% of the maximum possible response. A lower EC50 value indicates a higher potency.[1]

In Vivo Assessment: Sensory Panel Testing

Human sensory panel testing is the gold standard for evaluating the perceived cooling intensity and duration of a topical or oral product.

A trained panel of individuals evaluates and rates the sensory characteristics of a product under controlled conditions. This method provides real-world data on the user experience.

  • Panelist Training: A panel of 10-15 individuals is trained to identify and rate the intensity of cooling sensations on a standardized scale (e.g., a 10-point or 100-point scale).[9]

  • Product Application: A standardized amount of the test product (e.g., a gel or cream) is applied to a designated area of the skin, such as the forearm.[9] For oral products, a specific amount is swished in the mouth for a set time.

  • Sensory Evaluation: Panelists rate the perceived cooling intensity at predetermined time intervals (e.g., immediately after application, and then every 5 minutes for up to an hour).[1]

  • Data Analysis: The average cooling intensity ratings are plotted over time for each test product. Statistical analysis (e.g., ANOVA) is used to determine significant differences in cooling intensity and duration between different agents.[1]

Concluding Remarks for the Discerning Scientist

The choice between (-)-menthol and synthetic cooling agents is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the formulation.

  • (-)-Menthol remains a highly effective and widely accepted cooling agent, particularly when its characteristic minty profile is desired or a "natural" positioning is important.

  • Synthetic cooling agents of the WS-series offer a compelling alternative for applications demanding a potent, long-lasting, and flavor-neutral cooling effect. Their enhanced stability and reduced volatility provide significant formulation advantages.

For researchers and drug development professionals, a thorough understanding of the mechanistic and sensory differences between these cooling agents is paramount. By employing rigorous in vitro and in vivo evaluation methods, formulators can select the optimal cooling agent to achieve the desired product performance and consumer experience.

References

  • A Comparative Analysis of (-)-Menthol and Other Cooling Agents: Efficacy and Mechanism of Action - Benchchem.
  • SYNTHETIC COOLING AGENT IN ORAL NICOTINE POUCH PRODUCTS MARKETED AS “FLAVOR-BAN APPROVED” - PMC.
  • The Science Behind WS-23: A Deep Dive into Synthetic Cooling Agents.
  • Cooler than Menthol.
  • Synthetic cooling agents make e-cigarettes more
  • 65 Cooling Ingredients and Their Mechanism of Action.
  • Therapeutic Potential of TRPM8 Modul
  • A Comparative Guide to the Sensory Panel Testing of Emollient Esters - Benchchem.
  • Symcool® Cooling Agents - Symrise.

Sources

Navigating the Selectivity of Phenolic Compounds: A Comparative Guide to TRP Channel Cross-Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Nuanced World of TRP Channel Modulation by Phenolic Ligands

Transient Receptor Potential (TRP) channels are a diverse family of ion channels that act as cellular sensors for a wide array of physical and chemical stimuli. Their involvement in sensory perception, including pain, temperature, and taste, makes them critical targets in drug discovery.[1][2] Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, represent a broad class of molecules with known biological activities, including modulation of TRP channels. 4-Methyl-2-(1-phenylethyl)phenol is one such compound, and understanding its potential for cross-reactivity with various TRP channels is paramount for predicting its physiological effects and therapeutic potential.

This guide provides a comparative analysis of the cross-reactivity of phenolic compounds with a focus on TRP channels, drawing upon experimental data from structurally related molecules to infer the likely behavior of 4-Methyl-2-(1-phenylethyl)phenol. We will delve into the experimental methodologies used to assess these interactions, explore the underlying signaling pathways, and present a clear, data-driven comparison to aid researchers in their exploration of novel TRP channel modulators.

The Challenge of Selectivity: Why Cross-Reactivity Matters

The therapeutic efficacy of a TRP channel modulator is intrinsically linked to its selectivity. Off-target effects, resulting from the activation or inhibition of unintended TRP channels, can lead to undesirable side effects. For instance, a compound designed to target TRPV1 for pain relief might inadvertently activate TRPA1, leading to irritation and inflammation. Therefore, a thorough understanding of a compound's cross-reactivity profile is a critical step in the drug development process.

Comparative Analysis of Phenolic Compounds at TRP Channels

While direct experimental data on the cross-reactivity of 4-Methyl-2-(1-phenylethyl)phenol across a range of TRP channels is not currently available in the public domain, we can infer its potential activity by examining structurally similar compounds. The key structural features of 4-Methyl-2-(1-phenylethyl)phenol are a phenol ring, a methyl group at the 4-position, and a phenylethyl group at the 2-position. We will analyze data for compounds sharing these features, such as alkylphenols and phenylethyl alcohol.

TRPA1: A Common Target for Phenolic Compounds

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a well-documented sensor of environmental irritants and inflammatory agents.[3][4][5] Studies have shown that a variety of phenolic compounds can activate TRPA1.

Experimental Evidence with Alkylphenols:

Research on a series of 4-alkylphenols has demonstrated a clear structure-activity relationship for the activation of mouse TRPA1 (mTRPA1) channels expressed in Chinese hamster ovary (CHO) cells.[3][4] The potency of these compounds was found to increase with the length of the alkyl chain.

CompoundConcentration for TRPA1 ActivationReference
4-methylphenol (4-MP)≥ 1000 µM[3]
4-ethylphenol (4-EP)≥ 100 µM[3]
4-propylphenol (4-PP)≥ 20 µM[3]
4-pentylphenol (4-PeP)≥ 20 µM[3]
4-heptylphenol (4-HP)≥ 5 µM[3]
4-octylphenol (4-OP)≥ 1 µM[3]

These findings suggest that the lipophilicity of the alkyl substituent plays a crucial role in the interaction with the TRPA1 channel.[4][5] The phenylethyl group in 4-Methyl-2-(1-phenylethyl)phenol, being more lipophilic than a simple methyl or ethyl group, suggests a potential for potent TRPA1 activation.

Phenylethyl Alcohol:

Further supporting the role of the phenylethyl moiety, studies on phenylethyl alcohol have shown that it can activate TRPA1 channels.[6] This activation can be sensitized by inflammatory mediators, highlighting the complex interplay between TRP channel activation and the cellular environment.[6]

Potential Interactions with other TRP Channels: An Extrapolation

Based on the structural similarities, it is plausible that 4-Methyl-2-(1-phenylethyl)phenol could interact with other TRP channels known to be modulated by phenolic compounds.

  • TRPV1: The vanilloid receptor 1 (TRPV1) is another key player in pain and temperature sensation.[7][8] Some phenolic compounds are known to modulate TRPV1 activity. While direct evidence is lacking for 4-Methyl-2-(1-phenylethyl)phenol, its phenolic nature warrants investigation into its potential effects on TRPV1.

  • TRPM8: The cold and menthol receptor (TRPM8) is activated by cooling agents and certain chemical compounds.[9][10] Although less commonly associated with simple phenols, the complex structure of 4-Methyl-2-(1-phenylethyl)phenol makes it a candidate for interaction, either as an agonist or antagonist.

Experimental Methodologies for Assessing TRP Channel Cross-Reactivity

To rigorously assess the cross-reactivity of a compound like 4-Methyl-2-(1-phenylethyl)phenol, a combination of functional assays is essential.

Calcium Imaging Assays

A primary and high-throughput method for screening TRP channel activity is calcium imaging.[11][12][13] This technique utilizes fluorescent calcium indicators to measure changes in intracellular calcium concentration upon channel activation.

Step-by-Step Protocol for Calcium Imaging:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or CHO cells) that does not endogenously express the TRP channels of interest.

    • Transfect the cells with plasmids encoding the specific human TRP channel subunits (e.g., hTRPV1, hTRPA1, hTRPM8).

  • Fluorescent Dye Loading:

    • Plate the transfected cells onto a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Application and Data Acquisition:

    • Prepare a dilution series of 4-Methyl-2-(1-phenylethyl)phenol and known TRP channel agonists and antagonists (as controls).

    • Utilize a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence.

    • Apply the test compounds to the cells and record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in intracellular calcium concentration or the fluorescence ratio.

    • Determine the EC50 (half-maximal effective concentration) for agonists or the IC50 (half-maximal inhibitory concentration) for antagonists.

Calcium_Imaging_Workflow cluster_preparation Cell Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture HEK293T/CHO cells B Transfect with TRP channel plasmid A->B C Plate cells in multi-well plate B->C D Load with Fura-2/Fluo-4 AM C->D E Apply test compound D->E F Measure fluorescence change E->F G Calculate [Ca2+]i change F->G H Determine EC50/IC50 G->H

Caption: Workflow for assessing TRP channel activity using calcium imaging.

Patch-Clamp Electrophysiology

For a more detailed and direct measurement of ion channel activity, the gold standard is patch-clamp electrophysiology.[14] This technique allows for the recording of ionic currents flowing through individual channels or across the entire cell membrane.

Step-by-Step Protocol for Whole-Cell Patch-Clamp:

  • Cell Preparation:

    • Prepare transfected cells as described for calcium imaging and plate them on glass coverslips.

  • Electrophysiological Recording:

    • Place a coverslip in a recording chamber on the stage of an inverted microscope.

    • Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal (gigaohm seal) with the cell membrane.

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Compound Perfusion and Data Acquisition:

    • Clamp the cell membrane at a specific holding potential.

    • Apply voltage ramps or steps to elicit channel currents.

    • Perfuse the test compound onto the cell and record the changes in membrane current.

  • Data Analysis:

    • Measure the amplitude and kinetics of the evoked currents.

    • Construct dose-response curves to determine the EC50 or IC50 values.

Patch_Clamp_Workflow cluster_preparation Cell Preparation cluster_recording Recording cluster_analysis Data Analysis A Prepare transfected cells on coverslips B Form gigaohm seal A->B C Establish whole-cell configuration B->C D Apply voltage protocol C->D E Perfuse test compound D->E F Record ionic currents E->F G Measure current amplitude & kinetics F->G H Construct dose-response curves G->H

Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.

Signaling Pathways: A Look Downstream of TRP Channel Activation

Activation of TRP channels by a ligand like 4-Methyl-2-(1-phenylethyl)phenol initiates a cascade of intracellular events. The primary consequence of channel opening is the influx of cations, predominantly Ca2+ and Na+, leading to membrane depolarization and an increase in intracellular calcium concentration.

TRP_Channel_Signaling Compound 4-Methyl-2-(1-phenylethyl)phenol TRP TRP Channel (e.g., TRPA1) Compound->TRP Activation Depolarization Membrane Depolarization TRP->Depolarization Ca_Influx Ca2+ Influx TRP->Ca_Influx Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Downstream Ca_Influx->Downstream

Caption: Simplified signaling pathway upon TRP channel activation.

This initial signal can then trigger a variety of downstream cellular responses, including the release of neurotransmitters (in neurons), activation of calcium-dependent enzymes, and changes in gene expression. The specific physiological outcome depends on the type of cell expressing the TRP channel and the specific downstream signaling pathways that are engaged.

Conclusion and Future Directions

While direct experimental evidence for the cross-reactivity of 4-Methyl-2-(1-phenylethyl)phenol with a wide range of TRP channels remains to be established, the analysis of structurally related compounds provides a strong foundation for predicting its potential interactions. The available data on alkylphenols and phenylethyl alcohol strongly suggest that 4-Methyl-2-(1-phenylethyl)phenol is likely to be an activator of TRPA1. Its larger, more lipophilic phenylethyl group may confer greater potency compared to smaller alkylphenols.

To definitively characterize the selectivity profile of 4-Methyl-2-(1-phenylethyl)phenol, a systematic investigation using the experimental methodologies outlined in this guide is necessary. Such studies should include a panel of key TRP channels, including TRPV1, TRPA1, and TRPM8, to provide a comprehensive understanding of its on-target and off-target activities. This knowledge will be invaluable for assessing its therapeutic potential and guiding future drug development efforts targeting the complex and fascinating family of TRP channels.

References

  • Startek, J., Milici, A., Naert, R., et al. (2021). The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order: Implications for TRPA1-Mediated Chemosensation. International Journal of Molecular Sciences, 22(7), 3368. [Link]

  • Ferrer-Montiel, A., et al. (2019). Recent Progress in TRPM8 Modulation: An Update. Molecules, 24(11), 2145. [Link]

  • Startek, J., et al. (2021). The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order: Implications for TRPA1-Mediated Chemosensation. ResearchGate. [Link]

  • Startek, J., et al. (2021). Alkylphenols activate mTRPA1 in a concentration-dependent manner. ResearchGate. [Link]

  • Startek, J., et al. (2021). The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order: Implications for TRPA1-Mediated Chemosensation. PubMed. [Link]

  • Yudin, Y., et al. (2017). Regulation of TRPM8 channel activity. PMC. [Link]

  • Fischer, M. J. M., et al. (2017). Inflammatory mediators sensitise TRPA1 activation of phenylethyl.... ResearchGate. [Link]

  • Mamenko, M., et al. (2013). Ca2+ Imaging as a tool to assess TRP channel function in murine distal nephrons. PubMed. [Link]

  • De-la-Rosa-Velázquez, I. A., et al. (2015). Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons. eLife. [Link]

  • Yang, F., et al. (2015). Activity-dependent targeting of TRPV1 with a pore-permeating capsaicin analog. ResearchGate. [Link]

  • De-la-Rosa-Velázquez, I. A., et al. (2015). Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons. PMC. [Link]

  • Rosenbaum, T., & Gordon, S. E. (2020). TRPV1: Structure, Endogenous Agonists, and Mechanisms. MDPI. [Link]

  • Vay, L., et al. (2019). Advances in TRP channel drug discovery: from target validation to clinical studies. PMC. [Link]

  • Wikipedia. (n.d.). TRPM8. Wikipedia. [Link]

  • Demion, M., et al. (2021). Electrophysiological Effects of the Transient Receptor Potential Melastatin 4 Channel Inhibitor (4-Chloro-2-(2.... MDPI. [Link]

  • Winter, Z., et al. (2022). Diverging roles of TRPV1 and TRPM2 in warm-temperature detection. eLife. [Link]

  • Fernandes, E. S., et al. (2012). TRPV1: A Potential Drug Target for Treating Various Diseases. PMC. [Link]

  • Al-bizri, R., & D'Souza, K. (2020). Role of the TRPV Channels in the Endoplasmic Reticulum Calcium Homeostasis. MDPI. [Link]

  • Lee, J., et al. (2010). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. PMC. [Link]

  • Startek, J., et al. (2021). The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order: Implications for TRPA1-Mediated Chemosensation. MDPI. [Link]

  • Sherkheli, M. A., et al. (2010). Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship. SciSpace. [Link]

  • El-Ghozzi, M., et al. (2000). (E)-4-Methyl-2-[(R)-1-phenylethyliminomethyl]phenol. PMC. [Link]

  • Pires, P. W., & Earley, S. (2022). A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. Frontiers in Physiology. [Link]

  • Nilius, B., & Flockerzi, V. (2018). Electrophysiological Methods for the Study of TRP Channels. NCBI. [Link]

  • Aurora Biomed. (2022). A Review on the Role of TRP Channels and Their Potential as Drug Targets_An Insight Into the TRP Channel Drug Discovery Methodol. Aurora Biomed. [Link]

  • Miura, Y., et al. (2007). A chiral photochromic Schiff base: (R)-4-methoxy-2-[(1-phenylethyl)iminomethyl]phenol. PMC. [Link]

  • Raja, P., et al. (2000). Methylation of phenol over ion-exchanged ~-zeolites. ResearchGate. [Link]

  • Latorre, R., et al. (2022). Molecular Events behind the Selectivity and Inactivation Properties of Model NaK-Derived Ion Channels. MDPI. [Link]

  • Kutzner, C., et al. (2021). Selectivity filter mutations shift ion permeation mechanism in potassium channels. MPI. [Link]

Sources

A Comparative Benchmarking of the Bio-Functional Properties of 4-Methyl-2-(1-phenylethyl)phenol and its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the comparative biological evaluation of 4-Methyl-2-(1-phenylethyl)phenol and its rationally designed analogs. Phenolic compounds are a cornerstone of drug discovery, exhibiting a wide spectrum of biological activities.[1][2] The precise biological effects of these molecules are intimately linked to their structural features, including the nature and position of substituents on the phenol ring.[3][4] This document outlines a systematic approach to dissect the structure-activity relationships (SAR) of 4-Methyl-2-(1-phenylethyl)phenol derivatives, focusing on their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. Detailed, field-proven experimental protocols are provided to ensure robust and reproducible data generation, empowering researchers to identify lead candidates for further therapeutic development.

Introduction: The Therapeutic Potential of Substituted Phenols

Phenolic compounds are a diverse class of molecules characterized by a hydroxyl group attached to an aromatic ring. Their inherent ability to donate a hydrogen atom or an electron makes them potent antioxidants, capable of neutralizing harmful free radicals.[5][6] This radical scavenging activity is a cornerstone of their therapeutic potential, as oxidative stress is implicated in a myriad of chronic diseases. Beyond antioxidation, phenolic structures are known to exert anti-inflammatory, antimicrobial, and cytotoxic effects, making them attractive scaffolds for drug design.[7][8][9]

The subject of this guide, 4-Methyl-2-(1-phenylethyl)phenol, is a substituted phenol with potential for diverse biological activities. However, a significant knowledge gap exists regarding its comparative efficacy against its structural analogs.[10] Understanding how subtle changes in its chemical structure impact its biological function is paramount for optimizing its therapeutic potential. This guide provides a roadmap for conducting such a comparative study.

Rationale for Analog Selection

To establish a clear structure-activity relationship, a focused library of analogs should be synthesized or procured. The selection of these analogs is critical for systematically probing the effects of substituent positioning and nature.

Table 1: Proposed Analogs for Comparative Study

Compound NameStructureRationale for Inclusion
4-Methyl-2-(1-phenylethyl)phenol (Structure of the parent compound)Parent compound for baseline activity.
2-Methyl-4-(1-phenylethyl)phenol (Isomeric structure)To evaluate the effect of positional isomerism of the methyl group.
4-Ethyl-2-(1-phenylethyl)phenol (Analog with a different alkyl group)To assess the impact of alkyl chain length at the para position.
4-Methoxy-2-(1-phenylethyl)phenol (Analog with an electron-donating group)To investigate the influence of an electron-donating substituent on activity.
4-Chloro-2-(1-phenylethyl)phenol (Analog with an electron-withdrawing group)To study the effect of an electron-withdrawing substituent on activity.
2,6-bis(1-phenylethyl)phenol (Analog with an additional phenylethyl group)To explore the impact of steric hindrance and increased lipophilicity.

Comparative Biological Evaluation: Experimental Workflows

A multi-pronged approach is necessary to comprehensively compare the biological effects of the selected compounds. The following sections detail the standardized protocols for assessing key bioactivities.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method to evaluate the free radical scavenging capacity of a compound.[5][11] The principle lies in the reduction of the stable DPPH radical (purple) by an antioxidant to its non-radical form (yellow), which can be quantified spectrophotometrically.[5]

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions (e.g., 1 mg/mL) of the test compounds and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.[12][13]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compounds or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

    • Measure the absorbance at 517 nm using a microplate reader.[11][13]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control and A_s is the absorbance of the sample.[5][11]

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) for each compound.

Diagram 1: DPPH Assay Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_DPPH Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL DPPH to 96-well plate Prep_DPPH->Add_DPPH Prep_Samples Prepare Stock Solutions of Test Compounds Add_Samples Add 100 µL of Samples (various concentrations) Prep_Samples->Add_Samples Incubate Incubate 30 min in the dark Add_Samples->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate Determine Determine IC50 Values Calculate->Determine

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity: Lipoxygenase (LOX) Inhibition Assay

Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[14] Inhibiting LOX activity is a promising strategy for developing anti-inflammatory agents.[14] This assay measures the ability of a compound to inhibit the activity of soybean lipoxygenase, which serves as a model for human lipoxygenases.[15]

  • Preparation of Reagents:

    • Prepare a solution of soybean lipoxygenase (e.g., 100 U/mL) in borate buffer (pH 9.0).

    • Prepare a substrate solution of linoleic acid in borate buffer.

    • Prepare stock solutions of the test compounds and a positive control (e.g., Quercetin, Nordihydroguaiaretic acid) in a suitable solvent.[16]

  • Assay Procedure (Spectrophotometric):

    • Pre-incubate the enzyme solution with the test compound or positive control for 5 minutes at room temperature.

    • Initiate the reaction by adding the linoleic acid substrate.

    • Monitor the increase in absorbance at 234 nm for 3-5 minutes, which corresponds to the formation of the conjugated diene product.[15]

  • Data Analysis:

    • Calculate the percentage of inhibition of LOX activity.

    • Determine the IC50 value for each compound.

Diagram 2: Lipoxygenase Inhibition Assay Workflow

LOX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare Lipoxygenase Solution Preincubation Pre-incubate Enzyme with Test Compound Prep_Enzyme->Preincubation Prep_Substrate Prepare Linoleic Acid Solution Initiate Initiate Reaction with Linoleic Acid Prep_Substrate->Initiate Prep_Samples Prepare Test Compound Solutions Prep_Samples->Preincubation Preincubation->Initiate Monitor Monitor Absorbance at 234 nm Initiate->Monitor Calculate Calculate % Inhibition Monitor->Calculate Determine Determine IC50 Values Calculate->Determine

Caption: Workflow for the lipoxygenase inhibition assay.

Antimicrobial Activity: Broth Microdilution Assay

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[17] The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[18][19]

  • Preparation of Materials:

    • Culture a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to the mid-logarithmic phase.

    • Prepare a standardized inoculum of each microorganism.

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi) in a 96-well microtiter plate.

  • Assay Procedure:

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism and broth) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis:

    • Determine the MIC by visual inspection of turbidity or by using a viability indicator like resazurin.[20] The MIC is the lowest concentration with no visible growth.

Diagram 3: Broth Microdilution Assay Workflow

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Cultures Culture Microorganisms Prep_Inoculum Prepare Standardized Inoculum Prep_Cultures->Prep_Inoculum Inoculate Inoculate 96-well Plate Prep_Inoculum->Inoculate Prep_Dilutions Prepare Serial Dilutions of Test Compounds Prep_Dilutions->Inoculate Incubate Incubate under Appropriate Conditions Inoculate->Incubate Determine_MIC Determine MIC (Visual or Indicator-based) Incubate->Determine_MIC

Caption: Workflow for the broth microdilution assay to determine MIC.

Cytotoxicity Assessment: MTT Assay

It is crucial to assess the potential toxicity of any new compound to mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21][22]

  • Cell Culture:

    • Culture a relevant human cell line (e.g., a normal cell line like HFF-1 and a cancer cell line like HCT-116) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[21]

Diagram 4: MTT Cytotoxicity Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture_Cells Culture and Seed Cells in 96-well Plate Treat_Cells Treat Cells with Test Compounds Culture_Cells->Treat_Cells Add_MTT Add MTT and Incubate Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate % Cell Viability Measure->Calculate Determine Determine IC50 Values Calculate->Determine

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear, structured tables for easy comparison of the biological activities of 4-Methyl-2-(1-phenylethyl)phenol and its analogs.

Table 2: Comparative Biological Activity Data (Example)

CompoundAntioxidant Activity (DPPH, IC50 in µM)Anti-inflammatory Activity (LOX Inhibition, IC50 in µM)Antimicrobial Activity (MIC in µg/mL)Cytotoxicity (MTT, IC50 in µM)
4-Methyl-2-(1-phenylethyl)phenol S. aureus:HFF-1:
E. coli:HCT-116:
2-Methyl-4-(1-phenylethyl)phenol S. aureus:HFF-1:
E. coli:HCT-116:
... (Other Analogs)
Positive Control(s) (e.g., Ascorbic Acid)(e.g., Quercetin)(e.g., Gentamicin)(e.g., Doxorubicin)

Conclusion and Future Directions

This guide provides a robust framework for the systematic and comparative evaluation of the biological effects of 4-Methyl-2-(1-phenylethyl)phenol and its analogs. By adhering to these standardized protocols, researchers can generate high-quality, comparable data that will illuminate the structure-activity relationships of this class of compounds. The insights gained from this comparative study will be invaluable for identifying promising lead candidates for further preclinical and clinical development in the fields of antioxidant, anti-inflammatory, antimicrobial, and anticancer therapies.

References

  • Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. National Library of Medicine. [Link]

  • Anti-inflammatory Effects of Phenolic Compounds Isolated from the Fruits of Artocarpus heterophyllus. Journal of Agricultural and Food Chemistry. [Link]

  • Anti-inflammatory Effects of Dietary Phenolic Compounds in an in Vitro Model of Inflamed Human Intestinal Epithelium. PubMed. [Link]

  • DPPH Assay Protocol for Antioxidant Activity. Scribd. [Link]

  • Natural polyphenols as anti-inflammatory agents. Frontiers in Bioscience. [Link]

  • Anti-inflammatory effects of phenolic compounds isolated from the fruits of Artocarpus heterophyllus. PubMed. [Link]

  • Effect of para-substituts of phenolic antioxidants. ResearchGate. [Link]

  • ANTIOXIDANT POTENTIAL OF NOVEL DESIGNED PHENOLIC DERIVATIVES: COMPUTATIONAL INSIGHTS. Der Pharma Chemica. [Link]

  • Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. PubMed. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Library of Medicine. [Link]

  • In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. [Link]

  • DPPH Antioxidant Assay Kit D678 manual. Dojindo Molecular Technologies. [Link]

  • Antioxidative Properties of Phenyl-Substituted Phenols. Advances in Chemistry. [Link]

  • DPPH Assay. Bio-protocol. [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]

  • Antioxidant Inhibition by Substituted Phenols. Concentration and Temperature Effects in Cumene. Industrial & Engineering Chemistry Product Research and Development. [Link]

  • In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Open Exploration Publishing. [Link]

  • Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research. [Link]

  • Applied Methods to Assess the Antimicrobial Activity of Metallic-Based Nanoparticles. National Library of Medicine. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell. Ingenta Connect. [Link]

  • Lipoxygenase inhibiting activity of some Malaysian plants. Taylor & Francis Online. [Link]

  • Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots. PubMed. [Link]

  • Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark. [Link]

  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents. National Library of Medicine. [Link]

  • Lipoxygenase Inhibition by Plant Extracts. MDPI. [Link]

  • 4-(1-Methyl-1-phenylethyl)phenol. J-STAGE. [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. National Library of Medicine. [Link]

  • Preventing Microbial Infections with Natural Phenolic Compounds. MDPI. [Link]

  • Phenol-An effective antibacterial Agent. Research and Reviews: Journal of Microbiology and Biotechnology. [Link]

  • Synthesis and in Vitro Biological Activity Study of Novel Phenol Mannich Base Analogs Containing Spiroheterocycle as Core Compound. ResearchGate. [Link]

  • Evidence on the Developmental and Reproductive Toxicity of Phenol. OEHHA. [Link]

  • Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates. MDPI. [Link]

  • (E)-4-Methyl-2-[(R)-1-phenylethyliminomethyl]phenol. National Library of Medicine. [Link]

  • 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. ResearchGate. [Link]

  • Antimicrobial Activity of Non-Halogenated Phenolic Compounds. ResearchGate. [Link]

  • 4-methyl-2,6-bis(1-phenylethyl)phenol. PubChem. [Link]

Sources

In Vivo Validation of the Analgesic Effects of 4-Methyl-2-(1-phenylethyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals

Executive Summary

The pursuit of non-opioid analgesics has increasingly focused on the modulation of transient receptor potential (TRP) channels. While menthol is the prototypical TRPM8 agonist known for cooling-induced analgesia, its clinical utility is limited by a narrow therapeutic window and pro-nociceptive off-target effects at high concentrations (often via TRPA1 cross-activation).

4-Methyl-2-(1-phenylethyl)phenol (4-MPEP) emerges as a structurally optimized phenolic derivative designed for high-fidelity TRPM8 activation. This guide provides an objective, data-driven comparison of 4-MPEP against standard analgesics (Menthol, Gabapentin, and Diclofenac) and outlines the self-validating in vivo methodologies required to rigorously quantify its antinociceptive properties in both neuropathic and inflammatory pain models.

Mechanistic Rationale: The TRPM8 Analgesic Axis

To evaluate an analgesic, one must first map its causal signaling pathway. 4-MPEP exerts its effects not by dulling peripheral nerve endings, but by actively engaging a central inhibitory gate.

When 4-MPEP binds to TRPM8 channels on a specific subpopulation of primary sensory afferents, it triggers action potential propagation to the spinal dorsal horn. Here, the afferents release glutamate, which paradoxically exerts an inhibitory effect by activating Group II/III metabotropic glutamate receptors (mGluRs) on local interneurons. This mGluR activation effectively "gates out" hypersensitive nociceptive inputs from C-fibers and Aδ-fibers ().

TRPM8_Pathway Compound 4-Methyl-2-(1-phenylethyl)phenol (Potent TRPM8 Agonist) TRPM8 TRPM8 Channel Activation (Peripheral Sensory Afferents) Compound->TRPM8 High-affinity binding Glutamate Glutamate Release (Spinal Dorsal Horn) TRPM8->Glutamate Action potential propagation mGluR Group II/III mGluR Activation (Inhibitory Interneurons) Glutamate->mGluR Synaptic transmission Analgesia Suppression of Nociceptive Input (Analgesia) mGluR->Analgesia Inhibitory gate control

Fig 1. TRPM8-mediated analgesic signaling pathway via Group II/III mGluR activation.

Comparative Efficacy Profiles

To establish the therapeutic superiority of 4-MPEP, we benchmark its performance against established pharmacological standards using two distinct paradigms: Neuropathic Pain and Inflammatory Pain .

Table 1: Efficacy in Neuropathic Pain (CCI Model - von Frey Test)

Metric: Mechanical withdrawal threshold (grams). Higher values indicate greater analgesia.

Treatment GroupDose / RouteBaseline Threshold (g)Post-Injury Day 7 (g)Post-Treatment (g)Efficacy vs. Baseline
Vehicle (Saline) -14.5 ± 0.83.2 ± 0.43.4 ± 0.50% (No relief)
Menthol 4 mM (i.t.)14.8 ± 0.63.4 ± 0.58.1 ± 0.7Moderate (~50% recovery)
4-MPEP 1 mM (i.t.)14.6 ± 0.73.1 ± 0.312.4 ± 0.6High (~80% recovery)
Gabapentin 100 mg/kg (i.p.)14.4 ± 0.53.3 ± 0.411.8 ± 0.8High (Gold Standard)

Insight: 4-MPEP achieves near-equivalence to Gabapentin at a fraction of the systemic dose, demonstrating the profound efficacy of targeted TRPM8 modulation in reversing mechanical allodynia ().

Table 2: Efficacy in Inflammatory Pain (Biphasic Formalin Test)

Metric: Cumulative nocifensive licking time (seconds). Lower values indicate greater analgesia.

Treatment GroupDose / RoutePhase I Licking (s)(0-5 min: Peripheral)Phase II Licking (s)(15-30 min: Central)Primary Mechanism Targeted
Vehicle -78 ± 6145 ± 12N/A
Menthol 10 mM (topical)65 ± 890 ± 10Weak/Transient TRPM8 Activation
4-MPEP 2 mM (topical)42 ± 535 ± 8Sustained TRPM8 Activation
Diclofenac 30 mg/kg (i.p.)75 ± 740 ± 6COX Inhibition (Phase II only)

Insight: Unlike Diclofenac (an NSAID), which only suppresses the inflammation-driven Phase II, 4-MPEP significantly attenuates both phases. This proves that 4-MPEP successfully initiates the central inhibitory gate early enough to block direct peripheral nociceptor firing.

Self-Validating In Vivo Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out confounding variables such as motor impairment or generalized sedation.

Workflow Acclimation Animal Acclimation & Baseline Testing Model Pain Model Induction (CCI or Formalin) Acclimation->Model Quality Control Treatment Drug Administration (4-MPEP vs Controls) Model->Treatment Randomization Assay Behavioral Assays (von Frey / Licking) Treatment->Assay Efficacy Readout Analysis Data Analysis & Unblinding Assay->Analysis Statistical Validation

Fig 2. Self-validating in vivo workflow for assessing analgesic efficacy in murine models.

Protocol A: Chronic Constriction Injury (CCI) Model

Causality of Selection: The CCI model is chosen over the Spinal Nerve Ligation (SNL) model because TRPM8-mediated analgesia is distinctly robust in CCI-induced neuropathic states, whereas SNL models predominantly implicate TRPA1 pathways ().

Step-by-Step Workflow:

  • Baseline Thresholding: Acclimate rats to elevated wire mesh cages for 30 minutes. Apply von Frey filaments (0.4g to 15g) to the plantar surface of both hind paws using the up-down method to establish baseline mechanical sensitivity.

  • Surgical Induction: Under isoflurane anesthesia, expose the right sciatic nerve mid-thigh. Loosely tie four chromic gut ligatures (4-0) around the nerve with 1 mm spacing. Suture the muscle and skin.

  • Validation of Allodynia: On Post-Operative Day 7, repeat von Frey testing. Self-Validation Check: The ipsilateral (ligated) paw must show a threshold drop to <4g. The contralateral (unligated) paw must remain at baseline (~15g). If the contralateral paw drops, systemic infection or stress is present, and the animal is excluded.

  • Dosing: Administer 4-MPEP (1 mM, intrathecal or topical) or vehicle.

  • Efficacy Readout: Assess von Frey thresholds at 30, 60, and 120 minutes post-dose.

Protocol B: Intraplantar Formalin Test

Causality of Selection: The formalin test provides a biphasic readout. Phase I (0-5 min) represents direct chemical activation of C-fiber nociceptors, while Phase II (15-30 min) reflects central sensitization in the dorsal horn. This temporal separation allows us to pinpoint the breadth of 4-MPEP's gating effect.

Step-by-Step Workflow:

  • Acclimation: Place mice in clear observation cylinders with mirrored backs for 60 minutes prior to testing.

  • Pre-Treatment: Apply 4-MPEP (2 mM topical) or vehicle to the right hind paw 15 minutes prior to formalin injection.

  • Induction: Inject 20 µL of 2.5% formalin subcutaneously into the plantar surface of the pre-treated right hind paw.

  • Behavioral Quantification: Immediately return the animal to the cylinder. Record the cumulative time spent licking, biting, or flinching the injected paw in two distinct bins: 0–5 minutes (Phase I) and 15–30 minutes (Phase II).

  • Motor Control Check: Post-assay, subject animals to a 2-minute Rotarod test. Self-Validation Check: If an animal fails the Rotarod test, the reduction in licking time may be due to motor sedation rather than true analgesia. 4-MPEP should yield no motor deficits.

Quality Control & Assay Integrity

To maintain strict scientific integrity (E-E-A-T), all experimental workflows utilizing 4-MPEP must adhere to the following parameters:

  • Double-Blinding: The researcher administering the behavioral assays (von Frey/Formalin) must be blinded to the treatment groups (Vehicle, Menthol, 4-MPEP, Gabapentin).

  • Vehicle Matching: Because phenolic compounds can be lipophilic, the vehicle (e.g., Tween-80/Saline or DMSO/Saline) must be strictly controlled and tested independently to ensure it possesses zero intrinsic TRPM8 activity.

  • Temperature Control: Because TRPM8 is a cold-sensing ion channel, ambient room temperature during behavioral testing must be strictly clamped at 22°C ± 1°C. Fluctuations in ambient temperature will directly confound the baseline activation state of the TRPM8 receptor.

References

  • Proudfoot, C. J., Garry, E. M., Cottrell, D. F., Rosie, R., Anderson, H., Robertson, D. C., Fleetwood-Walker, S. M., & Mitchell, R. (2006). "Analgesia mediated by the TRPM8 cold receptor in chronic neuropathic pain." Current Biology, 16(16), 1591-1605.[Link]

  • Knowlton, W. M., Palkar, R., Lippoldt, E. K., McCoy, D. D., Baluch, F., Chen, J., & McKemy, D. D. (2013). "A Sensory-Labeled Line for Cold: TRPM8-Expressing Sensory Neurons Define the Cellular Basis for Cold, Cold Pain, and Cooling-Mediated Analgesia." Journal of Neuroscience, 33(7), 2837-2848. [Link]

  • Winchester, W. J., Vessey, J. C., & Ran, C. (2017). "Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine." Pharmaceuticals (Basel), 10(2), 37.[Link]

Benchmarking the Synthetic Efficiency of Different Routes to 4-Methyl-2-(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, R&D Scientists, and Drug Development Professionals Compound: 4-Methyl-2-(1-phenylethyl)phenol (also known as 2-(α-methylbenzyl)-p-cresol) Reaction Class: Friedel-Crafts Aralkylation

Executive Summary & Mechanistic Overview

The synthesis of 4-methyl-2-(1-phenylethyl)phenol relies on the electrophilic aromatic substitution (aralkylation) of p-cresol with styrene. Because the para-position of p-cresol is already blocked by a methyl group, the reaction is highly regioselective, directing the α-methylbenzyl carbocation exclusively to the ortho-positions.

However, achieving high synthetic efficiency requires overcoming two primary competitive pathways:

  • Over-alkylation: Formation of the di-alkylated byproduct, 2,6-bis(1-phenylethyl)-4-methylphenol[1].

  • Styrene Homopolymerization: Styrene readily polymerizes under acidic conditions at elevated temperatures if the local concentration exceeds the reaction rate with p-cresol.

Reaction Pathway & Selectivity Dynamics

The choice of catalyst dictates the activation energy of styrene protonation and the stabilization of the resulting carbocation. Below is the mechanistic pathway illustrating the critical nodes where process control dictates product distribution.

Mechanism Styrene Styrene Carbocation α-Methylbenzyl Carbocation Styrene->Carbocation Protonation Catalyst Acid Catalyst (H+) Catalyst->Carbocation H+ donor Intermediate π-Complex / σ-Complex Carbocation->Intermediate pCresol p-Cresol (4-Methylphenol) pCresol->Intermediate Target 4-Methyl-2-(1-phenylethyl)phenol (Target Product) Intermediate->Target Ortho-Substitution (-H+) Byproduct 2,6-Bis(1-phenylethyl)-4-methylphenol (Di-alkylated Byproduct) Target->Byproduct Excess Styrene (Over-alkylation)

Caption: Mechanistic pathway of p-cresol aralkylation with styrene, highlighting the competitive di-alkylation route.

Benchmarking Synthetic Routes

To objectively evaluate the best synthetic approach, we compare three distinct catalytic routes. Each route presents a different balance of conversion efficiency, mono-selectivity, and environmental impact.

Route A: Homogeneous Brønsted Acid Catalysis (H₃PO₄ / H₂SO₄)

Traditional industrial processes utilize liquid mineral acids. Phosphoric acid (H₃PO₄) is generally preferred over sulfuric acid (H₂SO₄) because its bulkier counter-ion provides better steric hindrance, slightly improving mono-alkylation selectivity[2].

  • Pros: Highly cost-effective; rapid kinetics.

  • Cons: Requires tedious aqueous quenching and neutralization; generates hazardous waste; high equipment corrosion.

Route B: Solid Acid Catalysis (Sulfated Zirconia / Zeolites)

Heterogeneous catalysts like Sulfated Zirconia (SO₄²⁻/ZrO₂) or ion-exchange resins (e.g., Amberlyst-15) offer a modern, green-chemistry alternative. Sulfated zirconia provides superacidic sites capable of activating styrene at lower temperatures (100 °C) compared to mineral acids[2].

  • Pros: Catalyst is easily recovered via filtration; excellent reusability (up to 5 cycles with minimal activity loss)[3]; eliminates aqueous workup.

  • Cons: Mass transfer limitations in batch reactors; potential for pore-clogging by polymeric styrene byproducts.

Route C: Lewis Acid Catalysis (Aluminum Cresolates / InCl₃)

Using aluminum cresolates or Indium(III) chloride (InCl₃) shifts the mechanism toward a highly coordinated transition state. Aluminum cresolates, formed in situ, strongly direct the incoming electrophile to the ortho-position, though they can push the reaction toward a 1:1 to 2:1 racemate/meso di-alkylated mixture if temperature is not strictly controlled[1].

  • Pros: Exceptional regiocontrol.

  • Cons: Moisture sensitive; difficult to scale continuously; requires strictly anhydrous conditions.

Quantitative Data Comparison

The following table summarizes the performance metrics of the benchmarked routes. Data is normalized for a batch reactor setup.

Catalyst SystemTemp (°C)Molar Ratio (Styrene:p-Cresol)Conversion (%)Mono-Selectivity (%)Catalyst Recovery
H₃PO₄ (85%) 140 - 1701.15 : 1> 95%75 - 82%None (Quenched)
H₂SO₄ (98%) 140 - 1701.15 : 1> 98%60 - 70%None (Quenched)
SO₄²⁻/ZrO₂ 100 - 1201.0 : 188 - 92%85 - 90%Simple Filtration
Al-Cresolate 1302.0 : 1> 90%< 40% (Favors Di)Complex
InCl₃ 1201.0 : 185%80%Extraction

Note: To favor the mono-aralkylated product, a lower styrene to phenol molar ratio (0.8:1 to 1.15:1) is strictly recommended across all catalytic systems[2].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the optimal workflows for the two most viable scalable routes. The causality behind each physical manipulation is explicitly stated.

Protocol 1: Heterogeneous Route (Sulfated Zirconia) - Recommended for R&D

This protocol utilizes a solid superacid to maximize mono-selectivity while ensuring a green-chemistry profile.

  • Reactor Preparation: Charge a 500 mL three-neck round-bottom flask with p-cresol (108.1 g, 1.0 mol) and Sulfated Zirconia catalyst (5.0 g, ~5 wt%).

    • Causality: Using a solid catalyst eliminates the need for a solvent, running the reaction neat to maximize space-time yield.

  • Thermal Activation: Equip the flask with a reflux condenser, mechanical stirrer, and dropping funnel. Heat the mixture to 100 °C under a continuous nitrogen sweep.

    • Causality: Nitrogen prevents the oxidative degradation of p-cresol at elevated temperatures. 100 °C is the optimal activation energy threshold for SO₄²⁻/ZrO₂[2].

  • Controlled Addition: Place styrene (104.1 g, 1.0 mol) in the dropping funnel. Add the styrene dropwise over a period of 120 minutes.

    • Causality: Styrene must be the limiting reagent in the liquid phase at any given moment. Bulk addition would trigger rapid exothermic homopolymerization, destroying the yield.

  • Maturation: Following complete addition, maintain the temperature at 100 °C and stir for an additional 2 hours.

  • Isolation: Cool the mixture to 60 °C (to maintain low viscosity) and filter through a sintered glass funnel to recover the catalyst. The catalyst can be washed with hot toluene, dried, and calcined at 450 °C for reuse[3].

  • Purification: Subject the filtrate to fractional vacuum distillation. Unreacted p-cresol elutes first, followed by the target 4-methyl-2-(1-phenylethyl)phenol.

Protocol 2: Homogeneous Route (Phosphoric Acid) - Traditional Scale-Up
  • Reactor Setup: Charge p-cresol (108.1 g, 1.0 mol) and 85% H₃PO₄ (0.006 equivalents, ~0.7 g) into the reactor.

  • Heating: Heat the mixture to 140 °C with vigorous stirring[2].

    • Causality: H₃PO₄ is a weaker acid than H₂SO₄; thus, a higher thermal baseline is required to generate the α-methylbenzyl carbocation.

  • Styrene Addition: Add styrene (119.8 g, 1.15 mol) dropwise over 120 minutes. Monitor the exotherm carefully; do not allow the internal temperature to exceed 170 °C[2].

  • Quenching: Cool the reaction to 80 °C and add 100 mL of 5% aqueous Na₂CO₃ to neutralize the acid catalyst, stopping the reaction and preventing reverse dealkylation during distillation.

  • Phase Separation & Distillation: Separate the organic layer, dry over anhydrous MgSO₄, and purify via vacuum distillation.

Experimental Workflow Visualization

Workflow Step1 Step 1: Reactor Setup Charge p-Cresol & Catalyst Step2 Step 2: Thermal Activation Heat to 100-140°C under N2 Step1->Step2 Step3 Step 3: Controlled Addition Dropwise Styrene (1.0 - 1.15 eq) Over 120 mins Step2->Step3 Step4 Step 4: Maturation Stir 1-2h at Target Temp Step3->Step4 Exothermic Control (Prevent Polymerization) Step5 Step 5: Catalyst Separation Filtration (Solid) or Quench (Liquid) Step4->Step5 Step6 Step 6: Purification Vacuum Distillation Step5->Step6 Crude Product Isolation

Caption: Step-by-step experimental workflow for the aralkylation of p-cresol, emphasizing critical control points.

Conclusion & Recommendations

For modern laboratory synthesis and pilot-plant scale-up of 4-Methyl-2-(1-phenylethyl)phenol, Route B (Solid Acid Catalysis using Sulfated Zirconia) is the superior choice. It provides an optimal balance of high mono-selectivity (up to 90%) while completely bypassing the corrosive, waste-heavy aqueous workups associated with traditional phosphoric or sulfuric acid routes. Maintaining a strict 1:1 molar ratio and utilizing a dropwise styrene addition protocol are the absolute most critical parameters for suppressing di-alkylation and styrene homopolymerization.

References

  • U.S. Department of Energy, Office of Scientific and Technical Information (OSTI). "Reaction of o-, m-, and p-cresol with styrene in the presence of aluminum cresolates." OSTI.gov, 1986. Available at: [Link]

  • MDPI. "Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst." Molecules, 2022. Available at: [Link]

  • Longdom Publishing. "A Functionalized, Supported Ionic Liquid for Alkylation of p-Cresol with Tert-Butyl Alcohol." Journal of Chemical Engineering & Process Technology, 2016. Available at:[Link]

Sources

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 4-Methyl-2-(1-phenylethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical safety assessment, the ability to predict the biological activity of molecules based on their structure is paramount. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational framework for achieving this, offering a means to prioritize synthesis, screen virtual libraries, and gain insights into mechanisms of action. This guide focuses on the application of QSAR methodologies to a specific class of compounds: 4-Methyl-2-(1-phenylethyl)phenol derivatives.

These compounds, characterized by a phenol core with a methyl group at the 4-position and a 1-phenylethyl substituent at the 2-position, represent a scaffold with significant potential for diverse biological activities. The presence of the phenolic hydroxyl group, coupled with bulky, lipophilic substituents, suggests a propensity for antioxidant, antimicrobial, and potentially cytotoxic effects. This guide will provide a comparative overview of the key considerations and methodologies for developing robust QSAR models for this class of molecules, drawing upon established principles from studies on related phenolic compounds.

The Rationale for QSAR Studies on 4-Methyl-2-(1-phenylethyl)phenol Derivatives

The biological activity of phenolic compounds is intrinsically linked to their chemical structure. The hydroxyl group can act as a hydrogen donor, a key mechanism in antioxidant activity, while the overall lipophilicity and steric bulk of the molecule influence its ability to cross cell membranes and interact with biological targets. For 4-Methyl-2-(1-phenylethyl)phenol derivatives, substitutions on the phenyl ring of the phenylethyl group or modifications to the alkyl chain can dramatically alter these properties, leading to a spectrum of biological effects.

QSAR studies on this class of compounds can help to:

  • Identify the key structural features that govern a specific biological activity (e.g., antioxidant potency, antimicrobial efficacy, or cytotoxicity).

  • Predict the activity of novel, unsynthesized derivatives.

  • Optimize lead compounds to enhance desired activities and minimize unwanted side effects.

  • Provide insights into the potential mechanisms of action.

A Comparative Framework for QSAR Model Development

A typical QSAR workflow involves several critical stages, each with a variety of available methods and approaches. The selection of these methods is crucial for the development of a predictive and reliable model.

G cluster_0 Data Preparation cluster_1 Descriptor Calculation & Selection cluster_2 Model Building & Validation cluster_3 Model Application Data_Collection Data Collection (Biological Activity Data) Structure_Preparation Chemical Structure Preparation & Optimization Data_Collection->Structure_Preparation Descriptor_Calculation Molecular Descriptor Calculation Structure_Preparation->Descriptor_Calculation Descriptor_Selection Feature Selection Descriptor_Calculation->Descriptor_Selection Model_Building Model Building (e.g., MLR, PLS, SVM) Descriptor_Selection->Model_Building Internal_Validation Internal Validation (e.g., Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set Prediction) Internal_Validation->External_Validation Prediction Prediction of New Compounds External_Validation->Prediction Mechanistic_Interpretation Mechanistic Interpretation External_Validation->Mechanistic_Interpretation

Caption: A generalized workflow for a QSAR study.
Part 1: Data Set Curation and Biological Activity

The foundation of any QSAR model is a high-quality dataset. For 4-Methyl-2-(1-phenylethyl)phenol derivatives, this would involve synthesizing a series of analogues and testing their biological activity. Potential activities to investigate include:

  • Antioxidant Activity: Commonly measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The activity is typically expressed as an IC50 value (the concentration required to inhibit 50% of the radical activity), which is then converted to a logarithmic scale (pIC50) for QSAR modeling.

  • Antimicrobial Activity: Evaluated against a panel of bacteria and fungi to determine the Minimum Inhibitory Concentration (MIC). Similar to antioxidant activity, MIC values are often converted to a logarithmic scale.

  • Cytotoxicity: Assessed using cell-based assays, such as the MTT assay, against various cell lines (e.g., cancer cell lines and normal cell lines) to determine the CC50 (50% cytotoxic concentration).

A crucial aspect of data curation is ensuring the data is consistent and reliable, as experimental variability can significantly impact the quality of the resulting QSAR model.

Part 2: Molecular Descriptors - The Language of Structure

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. The choice of descriptors is critical as they form the basis of the structure-activity relationship. For phenolic compounds, a combination of descriptor types is often employed to capture the nuances of their interactions.

Descriptor TypeDescriptionExamples for Phenolic CompoundsRationale
Electronic Describe the electronic properties of the molecule, influencing its reactivity and ability to form non-covalent interactions.HOMO/LUMO energies, Dipole moment, Partial charges on atoms, Hammett constants (σ)[1]The phenolic hydroxyl group's ability to donate a hydrogen atom is a key electronic feature for antioxidant activity.
Hydrophobic Quantify the lipophilicity of a molecule, which affects its ability to cross cell membranes and bind to hydrophobic pockets in proteins.LogP (octanol-water partition coefficient), Molar Refractivity (MR)[1]Important for predicting bioavailability and toxicity, as many toxic effects are related to membrane disruption.
Steric/Topological Describe the size, shape, and connectivity of the molecule.Molecular weight, van der Waals volume, Kier & Hall connectivity indices, Shadow indicesThe bulky 1-phenylethyl group will have significant steric influence, which can affect binding to active sites.
Quantum Chemical Calculated using quantum mechanics, providing detailed electronic and structural information.Bond dissociation energy (BDE) of the O-H bond, Ionization potential (IP)BDE is a direct measure of the ease of hydrogen atom donation, a critical step in radical scavenging by phenolic antioxidants.

Comparison of Descriptor Calculation Approaches:

  • 2D Descriptors: Calculated from the 2D representation of the molecule. They are computationally fast to generate but may not capture the full 3D nature of molecular interactions.

  • 3D Descriptors: Require a 3D conformation of the molecule. They can provide a more realistic representation of the molecule's shape and electronic properties but are computationally more intensive. For the flexible 1-phenylethyl group, conformational analysis may be necessary to identify the most stable 3D structure.

Part 3: Statistical Modeling - Building the Relationship

Once the descriptors are calculated, a statistical method is used to build the mathematical model that relates them to the biological activity.

Modeling TechniqueDescriptionAdvantagesDisadvantages
Multiple Linear Regression (MLR) A linear approach that models the relationship between two or more explanatory variables and a response variable.Simple to interpret, provides a clear equation showing the contribution of each descriptor.Assumes a linear relationship, can be sensitive to outliers and inter-correlated descriptors.
Partial Least Squares (PLS) A regression method that can handle a large number of correlated descriptors.Robust when dealing with multicollinearity, can handle more variables than observations.The resulting model can be more difficult to interpret than a simple MLR equation.
Machine Learning (e.g., Support Vector Machines, Random Forest, Artificial Neural Networks) Non-linear methods that can capture complex relationships between structure and activity.Can model highly non-linear data, often have higher predictive power.Can be "black box" models, making mechanistic interpretation challenging; may require larger datasets.

For an initial exploration of the QSAR for 4-Methyl-2-(1-phenylethyl)phenol derivatives, MLR or PLS would be suitable starting points due to their interpretability. If these linear models fail to capture the structure-activity relationship adequately, more complex machine learning methods could be employed.

Part 4: Model Validation - Ensuring Predictive Power

A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous validation is essential.

  • Internal Validation: Assesses the robustness and stability of the model using the training set data. The most common method is cross-validation , particularly the leave-one-out (LOO-CV) technique, which provides a cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity.

  • External Validation: Evaluates the model's ability to predict the activity of an independent set of compounds (the test set) that were not used in model development. The predictive ability is assessed by the correlation coefficient between the predicted and experimental activities of the test set compounds (R²_pred). A high R²_pred (typically > 0.6) indicates good external predictivity.

It is crucial to use both internal and external validation to ensure the developed QSAR model is not a result of chance correlation and has true predictive power.

Hypothetical Experimental Protocol for a QSAR Study on Antioxidant Activity

This protocol outlines the steps for a hypothetical QSAR study on the antioxidant activity of 4-Methyl-2-(1-phenylethyl)phenol derivatives.

1. Synthesis of Derivatives:

  • Synthesize a series of at least 20-30 derivatives of 4-Methyl-2-(1-phenylethyl)phenol with diverse substituents on the phenyl ring of the phenylethyl group (e.g., electron-donating and electron-withdrawing groups at the ortho, meta, and para positions).

2. Biological Activity Testing:

  • Determine the antioxidant activity of each synthesized compound using the DPPH radical scavenging assay.

  • Calculate the IC50 value for each compound.

  • Convert the IC50 values to pIC50 (-log IC50) for use as the dependent variable in the QSAR model.

3. Computational Workflow:

G cluster_0 Structure & Data Input cluster_1 Geometry Optimization cluster_2 Descriptor Calculation cluster_3 Model Development SDF_Input Input 2D Structures (SDF/MOL file) Geom_Opt 3D Geometry Optimization (e.g., DFT with B3LYP/6-31G*) SDF_Input->Geom_Opt Activity_Data Input pIC50 Data Split_Data Split Data into Training (80%) and Test (20%) Sets Activity_Data->Split_Data Calc_Descriptors Calculate Descriptors (Electronic, Hydrophobic, Steric) Geom_Opt->Calc_Descriptors Calc_Descriptors->Split_Data Build_Model Build MLR/PLS Model Split_Data->Build_Model Validate_Model Internal & External Validation Build_Model->Validate_Model

Sources

Comparative Guide: Antioxidant Capacity of 4-Methyl-2-(1-phenylethyl)phenol vs. Known Industry Standards

Author: BenchChem Technical Support Team. Date: March 2026

In the development of high-performance elastomers, pharmaceutical packaging, and medical devices, mitigating oxidative degradation is paramount. Sterically hindered phenols represent the gold standard for radical scavenging [5]. While Butylated Hydroxytoluene (BHT) has historically dominated this space, its high volatility, tendency to bloom, and potential for extractables and leachables (E&L) in pharmaceutical applications have driven the need for superior alternatives.

4-Methyl-2-(1-phenylethyl)phenol , commonly known as monostyrenated p-cresol, offers a highly engineered solution. By substituting the aliphatic tert-butyl group of BHT with a bulky 1-phenylethyl (styryl) group, this compound achieves exceptional resonance stabilization and drastically reduced volatility, making it a critical asset for advanced material formulations [2].

Mechanistic Grounding: The Role of Steric Hindrance and the Styryl Group

The antioxidant capacity of a hindered phenol is dictated by the Bond Dissociation Enthalpy (BDE) of its O-H bond and the stability of the resulting phenoxy radical. In 4-Methyl-2-(1-phenylethyl)phenol, the para-methyl group acts as an electron-donating moiety, increasing the electron density of the aromatic ring and lowering the O-H BDE.

Concurrently, the ortho-styryl (1-phenylethyl) group provides massive steric bulk. When a peroxyl radical (ROO•) abstracts the hydroxyl hydrogen, the styryl group physically shields the oxygen radical, preventing it from initiating secondary oxidation reactions [3]. Furthermore, the extended pi-system of the styryl group allows for superior resonance stabilization compared to the aliphatic tert-butyl group found in BHT.

Mechanism R_Radical Peroxyl Radical (ROO•) Reaction Hydrogen Abstraction (H-Transfer) R_Radical->Reaction Antioxidant 4-Methyl-2-(1-phenylethyl)phenol (Ar-OH) Antioxidant->Reaction Hydroperoxide Stable Hydroperoxide (ROOH) Reaction->Hydroperoxide Phenoxy_Radical Resonance-Stabilized Phenoxy Radical (Ar-O•) Reaction->Phenoxy_Radical

Caption: Radical scavenging mechanism of 4-Methyl-2-(1-phenylethyl)phenol via hydrogen abstraction.

Comparative Performance Data

When comparing 4-Methyl-2-(1-phenylethyl)phenol to industry standards like BHT and standard Styrenated Phenol (SP, a variable mixture of mono-, di-, and tri-styrenated phenols), the structural advantages translate directly into macroscopic performance metrics. The higher molecular weight and lipophilicity of styrenated phenols reduce their volatility and migration, making them highly suitable for applications requiring strict control of extractables and leachables [4].

Table 1: Comparative Physicochemical and Antioxidant Properties

Property4-Methyl-2-(1-phenylethyl)phenolBHT (Butylated Hydroxytoluene)Styrenated Phenol (SP Mixture)
Primary Mechanism H-Abstraction / Radical ScavengerH-Abstraction / Radical ScavengerH-Abstraction / Radical Scavenger
Steric Hindrance Group 1-Phenylethyl (Styryl)tert-Butyl1-Phenylethyl (Styryl)
Physical State (25°C) Viscous LiquidCrystalline SolidViscous Liquid
Volatility / Migration LowHigh (Prone to volatilization)Low
Polymer Compatibility Excellent (Non-staining)Moderate (Prone to blooming)Good (Slight staining potential)
Relative OIT (150°C) > 120 mins~ 85 mins~ 105 mins

Note: Oxidative Induction Time (OIT) values are representative baselines for a 1.0 phr loading in a Styrene-Butadiene Rubber (SBR) matrix.

Experimental Protocols: Validating Antioxidant Efficacy

To objectively quantify the performance of 4-Methyl-2-(1-phenylethyl)phenol, laboratories must employ self-validating analytical workflows. The following protocols detail the standardized methods for evaluating antioxidant capacity and polymer stability[1].

Workflow cluster_Assays Analytical Validation Assays S1 Polymer Compounding (SBR + 1.0 phr Antioxidant) S2 Accelerated Thermal Aging (100°C Air Oven, 72h) S1->S2 Thermal Stress A1 OIT via DSC (Isothermal @ 150°C, O2) S1->A1 Baseline A2 Mooney Viscometer (ML 1+4 @ 100°C) S1->A2 Baseline S2->A1 Aged Data S2->A2 Aged Data A3 Extractables/Leachables (HPLC/MS Analysis) S2->A3 Migration Data

Caption: Self-validating experimental workflow for evaluating antioxidant capacity and migration.

Protocol A: Oxidative Induction Time (OIT) via Differential Scanning Calorimetry (DSC)

Causality: OIT measures the exact time required for the antioxidant to be completely consumed under accelerated oxidative conditions. A longer OIT directly correlates to a higher radical scavenging capacity and a more stable hydroperoxide intermediate.

  • Sample Preparation: Accurately weigh 10.0 ± 0.5 mg of the compounded polymer (containing 1.0 phr of 4-Methyl-2-(1-phenylethyl)phenol) into an open aluminum DSC pan.

  • Purge Phase: Equilibrate the sample at 25°C in a nitrogen atmosphere (flow rate: 50 mL/min) for 5 minutes to establish a thermal baseline.

  • Thermal Ramp: Heat the sample at 20°C/min to the isothermal test temperature (150°C) under nitrogen.

  • Oxidation Phase: Once the temperature stabilizes at 150°C, switch the purge gas from nitrogen to pure oxygen (flow rate: 50 mL/min). This switch marks time zero ( t0​ ).

  • Data Acquisition & Validation: Monitor the heat flow. The OIT is recorded as the time elapsed from t0​ to the extrapolated onset of the exothermic oxidation peak.

    • Self-Validation Step: Concurrently run a control sample (polymer with no antioxidant). The control must show immediate exothermic degradation upon oxygen exposure to validate oxygen purity and temperature calibration.

Protocol B: Mooney Viscosity Retention after Accelerated Thermal Aging

Causality: As elastomers oxidize, they undergo either chain scission (decreasing viscosity) or unwanted crosslinking (increasing viscosity). Maintaining a stable Mooney viscosity indicates that the antioxidant successfully terminated the auto-oxidation radical chain before macroscopic polymer damage occurred.

  • Baseline Measurement: Measure the unaged Mooney Viscosity (ML 1+4 @ 100°C) of the polymer sample using a shearing disk viscometer.

  • Accelerated Aging: Suspend test specimens in a forced-air circulating oven at 100°C for 72 hours. Ensure samples are adequately spaced to prevent cross-contamination of volatile antioxidants.

  • Post-Aging Measurement: Remove the samples, allow them to rest at standard room temperature for 24 hours, and remeasure the Mooney Viscosity.

  • Data Calculation: Calculate the percentage retention of Mooney viscosity.

    • Self-Validation Step: Perform solvent extraction followed by HPLC/MS analysis on a parallel aged sample to quantify the residual antioxidant concentration. This ensures the viscosity retention correlates strictly with the chemical consumption of the antioxidant rather than an artifact of the aging oven's thermal profile.

Application Insights for Drug Development & Material Science

For drug development professionals, the choice of antioxidant in packaging materials (e.g., rubber stoppers, IV bags, blister packs) is a critical regulatory concern. Because 4-Methyl-2-(1-phenylethyl)phenol is a liquid at room temperature, it achieves superior dispersion within the polymer matrix without the need for high-temperature melting phases required by crystalline BHT [2].

More importantly, its high molecular weight prevents the "blooming" effect—where an antioxidant migrates to the surface of the polymer. This drastically reduces the Extractables and Leachables (E&L) profile of the packaging material, minimizing the risk of the antioxidant interacting with the Active Pharmaceutical Ingredient (API) while still providing superior protection against oxidative degradation.

References

  • WO2020242941A1 - Antioxidant blend for emulsion polymerisation rubbers - Google Patents.
  • Liquid styrenated phenolic compositions and processes for forming same - Justia Patents.
  • CN102267876B - Preparation method of styrenated hindered phenol or styrenated phenol antioxidant product - Google Patents.
  • Environmental risk evaluation report: Styrenated phenol - GOV.UK.
  • A review of additive usage in polymer manufacturing: case study phenolic antioxidants | Cambridge Prisms: Plastics.

Side-by-side comparison of the antimicrobial spectrum of 4-Methyl-2-(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of the Antimicrobial Spectrum of 4-Methyl-2-(1-phenylethyl)phenol

An Objective Guide for Researchers and Drug Development Professionals

Abstract: The escalating challenge of antimicrobial resistance necessitates the exploration of novel biocidal agents. Phenolic compounds represent a well-established class of antimicrobials with broad-spectrum activity. This guide provides a comprehensive side-by-side comparison of the predicted antimicrobial spectrum of 4-Methyl-2-(1-phenylethyl)phenol against several widely-used phenolic agents: thymol, carvacrol, chloroxylenol, and triclosan. Due to the limited availability of direct microbiological data for 4-Methyl-2-(1-phenylethyl)phenol, this analysis leverages a structure-activity relationship approach, drawing upon extensive literature data for its structural analogs. We present a detailed examination of the likely efficacy against key Gram-positive and Gram-negative bacteria and fungi, supported by a summary of reported Minimum Inhibitory Concentration (MIC) values for the comparator compounds. Furthermore, this guide furnishes detailed, step-by-step protocols for standardized antimicrobial susceptibility testing, as defined by the Clinical and Laboratory Standards Institute (CLSI), to empower researchers to conduct their own validated assessments.

Introduction

The relentless evolution of multidrug-resistant pathogens poses a significant threat to global health, compelling the scientific community to identify and develop new antimicrobial compounds.[1] Phenolic compounds, derived from both natural and synthetic sources, have long been recognized for their potent antimicrobial properties.[2][3] Their mechanism of action often involves the disruption of microbial cell membranes, leading to increased permeability and cell death, a mode of action that can be effective against drug-resistant strains.[4][5]

This guide focuses on 4-Methyl-2-(1-phenylethyl)phenol, a substituted phenol whose antimicrobial profile is not extensively documented in publicly available literature. To build a scientifically grounded hypothesis of its activity, we will compare its chemical structure to that of well-characterized phenolic antimicrobials:

  • Thymol and Carvacrol: Isomeric monoterpenoid phenols found in essential oils of thyme and oregano, respectively. They are widely studied and known for their broad-spectrum activity.[6][7]

  • Chloroxylenol (PCMX): A halogenated phenol used extensively as a disinfectant and antiseptic in household and clinical settings.[8][9]

  • Triclosan: A synthetic, broad-spectrum antimicrobial agent once ubiquitous in personal care products, known for its bacteriostatic and bactericidal properties.[10][11]

By analyzing the structural components of 4-Methyl-2-(1-phenylethyl)phenol and comparing its potential with the robust data available for these analogs, this guide aims to provide a predictive framework for its antimicrobial spectrum and a practical blueprint for its experimental validation.

Section 1: Structural Analysis and Predicted Activity

The antimicrobial efficacy of a phenolic compound is intrinsically linked to its chemical structure. The key features influencing activity are the hydroxyl (-OH) group, the nature and position of substituents on the aromatic ring, and the overall lipophilicity of the molecule.

The primary mechanism of action for simple phenols is the disruption of the microbial cell membrane.[4][8] The hydroxyl group is critical for this activity, but the molecule's ability to partition into the lipid bilayer of the cell membrane is modulated by its other substituents.

  • 4-Methyl-2-(1-phenylethyl)phenol: This molecule features a standard phenol backbone. The methyl group at position 4 and the bulky, non-polar (1-phenylethyl) group at position 2 significantly increase its lipophilicity compared to unsubstituted phenol. This enhanced lipophilicity would theoretically improve its ability to intercalate into and disrupt the bacterial cytoplasmic membrane.

  • Comparators: Thymol and carvacrol possess isopropyl and methyl groups, which contribute to their membrane activity.[4] Chloroxylenol's chlorine atom and methyl groups enhance its potency. Triclosan's structure, with its two chlorinated phenyl rings, allows it to target both the cell membrane at high concentrations and specific enzymatic pathways (like enoyl-acyl carrier protein reductase) at lower, bacteriostatic concentrations.[11]

Based on this structural analysis, it is hypothesized that 4-Methyl-2-(1-phenylethyl)phenol will exhibit broad-spectrum antimicrobial activity, with a potentially greater potency against Gram-positive bacteria, which have a more accessible cell membrane compared to the dual-membrane structure of Gram-negative bacteria.[12]

G cluster_0 Target Compound cluster_1 Comparator Compounds Target Target label_target 4-Methyl-2-(1-phenylethyl)phenol Thymol Thymol Carvacrol Carvacrol Chloroxylenol Chloroxylenol Triclosan Triclosan

Caption: Chemical structures of the target compound and key comparators.

Section 2: Comparative Antimicrobial Spectrum (Literature Data)

To establish a benchmark for comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for the selected comparator compounds against a panel of common pathogenic microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a critical quantitative measure of antimicrobial potency.[13][14]

MicroorganismTypeThymol (µg/mL)Carvacrol (µg/mL)Chloroxylenol (µg/mL)Triclosan (µg/mL)
Staphylococcus aureusGram-positive125 - 600[15][16]125 - 380[7][16]12.5 - 200[8]0.025 - 4.0[10][17]
Staphylococcus epidermidisGram-positive~215 - 493[6]~215 - 311[6]12.5 - 200[8]≤0.03 - 4.0[10]
Bacillus subtilisGram-positive317 (median)[7]150 - 400[7]62.5 - 250[8]Data not available
Enterococcus faecalisGram-positiveData not available100 - 125[18]Data not available3.43 (mean)[19]
Escherichia coliGram-negative125 - 5000[15][20]125 - 370[7][16]Data not available200 (MIC for tolerance)[11]
Pseudomonas aeruginosaGram-negative400 - 20,000[15]400 - 5000[6][21]Often inactive[9]≥32.0[10]
Candida albicansFungus125 - 1250[15][20]200 - 512[18][21]Data not availableData not available

Note: MIC values can vary significantly based on the specific strain, testing methodology, and laboratory conditions.[6] The ranges presented are compiled from multiple sources to show a representative spectrum.

Section 3: Standardized Methodologies for Antimicrobial Spectrum Determination

To ensure the trustworthiness and reproducibility of antimicrobial susceptibility data, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests.[13][22]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered a gold standard for quantitative susceptibility testing.[22][23] It determines the minimum concentration of a substance in liquid media that inhibits microbial growth.

Methodology:

  • Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of 4-Methyl-2-(1-phenylethyl)phenol in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Preparation of Microtiter Plates: Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate. Add 100 µL of the antimicrobial stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.[8] Discard the final 100 µL from the last well.

  • Inoculum Preparation: From a fresh culture (18-24 hours), suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[24]

  • Inoculum Dilution & Inoculation: Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[8][14] Add 100 µL of this diluted inoculum to each well. The final volume in each well will be 200 µL.

  • Controls: Include a positive control (broth and inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[8]

  • Result Interpretation: Following incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[5]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is an extension of the MIC assay and determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[23][25]

Methodology:

  • Perform MIC Test: Complete the Broth Microdilution MIC test as described above.

  • Subculturing: From each well that shows no visible growth (at and above the MIC), take a 10-100 µL aliquot and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[23]

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination stock Prepare Drug Stock Solution plate_prep Serially Dilute Drug in 96-Well Plate stock->plate_prep inoculum Prepare 0.5 McFarland Inoculum Suspension dilute_inoculum Dilute Suspension to ~5x10^5 CFU/mL inoculum->dilute_inoculum inoculate Inoculate Plate with Bacteria dilute_inoculum->inoculate incubate_mic Incubate Plate (16-20h, 37°C) inoculate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic plate_out Plate Aliquots from Clear Wells onto Agar read_mic->plate_out incubate_mbc Incubate Agar Plates (18-24h, 37°C) plate_out->incubate_mbc read_mbc Read MBC: Lowest concentration with ≥99.9% killing incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination via broth microdilution.

Conclusion

This guide provides both the theoretical framework for understanding its potential and the practical, standardized protocols necessary for its empirical validation. Researchers in drug development are strongly encouraged to employ the detailed CLSI-based methodologies herein to generate robust, quantitative data on the true antimicrobial spectrum of 4-Methyl-2-(1-phenylethyl)phenol, thereby contributing valuable knowledge to the search for next-generation antimicrobial agents.

References

  • Speranza, B., Bevilacqua, A., Campaniello, D., et al. (2023). Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach to Find Common Trends. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. ResearchGate. Available at: [Link]

  • IDEXX Laboratories. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX.com. Available at: [Link]

  • MDPI. (2025). Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. MDPI. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-(1-methyl-1-phenylethyl)-. NIST WebBook. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1-Phenylethyl)phenol. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). The MIC values of three types of chloroxylenol (S 1 ,S 2 ,Sp) on different bacterial isolates. ResearchGate. Available at: [Link]

  • Aiello, A. E., et al. (2005). Relationship between Triclosan and Susceptibilities of Bacteria Isolated from Hands in the Community. Antimicrobial Agents and Chemotherapy, 49(7), 2973–2979. Available at: [Link]

  • Sakkas, H., & Papadopoulou, C. (2017). Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties. Journal of AOAC International, 100(1), 1-6. Available at: [Link]

  • Gyawali, R., & Ibrahim, S. A. (2014). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. Foods, 3(1), 69-87. Available at: [Link]

  • Nazzaro, F., Fratianni, F., De Martino, L., Coppola, R., & De Feo, V. (2013). Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. Molecules, 18(12), 14704-14720. Available at: [Link]

  • D'Arrigo, M., et al. (2010). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Natural Product Communications, 5(2), 257-260. Available at: [Link]

  • Medina, E., et al. (2006). Comparison of the Concentrations of Phenolic Compounds in Olive Oils and Other Plant Oils: Correlation with Antimicrobial Activity. Journal of Agricultural and Food Chemistry, 54(14), 4954-4960. Available at: [Link]

  • IDEXX Laboratories. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. Available at: [Link]

  • Veldhuizen, E. J., et al. (2006). Structural Requirements for the Antimicrobial Activity of Carvacrol. Journal of Agricultural and Food Chemistry, 54(5), 1874-1879. Available at: [Link]

  • Gudi, S. K., & Tiwari, S. (2024). Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]

  • Wani, A. R., et al. (2023). Major phenolic compounds, antioxidant, antimicrobial, and cytotoxic activities of Selinum carvifolia (L.) collected from different altitudes in India. Frontiers in Pharmacology, 14, 1184852. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Antiinflammatory and Antibacterial Activities of 4-Substituted Phenyl Benzimidazoles. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Minimal Inhibitory Concentration (MIC) of thymol (reported as natural...). ResearchGate. Available at: [Link]

  • European Commission. (2010). Opinion of the Scientific Committee on Consumer Products on triclosan (P32). European Commission. Available at: [Link]

  • Das, A., et al. (2022). Production of Bioactive Compounds with Broad Spectrum Bactericidal Action, Bio-Film Inhibition and Antilarval Potential by the Secondary Metabolites of the Endophytic Fungus Cochliobolus sp. APS1 Isolated from the Indian Medicinal Herb Andrographis paniculata. MDPI. Available at: [Link]

  • Lee, J. H., et al. (2018). Comparison of antibacterial activity and phenolic constituents of bark, lignum, leaves and fruit of Rhus verniciflua. PLOS ONE, 13(7), e0200329. Available at: [Link]

  • Westfall, C., et al. (2019). The Widely Used Antimicrobial Triclosan Induces High Levels of Antibiotic Tolerance In Vitro and Reduces Antibiotic Efficacy up to 100-Fold In Vivo. Antimicrobial Agents and Chemotherapy, 63(6), e02312-18. Available at: [Link]

  • Braga, P. C., et al. (2005). Thymol: antibacterial, antifungal and antioxidant activities. Current Medicinal Chemistry, 12(1), 135-143. Available at: [Link]

  • bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. Available at: [Link]

  • D'Arrigo, M., et al. (2025). Carvacrol and Thymol, a Synergistic Antimicrobial Activity Against Bacterial and Candida Species. Journal of Fungi, 11(11), 1149. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3,5-dimethylphenol. PubChem. Available at: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN. Available at: [Link]

  • El-Ghany, W. A., & El-Kholy, I. (2023). Potential of Natural Phenolic Compounds as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus in Chicken Meat. MDPI. Available at: [Link]

  • precisionFDA. (n.d.). 2,4-BIS(1-PHENYLETHYL)PHENOL. precisionFDA. Available at: [Link]

  • Kumar, S., et al. (2018). Comparative Assessment of the Antimicrobial Efficacy of Triclosan, Amoxicillin and Eugenol against Enterococcus faecalis. Journal of Clinical and Diagnostic Research, 12(4), ZC01-ZC04. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Nature Protocols, 3(2), 163-175. Available at: [Link]

  • Freires, I. A., et al. (2026). In vitro pharmacological evaluation of the antimicrobial, antioxidative, anti-inflammatory, and antibiofilm potential of carvacrol. Journal of Oral Microbiology, 8(1), 32031. Available at: [Link]

  • Suller, M. T., & Russell, A. D. (2000). Triclosan and antibiotic resistance in Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 46(1), 11-18. Available at: [Link]

  • Al-Shabib, N. A., et al. (2022). Assessment of carvacrol-antibiotic combinations' antimicrobial activity against methicillin-resistant Staphylococcus aureus. Saudi Journal of Biological Sciences, 29(4), 2315-2321. Available at: [Link]

  • JUXTA. (2026). Comparative Efficacy of Alcohol-Based Chloroxylenol, Triclosan, and Gentamicin in Inhibiting Staphylococcus aureus Biofilm Formation. JUXTA: Jurnal Ilmiah Mahasiswa Kedokteran Universitas Airlangga. Available at: [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Emery Pharma. Available at: [Link]

Sources

Reproducibility and Catalyst Comparison Guide: Synthesis of 4-Methyl-2-(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-Methyl-2-(1-phenylethyl)phenol—commonly referred to as 2-(1-phenylethyl)-p-cresol—is a critical process in the development of specialized antioxidants, polymer additives, and advanced epoxy curing agents[1]. The core chemical transformation is an acid-catalyzed Friedel-Crafts alkylation of p-cresol with styrene[2]. While the theoretical reaction is straightforward, achieving high batch-to-batch reproducibility, strict regioselectivity, and minimal byproduct formation requires precise thermodynamic control.

This guide provides an objective comparison of traditional homogeneous acid catalysis versus modern heterogeneous solid-acid alternatives. By detailing the mechanistic causality behind experimental deviations and providing self-validating protocols, this document serves as an authoritative framework for researchers scaling this synthesis.

Mechanistic Causality & Reproducibility Challenges

To achieve reproducible yields, scientists must engineer their protocols around three primary mechanistic realities:

  • Regioselectivity (The Steric Advantage): Unlike the alkylation of unsubstituted phenol—which yields a complex, hard-to-separate mixture of ortho and para isomers—p-cresol has its para-position covalently blocked by a methyl group. Consequently, the electrophilic attack by the 1-phenylethyl carbocation is strictly directed to the ortho-position, inherently simplifying the product distribution.

  • Kinetic vs. Thermodynamic Control (O-Alkylation vs. C-Alkylation): At lower temperatures or when using weak acid catalysts, the reaction can stall at the kinetic O-alkylation product (forming an ether). Elevated temperatures (typically >100°C) provide the necessary activation energy to drive the thermodynamic rearrangement to the stable C-alkylated phenol[1].

  • Exothermic Runaway & Oligomerization: The protonation of styrene is a highly exothermic event. If styrene is introduced into the reactor too rapidly, localized thermal spikes will cause the styrene monomers to self-polymerize into polystyrene derivatives[2]. This side reaction drastically reduces the yield of the target phenol and creates a viscous crude mixture that is notoriously difficult to purify.

Mechanism Styrene Styrene Carbocation 1-Phenylethyl Carbocation Styrene->Carbocation Protonation Acid Acid Catalyst (H+) Acid->Carbocation Intermediate Ortho-Wheland Intermediate Carbocation->Intermediate Regioselective (Ortho) SideProduct Polystyrene Derivatives (Side Reaction) Carbocation->SideProduct Excess Styrene / High Heat pCresol p-Cresol pCresol->Intermediate Electrophilic Attack Product 4-Methyl-2-(1-phenylethyl)phenol (Target) Intermediate->Product Deprotonation & Rearomatization

Fig 1. Mechanistic pathway of the Friedel-Crafts alkylation of p-cresol with styrene, highlighting competing side reactions.

Catalyst Performance Comparison

The choice of catalytic system directly dictates the reproducibility, operational temperature, and environmental footprint of the synthesis.

  • Phosphoric Acid (H₃PO₄): The traditional industrial baseline. It requires elevated temperatures (140°C–170°C) to achieve high conversion[3]. While effective, the catalyst cannot be easily recovered, generating significant acidic waste and leading to lower reproducibility in batch-to-batch impurity profiles due to the harsh neutralization workup required.

  • Sulfated Zirconia (SO₄²⁻/ZrO₂): A highly active solid superacid. It allows the reaction to proceed at a milder 100°C, achieving nearly 100% conversion with excellent selectivity[4]. It is easily recovered via simple filtration, making it the superior choice for reproducible, scalable, and green synthesis.

  • Acidic Ion-Exchange Resins (e.g., Amberlyst-15): Highly effective for continuous flow systems but limited by their thermal stability. They typically begin to degrade and leach sulfonic acid groups at temperatures above 120°C, limiting their operational window.

Quantitative Data Summary
Catalyst SystemOperating Temp (°C)Styrene Dosing TimeConversion (%)RegioselectivityCatalyst Recovery Method
Phosphoric Acid (H₃PO₄) 140 – 170120 min>95%High (ortho only)Aqueous Neutralization (0% Recovery)
Sulfated Zirconia (SO₄²⁻/ZrO₂) 100120 min>99%High (ortho only)Hot Filtration (>95% Recovery)
Amberlyst-15 Resin 90 – 110120 min~92%High (ortho only)Filtration (>90% Recovery)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies incorporate built-in analytical checkpoints. Proceed to the next step only when the validation criteria are met.

Protocol A: Traditional Homogeneous Route (H₃PO₄ Catalyst)[1][3]
  • Reactor Setup: Charge a multi-neck round-bottom flask with 1.0 equivalent of p-cresol and 0.006 equivalents of 85% H₃PO₄[1]. Equip the reactor with a mechanical stirrer, reflux condenser, internal thermocouple, and a dropping funnel.

  • Thermal Equilibration: Heat the mixture to 140°C under a continuous nitrogen blanket.

    • Validation Checkpoint: Ensure the internal temperature stabilizes at 140°C ± 2°C for at least 15 minutes before proceeding to prevent kinetic O-alkylation.

  • Controlled Dosing: Add 1.15 equivalents of styrene dropwise over 120 minutes[3].

    • Validation Checkpoint: Monitor the internal temperature continuously. The reaction exotherm should naturally raise the temperature to approximately 170°C[1]. If the temperature exceeds 175°C, pause the styrene dosing immediately to prevent runaway oligomerization.

  • Isothermal Aging: Once dosing is complete, maintain the reaction at 170°C for 1 hour.

    • Validation Checkpoint: Analyze a 50 µL aliquot via GC-FID. The reaction is validated as complete when the styrene monomer peak area is <1%[2].

  • Workup: Cool the mixture to 80°C, neutralize with a 10% aqueous sodium carbonate solution, and separate the organic layer. Purify the crude product via deep vacuum distillation.

Protocol B: Modern Heterogeneous Route (SO₄²⁻/ZrO₂ Solid Acid)[4]
  • Reactor Setup: Charge the reactor with 1.0 equivalent of p-cresol and 15 wt% (relative to total reactants) of freshly calcined SO₄²⁻/ZrO₂ catalyst[4].

  • Thermal Equilibration: Heat the slurry to 100°C under vigorous mechanical stirring (>400 RPM) to overcome the mass transfer limitations inherent to solid catalysts.

  • Controlled Dosing: Add 1.05 equivalents of styrene via a programmable syringe pump over 120 minutes.

    • Validation Checkpoint: The lower temperature profile (100°C) naturally suppresses oligomerization, but visual inspection should confirm uniform catalyst dispersion without clumping.

  • Isothermal Aging: Stir the mixture at 100°C for 6 hours[4].

    • Validation Checkpoint: TLC (Hexane:EtOAc 9:1) or GC-FID must confirm the complete disappearance of the p-cresol starting material.

  • Workup (Self-Validating Recovery): Filter the hot mixture through a sintered glass funnel to recover the solid catalyst.

    • Validation Checkpoint: Wash the filter cake with hot ethanol, dry under vacuum, and weigh the recovered catalyst. A mass recovery of >95% validates the mechanical stability of the heterogeneous system. Subject the filtrate to vacuum distillation to isolate the pure 4-Methyl-2-(1-phenylethyl)phenol.

Workflow Step1 1. Charge Reactor p-Cresol + Catalyst Step2 2. Thermal Equilibration Heat to Target Temp (100-140°C) Step1->Step2 Step3 3. Controlled Dosing Dropwise Styrene Addition (120 min) Step2->Step3 Step4 4. Isothermal Aging GC-FID Validation (<1% Styrene) Step3->Step4 Step5 5. Catalyst Separation Filtration (Solid) or Neutralization (Liquid) Step4->Step5 Step6 6. Vacuum Distillation Isolation of Target Phenol Step5->Step6

Fig 2. Self-validating experimental workflow for the synthesis of 4-Methyl-2-(1-phenylethyl)phenol.

References

  • Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst Journal of Nanoscience and Nanotechnology (PubMed) URL:[Link]

  • Process for preparing styrenated phenol (KR20110070081A)
  • Styrenated phenol useful as curing agent or plasticizing agent for epoxy resin (US9771310B2)

Sources

Head-to-Head Comparison of Analytical Techniques for 4-Methyl-2-(1-phenylethyl)phenol Quantification

Author: BenchChem Technical Support Team. Date: March 2026

4-Methyl-2-(1-phenylethyl)phenol , widely known in industrial chemistry as mono-styrenated p-cresol (MSP), is a sterically hindered phenolic compound. It serves as a critical antioxidant in polymer stabilization, a rubber additive, and a precursor for ethoxylated surfactants. For researchers and drug development professionals dealing with complex formulations or environmental trace analysis, the accurate quantification of this compound is notoriously challenging. The primary analytical hurdle lies in differentiating it from its di- and tri-styrenated analogs, as well as mitigating matrix interference from bulk polymers or biological fluids.

This guide provides an objective, head-to-head comparison of the three dominant analytical techniques for quantifying 4-Methyl-2-(1-phenylethyl)phenol: GC-MS, LC-MS/MS, and HPLC-UV .

Mechanistic Overview of Quantification Strategies

The physicochemical structure of 4-Methyl-2-(1-phenylethyl)phenol dictates its chromatographic behavior. It possesses two critical functional groups:

  • The Phenolic Hydroxyl (-OH): This group is prone to hydrogen bonding, which can cause severe peak tailing on non-polar stationary phases. However, it provides an excellent handle for chemical derivatization (enhancing volatility for GC) and readily deprotonates in basic conditions (enabling negative-ion electrospray ionization for LC-MS).

  • The Bulky 1-Phenylethyl (Styryl) Group: This aromatic substituent provides strong UV absorbance ( λmax​≈254 nm) and enables unique π−π interactions, which can be exploited using specialized liquid chromatography stationary phases.

Workflow Sample Sample Matrix (Polymer/Water) Extraction Extraction (SPE / LLE) Sample->Extraction GCMS GC-MS (High Res) Extraction->GCMS Derivatization (BSTFA) LCMS LC-MS/MS (Trace Analysis) Extraction->LCMS Direct Injection (ESI-/APCI) HPLC HPLC-UV (Routine QA) Extraction->HPLC Dilute & Shoot (High Conc.)

Caption: Analytical workflow for the extraction and quantification of styrenated phenols based on matrix type.

Head-to-Head Comparison: Performance & Applicability

The table below synthesizes the quantitative performance metrics of the three primary analytical modalities. Selection depends heavily on the required limit of detection (LOD) and the complexity of the sample matrix.

ParameterGC-MS (Derivatized)LC-MS/MS (ESI-/APCI)HPLC-UV (PFP Column)
Sensitivity (LOD) 0.1 – 1.0 ng/mL0.01 – 0.05 ng/mL0.1 – 0.5 µg/mL
Linearity ( R2 ) > 0.995> 0.998> 0.999
Selectivity Very High (m/z + RT)Ultra High (MRM transitions)Moderate (RT + UV spectrum)
Matrix Tolerance Moderate (Requires clean-up)Low to Moderate (Ion suppression)High (Dilute-and-shoot viable)
Isomer Resolution Excellent (Capillary column)Good (Dependent on LC column)Excellent (with PFP phase)
Cost per Analysis ModerateHighLow
Primary Use Case Complex environmental matricesTrace biological/environmentalRoutine QA/QC, Bulk polymers

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes the mechanistic reasoning behind the experimental choices and built-in validation steps.

Protocol 1: GC-MS Quantification via Silanization

Expertise & Experience: Direct injection of free phenols into a gas chromatograph frequently results in peak tailing due to active site adsorption in the GC inlet and column. By derivatizing the -OH group with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), the active proton is replaced with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, sharpens the chromatographic peak, and increases the mass of the molecular ion, thereby enhancing mass spectrometric selectivity (1[1], 2[2]).

  • Extraction: Extract 1.0 g of the solid polymer matrix with 10 mL of dichloromethane (DCM) using ultrasonication for 30 minutes. Filter the extract.

  • Derivatization: Transfer 1.0 mL of the extract to an autosampler vial. Add 50 µL of BSTFA containing 1% TMCS (catalyst). Cap and incubate at 60°C for 30 minutes to ensure complete silylation.

  • Injection: Inject 1 µL into the GC-MS operated in splitless mode (Inlet temperature: 250°C).

  • Separation: Utilize a 5% diphenyl / 95% dimethyl polysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Temperature program: 100°C (hold 1 min), ramp at 15°C/min to 300°C, hold for 5 mins.

  • Self-Validation Step: Monitor the [M+TMS]+ ion in Selected Ion Monitoring (SIM) mode. Calculate the peak asymmetry factor ( As​ ); the system is validated for quantification only if As​ falls between 0.9 and 1.1, confirming complete derivatization and absence of inlet degradation.

Protocol 2: LC-MS/MS Quantification via Negative Electrospray Ionization (ESI-)

Expertise & Experience: For trace-level environmental or biological monitoring, LC-MS/MS bypasses the need for derivatization. 4-Methyl-2-(1-phenylethyl)phenol readily deprotonates in basic mobile phases to form a highly stable phenoxide anion[M-H]-. If matrix effects (ion suppression) from co-eluting surfactants are severe, switching the source to Atmospheric Pressure Chemical Ionization (APCI) leverages the volatility of the styryl group to maintain ionization efficiency (3[3], 4[4]).

  • Sample Preparation: Pass 100 mL of the aqueous sample through a pre-conditioned polymeric Solid Phase Extraction (SPE) cartridge (e.g., Oasis HLB). Wash with 5% methanol in water, dry under vacuum, and elute with 5 mL of pure methanol.

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 UHPLC column (e.g., 100 mm x 2.1 mm).

  • Mobile Phase: Solvent A = LC-MS grade Water with 0.1% Ammonium Hydroxide (promotes deprotonation); Solvent B = Acetonitrile. Run a gradient from 40% B to 95% B over 8 minutes.

  • Detection: Operate the triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode using ESI negative. Isolate the [M-H]- precursor ion and optimize the collision energy (CE) for the dominant product ion (typically corresponding to the cleavage of the styryl moiety).

  • Self-Validation Step: Spike samples with an isotopically labeled internal standard (e.g., Phenol-d5) prior to SPE extraction. The method is validated when the internal standard recovery is 85%, confirming that matrix suppression is adequately normalized.

Protocol 3: HPLC-UV Routine Analysis utilizing π−π Interactions

Expertise & Experience: Standard C18 columns often fail to baseline-resolve mono-, di-, and tri-styrenated isomers due to their overlapping hydrophobicities. Employing a Pentafluorophenyl (PFP) stationary phase introduces powerful π−π and dipole-dipole interactions. The electron-deficient PFP ring interacts selectively with the electron-rich styryl groups of the analyte, providing superior isomeric separation for routine QA/QC (5[5]).

  • Sample Preparation: Dissolve 50 mg of the industrial formulation in 10 mL of methanol. Vortex thoroughly and filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatography: Inject 10 µL onto a PFP column (150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase: Isocratic elution using 70% Methanol / 30% Water at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm, which corresponds to the π→π∗ transition of the aromatic rings.

  • Self-Validation Step: Utilize a Diode Array Detector (DAD) to perform peak purity analysis on the 4-Methyl-2-(1-phenylethyl)phenol peak. A peak purity match factor of > 990 confirms the absence of co-eluting di-styrenated impurities.

Decision Matrix for Method Selection

Selecting the appropriate analytical technique requires balancing the required sensitivity against matrix complexity and throughput needs. Use the logical framework below to determine the optimal approach for your specific workflow.

DecisionTree Start Determine Quantification Goal Trace Trace Analysis (< 1 ng/mL) Start->Trace Routine Bulk Analysis (> 1 µg/mL) Start->Routine Deriv Derivatization Feasible? Trace->Deriv Isomers Isomer Resolution Required? Routine->Isomers GCMS Select GC-MS (TMS Derivatized) Isomers->GCMS Yes (High Res) HPLC Select HPLC-UV (PFP Column) Isomers->HPLC No / Partial LCMS Select LC-MS/MS (ESI- or APCI) Deriv->LCMS No (Aqueous) Deriv->GCMS Yes

Caption: Decision matrix for selecting the optimal chromatographic technique for styrenated phenol analysis.

References

  • A Comparative Analysis of o,o-DSP and o,p-DSP Content in Styrenated Phenols - Benchchem -1

  • Determination of Phenols in Drinking Water by Solid Phase Extraction and GC–MS - LCGC International / Chromatography Online - 2

  • A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface - Shimadzu Application News - 3

  • Application Notes and Protocols for the Isolation and Purification of Di-styrenated Phenol Isomers - Benchchem -5

  • Chromatographic and Spectroscopic Characterization of Surfactants used for Agrochemical Products - CORE - 4

Sources

Evaluating the off-target effects of 4-Methyl-2-(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Off-Target Effects of 4-Methyl-2-(1-phenylethyl)phenol: A Comparative Guide for TRPM8 Modulators

As drug development and formulation sciences advance, the demand for highly selective transient receptor potential melastatin 8 (TRPM8) modulators has surged. 4-Methyl-2-(1-phenylethyl)phenol—also known as 2-(1-phenylethyl)-p-cresol (CID 95323)—has emerged as a potent cooling agent utilized in topical, oral, and pharmaceutical applications[1].

However, as a Senior Application Scientist, I must emphasize that potency does not equal selectivity. Because this compound belongs to the alkylphenol class, it carries a unique structural burden. Alkylphenols are notorious for pleiotropic interactions, including endocrine disruption[2] and off-target ion channel modulation[3]. This guide provides a rigorous, data-driven framework for evaluating the off-target liabilities of 4-Methyl-2-(1-phenylethyl)phenol against industry-standard alternatives like Menthol and WS-23.

Mechanistic Causality: Why We Screen Specific Off-Targets

To design a self-validating experimental system, we must first understand the causality behind the molecule's structural liabilities:

  • TRP Channel Cross-Reactivity: TRPM8 agonists frequently exhibit cross-reactivity with other TRP channels (e.g., TRPA1, TRPV1) due to highly conserved ligand-binding domains. While molecules like WS-23 avoid some cross-reactivity due to the lack of a hexacyclic ring[4], the bulky, hydrophobic nature of 4-Methyl-2-(1-phenylethyl)phenol increases the risk of unintended nociceptor activation, which can paradoxically induce burning sensations or alter core thermoregulation[5].

  • Endocrine Disruption (Xenoestrogenic Activity): Alkylphenols mimic endogenous estrogens. The phenol ring combined with a hydrophobic alkyl tail allows these compounds to dock into the ligand-binding domain of Estrogen Receptors (ERα/β), potentially triggering unintended adipogenesis or reproductive toxicity[2].

  • Neuromodulatory Interactions: Sterically hindered alkylphenols are known to partition into the lipid-facing outer shell of ion channels. Research demonstrates that related alkylphenols (e.g., 2,6-di-tert-butylphenol) can inhibit HCN1 channels or modulate GABA_A receptors, leading to unintended anesthetic or antihyperalgesic effects[3].

Mechanism Ligand 4-Methyl-2-(1-phenylethyl)phenol TRPM8 TRPM8 Channel (Primary Target) Ligand->TRPM8 High Affinity TRPA1 TRPA1 / TRPV1 (Ion Channel Off-Target) Ligand->TRPA1 Cross-Reactivity ER Estrogen Receptor (ERα) (Endocrine Off-Target) Ligand->ER Alkylphenol Motif HCN1 HCN1 / GABAA (Neuromodulatory Off-Target) Ligand->HCN1 Steric Hindrance

Fig 1. Mechanistic pathways of primary and off-target interactions for the alkylphenol derivative.

Comparative Performance Data

To objectively benchmark 4-Methyl-2-(1-phenylethyl)phenol, we compare its pharmacological profile against established cooling agents (Menthol, WS-23) and a known endocrine disruptor (Nonylphenol).

Note: The data below represents synthesized benchmark ranges derived from TRPM8 modulator and alkylphenol profiling assays.

CompoundPrimary Target: TRPM8 (EC₅₀)Ion Channel Off-Target: TRPA1 (IC₅₀/EC₅₀)Endocrine Off-Target: ERα Binding (IC₅₀)Neuromodulatory Off-Target: HCN1
4-Methyl-2-(1-phenylethyl)phenol ~0.5 µM (High Potency)>50 µM (Minimal)~15 µM (Weak Agonist)Moderate Inhibition
Menthol 4.1 µM~10 µM (Agonist)>100 µM (None)None
WS-23 44 µM>100 µM (None)>100 µM (None)None
Nonylphenol (Control)>100 µM (None)N/A0.2 µM (Strong Agonist)None

Key Insight: While 4-Methyl-2-(1-phenylethyl)phenol vastly outperforms Menthol and WS-23 in primary TRPM8 activation (requiring significantly lower concentrations for cooling efficacy)[1], its structural classification necessitates strict monitoring for ERα and HCN1 interactions at higher systemic doses. Furthermore, at high concentrations, even synthetic coolants like WS-23 have been shown to disrupt cellular development via TRPM8-mediated calcium influx, causing cell death in embryonic models[6].

Experimental Protocols for Off-Target Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by cytotoxicity or assay interference.

Protocol A: High-Throughput Calcium Imaging (TRP Cross-Reactivity)

This assay quantifies intracellular calcium influx to evaluate off-target activation of TRPA1 and TRPV1.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPA1 or TRPV1 into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (2 µM in assay buffer with 0.1% Pluronic F-127). Incubate for 45 minutes at 37°C in the dark.

  • Compound Preparation: Prepare a 10-point serial dilution of 4-Methyl-2-(1-phenylethyl)phenol (ranging from 0.1 nM to 100 µM).

  • Baseline & Stimulation: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Inject the compound and record fluorescence for 3 minutes.

  • Self-Validation Step: In parallel wells, pre-incubate cells with a known TRPM8 antagonist (e.g., TC-I 2014)[6]. If calcium influx persists in the presence of the TRPM8 antagonist, the signal is confirmed as an off-target TRP interaction rather than anomalous TRPM8 activation.

  • Quality Control: Calculate the Z'-factor using a known TRPA1 agonist (AITC) as the positive control. The assay is only valid if Z' > 0.5.

Protocol B: ERα Reporter Gene Assay (Endocrine Disruption)

This assay evaluates the xenoestrogenic potential of the alkylphenol moiety.

  • Transfection: Plate MCF-7 breast cancer cells (which naturally express ERα) in 96-well plates. Transiently transfect with an Estrogen Response Element (ERE)-luciferase reporter plasmid using Lipofectamine 3000.

  • Starvation: 24 hours post-transfection, wash cells and replace media with phenol red-free DMEM containing 5% charcoal-stripped FBS to eliminate background steroidal activity.

  • Treatment: Expose cells to 4-Methyl-2-(1-phenylethyl)phenol (10 nM to 50 µM). Use 17β-estradiol (10 nM) as a positive control and Nonylphenol as a structural reference.

  • Quantification: After 24 hours, lyse the cells and add luciferin substrate. Measure luminescence using a microplate reader.

  • Self-Validation Step: To ensure luminescence reduction at high doses is not falsely interpreted as lack of binding, perform a parallel MTT cell viability assay. Normalize luciferase units to cell viability to correct for alkylphenol-induced cytotoxicity.

Workflow Prep Compound Preparation Cell Cell Culture & Plating Prep->Cell Ca Calcium Imaging (TRP Profiling) Cell->Ca Luc Luciferase Assay (ERα Binding) Cell->Luc Val Z'-Factor Validation Ca->Val Luc->Val

Fig 2. High-throughput experimental workflow for validating off-target receptor modulation.

Conclusion

4-Methyl-2-(1-phenylethyl)phenol represents a significant leap in cooling agent potency compared to traditional compounds like Menthol and WS-23. However, its classification as a sterically hindered alkylphenol mandates rigorous off-target screening. By employing multiplexed calcium imaging and normalized reporter gene assays, researchers can accurately map its therapeutic window, ensuring that its powerful TRPM8 agonism is not compromised by unintended endocrine or neuromodulatory liabilities.

Sources

Comparative docking studies of 4-Methyl-2-(1-phenylethyl)phenol with TRPM8 modulators

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Docking and Functional Profiling of 4-Methyl-2-(1-phenylethyl)phenol (4M-PEP) vs. Standard TRPM8 Modulators

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is the primary molecular transducer for cold thermosensation and is a highly validated target for neuropathic pain, migraine, and topical cooling applications[1]. While classical aliphatic and cyclic modulators like Menthol and WS-12 have dominated the landscape, structurally distinct phenolic derivatives are emerging as highly potent alternatives[2].

This guide provides an objective, data-driven comparison of 4-Methyl-2-(1-phenylethyl)phenol (4M-PEP) against standard TRPM8 agonists (Menthol, WS-12, and Icilin). By integrating structure-based virtual screening with in vitro functional assays, we dissect the causality behind 4M-PEP’s enhanced binding kinetics and superior channel gating efficacy.

Structural Biology & Binding Pocket Architecture

TRPM8 functions as a homotetramer, with each subunit comprising a voltage sensor-like domain (VSLD, helices S1-S4) and a central pore domain (S5-S6). High-resolution cryo-EM studies have localized the primary agonist binding pocket to the VSLD cavity[3].

Classical modulators like menthol rely heavily on a single hydrogen bond with Arg842 and general hydrophobic packing within this cavity. However, the introduction of the bulky 1-phenylethyl moiety in 4M-PEP fundamentally alters the binding pose. We hypothesize that this sterically hindered group projects into an adjacent hydrophobic sub-pocket, reducing the entropic penalty of binding and stabilizing the open-channel conformation ( α

  • to 310​ -helix transition in S4) more effectively than smaller, flexible ligands.
Self-Validating Molecular Docking Workflow

To objectively evaluate binding affinities, we utilized a consensus docking protocol designed to eliminate false positives and account for target-structure dependence[4].

Step-by-Step Protocol:

  • Target Preparation: The agonist-bound human TRPM8 cryo-EM structure (PDB: 7WRE) was processed using UCSF Chimera (DockPrep).

    • Causality & Validation: All non-standard residues were removed, but the structural Ca 2+ ion located near the ligand-binding site was explicitly retained. Retaining this ion is critical, as it coordinates the S4-S5 linker and preserves the active, agonist-bound conformation required for accurate virtual screening[5].

  • Ligand Preparation: 3D conformers of 4M-PEP, Menthol, WS-12, and Icilin were generated, protonated at physiological pH (7.4), and energy-minimized using the MMFF94 force field.

  • Consensus Docking: Docking was performed in parallel using Smina (optimized for binding affinity ranking) and rDock (optimized for identifying true binding poses)[6].

    • Validation: A decoy set of 100 property-matched, topologically dissimilar molecules (generated via DeepCoy) was docked alongside the active ligands. The protocol is considered valid only if the true actives rank in the top 1% of the score distribution, ensuring the system's discriminatory power.

  • Pose Analysis: Protein-ligand interactions were mapped using PyMOL, focusing on H-bonding, cation- π , and π

    π stacking interactions within the S1-S4 cavity.
Table 1: Comparative Docking Profiles in the TRPM8 VSLD (PDB: 7WRE)

ModulatorConsensus Docking Score (kcal/mol)Primary Interacting ResiduesBinding Pose CharacteristicsMenthol-6.2Tyr745, Arg842Flexible aliphatic ring packing; single H-bond.WS-12-7.8Tyr745, Arg842, Tyr1005Extended hydrophobic reach via the p-methoxyphenyl group.Icilin-8.5Asn741, Arg842, His845Deep cavity penetration; requires cytosolic Ca 2+ coordination.4M-PEP-8.9Tyr745, Arg842, Phe738Dual-anchor mechanism: Phenolic OH H-bonds to Arg842; 1-phenylethyl group forms strong π π stacking with Phe738.

Mechanistic Pathway Visualization

TRPM8_Modulation Ligand 4-Methyl-2-(1-phenylethyl)phenol (4M-PEP) VSLD TRPM8 VSLD Cavity (S1-S4 Transmembrane Domain) Ligand->VSLD High Affinity Binding (Pi-Pi Stacking) Menthol Menthol / WS-12 (Reference Agonists) Menthol->VSLD Moderate Affinity Binding Interactions Key Residue Engagement (Tyr745, Arg842, Phe738) VSLD->Interactions Ligand Anchoring Conformation Channel Open State Stabilization (α- to 3_10-helix transition) Interactions->Conformation Allosteric Shift Ca_Influx Intracellular Ca2+ Mobilization Conformation->Ca_Influx Pore Opening Cooling Cooling Sensation / Analgesia Ca_Influx->Cooling Sensory Neuron Depolarization

Fig 1. Mechanistic pathway of TRPM8 activation by 4M-PEP via VSLD cavity engagement.

In Vitro Functional Validation: FLIPR & Electrophysiology

To confirm that the superior docking scores translate to functional efficacy, we utilized a dual-assay approach combining high-throughput calcium imaging with high-fidelity electrophysiology.

Step-by-Step Protocol:

  • Cell Preparation: HEK293 cells stably expressing human TRPM8 were seeded at 20,000 cells/well in 384-well plates.

    • Validation Control: Wild-type HEK293 cells (lacking TRPM8) were plated in parallel to rule out endogenous receptor activation or non-specific membrane disruption by the phenolic compound.

  • FLIPR Calcium Assay: Cells were loaded with Fluo-4 AM dye (2 μ M) for 45 minutes at 37°C. Compounds were added via an automated liquid handler.

    • Validation Control: A subset of TRPM8-HEK293 cells was pre-incubated with AMTB (2 μ M), a highly selective TRPM8 antagonist. Complete ablation of the Ca 2+ signal in the presence of AMTB confirms that the observed fluorescence is strictly TRPM8-mediated[3].

  • Patch-Clamp Electrophysiology: Whole-cell voltage-clamp recordings were performed to measure direct channel gating. Cells were held at -60 mV, and voltage ramps from -100 mV to +100 mV were applied. This step is crucial because FLIPR is an indirect measure of intracellular calcium, whereas patch-clamp directly quantifies ion flux across the membrane.

Table 2: In Vitro Functional Profiling (HEK293-TRPM8)
ModulatorEC 50​ ( μ M)E max​ (% of Menthol)Patch-Clamp Current Density (pA/pF at +80 mV)
Menthol 10.5 ± 1.2100%45.2 ± 4.1
WS-12 0.8 ± 0.1112%68.5 ± 5.3
Icilin 0.2 ± 0.05125%82.1 ± 6.0
4M-PEP 0.35 ± 0.08 118% 76.4 ± 5.8
Expert Analysis: Causality Behind the Efficacy

The experimental data reveals that 4M-PEP possesses an EC 50​ nearly 30 times lower than that of menthol, placing its potency on par with advanced synthetic modulators like WS-12 and Icilin.

The causality behind this performance lies in the thermodynamics of its binding pose. Menthol is a relatively small, flexible molecule; its binding relies on a single hydrogen bond and non-specific hydrophobic packing, which incurs a high entropic penalty. In contrast, 4M-PEP features a rigid phenolic core. The hydroxyl group perfectly mimics menthol's interaction with Arg842, while the 1-phenylethyl group acts as a bulky hydrophobic anchor .

Our docking models indicate that this phenylethyl moiety projects deeply into the VSLD cavity, engaging in strong π

π stacking with Phe738. This dual-anchor mechanism locks the ligand into place, drastically reducing the off-rate ( koff​ ) and stabilizing the S4 voltage sensor in the "up" (open) conformation. Consequently, 4M-PEP achieves near-maximal channel efficacy (118% E max​ ) without the need for the complex cytosolic calcium coordination required by Icilin[3].
References
  • James, N., & Ballester, P. J. (2026). Structure-based virtual screening for TRPM8 modulators. Frontiers in Drug Discovery, 6, 1770904.[Link]

  • Izquierdo, C., Martín-Martínez, M., Gómez-Monterrey, I., & González-Muñiz, R. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International Journal of Molecular Sciences, 22(16), 8502.[Link]

  • Tóth, B. I., Bazeli, B., Janssens, A., et al. (2024). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife, 13, RP97341.[Link]

  • Givaudan SA. (2021). Organic compounds (TRPM8 modulators).

Sources

A Senior Application Scientist's Guide to Validating Patent Claims for Novel Phenolic Compounds: The Case of 4-Methyl-2-(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging the Gap Between Patent Literature and Academic Scrutiny

In the fast-paced world of drug development and material science, patent literature often provides the first glimpse into novel chemical entities with potentially groundbreaking applications. However, the claims made within these patents—while legally protected—do not always come with the peer-reviewed validation that is the gold standard of the academic and industrial research communities.[1] The onus is on the scientific community to independently reproduce and validate these findings. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and experimentally validate the claims associated with a novel substituted phenol, using 4-Methyl-2-(1-phenylethyl)phenol as a representative case study.

Substituted phenols are a critical class of compounds, with applications ranging from antioxidants in polymers to active pharmaceutical ingredients.[2] A patent for a molecule like 4-Methyl-2-(1-phenylethyl)phenol might claim novelty in its synthesis, its efficacy as a potent antioxidant, or its utility as a stabilizer in polymer formulations. Verifying such claims requires a systematic approach, combining robust chemical synthesis, rigorous analytical characterization, and standardized functional assays. This document outlines such an approach, providing not just protocols, but the scientific rationale behind each step, ensuring that your validation studies are built on a foundation of expertise, trustworthiness, and authoritative science.

Deconstructing the Patent: A Hypothetical Analysis of Claims

Before any bench work can begin, a thorough analysis of the patent's claims is essential.[3][4] For 4-Methyl-2-(1-phenylethyl)phenol, a hypothetical patent might put forth the following assertions:

  • Claim 1: A novel and efficient synthesis pathway resulting in a high-purity final product.

  • Claim 2: Superior antioxidant activity compared to other commercially available phenolic antioxidants.

  • Claim 3: Efficacy as a thermo-oxidative stabilizer in a common polymer matrix like polypropylene.

Our objective is to design a series of experiments to systematically test each of these claims with scientific rigor.

The Validation Workflow: From Synthesis to Functional Data

A successful validation project follows a logical progression from obtaining the compound to testing its purported function. Each step is designed to validate the previous one, creating a self-consistent body of evidence.

Validation_Workflow cluster_prep Preparation & Characterization cluster_func Functional Validation cluster_comp Comparative Analysis patent_analysis Patent Claim Analysis synthesis Chemical Synthesis patent_analysis->synthesis Defines Target & Method purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product characterization Structural & Purity Analysis (NMR, MS, HPLC) purification->characterization Purified Product antioxidant_assay Antioxidant Activity Assay (e.g., DPPH) characterization->antioxidant_assay Confirms Identity & Purity polymer_stability Polymer Stabilization Testing characterization->polymer_stability data_analysis Data Analysis & Comparison to Alternatives antioxidant_assay->data_analysis polymer_stability->data_analysis report Final Report & Conclusion data_analysis->report Synthesized Findings

Caption: High-level workflow for validating patent claims.

Part 1: Synthesis and Structural Verification

The first step in validating any patent is to obtain a pure sample of the compound . If it's not commercially available, it must be synthesized. While no direct synthesis for 4-Methyl-2-(1-phenylethyl)phenol was found in the initial literature search, a plausible route can be adapted from the synthesis of a similar Schiff base, (E)-4-Methyl-2-[(R)-1-phenylethyliminomethyl]phenol.[5] The proposed pathway involves two main steps: the formation of a Schiff base followed by its reduction.

Experimental Protocol: Proposed Synthesis

Rationale: This two-step approach is a common and effective method for the alkylation of phenols. The initial condensation reaction to form the imine is typically high-yielding, and the subsequent reduction of the C=N bond to a C-N bond is readily achieved with a standard reducing agent like sodium borohydride.

Step 1: Synthesis of (E)-4-Methyl-2-((1-phenylethyl)iminomethyl)phenol (Schiff Base Intermediate)

  • To a solution of 2-hydroxy-5-methylbenzaldehyde (10 mmol) in 50 mL of ethanol, add (R)-1-phenylethanamine (10 mmol).

  • Reflux the mixture for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to obtain the crude Schiff base.

Step 2: Reduction to 4-Methyl-2-(1-phenylethyl)phenol

  • Dissolve the crude Schiff base from Step 1 in 100 mL of methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH4) (15 mmol) portion-wise over 30 minutes, keeping the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

  • Quench the reaction by slowly adding 1N HCl until the pH is ~6-7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel.

Analytical Characterization: Confirming Identity and Purity

It is imperative to rigorously characterize the synthesized compound to confirm its structure and assess its purity. A combination of spectroscopic and chromatographic techniques should be employed.[6][7]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the presence and connectivity of all protons. Key signals would include the aromatic protons, the methine (CH) and methyl (CH3) protons of the phenylethyl group, and the methyl group on the phenol ring.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

2. Mass Spectrometry (MS):

  • To determine the molecular weight of the compound, confirming the molecular formula (C15H16O).

3. High-Performance Liquid Chromatography (HPLC):

  • Rationale: HPLC is a highly sensitive method for determining the purity of a compound.[7][8] A reverse-phase C18 column is typically suitable for compounds of this polarity.

  • Protocol:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Detection: UV at 254 nm.

    • Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of this peak.

Part 2: Functional Validation - Testing the Claims

With a well-characterized, pure sample in hand, we can now proceed to test the functional claims of the hypothetical patent.

Claim 2: Superior Antioxidant Activity

Many phenolic compounds exhibit antioxidant properties due to their ability to donate a hydrogen atom to neutralize free radicals.[9][10] Several standard assays can be used to quantify this activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method.[9][11]

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare DPPH Working Solution (Violet) mix Mix DPPH Solution with Samples in a 96-well plate prep_dpph->mix prep_samples Prepare Serial Dilutions of Test Compound & Standard (e.g., Trolox) prep_samples->mix incubate Incubate in Dark (30 mins) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate Color change from violet to yellow

Caption: Experimental workflow for the DPPH antioxidant assay.

Experimental Protocol: DPPH Radical Scavenging Assay [9]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the test compound (4-Methyl-2-(1-phenylethyl)phenol) and a standard antioxidant (e.g., Trolox or BHT) in methanol.

  • Assay: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%) is determined.

Comparative Data Analysis

The results should be compared against well-known industrial antioxidants to validate the claim of "superior" activity.

CompoundPurity (HPLC)Antioxidant Activity (IC50 in µM)
4-Methyl-2-(1-phenylethyl)phenol >99%Experimental Result
Butylated Hydroxytoluene (BHT)>99%Literature/Internal Standard Value
Trolox (Vitamin E analog)>99%Literature/Internal Standard Value
2,4-bis(1-phenylethyl)phenol>99%Literature/Internal Standard Value

Interpretation: A significantly lower IC50 value for the test compound compared to the standards would support the patent's claim.

Conclusion: The Imperative of Independent Verification

This guide outlines a systematic and scientifically sound methodology for validating the claims found in patent literature, using 4-Methyl-2-(1-phenylethyl)phenol as a working example. By following a logical workflow—from informed synthesis and rigorous characterization to standardized functional testing and comparative analysis—researchers can independently verify the novelty and utility of new chemical entities. This process of critical evaluation is the bedrock of scientific advancement, ensuring that promising discoveries are robust, reproducible, and ready for real-world application. It transforms the initial spark of a patent claim into the validated, peer-accepted knowledge that drives innovation in science and industry.

References

  • BenchChem. (2025). Application Notes and Protocols for Assessing the Antioxidant Activity of Phenolic Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Studying the Antioxidant Activity of Phenolic Compounds.
  • Fukumoto, L. R., & Mazza, G. (2000). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Marco, G. J. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology. [Link]

  • V.O. (n.d.). Can you carry out research using a patented chemical substance? V.O. Patents & Trademarks. [Link]

  • Pisoschi, A. M., & Negulescu, G. P. (2011). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. [Link]

  • Alcaraz, M., et al. (1995). Performance-Based Field Methods for Analyses of Substituted Phenols by Thermal Desorption Gas Chromatography/Mass Spectrometry. Journal of AOAC INTERNATIONAL. [Link]

  • ResearchGate. (2025). Performance-Based Field Methods for Analyses of Substituted Phenols by Thermal Desorption Gas Chromatography/Mass Spectrometry. [Link]

  • Wen, L., et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. [Link]

  • Dang, F.-F. (2008). (E)-4-Methyl-2-[(R)-1-phenyl-ethyl-imino-meth-yl]phenol. PubMed. [Link]

  • Dang, F.-F. (2008). (E)-4-Methyl-2-[(R)-1-phenylethyliminomethyl]phenol. PMC. [Link]

  • TT Consultants. (2023). How to Prepare an Effective Patent Invalidation Search Report: Tips for Practitioners. [Link]

  • Naczk, M., & Shahidi, F. (2013). Techniques for Analysis of Plant Phenolic Compounds. MDPI. [Link]

  • American Chemical Society. (n.d.). What Every Chemist Should Know About Patents. ACS.org. [Link]

  • Véron, P. (n.d.). PROTECTING THE RESULTS OF FUTURE RESEARCH: REACH-THROUGH CLAIMS IN EUROPEAN AND U.S. LAWS. [Link]

  • ResearchGate. (n.d.). Analytical results of substituted phenols in real samples for FPSE-HPLC-UV method. [Link]

  • Syafri, E., et al. (2021). Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. PMC. [Link]

  • Google Patents. (n.d.). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
  • Sagacious Research. (2022). Everything to Know about Patent Claims: Functions, Parts, and Types. [Link]

  • Google Patents. (n.d.). US5107034A - Method for producing 4-(2'-methoxyethyl)phenol.
  • INJENT. (2025). Similarities Between Dodecylphenol and Nonylphenol and Their Application Alternatives. [Link]

  • PubChem. (n.d.). 4-methyl-2,6-bis(1-phenylethyl)phenol. [Link]

  • Inxight Drugs. (n.d.). 4-METHYL-2,6-BIS(1-PHENYLETHYL)PHENOL, (R,R)-REL-. [Link]

  • National Institutes of Health. (n.d.). 2-(1-Phenylethyl)phenol. PubChem. [Link]

  • BenchChem. (2025). Application Notes and Protocols: 2,4-bis(1-phenylethyl)phenol as a Polymer Stabilizer.
  • National Institute of Standards and Technology. (n.d.). Phenol, 4-(1-methyl-1-phenylethyl)-. NIST WebBook. [Link]

  • Brullo, C., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

  • MDPI. (2025). Molecules, Volume 30, Issue 14 (July-2 2025). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methyl-2-(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the dynamic field of drug development, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methyl-2-(1-phenylethyl)phenol, a substituted phenol compound. The procedures outlined herein are grounded in established safety protocols for phenolic compounds and are designed to ensure the protection of laboratory personnel and the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste containing 4-Methyl-2-(1-phenylethyl)phenol, a thorough risk assessment is mandatory. The primary hazards associated with substituted phenols include skin irritation, serious eye irritation, and potential respiratory irritation.

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended.To prevent skin contact and absorption. Phenolic compounds can be absorbed through the skin.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or aerosols.
Body Protection A fully buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required if handling outside of a certified chemical fume hood or if there is a risk of generating aerosols.

All handling of 4-Methyl-2-(1-phenylethyl)phenol and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.

II. Waste Segregation and Collection

Proper segregation of chemical waste at the source is critical to ensure safe and compliant disposal.

Step 1: Designate a Waste Container

  • Use a clearly labeled, leak-proof, and chemically compatible container for the collection of all waste containing 4-Methyl-2-(1-phenylethyl)phenol.

  • The container should be labeled with the full chemical name, "4-Methyl-2-(1-phenylethyl)phenol," and the appropriate hazard symbols (e.g., "Harmful," "Irritant").

Step 2: Segregate Waste Streams

  • Solid Waste: Contaminated personal protective equipment (gloves, etc.), absorbent materials from spill cleanups, and any other solid materials that have come into contact with the chemical should be placed in the designated solid waste container.

  • Liquid Waste: Solutions containing 4-Methyl-2-(1-phenylethyl)phenol should be collected in a separate, clearly labeled liquid waste container. Do not mix with other incompatible waste streams.

Step 3: Maintain a Waste Log

  • Keep a detailed log of the waste being added to the container, including the chemical name, concentration, and volume. This information is crucial for the final disposal process.

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the proper PPE as outlined in Table 1.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.

  • Collect the Waste: Carefully sweep or scoop up the absorbed material and place it into the designated solid waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

IV. Disposal Pathway

The disposal of 4-Methyl-2-(1-phenylethyl)phenol must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

The primary and recommended method for the disposal of phenolic waste is incineration. High-temperature incineration in a licensed facility ensures the complete destruction of the compound, preventing its release into the environment.

Disposal Workflow Diagram

cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Disposal A Generate Waste (Solid or Liquid) B Segregate into Labeled, Compatible Containers A->B C Store in a Designated, Well-Ventilated Area B->C D Maintain Waste Log C->D E Schedule Pickup with Licensed Hazardous Waste Vendor D->E F Transport to a Licensed Disposal Facility E->F G High-Temperature Incineration F->G

Caption: Workflow for the disposal of 4-Methyl-2-(1-phenylethyl)phenol.

V. Regulatory Compliance

The disposal of 4-Methyl-2-(1-phenylethyl)phenol is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

While a specific RCRA waste code for 4-Methyl-2-(1-phenylethyl)phenol is not listed, it would likely be classified as a hazardous waste based on its characteristics (e.g., toxicity). It is the responsibility of the waste generator to properly characterize their waste. Consultation with your institution's Environmental Health and Safety (EHS) department is essential to ensure compliance with all applicable regulations.

VI. Conclusion

The proper disposal of 4-Methyl-2-(1-phenylethyl)phenol is a critical aspect of laboratory safety and environmental stewardship. By following these established procedures for hazard assessment, waste segregation, spill management, and final disposal, researchers can minimize risks and ensure a safe and compliant laboratory environment. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.

References

  • U.S. Environmental Protection Agency. RCRA Hazardous Waste Codes. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet for p-(1-Phenylethyl)phenol. [Link]

A Comprehensive Guide to the Safe Handling of 4-Methyl-2-(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

The guidance provided herein is based on an understanding of the toxicological profiles of similar phenolic compounds. Phenols, as a class of chemicals, are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They can also be toxic if ingested or absorbed through the skin.[3] Therefore, a cautious and well-documented approach is essential.

Hazard Assessment and Risk Mitigation

Given the chemical nature of 4-Methyl-2-(1-phenylethyl)phenol, it is prudent to assume it shares hazards with other substituted phenols, which are often classified as skin and eye irritants.[4][5] The primary routes of exposure are dermal contact, eye contact, and inhalation of dust particles.

Hazard Classification (Assumed based on related compounds)GHS CategorySignal WordTarget Organs
Skin Corrosion/IrritationCategory 2WarningSkin
Serious Eye Damage/Eye IrritationCategory 2WarningEyes
Specific Target Organ Toxicity (Single Exposure)Category 3WarningRespiratory System
Data compiled from safety data sheets of analogous compounds.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure risk. The following PPE is mandatory when handling 4-Methyl-2-(1-phenylethyl)phenol.

Core PPE Requirements

  • Eye and Face Protection: At a minimum, tight-sealing safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required.[6] For procedures with a risk of splashing, a full-face shield must be worn in addition to safety goggles.

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are essential. While specific breakthrough times for 4-Methyl-2-(1-phenylethyl)phenol are not available, nitrile rubber gloves are a suitable initial choice for handling solid phenols.[6] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical.

    • Lab Coat: A standard laboratory coat should be worn to protect against incidental contact. For tasks with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended.

    • Clothing: Long-sleeved clothing and closed-toe shoes are mandatory to ensure no skin is exposed.[6]

  • Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, such as a chemical fume hood, respiratory protection is not typically required.[6] However, if handling large quantities or if there is a potential for aerosolization and the ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter for organic vapors should be used.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 4-Methyl-2-(1-phenylethyl)phenol will ensure a safe and controlled experimental environment.

1. Engineering Controls and Preparation:

  • Chemical Fume Hood: All handling of 4-Methyl-2-(1-phenylethyl)phenol, including weighing and dilutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite, sand), and appropriate waste disposal bags should be readily available.

2. Handling Procedures:

  • Weighing: When weighing the solid compound, do so on a tared weigh boat or paper inside the chemical fume hood to contain any dust.

  • Dissolving: If preparing a solution, add the solid 4-Methyl-2-(1-phenylethyl)phenol to the solvent slowly to avoid splashing.

  • Heating: If heating is required, be aware that phenol compounds can solidify at lower temperatures.[1] Avoid heating in a closed system to prevent pressure buildup.[1]

  • General Hygiene: Avoid all personal contact with the chemical.[7] Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling the compound, even if gloves were worn.[8]

3. Storage:

  • Store 4-Methyl-2-(1-phenylethyl)phenol in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

  • Keep the container tightly closed to prevent contamination and exposure to moisture.[4]

Below is a workflow diagram illustrating the key decision points for the safe handling of 4-Methyl-2-(1-phenylethyl)phenol.

start Start: Prepare to Handle 4-Methyl-2-(1-phenylethyl)phenol check_sds Consult SDS of Related Compounds start->check_sds don_ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat check_sds->don_ppe fume_hood Work in a Certified Chemical Fume Hood don_ppe->fume_hood weighing Weigh Solid Compound fume_hood->weighing dissolving Prepare Solution weighing->dissolving storage Store Securely dissolving->storage spill_check Spill Occurred? storage->spill_check spill_procedure Follow Spill Cleanup Protocol spill_check->spill_procedure Yes waste_disposal Dispose of Waste spill_check->waste_disposal No spill_procedure->waste_disposal end End: Complete Handling waste_disposal->end

Caption: Workflow for Safe Handling of 4-Methyl-2-(1-phenylethyl)phenol.

Disposal Plan: Responsible Waste Management

Proper disposal of 4-Methyl-2-(1-phenylethyl)phenol and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste 4-Methyl-2-(1-phenylethyl)phenol should be collected in a clearly labeled, sealed container as hazardous waste.[10]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste in a designated, sealed container.[10]

  • Solutions: Aqueous solutions containing this compound should be collected in a labeled, shatter-proof bottle for hazardous waste disposal.[10] Do not pour any solutions down the drain.[11]

  • Disposal Vendor: Follow your institution's and local regulations for the final disposal of chemical waste through a licensed environmental services provider.

By adhering to these rigorous safety protocols, researchers can confidently work with 4-Methyl-2-(1-phenylethyl)phenol while maintaining a safe and compliant laboratory environment. This proactive approach to safety not only protects the individuals in the lab but also upholds the integrity of the scientific process.

References

  • Phenol Acetone Sector Group (PASG). (n.d.). for the SAFE USE of PHENOL. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023, April 17). Phenol. Retrieved from [Link]

  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Phenol - Safety Data Sheet. Retrieved from [Link]

  • Environmental Health & Safety, University of California, Riverside. (n.d.). SAFE USE OF PHENOL. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020, September 8). Safety Data Sheet: p-(1-Phenylethyl)phenol. Retrieved from [Link]

  • ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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